Methyl pyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYXBNNBYXPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943883 | |
| Record name | Methyl prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52183-82-1, 2133-40-6 | |
| Record name | Pyrrolidine-2-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52183-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl DL-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052183821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl DL-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DL-PROLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQC0016L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Topic: (S)-2-Methylpyrrolidine-2-carboxylic Acid Synthesis from Proline
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
(S)-2-Methylpyrrolidine-2-carboxylic acid, also known as α-methyl-L-proline, is a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure makes it a valuable building block for creating peptidomimetics with enhanced stability against enzymatic degradation and for inducing specific secondary structures, such as β-turns, in peptides.[1][2] This technical guide provides a comprehensive overview of robust and stereoselective methods for the synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid, starting from the readily available chiral precursor, (S)-proline. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern the stereochemical outcome of these transformations. The methodologies discussed herein are selected for their reliability, scalability, and high diastereoselectivity, making them suitable for both academic research and industrial drug development settings.
Chapter 1: Foundational Principles and Strategic Overview
The synthesis of α,α-disubstituted amino acids like (S)-2-methylpyrrolidine-2-carboxylic acid presents a significant stereochemical challenge: the creation of a quaternary chiral center.[3] Starting from (S)-proline offers a distinct advantage as the inherent chirality of the starting material can be leveraged to direct the stereochemistry of the newly formed center. The primary strategy involves the diastereoselective alkylation of a proline-derived enolate or enolate equivalent.[4]
The core principle relies on creating a rigid molecular framework that exposes one face of the α-carbon to electrophilic attack while shielding the other. This facial bias is the key to achieving high diastereoselectivity. The main strategies, which will be detailed in subsequent chapters, are:
-
Self-Reproduction of Chirality (SRS): This elegant approach, pioneered by Seebach, involves converting proline into a rigid bicyclic lactam.[5][6] The stereocenter of proline directs the formation of this new chiral auxiliary, which in turn directs the methylation before being cleaved to release the final product. This method is often cited for its excellent stereocontrol.[7][8]
-
Alkylation of N-Protected Proline Esters: This is a more direct approach where the amine and carboxylic acid functionalities of proline are protected, and the resulting derivative is deprotonated to form an enolate, which is then methylated. The choice of the nitrogen protecting group (e.g., Boc, Benzoyl) significantly influences the stereochemical outcome of the alkylation.[4]
-
The Azetidinone Intermediate Route: A specific method that proceeds through a unique tricyclic azetidinone intermediate formed from proline and chloral hydrate. This intermediate is subsequently methylated and hydrolyzed to afford the target molecule.[2][9]
The following diagram provides a high-level overview of these synthetic pathways originating from (S)-Proline.
Chapter 2: The "Self-Reproduction of Chirality" Method
This method is a benchmark for the stereospecific synthesis of α-methylated amino acids.[10] It relies on the temporary conversion of (S)-proline into a rigid bicyclic oxazolidinone, using pivalaldehyde as a chiral auxiliary precursor. The steric bulk of the tert-butyl group effectively blocks one face of the enolate, leading to highly diastereoselective methylation.[5]
Mechanistic Principle
The reaction proceeds in three key stages:
-
Bicyclic Lactam Formation: (S)-Proline reacts with pivalaldehyde under acidic conditions with azeotropic water removal to form a bicyclic oxazolidinone. The original stereocenter at C2 of proline dictates the stereochemistry of the newly formed C5 of the oxazolidinone ring.
-
Diastereoselective Methylation: The bicyclic lactam is deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate. The convex face of the bicyclic system is sterically shielded by the tert-butyl group, forcing the electrophile (iodomethane) to approach from the less hindered concave face. This results in the formation of the methylated product with high diastereoselectivity and retention of configuration relative to the starting proline.[7]
-
Hydrolysis: Acidic hydrolysis cleaves the oxazolidinone auxiliary, liberating the desired (S)-2-methylpyrrolidine-2-carboxylic acid.
The entire workflow is depicted in the diagram below.
Detailed Experimental Protocol
This protocol is adapted from the robust and well-validated procedure published in Organic Syntheses.[6]
Part A: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one Formation
-
To a 2.5-L round-bottomed flask, add a suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane.
-
Add pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol).
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture at reflux for 72 hours, collecting the water formed (approx. 5.4 mL).
-
Cool the reaction mixture to room temperature and filter under an argon atmosphere to remove any unreacted proline.
-
Concentrate the clear filtrate under reduced pressure.
-
Purify the residue by distillation using a Kugelrohr oven (70°C, 0.0005 mm) to yield 42.5–47.0 g (67–74%) of the bicyclic lactam as a colorless oil.
Part B: Diastereoselective Methylation
-
In a flame-dried 2-L three-necked flask under argon, dissolve the bicyclic lactam (25.0 g, 0.136 mol) in 700 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a 1.5 M solution of lithium diisopropylamide (LDA) in cyclohexane (95 mL, 0.142 mol) via syringe over 30 minutes, keeping the temperature below -70°C.
-
Stir the resulting solution at -78°C for 45 minutes.
-
Add iodomethane (8.8 mL, 0.142 mol) over 10 minutes.
-
Allow the reaction mixture to warm to 0°C over 3 hours.
-
Quench the reaction by adding 300 mL of a saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer twice with 200 mL portions of ethyl acetate.
-
Combine all organic layers, dry over magnesium sulfate, and remove the solvent in a rotary evaporator to yield the crude methylated product.
Part C: Hydrolysis and Purification
-
Transfer the crude methylated lactam into a 1-L round-bottomed flask and add 400 mL of 3 N hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.
-
Remove the water under reduced pressure in a rotary evaporator.
-
The residue is taken up in 400 mL of 3 N HCl and washed with dichloromethane (4 x 200 mL) to remove the pivalaldehyde byproduct.
-
Concentrate the combined aqueous layers and dry thoroughly under vacuum.
-
Dissolve the residue in water and load it onto a column of Dowex 50WX8 cation-exchange resin.
-
Wash the column with water until the eluent is neutral.
-
Elute the amino acid with 3 N aqueous ammonia.
-
Collect the fractions containing the product (monitored by TLC or ninhydrin test) and concentrate under reduced pressure to yield (S)-2-methylproline (typically 85–90% yield from the methylated lactam).
Data Summary
| Step | Product | Typical Yield | Key Analytical Data | Reference |
| A | Bicyclic Lactam | 67-74% | Colorless oil, bp 70°C/0.0005 mm | [6] |
| B & C | (S)-2-Methylproline | 85-90% | [α]D -71.1° (c 1.0, MeOH), mp 248–252°C (dec) | [6] |
Chapter 3: N-Acyl Proline Ester Alkylation
This strategy offers a more direct, albeit potentially less diastereoselective, route compared to the Seebach method. The stereochemical outcome is highly dependent on the nature of the N-protecting group, the solvent, and the counterion of the enolate.[4] The general approach involves three stages: protection of proline, diastereoselective methylation, and final deprotection.
Mechanistic Principle
-
Protection: The proline nitrogen is first protected, typically with a tert-butyloxycarbonyl (Boc) group, which is known to influence the conformation of the subsequent enolate.[4] The carboxylic acid is converted to a methyl ester to facilitate enolate formation and prevent self-condensation.
-
Methylation: Treatment with LDA at low temperature generates a planar enolate. The N-Boc group can chelate the lithium cation, creating a rigid structure that biases the approach of the methyl iodide electrophile. The alkylation generally occurs trans to the bulky N-Boc group.
-
Deprotection: The synthesis is completed by saponification (hydrolysis) of the methyl ester, followed by acidic cleavage of the N-Boc group.
Detailed Experimental Protocol
Part A: Synthesis of (S)-N-Boc-proline methyl ester
-
Esterification: Suspend (S)-proline (10.0 g, 86.8 mmol) in 250 mL of methanol in a round-bottomed flask equipped with a magnetic stirrer. Cool the suspension to 0°C.
-
Add thionyl chloride (12.7 mL, 173.6 mmol) dropwise over 30 minutes.[11]
-
Allow the mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Cool the solution and remove the solvent under reduced pressure to obtain crude (S)-proline methyl ester hydrochloride as a white solid.
-
N-Boc Protection: Dissolve the crude ester hydrochloride in 200 mL of dichloromethane. Add triethylamine (26.8 mL, 191.0 mmol) and cool to 0°C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.5 mmol) in 50 mL of dichloromethane dropwise.
-
Stir at room temperature overnight. Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield (S)-N-Boc-proline methyl ester, which can be purified by column chromatography if necessary.
Part B: Diastereoselective Methylation
-
Dissolve (S)-N-Boc-proline methyl ester (5.0 g, 21.8 mmol) in 100 mL of anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78°C.
-
Add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (12.0 mL, 24.0 mmol) dropwise.
-
Stir the solution for 1 hour at -78°C to ensure complete enolate formation.
-
Add methyl iodide (2.7 mL, 43.6 mmol) dropwise.
-
Stir at -78°C for 4 hours, then quench the reaction with saturated aqueous NH₄Cl.
-
Warm to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to give the crude N-Boc-2-methylproline methyl ester. The diastereomeric ratio can be determined by ¹H NMR or GC analysis at this stage.
Part C: Deprotection
-
Hydrolysis: Dissolve the crude methylated ester in a mixture of THF (50 mL) and water (25 mL). Add lithium hydroxide monohydrate (1.83 g, 43.6 mmol).
-
Stir at room temperature until TLC analysis indicates complete consumption of the starting ester (typically 4-6 hours).
-
Acidify the mixture to pH 2-3 with 1N HCl and extract with ethyl acetate. Dry the organic layers and concentrate to yield N-Boc-(S)-2-methylproline.[12]
-
Boc-Deprotection: Dissolve the N-Boc protected acid in a 4M solution of HCl in 1,4-dioxane (50 mL).[13]
-
Stir at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.[14]
Data Summary
The diastereoselectivity of this method is highly variable. The use of an N-Boc group typically provides moderate to good selectivity, favoring the desired (2S) configuration.
| N-Protecting Group | Electrophile | Diastereomeric Ratio (S:R at C2) | Reference |
| N-Boc | CH₃I | ~85:15 | [4] |
| N-Benzoyl | CH₃I | ~90:10 | [4] |
Chapter 4: The Azetidinone Intermediate Route
This lesser-known but effective route provides a three-step synthesis from (S)-proline via a unique tricyclic azetidinone intermediate. The protocol is well-documented and offers a distinct alternative to direct enolate alkylation.[9]
Mechanistic Principle
-
Azetidinone Formation: (S)-proline reacts with chloral hydrate in the presence of a dehydrating agent (MgSO₄) to form a complex tricyclic azetidinone. This reaction establishes a rigid framework that locks the conformation around the α-carbon.
-
Methylation: The azetidinone is deprotonated at the α-position with LDA, and the resulting enolate is trapped with methyl iodide.
-
Hydrolysis: Strong acid hydrolysis (6M HCl) cleaves all three rings of the intermediate, liberating the final product as its hydrochloride salt.
Detailed Experimental Protocol
This protocol is adapted from Guidechem.[9]
Part A: Synthesis of the Azetidinone Intermediate
-
In a flask, create a suspension of (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) as a dehydrating agent.
-
Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for an additional 48 hours.
-
Filter the mixture and wash the solid residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic phase with MgSO₄ and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate (yield: ~40%).
Part B: Methylation of the Azetidinone
-
Dissolve the azetidinone intermediate (1.05 g, 4.30 mmol) in anhydrous THF (30 mL) and cool to -78°C.
-
Add a 2M solution of LDA (2.6 mL, 5.20 mmol) dropwise.
-
Stir for 30 minutes, then add methyl iodide (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform, wash the combined extracts with brine, dry with MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the methylated azetidinone (yield: ~39%).
Part C: Hydrolysis
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
After cooling, concentrate the solution under reduced pressure to obtain the crude hydrochloride salt of the final product.
-
The product can be further purified by dissolving in methanol and passing through an Amberlyst A21 resin column to obtain the zwitterionic form (yield: ~38%).[9]
Conclusion
The synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid from (S)-proline is a well-established field with several reliable strategies available to researchers.
-
The "Self-Reproduction of Chirality" (Seebach) method stands out for its exceptional stereocontrol and high yields, making it an excellent choice when enantiopurity is paramount. Its multi-step nature and the use of cation-exchange chromatography for purification are its main drawbacks for large-scale synthesis.[6]
-
The N-Acyl Proline Ester Alkylation method is a more direct route that is amenable to variation. However, it often results in lower diastereoselectivity, which may necessitate challenging purification of diastereomers. The choice of N-protecting group is a critical parameter for optimizing this route.[4]
-
The Azetidinone Intermediate Route offers a novel and creative pathway. While the reported yields for each step are moderate, it avoids the direct alkylation of a more flexible proline ester, providing another option for accessing this important molecule.[9]
The selection of a synthetic route will ultimately depend on the specific requirements of the project, including scale, purity requirements, and available resources. All three methods presented offer viable and scientifically sound approaches to obtaining this valuable chiral building block for advanced applications in drug discovery and development.
References
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 12(7), 1465-1509. [Link]
- Cardillo, G., & Tomasini, C. (1996). Asymmetric synthesis of α,α-disubstituted amino acids. Chemical Society Reviews, 25(2), 117-128. [Link]
- Oh, S. H., et al. (2019). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 21(17), 6945-6949. [Link]
- Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]
- Li, Z., et al. (2017). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 15(34), 7122-7125. [Link]
- Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]
- Tanaka, M., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(21), 7008-7016. [Link]
- Karady, S., et al. (2000). U.S. Patent No. 6,043,376. Washington, DC: U.S.
- Pervez, H., et al. (2006). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries.
- Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-88. [Link]
- An, G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Scilit. [Link]
- Organic Chemistry Portal. (n.d.).
- Beaver, M. G., et al. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Beilstein Journal of Organic Chemistry, 15, 934-941. [Link]
- Philippova, A. N., et al. (2022).
- Hamilton, J. Y., & Hartwig, J. F. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates.
- CN111138335B. (2020). A kind of preparation method of optically active 2-methylproline.
- Philippova, A. N., et al. (2022).
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- Organic Syntheses. (n.d.). L-Proline. orgsyn.org. [Link]
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Tamura, Y., et al. (1983). The opposite diastereoselectivity in the alkylation and protonation of enolates.
- Seebach, D., et al. (1998). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 75, 1. [Link]
- D'Souza, A., & D'Souza, M. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24524-24528. [Link]
- ChemTube3D. (n.d.).
- ResearchGate. (n.d.). Intramolecular C(sp³)–H benzylation of proline derivatives.
- Seebach, D., et al. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. [Link]
- Ranganathan, D., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(35), 12434-12444. [Link]
- Belanger, G., et al. (2015). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Organic Letters, 17(2), 322-325. [Link]
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.). N‐Alkylation of N‐benzylproline esters 1 and 3.
- Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. [Link]
- Organic Chemistry Portal. (n.d.). Methyl Esters. organic-chemistry.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. CAS 166170-15-6: (R)-N-BOC-2-methylproline | CymitQuimica [cymitquimica.com]
- 13. reddit.com [reddit.com]
- 14. alfa-industry.com [alfa-industry.com]
An In-Depth Technical Guide to the Chiral Synthesis of Methyl Pyrrolidine-2-carboxylate
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including alkaloids and peptide hormones.[1] Methyl pyrrolidine-2-carboxylate, particularly in its enantiomerically pure forms ((S)- and (R)-), serves as a fundamental chiral building block for the synthesis of a vast array of pharmaceuticals. Its applications range from angiotensin-converting enzyme (ACE) inhibitors like Captopril to complex antiviral agents.[1][2] The stereochemistry at the C-2 position is critical, as it profoundly influences the molecule's three-dimensional conformation and its subsequent interactions with biological targets. Consequently, robust and efficient methods for the stereoselective synthesis of this compound are of paramount importance to the drug development pipeline.
This guide provides an in-depth exploration of the core strategies employed for the chiral synthesis of this compound. We will move beyond simple procedural lists to dissect the mechanistic underpinnings and rationale behind key experimental choices. The methodologies covered include:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of natural amino acids.
-
Asymmetric Catalysis: Creating chirality through transition-metal-catalyzed hydrogenation.
-
Enzymatic Kinetic Resolution: Utilizing biocatalysts for the selective transformation of racemates.
-
Organocatalytic Routes to Derivatives: Building complexity on the pyrrolidine ring through asymmetric organocatalysis.
Each section is designed to be a self-validating system, providing not only step-by-step protocols but also the scientific reasoning that ensures reproducibility and allows for informed adaptation.
Chiral Pool Synthesis: The Proline Advantage
The most direct and cost-effective route to enantiopure this compound is through the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure starting materials. L-proline (for the (S)-enantiomer) and D-proline (for the (R)-enantiomer) are ideal precursors. The primary transformation is a simple esterification of the carboxylic acid.
Principle of Synthesis: Acid-Catalyzed Esterification
The esterification of an amino acid like proline requires careful consideration of the bifunctional nature of the molecule. The nucleophilic amino group can compete with the alcohol during the reaction. Therefore, the reaction is typically performed under acidic conditions. Reagents like thionyl chloride (SOCl₂) or acetyl chloride are not used to form an acyl chloride intermediate in the traditional sense. Instead, their primary role is to react with the alcohol solvent (methanol) in situ to generate anhydrous hydrogen chloride (HCl).[3][4]
This anhydrous HCl serves two critical functions:
-
Protonation of the Amine: The amino group is protonated to form an ammonium salt. This prevents it from acting as a competing nucleophile and increases the compound's solubility in the alcohol solvent.
-
Acid Catalysis: The HCl protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. This follows the classical acid-catalyzed esterification mechanism.
The overall process is a clean, high-yielding transformation that preserves the stereochemical integrity of the starting material.
Experimental Protocol: Esterification of L-Proline
This protocol details the synthesis of methyl (S)-pyrrolidine-2-carboxylate hydrochloride from L-proline.
Materials:
-
L-proline
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Acetyl Chloride
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Setup: Equip a multi-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Place the flask in an ice/water bath.
-
Solvent Addition: Add anhydrous methanol (e.g., 600 mL for 0.87 mol of proline) to the flask and begin stirring. Cool the methanol to approximately 0°C.
-
Acid Chloride Addition: Slowly add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise via the dropping funnel to the cooled methanol. Causality: This step is highly exothermic and generates HCl gas. Slow, controlled addition is crucial to manage the reaction temperature and prevent loss of HCl. The temperature should be maintained below 5°C.[5]
-
Proline Addition: Once the acid chloride addition is complete, add L-proline (1.0 equivalent) portion-wise to the cold solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-8 hours. The progress can be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting product, methyl (S)-pyrrolidine-2-carboxylate hydrochloride, is typically an oil or a hygroscopic solid and is often used in subsequent steps without further purification.[5] A quantitative yield is commonly achieved.[5]
Logical Flow: Chiral Pool Synthesis
Caption: Workflow for Chiral Pool Synthesis.
Asymmetric Catalysis: Hydrogenation of Pyrrole Precursors
An alternative to starting with a chiral molecule is to create the stereocenter from a prochiral precursor using a chiral catalyst. Asymmetric hydrogenation of methyl pyrrole-2-carboxylate is a powerful method to achieve this, providing direct access to the target molecule with high enantioselectivity.
Principle of Synthesis: Enantioselective Reduction
This strategy involves the hydrogenation of the aromatic C=C double bonds of a pyrrole ring. The key to success is the use of a transition metal complex (typically Ruthenium or Rhodium) coordinated to a chiral phosphine ligand.[6][7]
The substrate, methyl N-Boc-pyrrole-2-carboxylate, is used for several reasons:
-
Nitrogen Protection: The Boc (tert-butoxycarbonyl) group protects the nitrogen, preventing catalyst inhibition and side reactions.
-
Activation: The Boc group modifies the electronic properties of the pyrrole ring, facilitating hydrogenation.
The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to this chiral complex in a specific orientation, leading to the preferential delivery of hydrogen to one face of the molecule, thus inducing high enantioselectivity in the final pyrrolidine product.[8][9]
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the work of Kuwano et al. for the asymmetric hydrogenation of methyl N-Boc-pyrrole-2-carboxylate.[6][7]
Materials:
-
Methyl N-Boc-pyrrole-2-carboxylate
-
[Ru(η³-methallyl)₂(cod)]
-
(S,S)-(R,R)-PhTRAP (chiral ligand)
-
Triethylamine (Et₃N)
-
2-Propanol (anhydrous, degassed)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a reaction vessel with [Ru(η³-methallyl)₂(cod)] (e.g., 1 mol%) and the chiral PhTRAP ligand (e.g., 1.1 mol%). Add degassed 2-propanol and stir to form the catalyst solution.
-
Substrate Addition: To the catalyst solution, add the methyl N-Boc-pyrrole-2-carboxylate substrate (1.0 equivalent) and triethylamine (e.g., 0.1 equivalents). Causality: Triethylamine acts as a base additive, which has been shown to improve enantioselectivity in this system.[6]
-
Hydrogenation: Seal the autoclave. Purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 atm H₂) and heat to the reaction temperature (e.g., 60°C).
-
Reaction: Maintain the reaction under stirring for the required time (e.g., 24-48 hours).
-
Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture in vacuo. Purify the residue by silica gel chromatography to isolate the product, methyl (S)-N-Boc-pyrrolidine-2-carboxylate.
-
Deprotection: The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the final target compound.
Data Summary: Asymmetric Hydrogenation
| Substrate | Catalyst System | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |
| Methyl N-Boc-pyrrole-2-carboxylate | Ru-PhTRAP | 60 | 50 | 92 | 79 (S) | [6][7] |
Mechanistic Overview: Asymmetric Hydrogenation
Caption: Enantioselective Hydrogenation Pathway.
Enzymatic Kinetic Resolution: Biocatalytic Precision
Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on a chiral catalyst (in this case, an enzyme) reacting at different rates with the two enantiomers of the racemate. For this compound, lipase-catalyzed hydrolysis is a highly effective method.
Principle of Synthesis: Enantioselective Hydrolysis
The strategy begins with a racemic mixture of methyl (R/S)-pyrrolidine-2-carboxylate. A lipase, such as Candida antarctica Lipase B (CALB), is introduced. Lipases are hydrolases that catalyze the hydrolysis of esters.[10] Due to the chiral nature of the enzyme's active site, one enantiomer of the ester fits more favorably and is hydrolyzed to the corresponding carboxylic acid at a much faster rate.
For example, if the lipase preferentially hydrolyzes the (S)-ester:
-
(S)-methyl pyrrolidine-2-carboxylate is converted to (S)-pyrrolidine-2-carboxylic acid .
-
(R)-methyl pyrrolidine-2-carboxylate reacts very slowly and remains largely as the unreacted ester.
By stopping the reaction at or near 50% conversion, one can isolate two enantiomerically enriched products: the (S)-acid and the (R)-ester. This method's elegance lies in its high selectivity under mild, environmentally benign conditions. For proline derivatives, N-protection (e.g., with a Cbz group) is often employed, which can significantly enhance both the reaction rate and the enantioselectivity.[3]
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol describes a representative kinetic resolution of N-protected racemic methyl prolinate via hydrolysis.
Materials:
-
Racemic methyl N-Cbz-pyrrolidine-2-carboxylate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., pH 7)
-
Organic solvent (e.g., methyl tert-butyl ether, MTBE)
-
Stirring incubator or shaker
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic methyl N-Cbz-pyrrolidine-2-carboxylate in an appropriate organic solvent (e.g., water-saturated MTBE).[3]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the solution. The use of an immobilized enzyme simplifies catalyst removal and recycling.
-
Incubation: Place the flask in a shaker and incubate at a controlled temperature (e.g., 45°C). Monitor the reaction progress by chiral HPLC to track the conversion and the enantiomeric excess (ee) of both the remaining ester and the acid product.
-
Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separation & Work-up: Separate the product mixture. The carboxylic acid product can be extracted into a basic aqueous phase (e.g., dilute NaHCO₃ solution), leaving the unreacted ester in the organic phase.
-
Isolation:
-
Ester: Wash the organic layer, dry it over Na₂SO₄, and concentrate in vacuo to obtain the enantiomerically enriched ester.
-
Acid: Acidify the aqueous layer (e.g., with 1M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic extracts to isolate the enantiomerically enriched acid.
-
Data Summary: Enzymatic Resolution of Proline Derivatives
| Substrate | Enzyme | Solvent | Temp (°C) | Selectivity (E-value or Vₛ/Vᵣ) | Reference |
| (R,S)-N-Cbz-proline 1,2,4-triazolide* | CALB | MTBE | 45 | >100 (S-preference) | [3] |
| (R,S)-N-Cbz-proline methyl ester | CALB | MTBE | 45 | ~10 (S-preference) | [3] |
*Note: The triazolide is a more activated ester analog, showing significantly higher selectivity than the methyl ester, highlighting the impact of substrate engineering.
Conceptual Flow: Kinetic Resolution
Caption: Principle of Enzymatic Kinetic Resolution.
Organocatalytic Synthesis of Substituted Pyrrolidines
While the previous methods focus on the synthesis of the parent this compound, organocatalysis provides powerful tools for the asymmetric synthesis of highly substituted and functionalized pyrrolidine rings. L-proline itself, along with its derivatives, can act as a catalyst for these transformations.[10]
Principle of Synthesis: Enamine and Iminium Catalysis
Proline-catalyzed reactions typically proceed through one of two key catalytic cycles:
-
Enamine Catalysis: Proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor (e.g., a nitro-olefin in a Michael addition). The chiral pyrrolidine backbone of the catalyst directs the attack to one face of the electrophile, controlling the stereochemistry of the newly formed C-C bond.
-
Iminium Catalysis: Proline reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile.
These methods allow for the construction of complex pyrrolidine structures with multiple stereocenters in a highly controlled manner, which is invaluable for building drug candidates.
Representative Reaction: Asymmetric Michael Addition
The proline-catalyzed Michael addition of a ketone to a nitroalkene is a classic example that generates a γ-nitroketone, a versatile precursor that can be cyclized and reduced to form a substituted pyrrolidine.
Mechanistic Cycle: Enamine Catalysis
Caption: Proline-Catalyzed Enamine Cycle.
Conclusion
The synthesis of enantiomerically pure this compound is a well-addressed challenge in organic chemistry, with several robust and scalable methods available to the modern scientist. The choice of strategy depends on factors such as cost, desired enantiomer, and the need for downstream functionalization.
-
Chiral Pool Synthesis from proline remains the most atom-economical and straightforward method for the parent compound.
-
Asymmetric Hydrogenation offers an elegant catalytic route from simple prochiral precursors, showcasing the power of transition metal catalysis.
-
Enzymatic Kinetic Resolution provides an environmentally friendly method that delivers both enantiomers from a single racemic starting material with exceptional selectivity.
-
Organocatalysis opens the door to a vast array of complex, substituted pyrrolidine derivatives, enabling the exploration of diverse chemical space in drug discovery.
A thorough understanding of the principles and experimental nuances of each of these methods empowers researchers to make informed decisions and efficiently produce these vital chiral building blocks for the advancement of pharmaceutical development.
References
- PrepChem. (n.d.). Synthesis of this compound hydrochloride.
- ResearchGate. (n.d.). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Tsai, S.-W., & Wu, C.-H. (2012). An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. Biotechnology and Bioprocess Engineering, 17, 846-855.
- Bartolillo, V., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3274. URL: [Link]
- Kuwano, R., Kashiwahara, M., & Uchida, M. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808-809. URL: [Link]
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from masterorganicchemistry.com. URL: [Link]
- Google Patents. (n.d.). CN106083684A - The preparation method of proline esters hydrochlorate. Retrieved from patents.google.com.
- Li, Y., et al. (2004). Enzymatic resolution of chiral phosphinate esters. Journal of the American Chemical Society, 126(29), 8888-8889. URL: [Link]
- Michigan State University Department of Chemistry. (n.d.). Supplemental Topics.
- ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction....
- ScienceMadness Discussion Board. (2007). L-Proline Esterification.
- Sudau, A., et al. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry, 2002(18), 3123-3134. URL: [Link]
- Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ?
- Organic Syntheses. (n.d.). L-Proline, 2-methyl-.
- Borah, P., & Saikia, L. (2016). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry, 14(38), 9036-9043. URL: [Link]
- Kuwano, R., Kashiwahara, M., & Uchida, M. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society, 130(3), 808-809. URL: [Link]
- Shcherbakov, D. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. URL: [Link]
- Semantic Scholar. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- MDPI. (2020). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
- Wiley Online Library. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. Retrieved from onlinelibrary.wiley.com. URL: [Link]
- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
- R Discovery. (2015). Chapter 9. Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts.
- ACS Publications. (2015). Proline-Catalyzed Sequential syn-Mannich and [4 + 1]-Annulation Cascade Reactions To Form Densely Functionalized Pyrrolidines.
- MDPI. (2020). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
- Pianeta Chimica. (n.d.). Problem 2.
- Chemistry Stack Exchange. (2020). Esterification of Glycine. Retrieved from chemistry.stackexchange.com. URL: [Link]
- PubMed. (2015). Proline-catalyzed Sequential syn-Mannich and [4 + 1]-annulation Cascade Reactions to Form Densely Functionalized Pyrrolidines. Retrieved from pubmed.ncbi.nlm.nih.gov. URL: [Link]
- RSC Publishing. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride. Retrieved from patents.google.com.
- National Institutes of Health. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.
- University of Illinois Urbana-Champaign. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes.
- Shcherbakov, D. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. URL: [Link]
- ETH Zurich. (2015). Asymmetric Hydrogenation.
- ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline).
Sources
- 1. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution of racemic alpha-methyl-beta-propiothiolactone by lipase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data for Methyl Pyrrolidine-2-Carboxylate: An In-Depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for methyl pyrrolidine-2-carboxylate, a key building block in synthetic chemistry and drug discovery. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such molecules is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for elucidating and confirming molecular structure. This document synthesizes experimental data with established spectroscopic principles to offer a detailed characterization of this compound.
Molecular Structure and Overview
This compound possesses a chiral center at the C2 position of the pyrrolidine ring. The molecule's structure, consisting of a secondary amine within a five-membered ring and a methyl ester functional group, dictates its characteristic spectroscopic features. Its molecular formula is C₆H₁₁NO₂ and it has a molecular weight of 129.16 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Theoretical Considerations: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring and the methyl ester. The diastereotopic nature of the methylene protons on the ring can lead to complex splitting patterns. The proton at the C2 position is a methine proton and is expected to couple with the adjacent C3 protons. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.
Experimental Protocol: Sample Preparation for ¹H NMR A standard protocol for preparing a small organic molecule like this compound for NMR analysis is as follows:
-
Sample Weighting: Accurately weigh 5-25 mg of the compound.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: If precise chemical shift referencing is required, an internal standard like tetramethylsilane (TMS) can be added.[2]
-
Spectrometer Setup: The sample is then placed in the NMR spectrometer, and the data is acquired.
Data Interpretation: The following ¹H NMR data is for the hydrochloride salt of this compound, which will exhibit slight downfield shifts for protons near the protonated nitrogen compared to the free amine.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.34 | Triplet (t) | 1H | H2 |
| 3.75 | Singlet (s) | 3H | -OCH₃ |
| 3.22-3.26 | Multiplet (m) | 2H | H5 |
| 2.21-2.28 | Multiplet (m) | 1H | H3 |
| 1.87-2.04 | Multiplet (m) | 3H | H3, H4 |
-
H2 (4.34 ppm): This downfield triplet corresponds to the proton on the carbon bearing the ester group. Its downfield shift is due to the deshielding effects of both the adjacent nitrogen and the carbonyl group. It appears as a triplet due to coupling with the two adjacent H3 protons.[3]
-
-OCH₃ (3.75 ppm): The sharp singlet integrating to three protons is characteristic of the methyl ester group.[3]
-
H5 (3.22-3.26 ppm): These protons are on the carbon adjacent to the nitrogen, resulting in a downfield shift. They appear as a multiplet due to coupling with the H4 protons.[3]
-
H3 & H4 (1.87-2.28 ppm): The protons on carbons 3 and 4 of the pyrrolidine ring are in the aliphatic region and show complex overlapping multiplets due to coupling with each other and with the H2 and H5 protons.[3]
For the free amine, the signals for H2 and H5 would be expected to shift slightly upfield. The N-H proton would likely appear as a broad singlet.
¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal.
Experimental Protocol: The sample preparation is similar to that for ¹H NMR, though a higher concentration (50-100 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.[2]
Predicted ¹³C NMR Data: While direct experimental ¹³C NMR data for this compound is not readily available, the chemical shifts can be reliably predicted based on data from closely related compounds such as methyl 1-methylpyrrolidine-2-carboxylate and 1-methylpyrrolidine-2-carboxylic acid.[4][5]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~173-175 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~59-61 | C2 | Carbon attached to both nitrogen and the carbonyl group. |
| ~51-53 | -OCH₃ | Methyl carbon of the ester group. |
| ~46-48 | C5 | Carbon adjacent to the nitrogen. |
| ~29-31 | C3 | Aliphatic carbon in the pyrrolidine ring. |
| ~24-26 | C4 | Aliphatic carbon in the pyrrolidine ring. |
Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy is an excellent technique for identifying functional groups. For this compound, key vibrational modes include the C=O stretch of the ester, the C-O stretch, C-H stretches, and the N-H bend and stretch of the secondary amine.
Experimental Protocol: Neat Liquid Sample As this compound is a liquid at room temperature, a neat spectrum can be obtained efficiently.[1]
-
Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.[6]
-
Sample Application: Place a single drop of the liquid sample onto the surface of one salt plate.[6]
-
Film Formation: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[6]
-
Data Acquisition: Place the sandwiched plates into the sample holder of the IR spectrometer and acquire the spectrum.
Data Interpretation: The following IR data is for the hydrochloride salt, which will show characteristic absorptions for the secondary ammonium ion (N-H⁺).[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3513, 3130, 2597 | Broad/Medium | N-H⁺ stretching vibrations |
| 1740 | Strong | C=O stretching of the ester |
| 1632 | Medium | N-H bending |
| 1452, 1402 | Medium | C-H bending |
| 1245, 1178 | Strong | C-O stretching of the ester |
-
N-H⁺ Stretching (3513, 3130, 2597 cm⁻¹): These broad bands are characteristic of the stretching vibrations of a secondary ammonium salt.[3] In the free amine, a single, sharper N-H stretch would be expected around 3300-3400 cm⁻¹.
-
C=O Stretching (1740 cm⁻¹): This strong, sharp absorption is indicative of the carbonyl group in the saturated methyl ester.[3]
-
N-H Bending (1632 cm⁻¹): This band corresponds to the bending vibration of the N-H bond in the ammonium salt.[3]
-
C-O Stretching (1245, 1178 cm⁻¹): These strong bands are characteristic of the C-O single bond stretching vibrations of the ester group.[3]
Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the loss of the methoxy group or cleavage of the pyrrolidine ring.
Data Interpretation: The mass spectrum of this compound shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 130.[3] This is consistent with the molecular weight of 129.16 g/mol .[1]
Plausible Fragmentation Pathway: A primary fragmentation pathway involves the loss of the methoxy group from the molecular ion to form a stable acylium ion.
Fragmentation pathway of this compound.
Another significant fragmentation would be the cleavage of the C-C bond alpha to the nitrogen, leading to a fragment with m/z 70.
Conclusion
The spectroscopic data presented in this guide provides a detailed and self-validating characterization of this compound. The ¹H NMR data clearly defines the proton environment, while the predicted ¹³C NMR data complements this by outlining the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and plausible fragmentation patterns. Together, these techniques provide an unambiguous structural elucidation of the molecule, offering researchers and developers a solid foundation for its application in further scientific endeavors.
References
- Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. (n.d.). PubChem.
- IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder.
- 1-Methylpyrrolidine-2-carboxylic acid. (n.d.). Human Metabolome Database.
- Methyl 1-methylpyrrolidine-2-carboxylate. (n.d.). PubChem.
- How To Prepare Samples For Ir Spectroscopy? (n.d.).
- This compound. (n.d.). PubChemLite.
- 1-Methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem.
- 2-Methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem.
- This compound. (n.d.). Pharmaffiliates.
- 2-Methylpyrrolidine. (n.d.). NIST WebBook.
- 2-Pyrrolidone-5-carboxylic acid, N-methyl, methyl ester. (n.d.). NIST WebBook.
- This compound. (2025). Chemsrc.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound hydrochloride | 65365-28-8 [chemicalbook.com]
- 3. Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | C11H19NO4 | CID 11206950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of methyl pyrrolidine-2-carboxylate
An In-depth Technical Guide to Methyl Pyrrolidine-2-carboxylate: Properties, Reactivity, and Applications
Introduction
This compound, the methyl ester of the naturally occurring amino acid proline, is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its rigid five-membered ring structure, coupled with two key functional groups—a secondary amine and a carboxylate ester—provides a versatile scaffold for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its physical and chemical properties, reactivity, and critical applications, grounding technical data with practical, field-proven insights. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds, making a thorough understanding of this derivative essential for the design and synthesis of novel therapeutics.[1]
Physical and Spectroscopic Properties
The utility of a synthetic building block is fundamentally tied to its physical characteristics, which dictate handling, purification, and reaction conditions. This compound is typically encountered as its hydrochloride salt, a white crystalline powder, which enhances stability and simplifies handling.[2] The free base form is a liquid.
Key Physical Data
A summary of the core physical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| CAS Number | 2577-48-2 | [3] |
| Appearance | Liquid (free base) | |
| Boiling Point | 169.9 °C at 760 mmHg | [3] |
| Melting Point | 151-152 °C (likely the HCl salt) | [3] |
| Density | 1.056 g/cm³ | [3] |
| Flash Point | 56.5 °C | [3] |
| Solubility | Highly soluble in water, ethanol, and other common solvents (as HCl salt). | [2] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the structure and purity of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear indicators of the primary functional groups. A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. For the free base, a moderate absorption will appear in the 3300-3400 cm⁻¹ region due to the N-H stretch of the secondary amine. C-H stretching vibrations for the aliphatic ring and methyl group are typically observed between 2850-2960 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is definitive. The methyl protons of the ester (–OCH₃) will appear as a sharp singlet around 3.7 ppm. The proton on the alpha-carbon (the stereocenter) will be a multiplet, typically between 3.5 and 4.0 ppm. The protons of the pyrrolidine ring will present as complex multiplets between approximately 1.8 and 3.2 ppm. The N-H proton of the free amine will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR : The carbon spectrum will show a characteristic peak for the ester carbonyl (C=O) around 175 ppm. The alpha-carbon will resonate around 60 ppm, and the ester methyl carbon will be near 52 ppm. The remaining three carbons of the pyrrolidine ring will appear in the aliphatic region, typically between 25 and 48 ppm.
-
-
Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]⁺ for the free base would be observed at m/z = 129. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (•COOCH₃) or the methyl ester group (•OCH₃).
Chemical Properties and Reactivity
The synthetic versatility of this compound stems from the distinct reactivity of its two functional centers: the nucleophilic secondary amine and the electrophilic ester carbonyl.
Stability
Under standard laboratory conditions, the compound is stable.[4] Its hydrochloride salt is particularly stable, making it the preferred form for storage.[2] It is incompatible with strong oxidizing agents.[4]
Core Reactivity
-
Reactions at the Nitrogen Atom (N-Functionalization) : The secondary amine is a potent nucleophile, making it the primary site for derivatization.
-
N-Acylation : It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like HBTU) to form N-acyl derivatives (amides).[5] This reaction is fundamental for incorporating the proline scaffold into peptide chains or creating more complex heterocyclic systems.[6]
-
N-Alkylation : Reaction with alkyl halides or other electrophiles allows for the introduction of various substituents on the nitrogen atom, a common strategy in drug design to modulate a compound's physicochemical properties, such as basicity and lipophilicity.
-
-
Reactions at the Ester Group (C-Functionalization) : The ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis : The ester can be saponified under basic conditions (e.g., using NaOH or LiOH) or hydrolyzed under acidic conditions to yield the parent carboxylic acid, proline. This is a crucial deprotection step when the ester is used as a protecting group for the carboxylate.
-
Amidation : Direct reaction with amines to form amides is possible, though often requires elevated temperatures or the use of coupling agents to facilitate the conversion.[7][8] This allows for the synthesis of a wide range of pyrrolidine-2-carboxamides.[5]
-
Reduction : The ester can be reduced to the corresponding primary alcohol, (S)-prolinol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens a pathway to another important class of chiral building blocks.
-
The interplay between these two reactive sites allows for a high degree of synthetic control, enabling selective modification at either the nitrogen or the carbon terminus.
Key Experimental Protocol: Synthesis of this compound Hydrochloride
The most common and straightforward synthesis is the Fischer esterification of L-proline using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with methanol to generate HCl in situ, which serves as the catalyst, and the byproducts are gaseous (SO₂ and HCl), simplifying the workup.
Step-by-Step Methodology
-
Reaction Setup : A multi-necked round-bottom flask is equipped with a dropping funnel, a thermometer, and a magnetic stirrer. The flask is charged with technical-grade methanol (e.g., 600 mL for a 2.18 mol scale reaction) and cooled to -5 °C using an ice/salt bath.[9] Causality: Cooling is essential to control the highly exothermic reaction between thionyl chloride and methanol, preventing temperature spikes that could lead to side reactions.
-
Catalyst Generation : Thionyl chloride (1.1 equivalents, e.g., 2.4 mol) is added dropwise to the cold methanol, ensuring the internal temperature does not exceed -5 °C.[9] Causality: This slow, controlled addition generates the necessary HCl catalyst while minimizing the formation of undesirable byproducts like dimethyl sulfite.
-
Addition of Proline : L-proline (1.0 equivalent, e.g., 2.18 mol) is added portion-wise over approximately 10 minutes to the reaction mixture.[9]
-
Reaction Progression : The cooling bath is removed, and the mixture is stirred and heated to 40 °C for approximately 4 hours.[9] The reaction is then typically stirred at room temperature for an extended period (e.g., three days) to ensure completion.[9] Causality: The initial heating accelerates the esterification, while the extended stirring at room temperature drives the equilibrium towards the product.
-
Workup and Isolation : The reaction mixture is concentrated under reduced pressure to remove the bulk of the methanol. The residue is taken up in fresh methanol and re-concentrated several times to remove any remaining thionyl chloride.[9] The resulting oily crude product is dried under vacuum to yield the hydrochloride salt in nearly quantitative yield.[9] Causality: This process ensures all volatile reagents and byproducts are removed, leaving the non-volatile salt product. The product can sometimes crystallize upon standing.
Experimental Workflow Diagram
Caption: Fischer esterification of L-proline.
Applications in Research and Drug Development
This compound serves as a vital intermediate in the synthesis of a diverse array of high-value molecules.
-
Pharmaceutical Intermediates : It is a key building block for numerous Active Pharmaceutical Ingredients (APIs).[2] The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds that exhibit biological activity across various targets.[1] Its derivatives are used in developing drugs for a wide range of conditions.
-
Organic Synthesis : As a chiral pool starting material, it provides a cost-effective and readily available source of stereochemistry. This allows for the creation of complex molecules with specific 3D orientations, which is critical for their biological function.[2]
-
Ligand Development : Derivatives of this compound, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, like the Ullmann–Goldberg N-arylation of amides.[10]
Safety and Handling
As with any laboratory chemical, proper handling is paramount. The hydrochloride salt is classified as a skin and serious eye irritant.[11]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[11] If dust is generated, respiratory protection may be necessary.[12]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] For skin contact, wash off with soap and plenty of water.[12] If inhaled, move the person to fresh air.[12]
Conclusion
This compound is far more than a simple derivative of proline. It is a synthetically powerful and economically significant chiral building block. Its well-defined physical properties, predictable reactivity at both the nitrogen and ester functionalities, and straightforward synthesis make it an indispensable tool for chemists in both academic and industrial settings. A comprehensive understanding of its characteristics, as detailed in this guide, is fundamental to leveraging its full potential in the ongoing quest for novel pharmaceuticals and complex molecular targets.
References
- PrepChem. (n.d.). Synthesis of this compound hydrochloride. PrepChem.com.
- Chemsrc. (2025). This compound | CAS#:2577-48-2. Chemsrc.
- Le-Nutra. (n.d.). This compound Hydrochloride: High-Purity Pharmaceutical Intermediate. Le-Nutra.
- Capot Chemical Co., Ltd. (n.d.). MSDS of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. Capot Chemical.
- PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). (S)-N-methylpyrrolidine-2-carboxylate (ligand). ResearchGate.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride. Chemdad.
- Hudson, A. S., et al. (2012). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 77(17), 7632-7639.
- Scientific.Net. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Materials Science Forum, 911, 84-89.
- IntechOpen. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Heterocycles - Synthesis and Biological Activities.
- Akhlaghi, S. P., & Saraf, S. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323.
- ResearchGate. (2016). IR spectroscopy of N-methylpyrrolidine product in current work. ResearchGate.
- ResearchGate. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate.
- meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube.
- SpectraBase. (n.d.). 2-Methyl-pyrrolidine. SpectraBase.
- Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- PubChem. (n.d.). Methyl 1-acetylpyrrolidine-2-carboxylate. National Center for Biotechnology Information.
- Le-Nguyen, B., & Lherbet, C. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Organic Letters, 15(10), 2550-2553.
- ResearchGate. (2019). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. ResearchGate.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fuaij.com [fuaij.com]
- 3. This compound | CAS#:2577-48-2 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 1-acetylpyrrolidine-2-carboxylate | C8H13NO3 | CID 550999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to Methyl Pyrrolidine-2-carboxylate: Structural Analogues and Derivatives in Drug Discovery
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone in the design and development of novel therapeutics.[1][2][3] This saturated heterocycle is a "privileged scaffold," appearing in numerous natural products, pharmacologically active agents, and 37 FDA-approved drugs.[2][3] Its prevalence stems from a unique combination of structural and physicochemical properties that are highly advantageous for drug design.[1][2][4]
Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space, a phenomenon known as "pseudorotation".[1][2][4] This sp³-hybridization and the potential for multiple stereogenic centers contribute significantly to molecular complexity and diversity, which are critical for achieving target selectivity and clinical success.[2][5] The pyrrolidine scaffold's ability to introduce chirality, influence molecular conformation, and improve properties like solubility makes it a versatile tool for medicinal chemists.[1][6]
Methyl pyrrolidine-2-carboxylate, a derivative of the amino acid proline, serves as a crucial starting material and a key structural motif in this context.[7][8] Its inherent chirality and the reactivity of its functional groups—the secondary amine and the methyl ester—provide a rich platform for the synthesis of a diverse array of analogues and derivatives with a broad spectrum of biological activities.[6][7] This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound analogues and derivatives, offering valuable insights for researchers and professionals in drug development.
I. Synthetic Strategies for the Elaboration of the Pyrrolidine Core
The generation of diverse libraries of pyrrolidine-based compounds for drug screening hinges on efficient and versatile synthetic methodologies. These can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from the chiral pool, and the de novo construction of the pyrrolidine ring.
Functionalization of Pre-formed Pyrrolidine Rings: Leveraging the Chiral Pool
The non-essential amino acid L-proline and its derivatives, such as methyl L-prolinate, are readily available and inexpensive chiral building blocks.[2][6] This "chiral pool" approach is highly effective as the stereochemical integrity of the starting material is typically maintained throughout the synthetic sequence, ensuring the production of the desired enantiomer.[6]
1.1.1. N-Substitution: A Privileged Position for Derivatization
The nitrogen atom of the pyrrolidine ring is a key site for modification, with 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[2] The nucleophilicity of the secondary amine allows for a wide range of transformations.
-
N-Acylation: The reaction of methyl prolinate with various acylating agents (e.g., acid chlorides, anhydrides) is a straightforward method to introduce amide functionalities. This approach is fundamental in the synthesis of peptide-based therapeutics and other complex molecules.[9][10] A detailed conformational analysis of L-proline methyl ester and its N-acetylated derivative has shown that these compounds do not exist in a zwitterionic form in solution, making them excellent mimics of amino acid residues in biological systems.[11]
-
N-Alkylation: The secondary amine can be readily alkylated using various alkylating agents such as alkyl halides or sulfates.[12] This allows for the introduction of diverse substituents that can modulate the compound's steric and electronic properties, as well as its basicity.[2]
1.1.2. Modification of the Carboxylate Group
The methyl ester at the C-2 position is another versatile handle for derivatization.
-
Amidation: Direct amidation of the ester with amines can be challenging. A more common approach involves hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents (e.g., EDC·HCl/HOBT).[6] This method allows for the generation of large libraries of pyrrolidine-2-carboxamides for screening.[6]
-
Reduction: The methyl ester can be reduced to the corresponding alcohol, (S)-pyrrolidin-2-ylmethanol, which is another valuable chiral precursor for the synthesis of various drugs.[6]
De Novo Synthesis of the Pyrrolidine Ring
While functionalization of the chiral pool is efficient, de novo synthesis offers greater flexibility in accessing a wider range of substitution patterns.
-
1,3-Dipolar Cycloadditions: This is a classic and powerful method for constructing five-membered heterocyclic rings.[2] The reaction between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene, allows for the regio- and stereoselective synthesis of highly substituted pyrrolidines.[2] For example, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with alkenyl esters has been used to synthesize 4-benzylpyrrolidine-3-carboxylic acid derivatives as potent PPAR agonists.[2]
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi four-component reaction, are highly efficient for generating molecular diversity.[6] By carefully selecting the starting aldehyde or ketone, primary amine, carboxylic acid, and isocyanide, complex pyrrolidone derivatives can be synthesized in a single step.[6]
Experimental Protocol: Synthesis of Methyl (S)-pyrrolidine-2-carboxylate hydrochloride
This protocol describes a common and efficient method for the esterification of L-proline using thionyl chloride in methanol.[13][14]
Materials:
-
L-proline
-
Methanol (technical grade)
-
Thionyl chloride (SOCl₂)
-
Ice/sodium chloride bath
-
Multi-necked flask with dropping funnel and internal thermometer
-
Rotary evaporator
Procedure:
-
Cool 600 mL of methanol in a multi-necked flask to below -5°C using an ice/sodium chloride bath.
-
Slowly add 2.4 mol of thionyl chloride dropwise to the cooled methanol, ensuring the temperature does not exceed -5°C.[14]
-
Add 2.18 mol of L-proline to the reaction mixture in portions over approximately 10 minutes.[14]
-
Stir the mixture for approximately 4 hours at 40°C.[14]
-
Continue stirring the reaction mixture for three days at room temperature.[14]
-
Concentrate the solution significantly using a rotary evaporator.
-
To remove excess thionyl chloride, take up the residue in methanol and reconcentrate. Repeat this step several times.[14]
-
Dry the resulting product for several hours in a lukewarm water bath under vacuum to obtain the target compound in quantitative yield.[14] The crude product may be an oil that crystallizes upon standing.[14]
Causality Behind Experimental Choices:
-
The use of thionyl chloride with methanol in situ generates methyl chloroformate and HCl, which are the reactive species for the esterification.
-
The initial cooling to -5°C is crucial to control the exothermic reaction between thionyl chloride and methanol.[14]
-
The extended reaction time at room temperature ensures complete conversion of the starting material.
-
The repeated washing with methanol is necessary to remove any unreacted thionyl chloride, which can interfere with subsequent reactions.
II. Structure-Activity Relationships (SAR) and Therapeutic Applications
The derivatization of the this compound core has led to the discovery of compounds with a wide range of biological activities, including anticancer, anticonvulsant, and antidiabetic properties.[2][3] Understanding the structure-activity relationships is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Anticancer Activity
Numerous pyrrolidine derivatives have been investigated as potential anticancer agents.[3][5] The SAR studies have revealed that the nature and position of substituents on the pyrrolidine ring significantly influence their cytotoxic activity. For instance, spiro[pyrrolidine-3,3′-oxindoles] have shown potent anticancer activity against MCF-7 and HT29 cell lines, with IC50 values in the sub-micromolar range.[5] Similarly, certain N-substituted pyrrolidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[15]
| Compound Class | Cell Line | IC50 (µM) |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78[5] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92[5] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 5.00 ± 0.66[5] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | MCF-7 | < 9.00[5] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 | < 3.00[5] |
| Thiophen-containing pyrrolidines | MCF-7 | 17 - 28[2] |
| Thiophen-containing pyrrolidines | HeLa | 19 - 30[2] |
| Phenyl-containing pyrrolidines | MCF-7 | 22 - 29[2] |
| Phenyl-containing pyrrolidines | HeLa | 26 - 37[2] |
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
Anticonvulsant Activity
Pyrrolidine-2,5-diones have emerged as a valuable scaffold for the development of anticonvulsant drugs.[2] SAR analysis of these compounds revealed that substituents at the 3-position of the pyrrolidine-2,5-dione ring are critical for their activity.[2] For example, derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test.[2]
Antidiabetic Activity
Pyrrolidine derivatives have also shown promise as antidiabetic agents by inhibiting α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[16] The pyrrolidine scaffold provides a versatile platform for designing potent inhibitors of these enzymes, which can help in managing postprandial hyperglycemia.[16]
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol describes a common in vitro assay to evaluate the α-glucosidase inhibitory activity of synthesized pyrrolidine derivatives.[16]
Materials:
-
Pyrrolidine derivatives (test samples)
-
α-glucosidase enzyme solution (1 U/mL)
-
0.1 M Phosphate buffer (pH 6.8)
-
1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate
-
0.1 N Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test samples (e.g., 20, 40, 60, 80, and 100 µg/mL).
-
In a 96-well plate, mix each test sample with 10 µL of the α-glucosidase enzyme solution.
-
Incubate the mixture for 20 minutes at 37°C.[16]
-
Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[16]
-
Initiate the reaction by adding 20 µL of 1 M p-NPG substrate.[16]
-
Incubate the plate for an additional 30 minutes.[16]
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[16]
-
Measure the absorbance at a suitable wavelength using a microplate reader to determine the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and the IC50 value for each compound.
Trustworthiness of the Protocol: This is a well-established and validated colorimetric assay for measuring α-glucosidase activity. The use of a known substrate (p-NPG) and a clear endpoint (formation of p-nitrophenol) ensures the reliability and reproducibility of the results.
Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[17][18] In the context of pyrrolidine derivatives, bioisosteric replacement of the pyrrolidine ring itself or its substituents can lead to improved drug candidates. For example, replacing the pyrrolidine ring with other five-membered heterocycles or even spirocyclic systems can alter the compound's three-dimensional shape and interactions with the target protein.[19][20] Similarly, the carboxylate group can be replaced with bioisosteres like tetrazoles to enhance metabolic stability and cell permeability.[18]
III. Visualization of Key Concepts
Workflow for the Synthesis and Evaluation of Pyrrolidine Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogues.
Logical Relationship in SAR Studies
Caption: The relationship between structural modifications, physicochemical properties, and biological activity in SAR studies.
Conclusion
This compound and its derivatives represent a rich and enduring area of research in medicinal chemistry. The inherent structural features of the pyrrolidine scaffold, combined with the synthetic versatility of the methyl carboxylate and secondary amine functionalities, provide a powerful platform for the design and discovery of novel therapeutic agents. A deep understanding of the synthetic methodologies, coupled with rigorous structure-activity relationship studies and strategic application of bioisosteric replacements, will continue to drive the development of new and improved drugs based on this privileged core structure. The insights and protocols provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to navigate this exciting field.
References
- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]
- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester.
- Google Patents. (n.d.). CN106083684A - The preparation method of proline esters hydrochlorate.
- PrepChem.com. (n.d.). Synthesis of this compound hydrochloride.
- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
- Google Patents. (n.d.). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
- National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- Wiley Online Library. (2025). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors.
- PubMed. (n.d.). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubMed Central. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- ACS Publications. (n.d.). The Quest for Bioisosteric Replacements.
- bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors.
- Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- R Discovery. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- ResearchGate. (n.d.). Pharmaceuticals with 2-pyrrolidinone scaffold.
- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- PubMed. (2014). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies.
- Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- National Institutes of Health. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride.
- GlobalChemMade. (n.d.). This compound Hydrochloride: High-Purity Pharmaceutical Intermediate.
- ResearchGate. (n.d.). (S)-N-methylpyrrolidine-2-carboxylate (ligand).
- Pharmaffiliates. (n.d.). This compound.
- Google Patents. (n.d.). US5219741A - Method of making L-proline using an N-acyl-L-protine acylase.
- Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.
- National Institutes of Health. (n.d.). Advances in Proline Ligation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (S)-Methyl 1-((S)-2-AMINOPROPANOYL)PYRROLIDINE-2-CARBOXYLATE Hydrochloride [myskinrecipes.com]
- 10. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 11. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 13. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drughunter.com [drughunter.com]
- 19. baranlab.org [baranlab.org]
- 20. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 5-Oxopyrrolidine Derivatives
Foreword: The Enduring Relevance of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, owing to their unique physicochemical properties and versatile biological activities. The 5-oxopyrrolidine (or 2-pyrrolidinone) ring is a quintessential example of such a scaffold.[1] This five-membered nitrogen-containing heterocycle is a core component of numerous natural products, approved pharmaceuticals, and investigational drugs, highlighting its significance in drug design and development.[2][3] As we confront mounting global health challenges—from the growing specter of antimicrobial resistance to the complexities of cancer and neurodegenerative disorders—the need to innovate and develop novel therapeutic agents has never been more critical. This guide delves into the burgeoning field of novel 5-oxopyrrolidine derivatives, synthesizing current research to provide an in-depth perspective on their synthesis, diverse biological activities, and therapeutic promise for researchers, scientists, and drug development professionals.
Section 1: Rational Design and Synthesis—Building the Molecular Toolkit
The journey to uncovering novel biological activities begins with rational molecular design and efficient synthesis. The 5-oxopyrrolidine core serves as a versatile chassis upon which various pharmacophoric elements can be installed to modulate activity and selectivity. A common and effective strategy involves the synthesis of derivatives bearing azole, diazole, and hydrazone moieties, which are known to contribute to a wide range of biological effects.[4][5]
The causality behind this synthetic approach is rooted in the principle of molecular hybridization—combining known bioactive fragments to create a new chemical entity with potentially enhanced or novel properties. For instance, the incorporation of a hydrazone linker provides conformational flexibility, while azole rings are crucial components in many established antifungal and anticancer agents.[4][6]
Generalized Synthetic Workflow
A frequently employed synthetic pathway starts with readily available precursors like itaconic acid, which can be reacted with substituted anilines to form the core 5-oxopyrrolidine-3-carboxylic acid structure. This intermediate is a valuable building block for further derivatization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Pyrrolidine Ring: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as a "privileged scaffold" in medicinal chemistry, consistently appearing in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence is not coincidental but rather a testament to its unique combination of structural and physicochemical properties that are highly advantageous for drug design. This technical guide provides an in-depth exploration of the multifaceted role of the pyrrolidine ring, delving into its fundamental structural significance, its impact on pharmacological activity, strategic synthetic methodologies, and its application in successful drug candidates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the art and science of drug discovery, offering not just a review of the field but also actionable insights grounded in established scientific principles.
The Structural and Physicochemical Significance of the Pyrrolidine Scaffold
The utility of the pyrrolidine ring in drug design is rooted in its distinct three-dimensional structure and the properties conferred by the nitrogen heteroatom. Unlike its aromatic counterpart, pyrrole, the saturated nature of pyrrolidine allows for a greater exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[3][4][5][[“]][7]
Conformational Flexibility and "Pseudorotation"
The non-planar, puckered conformation of the pyrrolidine ring is one of its most defining features.[2][3][4][5][[“]][7] The ring is not static and undergoes a phenomenon known as "pseudorotation," rapidly interconverting between various "envelope" and "twist" conformations.[3][4][5][[“]][7] This conformational flexibility allows a pyrrolidine-containing molecule to adapt its shape to best fit the binding pocket of a target protein, thereby enhancing binding affinity.
However, this flexibility can be strategically constrained. The introduction of substituents on the ring can "lock" it into a preferred conformation.[3][8][9] For instance, the electronegativity and steric bulk of a substituent at the C-4 position can favor either a Cγ-exo or Cγ-endo pucker, which in turn influences the overall topology of the molecule and its biological activity.[3][8][9] This principle is elegantly demonstrated in proline analogues, where such conformational locks are used to induce specific secondary structures in peptides.[8][9]
Caption: Conformational puckering of the pyrrolidine ring.
Physicochemical Properties: A Comparative Overview
The introduction of the pyrrolidine moiety significantly influences a molecule's physicochemical profile, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Pyrrolidine | Piperidine | Pyrrole | Cyclopentane | Key Considerations for Drug Design |
| pKa (conjugate acid) | ~11.27[1][10] | ~11.22[1] | ~0.4 | N/A | The strong basicity of pyrrolidine allows for the formation of salts, which can improve solubility and handling. The nitrogen can act as a hydrogen bond acceptor.[11] |
| logP (Octanol/Water) | 0.46[1] | 0.84[1] | 0.75 | 2.8 | Pyrrolidine is more hydrophilic than piperidine and cyclopentane, which can be advantageous for improving aqueous solubility.[1] |
| Polar Surface Area (PSA) | 12.47 Ų | 12.47 Ų | 15.79 Ų | 0 Ų | The nitrogen atom contributes to the PSA, influencing membrane permeability and interactions with biological targets. |
Data compiled from multiple sources.[1][3]
The basic nitrogen atom in the pyrrolidine ring is a key feature.[3] It can be protonated at physiological pH, forming a cation that can engage in ionic interactions with negatively charged residues in a protein's active site. Furthermore, the nitrogen can act as a hydrogen bond acceptor, while the N-H group (in secondary pyrrolidines) can be a hydrogen bond donor.[11]
The Role of the Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine scaffold is a versatile building block in the design of novel therapeutic agents across a wide range of disease areas. Its ability to impart desirable physicochemical properties and to serve as a pharmacophore has led to its incorporation into numerous successful drugs.[12][13]
A Privileged Scaffold in Approved Drugs
The prevalence of the pyrrolidine ring in FDA-approved drugs underscores its importance in medicinal chemistry.[3][13] Examples span a multitude of therapeutic categories:
-
Antihypertensives (ACE inhibitors): Captopril and Enalapril feature a proline (pyrrolidine-2-carboxylic acid) moiety that mimics the C-terminal dipeptide of angiotensin I, enabling potent inhibition of the angiotensin-converting enzyme.[2][12]
-
Antivirals: The pyrrolidine ring is a key component of several antiviral agents, including some targeting HIV.[12][14]
-
Central Nervous System (CNS) Agents: Drugs like Aniracetam (nootropic) and Procyclidine (anticholinergic) contain the pyrrolidine scaffold.[12][13]
-
Antibiotics: Clindamycin and Anisomycin are examples of antibiotics that incorporate a pyrrolidine or a related structure.[12]
Caption: Examples of pyrrolidine-containing drugs.
Pyrrolidine as a Pharmacophore
In many instances, the pyrrolidine ring itself is a key component of the pharmacophore, the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. Its defined three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for high-affinity binding.[3][12] The stereochemistry of these substituents can have a profound impact on biological activity, with different enantiomers or diastereomers often exhibiting vastly different potencies or even different pharmacological profiles.[3][4]
Synthetic Strategies for Incorporating the Pyrrolidine Ring
The widespread use of the pyrrolidine scaffold in drug discovery has driven the development of numerous synthetic methods for its construction and functionalization. These strategies can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo synthesis of the ring from acyclic precursors.[3][4][5][15]
Functionalization of Pre-formed Pyrrolidine Rings
This is a very common and efficient approach, particularly when chirality is a key consideration.[15]
-
Proline and its Derivatives: The naturally occurring amino acid L-proline is a readily available and inexpensive chiral starting material.[15][16][17][18][19] Its carboxylic acid and secondary amine functionalities provide convenient handles for a wide range of chemical transformations. Hydroxyprolines are also valuable chiral building blocks.[15]
Experimental Protocol: Synthesis of a Prolinamide Derivative
-
Materials: L-proline, Boc-anhydride (Boc₂O), an amine (R-NH₂), a coupling agent (e.g., HATU), a base (e.g., DIPEA), and appropriate solvents (e.g., DCM, DMF).
-
Step 1: N-Protection of Proline: Dissolve L-proline in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base (e.g., NaOH) to deprotonate the carboxylic acid. Add Boc₂O and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the N-Boc-proline.
-
Step 2: Amide Coupling: Dissolve N-Boc-proline, the desired amine (R-NH₂), HATU, and DIPEA in an anhydrous solvent like DMF. Stir the reaction at room temperature until completion.
-
Step 3: Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 4: Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final prolinamide.
De Novo Synthesis of the Pyrrolidine Ring
Cyclization reactions provide a powerful means to construct the pyrrolidine ring from acyclic precursors.
-
1,3-Dipolar Cycloaddition: This is a classic and highly versatile method for the synthesis of pyrrolidines.[13][20] The reaction involves an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). The stereochemistry of the resulting pyrrolidine can be controlled by the choice of starting materials and reaction conditions.
Caption: Major synthetic routes to pyrrolidine-containing compounds.
Case Studies: The Pyrrolidine Ring in Action
To illustrate the practical application of the principles discussed, we will examine two case studies where the pyrrolidine ring is central to the drug's mechanism of action.
Captopril: An Archetype of Rational Drug Design
The development of Captopril is a landmark in structure-based drug design. The pyrrolidine ring, in the form of a proline moiety, was chosen to mimic the C-terminal proline of the natural substrate of the angiotensin-converting enzyme (ACE). The carboxylic acid of the proline binds to a key zinc ion in the active site of ACE, leading to potent inhibition of the enzyme and a reduction in blood pressure.
CXCR4 Antagonists for Cancer Therapy
The chemokine receptor CXCR4 is implicated in cancer metastasis.[12][14] Researchers have designed and synthesized pyrrolidine-containing molecules that act as potent CXCR4 antagonists.[12][14] In these compounds, the pyrrolidine ring often serves as a central scaffold, with substituents positioned to interact with key residues in the receptor's binding pocket. The basic nitrogen of the pyrrolidine can form a crucial salt bridge with an acidic residue in the receptor, anchoring the molecule in the active site.
Future Perspectives and Conclusion
The pyrrolidine ring continues to be a fertile ground for innovation in drug discovery. The development of novel synthetic methodologies, including asymmetric catalysis, is enabling the synthesis of increasingly complex and diverse pyrrolidine-based molecules.[21][22][23] Furthermore, the use of proline analogues with unique conformational properties is expanding the toolkit for peptide and protein engineering.[16][17][18][19][24]
References
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
- Poyraz, M., Yilmaz, I., Yilmaz, M., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Poyraz, M., Yilmaz, I., Yilmaz, M., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- The synthesis and application of pyrrolidine-based supported catalysts.
- Representative examples of biologically active nature products and pharmaceuticals containing pyrrolidine units.
- Sweeney, J. B., Doulcet, J., & Thapa, B. (2022).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]
- Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances.
- Proline deriv
- Naturally occurring pyrrolidine alkaloids.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Synthetic applications of pyrrolidine derivative 2s. Reaction conditions.
- Stereoselective Synthesis and Biological Evaluation of Pyrrolidine Natural Products and 4-Oxazolidinone Antimicrobial Agents. ProQuest. [Link]
- Helaja, J., Rissanen, K., & Koskinen, A. M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
- Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines.
- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PubMed Central. [Link]
- Proline Analogues.
- Pyrrolidine Containing N
- Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions.
- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicintermediate.com [organicintermediate.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 8. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 11. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. enamine.net [enamine.net]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proline derivatives | lookchem [lookchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methyl Pyrrolidine-2-Carboxylate: A Versatile Proline-Based Building Block for Synthesis and Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high affinity and selectivity for biological targets.[1] Methyl pyrrolidine-2-carboxylate, as a direct derivative of the amino acid proline, is a foundational building block that provides access to this valuable chemical motif.
This guide offers a comprehensive overview of this compound, focusing on its chemical properties, commercial availability, and practical applications for professionals in research and drug development. We will delve into the nuances of its different chemical forms, provide a curated list of suppliers, and present a detailed synthesis protocol, grounding all information in authoritative sources to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
This compound is not a single entity but exists in several forms, including as a racemic mixture, as individual enantiomers (D and L), and commonly as a hydrochloride salt for improved stability and handling. The choice of which form to use is a critical experimental decision dictated by the stereochemical requirements of the target molecule. The L-enantiomer, derived from natural L-proline, is the most common starting material for chiral syntheses.
The hydrochloride salt is frequently preferred in laboratory settings due to its crystalline nature and reduced hygroscopicity compared to the free base, which is often a liquid.[2][3]
| Property | Methyl L-prolinate Hydrochloride | Methyl DL-pyrrolidine-2-carboxylate (Free Base) |
| Synonyms | (S)-Pyrrolidine-2-carboxylic acid methyl ester HCl, H-L-PRO-OME HCl | DL-Proline methyl ester, this compound |
| Molecular Formula | C₆H₁₂ClNO₂[4][5] | C₆H₁₁NO₂[6] |
| Molecular Weight | 165.62 g/mol [2][5] | 129.16 g/mol [6] |
| CAS Number | 2133-40-6[4][5][7] | 2577-48-2[6] / 52183-82-1[8] |
| Appearance | White crystalline powder or chunks[2][9] | Liquid |
| Melting Point | ~71 °C[2] | 151-152 °C (for a related solid form)[6] |
| Boiling Point | 55 °C @ 11 mmHg[2] | 169.88 °C @ 760 mmHg[6] |
| Solubility | Soluble in water and ethanol[9] | Data not specified, likely soluble in organic solvents |
| Storage | 2-8°C, sensitive to moisture (hygroscopic)[2][3] | Room temperature |
Commercial Availability and Key Suppliers
This compound is readily available from a wide range of chemical suppliers, catering to needs from small-scale research to bulk manufacturing. When sourcing this reagent, it is crucial to verify the specific form (hydrochloride vs. free base), the stereochemistry (L, D, or DL), and the purity to ensure the success and reproducibility of your experimental work.
Below is a summary of prominent suppliers. This list is not exhaustive but represents a cross-section of manufacturers and distributors catering to the research and development sector.
| Supplier | Product Name Example | Purity | Notes | Website |
| Sigma-Aldrich (Merck) | L-Proline methyl ester hydrochloride | ≥97.5% | Global supplier with extensive documentation (SDS, CoA). | |
| Thermo Scientific | L-Proline methyl ester hydrochloride, 98% | 98% | Offers various pack sizes for research purposes.[7] | |
| Jigs Chemical Limited | This compound hydrochloride | Not specified | Indian supplier offering bulk quantities (25 KG drums). | |
| Shanghai Aladdin | This compound | 98.0% | A China-based manufacturer and supplier.[6] | |
| ChemScene | Methyl methyl-L-prolinate | ≥98% | Provides detailed product information and serves the research market. | |
| Biosynth | (R)-Methyl pyrrolidine-2-carboxylate | Not specified | Supplier of the D-enantiomer for specific synthetic needs. |
Applications in Research and Drug Development
The utility of this compound stems from its dual functionality: a secondary amine that can be further substituted and a methyl ester that can be hydrolyzed or converted into other functional groups. This makes it a versatile intermediate in organic synthesis.[9]
Key Application Areas:
-
Pharmaceutical Intermediates: It serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[9] The pyrrolidine scaffold is a key component in a wide array of drugs, including those targeting central nervous system disorders and infectious diseases.[1]
-
Chiral Synthesis: The enantiomerically pure forms (L- and D-) are invaluable for constructing complex chiral molecules, where precise stereochemistry is essential for biological activity.
-
Case Study - PARP Inhibitors: A notable application is in the synthesis of Poly (ADP-ribose) Polymerase (PARP) inhibitors, a class of cancer therapeutics. For instance, derivatives of methyl 2-methylpyrrolidine-2-carboxylate are used in the development of drugs like Pamiparib (BGB-290).[10]
The workflow for incorporating a building block like this compound into a drug discovery pipeline typically involves several stages, from initial library synthesis to lead optimization.
Caption: Synthesis workflow for methyl L-prolinate hydrochloride.
Handling and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle thionyl chloride in a well-ventilated fume hood. The product may cause skin and serious eye irritation. [2]* Storage: this compound hydrochloride is hygroscopic. [3]It should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, to prevent degradation from moisture. [2][3]
Conclusion
This compound is a fundamental and commercially accessible building block that plays a significant role in modern organic synthesis and drug discovery. Its utility is rooted in the versatile and biologically relevant pyrrolidine scaffold it provides. For researchers and developers, a clear understanding of its different forms, reliable sourcing from reputable suppliers, and mastery of its handling and synthetic manipulation are essential for leveraging its full potential in the creation of novel and complex molecules.
References
- PrepChem.Synthesis of this compound hydrochloride.
- Chemsrc.this compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- IndiaMART.this compound hydrochloride.
- Oakwood Chemical.methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride, min 97%.
- IndiaMART.L-Proline Methyl Ester HCl, For Industrial.
- Chemsrc.this compound | CAS#:2577-48-2.
- Pharmaffiliates.this compound.
- MDPI.Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Chemsrc.Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride.
- Chongqing Chemdad Co., Ltd.this compound hydrochloride.
- Google Patents.EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. indiamart.com [indiamart.com]
- 5. Methyl L-prolinate hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 7. L-Proline methyl ester hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fuaij.com [fuaij.com]
- 10. CAS#:51098-46-5 | Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | Chemsrc [chemsrc.com]
Stability and storage conditions for methyl pyrrolidine-2-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Methyl Pyrrolidine-2-Carboxylate
For the modern researcher, scientist, and drug development professional, ensuring the integrity of starting materials and intermediates is paramount to reproducible and reliable results. This compound, a key building block in the synthesis of a wide array of pharmaceutical compounds, is no exception. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to maintain its purity and reactivity.
Chemical Profile of this compound
This compound, also known as methyl prolinate, is the methyl ester of the amino acid proline. Its structure, featuring a secondary amine within a five-membered ring and a methyl ester functional group, dictates its chemical reactivity and stability profile.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Liquid or Solid | [1][2] |
| CAS Number | 2577-48-2 | [3] |
Understanding this structure is crucial as both the secondary amine and the methyl ester are susceptible to specific degradation pathways.
Factors Influencing Stability
The stability of this compound is not absolute and is influenced by several environmental factors. Awareness of these factors is the first step in preventing degradation.
Hydrolysis
The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base, yielding proline and methanol. In aqueous solutions at neutral pD, the hydrolysis of L-proline methyl ester has been observed.[4] The presence of moisture is a critical factor in initiating this degradation pathway. Therefore, minimizing exposure to water is essential for preserving the integrity of the compound.
Racemization
The chiral center at the α-carbon (C2) of the pyrrolidine ring is prone to racemization, particularly under basic conditions. This process involves the deprotonation of the α-carbon to form an enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical purity. While a study on proline methyl ester in D₂O at neutral pD showed only a small decrease in the integrated area of the α-amino proton signal, suggesting limited racemization under those specific conditions, the potential for this process to occur should not be overlooked, especially during prolonged storage or under non-ideal conditions.[4]
Oxidation
Temperature
Elevated temperatures can accelerate the rates of all chemical degradation reactions, including hydrolysis and racemization. Therefore, storing the compound at reduced temperatures is a key strategy for long-term preservation.
Recommended Storage Conditions
Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C.[3] Some suppliers recommend storage at <-15°C. | To minimize the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | To prevent oxidation of the secondary amine. |
| Light | Protect from light.[2] | To prevent photo-degradation. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[5] The compound can be moisture-sensitive. | To prevent hydrolysis of the methyl ester. |
For solutions of the compound, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with protection from light and under a nitrogen atmosphere.[2]
Stability Testing Protocol
To ensure the quality of this compound over time, a robust stability testing protocol is essential. The following is a generalized protocol that can be adapted to specific laboratory needs.
Objective
To assess the stability of this compound under various storage conditions and to establish a re-test date.
Materials and Methods
-
Sample: this compound (neat or in a specified solvent).
-
Storage Conditions:
-
Long-term: -20°C ± 5°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Stress: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Analytical Methods:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.
-
Chiral Purity: Chiral HPLC or Gas Chromatography (GC) to determine the enantiomeric excess.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
-
Water Content: Karl Fischer titration to quantify moisture content.
-
Experimental Workflow
The following diagram illustrates the workflow for the stability testing protocol.
Caption: Workflow for a comprehensive stability testing program for this compound.
Logical Relationships in Degradation
The primary degradation pathways are interconnected and influenced by the storage environment. The following diagram illustrates these relationships.
Caption: Factors influencing the degradation pathways of this compound.
Conclusion
The stability of this compound is critical for its successful use in research and development. By understanding its inherent chemical liabilities—namely hydrolysis, racemization, and oxidation—and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this valuable synthetic building block. Adherence to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, coupled with a robust stability testing program, will guarantee the quality and reliability of this compound for its intended applications.
References
- Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase | Biochemistry. (n.d.). ACS Publications.
- This compound | CAS#:2577-48-2 | Chemsrc. (n.d.). Chemsrc.
- Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. (2016). Water Science & Technology, 73(3), 643-7.
- Methyl (R)-(-)-2-pyrrolidinone-5-carboxylate - SAFETY DATA SHEET. (n.d.).
- Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. (2014, March 6). The Journal of Physical Chemistry A, 118(9), 1748-58.
- Safety Data Sheet: N-Methyl-2-pyrrolidone. (n.d.). Carl ROTH.
- SAFETY DATA SHEET. (n.d.).
Sources
An In-Depth Technical Guide to Methyl Pyrrolidine-2-Carboxylate for Advanced Research and Pharmaceutical Development
Executive Summary
Methyl pyrrolidine-2-carboxylate, a derivative of the amino acid proline, serves as a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its rigid, five-membered ring structure and versatile functional groups—a secondary amine and a methyl ester—make it an invaluable starting material for creating complex molecular architectures with specific stereochemistry. The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] This guide provides an in-depth analysis of its core molecular properties, a validated synthesis protocol, key applications in drug discovery, and essential safety and handling procedures, designed for researchers, chemists, and drug development professionals.
Core Molecular & Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. It is crucial to distinguish between the primary compound and its common variants.
Nomenclature and Structural Identification
The core compound, this compound, should not be confused with its N-methylated derivative or its hydrochloride salt, which have different molecular weights and properties.
-
Primary Compound: this compound
-
N-Methylated Variant: Methyl 1-methylpyrrolidine-2-carboxylate
-
Hydrochloride Salt: this compound hydrochloride
This guide will focus primarily on the C₆H₁₁NO₂ parent compound.
Key Physicochemical Data
The following table summarizes the essential quantitative data for this compound, critical for experimental design and process scale-up.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [2][3][5][9] |
| Molecular Weight | 129.16 g/mol | [2][3][10] |
| CAS Number | 2577-48-2 | [9][10] |
| Appearance | Liquid | [5] |
| Density | 1.056 g/cm³ | [9][10] |
| Boiling Point | 169.9 °C at 760 mmHg | [9][10] |
| Flash Point | 56.5 °C | [9][10] |
| SMILES String | COC(=O)C1CCCN1 | [5][9] |
| InChI Key | BLWYXBNNBYXPPL-UHFFFAOYSA-N | [5] |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound (as its hydrochloride salt, which can be neutralized in a subsequent step) is the Fischer esterification of L-proline. This method is reliable and scalable.
Principle of Esterification
The reaction involves treating the carboxylic acid (proline) with an alcohol (methanol) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) serves as an excellent reagent for this purpose; it reacts with methanol in situ to form hydrogen chloride (HCl) and methyl sulfite. The HCl then protonates the carbonyl oxygen of proline, activating it for nucleophilic attack by methanol. The use of thionyl chloride ensures an anhydrous environment, driving the equilibrium towards the ester product.
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of the hydrochloride salt.[11]
-
Reactor Preparation: A multi-necked flask is equipped with a dropping funnel, an internal thermometer, and a magnetic stirrer. The system is cooled to between -10°C and -5°C using an ice/salt bath. This low temperature is critical for controlling the highly exothermic reaction between thionyl chloride and methanol.
-
Reagent Charging: Charge the flask with 600 mL of technical-grade methanol.
-
Catalyst Addition: Add 2.4 mol of thionyl chloride dropwise via the dropping funnel. The addition rate must be carefully controlled to ensure the internal temperature does not rise above -5°C.[11] A rapid increase in temperature can lead to the formation of side products and poses a safety hazard.
-
Substrate Addition: Once the thionyl chloride addition is complete, add 2.18 mol of proline in portions over approximately 10 minutes.[11]
-
Reaction Progression: The reaction mixture is stirred at 40°C for approximately 4 hours, followed by stirring at room temperature for three days to ensure the reaction proceeds to completion.[11]
-
Work-up and Isolation:
-
The solution is concentrated under reduced pressure to remove excess methanol and volatile byproducts.
-
The resulting residue is taken up in fresh methanol and re-concentrated several times. This step is a self-validating purification measure, as it effectively removes any residual thionyl chloride.[11]
-
The final oily crude product is dried in an evacuated flask in a lukewarm water bath to yield the target compound, this compound hydrochloride, in quantitative yield.[11] The free base can be obtained by careful neutralization with a suitable base and subsequent extraction.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound stems from the unique properties of the pyrrolidine ring system, a cornerstone of modern medicinal chemistry.
The Pyrrolidine Scaffold: A Privileged Structure
The non-planar, sp³-hybridized nature of the pyrrolidine ring allows it to explore three-dimensional space more effectively than flat, aromatic systems.[1] This 3D coverage is a strategic goal in modern drug design as it enables more specific and potent interactions with biological targets like enzymes and receptors. The conformational flexibility of the ring, often described as "pseudorotation," can be controlled by substituents, allowing chemists to fine-tune the molecule's shape for optimal pharmacological activity.[1]
Role as a Chiral Building Block
As a derivative of a natural amino acid, this compound is an enantiomerically pure starting material. This is of paramount importance in drug development, where one enantiomer of a drug is often responsible for the therapeutic effect while the other may be inactive or even cause adverse effects. It serves as a key intermediate in the synthesis of numerous complex molecules, including:
-
Ropivacaine: A local anesthetic.
-
Lasubine II: An alkaloid.
-
Cermizine C: An alkaloid.[8]
The secondary amine provides a reactive handle for N-alkylation or N-acylation, while the methyl ester can be hydrolyzed to the free acid for amide coupling or reduced to an alcohol, providing multiple avenues for structural elaboration.
Application as a Pharmaceutical Intermediate
Beyond its role as a chiral synthon, the compound is a direct pharmaceutical intermediate.[12] Its stable, easy-to-handle nature and versatile reactivity make it a cost-effective starting point for multi-step syntheses of Active Pharmaceutical Ingredients (APIs).[12] The related compound, N-Methyl-2-pyrrolidone (NMP), is widely used as a non-volatile, highly effective solubilizing agent and penetration enhancer in pharmaceutical formulations, particularly for parenteral and transdermal drug delivery.[13][14][15] This highlights the broader utility of the pyrrolidone chemical class in the pharmaceutical industry.
Role in Synthesis Diagram
Caption: Role as a versatile intermediate in complex molecule synthesis.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety and experimental integrity.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[5]
-
H318: Causes serious eye damage.[5]
-
H411: Toxic to aquatic life with long-lasting effects.[5]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[16][17] Eyewash stations and safety showers should be readily accessible.[18]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA 29 CFR 1910.133 standards.[19]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash skin thoroughly with soap and water after handling.[16][17]
-
Respiratory Protection: If ventilation is inadequate, use a particle filter or other appropriate respirator.[19]
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Keep away from food and drink.[20]
Storage and Disposal Guidelines
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][19] Store in a dark place under an inert atmosphere for long-term stability.[9] Keep away from heat, sparks, and open flames.[16][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16] Do not allow the product to enter drains.[16]
Conclusion
This compound is more than a simple chemical reagent; it is a foundational tool for innovation in pharmaceutical sciences and organic chemistry. Its well-defined stereochemistry, versatile reactivity, and the inherent biological relevance of its pyrrolidine core provide chemists with a reliable and powerful starting point for the design and synthesis of novel, high-value molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in a research and development setting.
References
- Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem. [Link]
- Synthesis of Methyl pyrrolidine-2-carboxyl
- CAS No : 52183-82-1 | Chemical Name : this compound - Pharmaffili
- This compound Hydrochloride: High-Purity Pharmaceutical Intermediate - [Source URL not fully provided, content
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD - Chemsrc.com. [Link]
- This compound hydrochloride - Chongqing Chemdad Co., Ltd. [Link]
- Methyl Pyrrolidine-2-Carboxyl
- 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem. [Link]
- CAS#:51098-46-5 | Methyl 2-methylpyrrolidine-2-carboxyl
- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]
- Review of pharmaceutical applications of N-methyl-2-pyrrolidone - SciSpace. [Link]
- (PDF)
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. (2S,3S)-3-METHYLPYRROLIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | CAS#:2577-48-2 | Chemsrc [chemsrc.com]
- 10. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 11. prepchem.com [prepchem.com]
- 12. fuaij.com [fuaij.com]
- 13. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. echemi.com [echemi.com]
- 18. louisville.edu [louisville.edu]
- 19. fishersci.com [fishersci.com]
- 20. thermofishersci.in [thermofishersci.in]
An In-depth Technical Guide to Pyrrolidine Alkaloids and Their Precursors
Authored by: A Senior Application Scientist
Introduction: The Diverse World of Pyrrolidine Alkaloids
Pyrrolidine alkaloids represent a significant class of naturally occurring heterocyclic compounds characterized by a pyrrolidine ring system. These secondary metabolites are synthesized by a wide array of organisms, primarily plants, as a defense mechanism against herbivores, insects, and pathogens.[1] Their structural diversity is vast, leading to a broad spectrum of biological activities. While some exhibit promising pharmacological properties, others are known for their potent toxicity. This guide provides a comprehensive technical overview of pyrrolidine alkaloids, delving into their biosynthetic origins, chemical diversity, and the methodologies employed for their study. The content is tailored for researchers, scientists, and professionals in drug development who seek a deeper understanding of these fascinating molecules.
Compounds containing the pyrrolidine motif have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiparasitic, anticancer, and neuropharmacological effects.[2] However, it is crucial to distinguish between the broader class of pyrrolidine alkaloids and the often-discussed, highly toxic pyrrolizidine alkaloids (PAs), which contain a necine base structure formed from two fused five-membered rings.[1] While both are derived from similar precursors, their chemical structures and toxicological profiles can differ significantly. This guide will focus on the foundational aspects of pyrrolidine alkaloid biosynthesis, which also serves as the basis for more complex structures like PAs.
PART 1: The Genesis - Precursors and Biosynthetic Pathways
The journey of a pyrrolidine alkaloid begins with simple amino acid precursors, primarily L-ornithine and L-arginine.[3][4] These amino acids provide the core carbon and nitrogen atoms that form the characteristic five-membered pyrrolidine ring.
1.1 The Central Role of Ornithine and Arginine
L-Ornithine, a non-proteinogenic amino acid, is a key intermediate in several metabolic pathways, including the urea cycle in animals and the biosynthesis of polyamines and alkaloids in plants.[3][4] In plants, ornithine is primarily derived from L-glutamate.[3] The δ-amino group of ornithine is pivotal as it, along with the C2-C5 carbon chain, is incorporated into the pyrrolidine ring structure.[3]
L-Arginine can also serve as a precursor, being converted to ornithine through the action of the enzyme arginase.[4] The choice between ornithine and arginine as the starting material can vary between plant species and is influenced by metabolic regulation.
1.2 The Core Biosynthetic Pathway to the Pyrrolidine Ring
The biosynthesis of the fundamental pyrrolidine ring from ornithine is a multi-step enzymatic process. While the specific enzymes can vary, the general sequence of reactions is well-established.
-
Decarboxylation: The pathway is initiated by the decarboxylation of ornithine to produce putrescine, catalyzed by the enzyme ornithine decarboxylase (ODC).[5][6]
-
N-Methylation: Putrescine can then undergo N-methylation, a reaction catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine.[5]
-
Oxidative Deamination and Cyclization: N-methylputrescine is subsequently oxidized by a diamine oxidase, often a copper-dependent enzyme.[5][7] This leads to the formation of an unstable aminoaldehyde which spontaneously cyclizes to form the 1-methyl-Δ¹-pyrrolinium cation.[5][8] This cation is a key reactive intermediate and a central branch point in the biosynthesis of various pyrrolidine and tropane alkaloids.
Caption: Core biosynthetic pathway from L-ornithine to the 1-methyl-Δ¹-pyrrolinium cation.
1.3 Diversification: From the Pyrrolinium Cation to a Multitude of Structures
The 1-methyl-Δ¹-pyrrolinium cation is a versatile intermediate that can be further metabolized to produce a wide array of pyrrolidine-containing alkaloids. For instance, the simple pyrrolidine ring is a key component of nicotine, where it is coupled with a pyridine ring derived from nicotinic acid.[6][9]
Further complexity arises in the formation of bicyclic structures. For example, in the biosynthesis of tropane alkaloids, the pyrrolinium cation condenses with an acetate-derived unit to form the characteristic tropane ring system.[3] In the case of pyrrolizidine alkaloids (PAs), the biosynthesis is thought to proceed through the formation of homospermidine from two molecules of putrescine, which then undergoes cyclization to form the necine base.[1]
The necic acids, which esterify the necine base in PAs, have different biosynthetic origins, often derived from amino acids like L-isoleucine and L-valine.[10]
PART 2: Chemical Diversity and Pharmacological Significance
The structural variations of pyrrolidine alkaloids give rise to a wide range of pharmacological and toxicological properties.
2.1 Structural Classification
Pyrrolidine alkaloids can be broadly categorized based on their structural complexity:
-
Simple Pyrrolidines: These contain a single pyrrolidine ring, often with various substituents. Nicotine is a well-known example.
-
Tropane Alkaloids: These possess a bicyclic tropane nucleus, formed from a pyrrolidine and a piperidine ring sharing a nitrogen atom and two carbon atoms.
-
Pyrrolizidine Alkaloids (PAs): These are characterized by the pyrrolizidine nucleus, which consists of two fused five-membered rings with a bridging nitrogen atom.[11] PAs are further classified based on the structure of the necine base (e.g., retronecine, heliotridine, otonecine, and platynecine types) and the nature of the esterifying necic acids.[11]
2.2 A Spectrum of Biological Activities
The biological activities of pyrrolidine alkaloids are as diverse as their structures.
| Alkaloid Class | Examples | Notable Biological Activities | Reference |
| Simple Pyrrolidines | Nicotine | CNS stimulant, agonist at nicotinic acetylcholine receptors | [2] |
| Pyrrolizidine Alkaloids | Senecionine, Lasiocarpine | Hepatotoxicity, Genotoxicity, Antitumor, Antimicrobial, Anti-inflammatory | [10][11][12] |
| Tropane Alkaloids | Atropine, Cocaine | Anticholinergic, Anesthetic, CNS stimulant | [3] |
It is the unsaturated necine base, particularly the 1,2-double bond, that is often associated with the significant toxicity of many pyrrolizidine alkaloids.[11] Metabolism of these PAs in the liver by cytochrome P450 enzymes can generate reactive pyrrolic esters that are highly hepatotoxic.[1]
Conversely, some pyrrolidine and pyrrolizidine alkaloids have shown therapeutic potential. For example, certain PAs have demonstrated antimicrobial, anti-inflammatory, and even anticancer activities in preclinical studies.[11][12] This dual nature of toxicity and therapeutic potential makes the study of these compounds a compelling area of research for drug discovery and development.
PART 3: Methodologies for the Study of Pyrrolidine Alkaloids
The investigation of pyrrolidine alkaloids requires a multi-faceted approach, encompassing extraction, isolation, structural elucidation, and quantitative analysis.
3.1 Extraction and Isolation: A Step-by-Step Protocol
The extraction and isolation of pyrrolidine alkaloids from plant material is a critical first step. The choice of solvent and technique is crucial for obtaining a good yield and preserving the integrity of the compounds.[13]
Protocol: General Acid-Base Extraction of Pyrrolizidine Alkaloids
-
Sample Preparation: Air-dry and pulverize the plant material to increase the surface area for extraction.[14]
-
Initial Extraction:
-
Macerate or percolate the powdered plant material with a polar solvent, such as methanol or ethanol, often acidified with a dilute acid (e.g., 0.5 N HCl or 1% tartaric acid).[13][14] This protonates the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.
-
Alternatively, use a Soxhlet apparatus for continuous extraction.[14][15]
-
-
Acid-Base Partitioning:
-
Evaporate the initial solvent under reduced pressure.
-
Resuspend the residue in an acidic aqueous solution (e.g., 5% HCl).[15]
-
Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove fats and other non-alkaloidal compounds.[14][15]
-
Basify the aqueous layer to a pH of around 10 with a base like ammonium hydroxide.[14][15] This deprotonates the alkaloids, making them soluble in nonpolar organic solvents.
-
Extract the basified aqueous solution multiple times with a nonpolar solvent like chloroform or dichloromethane.[14][15]
-
-
Purification and Isolation:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude alkaloid fraction.
-
Further purify the crude extract using chromatographic techniques such as column chromatography (often on silica gel or alumina), preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[14][16]
-
Caption: A generalized workflow for the extraction and isolation of pyrrolidine alkaloids.
3.2 Analytical Techniques for Characterization and Quantification
A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of pyrrolidine alkaloids.[17]
| Technique | Application | Reference |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis and monitoring of fractions during isolation. Dragendorff's reagent is a common visualizing agent. | [14][18] |
| Gas Chromatography (GC) | Separation and quantification of volatile alkaloids. Often coupled with mass spectrometry (GC-MS). | [13][18] |
| High-Performance Liquid Chromatography (HPLC) | The most widely used technique for the separation and quantification of a broad range of alkaloids. Often coupled with UV or mass spectrometry detectors. | [17][18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective method for the identification and quantification of alkaloids, especially in complex matrices. | [19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The primary technique for the structural elucidation of novel alkaloids. | [18] |
For quantitative analysis, especially at low concentrations in food and herbal products, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[19]
Conclusion and Future Perspectives
The study of pyrrolidine alkaloids is a dynamic field with significant implications for medicine, toxicology, and food safety. Their diverse structures and biological activities present both challenges and opportunities. A thorough understanding of their biosynthesis from precursors like ornithine and arginine is fundamental to exploring their full potential.
Future research will likely focus on:
-
Enzymology of Biosynthesis: Characterizing the enzymes involved in the biosynthetic pathways will open doors for metabolic engineering to enhance the production of desirable alkaloids or eliminate toxic ones in plants.
-
Pharmacological Screening: High-throughput screening of diverse pyrrolidine alkaloids for novel therapeutic activities.
-
Toxicological Assessment: Developing more sensitive and rapid methods for the detection and risk assessment of toxic pyrrolidine and pyrrolizidine alkaloids in the food chain.
By integrating advanced analytical techniques with a deep understanding of their biochemistry, the scientific community can continue to unlock the secrets of these complex natural products, paving the way for the development of new drugs and ensuring the safety of our food and herbal medicines.
References
- Hartmann, T., & Ober, D. (2000). Biosynthesis and metabolism of pyrrolizidine alkaloids in plants and specialized insects. Topics in Current Chemistry, 209, 207-243.
- El-Shazly, A., & Wink, M. (2014). Diversity of pyrrolizidine alkaloids in the Boraginaceae structures, distribution, and biological properties. Diversity, 6(2), 188-282.
- Biastoff, S., Brandt, W., & Dräger, B. (2009). Putrescine N-methyltransferase—the start for tropane and nicotine alkaloids. Phytochemistry, 70(15-16), 1708-1718.
- Chen, H., & Ma, X. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Molecules, 26(7), 1993.
- Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.
- Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668.
- Wikipedia. (2023). Pyrrolizidine alkaloid. [Link]
- Gottschalk, C., Krah, C., & Rychlik, M. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 25(10), 2359.
- Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
- eGPAT. (2017). 8 precursors essential for biosynthesis of alkaloids. [Link]
- Blank, E. S., & Schardl, C. L. (2005). Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids. Organic & Biomolecular Chemistry, 3(10), 1903-1908.
- ResearchGate. (2021).
- MDPI. (2023).
- University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. [Link]
- MDPI. (2022).
- MDPI. (2020). Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). [Link]
- Windono, T., Jenie, U. A., & Kardono, L. B. S. (2012). Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. Majalah Farmasi Indonesia, 23(2), 103-109.
- ResearchGate. (2016). Extraction, isolation and characterization of Pyrrolizidine Alkaloids present in Senecio vulgaris Linn grown in Iraq. [Link]
- YouTube. (2020). Amino acids as precursors for alkaloids. [Link]
- PubMed. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. [Link]
- National Institutes of Health. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. [Link]
- ResearchGate. (n.d.). Biosynthetic pathway of tobacco alkaloids. ODC, ornithine decarboxylase. [Link]
- Journal of Pharmacognosy and Phytochemistry. (2016). Extraction, isolation and characterization of Pyrrolizidine Alkaloids present in Senecio vulgaris Linn grown in Iraq. [Link]
- BfR. (2018). Determination of pyrrolizidine alkaloids (PA)
Sources
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids Derived from Ornithine | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. egpat.com [egpat.com]
- 10. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. phytojournal.com [phytojournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bfr.bund.de [bfr.bund.de]
An In-depth Technical Guide to the Core Reactions of the Pyrrolidine-2-Carboxylate Scaffold
Abstract
The pyrrolidine-2-carboxylate scaffold, the core structure of the amino acid proline, is a privileged motif in medicinal chemistry and drug discovery. Its unique conformational rigidity, chirality, and the presence of two distinct functional handles—a secondary amine and a carboxylic acid—make it an invaluable building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the fundamental chemical transformations involving this scaffold. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible application of these core reactions. We will delve into the strategic functionalization of the nitrogen and carboxyl groups, modifications of the pyrrolidine ring itself, and key oxidative transformations, providing detailed, field-proven methodologies and mechanistic insights.
Introduction: The Significance of the Pyrrolidine-2-Carboxylate Core
The five-membered ring of the pyrrolidine-2-carboxylate scaffold imparts a unique conformational constraint on molecules, a feature that is highly sought after in drug design to reduce entropic penalties upon binding to biological targets. The secondary amine acts as both a hydrogen bond donor and acceptor, while the carboxylic acid provides a key site for ionic interactions or further derivatization. This bifunctionality, combined with its natural origin and ready availability in both enantiomeric forms, has cemented its status as a cornerstone of synthetic chemistry. Understanding the fundamental reactivity of this scaffold is paramount for its effective utilization in the creation of novel therapeutics.
Reactions at the Nitrogen Atom: N-Functionalization
The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes acylation, alkylation, and protection. These transformations are fundamental for peptide synthesis, catalyst design, and the modulation of a compound's physicochemical properties.
N-Acylation
N-acylation is one of the most common reactions performed on the pyrrolidine-2-carboxylate scaffold, forming a stable amide bond. This reaction is central to peptide synthesis and the creation of a vast number of small molecule inhibitors.
Mechanistic Insight: The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the secondary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).
A widely used and robust method for N-acylation is the Schotten-Baumann reaction, which is performed under biphasic or basic conditions to neutralize the acidic byproduct (e.g., HCl), thereby driving the reaction to completion and preventing the protonation of the starting amine.[1][2][3]
Diagram: N-Acylation via Schotten-Baumann Reaction
Caption: Workflow for N-acylation using Schotten-Baumann conditions.
Experimental Protocol: N-Acylation of L-Proline with Benzoyl Chloride
| Parameter | Value/Condition | Rationale |
| Reactants | L-Proline (1.0 eq.), Benzoyl Chloride (1.1 eq.), 10% aq. NaOH | A slight excess of the acylating agent ensures complete consumption of the starting amine. The aqueous base neutralizes the HCl formed.[4] |
| Solvent | Water / Dichloromethane (DCM) | A biphasic system allows for the reaction at the interface, with the product preferentially dissolving in the organic layer. |
| Temperature | 0 °C to Room Temperature | The initial cooling controls the exothermic reaction between the acyl chloride and the base. The reaction is then typically allowed to proceed at room temperature. |
| Reaction Time | 1-3 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Acidification with HCl, extraction with DCM, wash with brine, dry over Na₂SO₄, concentrate | Acidification protonates the carboxylic acid, making the product more soluble in the organic solvent for extraction. |
Step-by-Step Methodology:
-
Dissolve L-proline (1.0 eq.) in 10% aqueous sodium hydroxide solution in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture again to 0 °C and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Extract the product into dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzoyl-L-proline.
-
Purify the product by recrystallization or column chromatography.
N-Alkylation
N-alkylation introduces alkyl groups to the secondary amine, a key step in the synthesis of many pharmaceutical agents and in modifying the properties of proline-based catalysts.
Mechanistic Insight: Traditional N-alkylation involves nucleophilic substitution with alkyl halides. However, this method can suffer from over-alkylation and the use of hazardous reagents. A more modern and sustainable approach is the direct N-alkylation with alcohols via a "borrowing hydrogen" strategy.[5] This method, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, reductive amination with the proline scaffold, and subsequent reduction of the resulting iminium ion.[5][6]
Diagram: Catalytic N-Alkylation with Alcohols
Caption: "Borrowing Hydrogen" mechanism for N-alkylation.
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of L-Proline Methyl Ester
| Parameter | Value/Condition | Rationale |
| Reactants | L-Proline Methyl Ester (1.0 eq.), Benzyl Alcohol (1.2 eq.), Ru-catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (0.5-1 mol%) | Catalytic amounts of the ruthenium complex are sufficient. A slight excess of the alcohol drives the reaction. |
| Solvent | Toluene or Dioxane | High-boiling, inert solvents are typically required for these transformations. |
| Temperature | 110-120 °C | Elevated temperatures are necessary to facilitate the catalytic cycle, particularly the initial dehydrogenation step. |
| Reaction Time | 12-24 hours | Reactions are typically run overnight and monitored by LC-MS or GC-MS. |
| Work-up | Filtration through Celite, concentration, column chromatography | The catalyst is removed by filtration, and the product is purified from excess alcohol and byproducts. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add L-proline methyl ester (1.0 eq.), benzyl alcohol (1.2 eq.), and the ruthenium catalyst (1 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 18 hours.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-benzyl-L-proline methyl ester.
Reactions at the Carboxylic Acid: COOH-Functionalization
The carboxylic acid moiety is a versatile handle for esterification, amide bond formation, and reduction, enabling the connection of the pyrrolidine scaffold to other molecular fragments or its conversion into a chiral amino alcohol.
Esterification
Esterification is often performed to protect the carboxylic acid, increase lipophilicity, or prepare the scaffold for subsequent reactions like reduction.
Mechanistic Insight: The Fischer esterification (acid-catalyzed reaction with an alcohol) can be complicated by the basicity of the nitrogen atom. A more reliable method is the reaction with an alcohol in the presence of thionyl chloride (SOCl₂).[7][8][9] SOCl₂ first activates the carboxylic acid by forming a highly reactive acyl chloride intermediate, which is then readily attacked by the alcohol. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[10][11]
Experimental Protocol: Methyl Esterification of L-Proline
| Parameter | Value/Condition | Rationale |
| Reactants | L-Proline (1.0 eq.), Thionyl Chloride (SOCl₂) (2.0 eq.) | A stoichiometric amount of SOCl₂ is required for the activation. Often used in excess to ensure complete conversion. |
| Solvent | Anhydrous Methanol (MeOH) | Methanol serves as both the solvent and the nucleophile for ester formation. Anhydrous conditions are critical to prevent hydrolysis of SOCl₂ and the acyl chloride intermediate.[7] |
| Temperature | 0 °C to Reflux | The initial addition of SOCl₂ is done at 0 °C to control the exothermic reaction. The mixture is then heated to ensure the reaction goes to completion. |
| Reaction Time | 4-12 hours | Monitored by TLC, observing the disappearance of the polar starting material. |
| Work-up | Concentration under reduced pressure, trituration with ether | Evaporation removes excess MeOH and SOCl₂. The product, L-proline methyl ester hydrochloride, is typically a salt and can be precipitated with a non-polar solvent like diethyl ether. |
Step-by-Step Methodology:
-
Suspend L-proline (1.0 eq.) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq.) dropwise via a dropping funnel. Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, remove the ice bath and gently reflux the mixture for 4 hours.
-
Allow the reaction to cool to room temperature.
-
Concentrate the clear solution under reduced pressure to obtain a viscous oil or solid.
-
Add diethyl ether to the residue and stir vigorously. The product, L-proline methyl ester hydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Amide Bond Formation
Creating an amide bond at the C-terminus of proline is fundamental to the synthesis of peptides and a wide range of other complex molecules. This is typically achieved using coupling reagents that activate the carboxylic acid.
Mechanistic Insight: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common coupling agents.[12][13][14] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and precipitates out, helping to drive the reaction.[15] To minimize side reactions and potential racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[16]
Experimental Protocol: DCC/DMAP Coupling of N-Boc-L-Proline with Benzylamine
| Parameter | Value/Condition | Rationale |
| Reactants | N-Boc-L-Proline (1.0 eq.), Benzylamine (1.0 eq.), DCC (1.1 eq.), DMAP (0.1 eq.) | A slight excess of the coupling agent is used. DMAP (4-Dimethylaminopyridine) acts as a catalyst to accelerate the reaction.[13][16] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous aprotic solvents are required to prevent hydrolysis of the activated intermediate. |
| Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C to control the initial activation step, then warmed to room temperature. |
| Reaction Time | 12-18 hours | Monitored by TLC for the consumption of the starting acid and amine. |
| Work-up | Filtration, aqueous washes, drying, and concentration | The DCU byproduct is removed by filtration. Aqueous washes remove any water-soluble impurities and unreacted reagents. |
Step-by-Step Methodology:
-
Dissolve N-Boc-L-proline (1.0 eq.) and benzylamine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the precipitated DCU, washing the filter cake with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reduction to Prolinol
The reduction of proline's carboxylic acid to a primary alcohol yields prolinol, a valuable chiral building block and precursor for chiral ligands and catalysts.
Mechanistic Insight: This transformation requires a powerful reducing agent capable of reducing a carboxylate, such as lithium aluminum hydride (LiAlH₄).[17] The reaction proceeds through the formation of an aluminum-alkoxide complex, which is then hydrolyzed during the aqueous work-up to liberate the alcohol. The reaction is highly exothermic and requires careful control.[18][19]
Experimental Protocol: Reduction of L-Proline to L-Prolinol
| Parameter | Value/Condition | Rationale |
| Reactant | L-Proline (1.0 eq.), Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq.) | A significant excess of LiAlH₄ is needed to reduce the carboxylate and neutralize the acidic proton. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a common ether solvent for LiAlH₄ reductions. Anhydrous conditions are absolutely critical as LiAlH₄ reacts violently with water. |
| Temperature | 0 °C to Reflux | The proline is added to the LiAlH₄ suspension at 0 °C to control the initial reaction. The mixture is then refluxed to ensure complete reduction. |
| Reaction Time | 4-16 hours | Typically run overnight to ensure the reaction goes to completion. |
| Work-up | Fieser work-up (sequential addition of water, 15% NaOH, and water) | This specific quenching procedure is designed to precipitate the aluminum salts as a filterable solid, simplifying the isolation of the product. |
Step-by-Step Methodology:
-
Carefully add LiAlH₄ (2.5 eq.) to a flask containing anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the stirred suspension to 0 °C.
-
In a separate flask, prepare a suspension of L-proline (1.0 eq.) in anhydrous THF.
-
Slowly and carefully add the proline suspension to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12 hours.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, sequential, and careful dropwise addition of: (i) water (X mL), (ii) 15% aqueous NaOH (X mL), and (iii) water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the mixture, washing the solid thoroughly with THF.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield L-prolinol, which can be further purified by distillation.
Reactions on the Pyrrolidine Ring
While functionalization at the N and COOH positions is more common, reactions at the carbon atoms of the ring, particularly at the C-5 position (α to the nitrogen), provide access to structurally unique and valuable derivatives.
C-5 Functionalization via Oxidation
The C-5 position is activated by the adjacent nitrogen atom, making it susceptible to oxidation. The Shono oxidation is a classic electrochemical method for introducing an alkoxy group at this position.[20] More recently, chemical methods using copper catalysis have been developed as a more accessible alternative.[20] These methods typically generate an N-acyliminium ion intermediate, which is then trapped by a nucleophile.
C-5 Functionalization via α-Lithiation
For N-protected pyrrolidines, particularly N-Boc-pyrrolidine, the C-5 protons can be removed by a strong base like sec-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine to achieve enantioselectivity.[21][22][23][24] The resulting organolithium species is a powerful nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, silyl chlorides, aldehydes) to install substituents at the C-5 position.
Diagram: α-Lithiation and Electrophilic Trapping
Caption: C-5 functionalization via directed lithiation.
Oxidative Transformations of the Scaffold
Beyond the C-5 functionalization, the entire scaffold can undergo oxidative transformations.
Oxidation to Pyroglutamic Acid
Heating proline can lead to cyclization of the carboxylic acid with the amine, forming an internal amide known as pyroglutamic acid (5-oxoproline).[25][26][27] This transformation essentially involves the oxidation of the C-5 position to a carbonyl group. Pyroglutamic acid is a valuable chiral precursor for the synthesis of various bioactive natural products.[28]
Dehydrogenation to Pyrroline-5-carboxylic Acid
In biological systems, the enzyme proline dehydrogenase catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylic acid (P5C).[29][30][31][32][33] P5C is a key metabolic intermediate that exists in equilibrium with glutamate-γ-semialdehyde.[31] This transformation is a critical step in proline catabolism.
Conclusion
The pyrrolidine-2-carboxylate scaffold is a remarkably versatile building block whose utility is unlocked through a series of fundamental chemical reactions. Mastery of N-acylation and alkylation allows for its incorporation into larger structures and the fine-tuning of its properties. The strategic manipulation of the carboxylic acid through esterification, amide coupling, and reduction provides diverse avenues for molecular elaboration. Furthermore, functionalization of the pyrrolidine ring itself, though more challenging, opens the door to novel chemical space. The protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers and drug development professionals to confidently and effectively leverage the power of this privileged scaffold in their synthetic endeavors.
References
- Wang, S. et al. (2023). Copper catalyzed Shono-type oxidation of proline residues in peptide. ResearchGate. Available at: https://www.researchgate.
- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
- BenchChem. (2025).
- Human Metabolome Database. (2005). 1-Pyrroline-5-carboxylic acid (HMDB0001301). HMDB. Available at: https://hmdb.ca/metabolites/HMDB0001301
- Organic Syntheses. (n.d.). (S)-(−)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=v64p118
- BenchChem. (n.d.). Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. BenchChem.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- ResearchGate. (n.d.). N‐Alkylation of N‐benzylproline esters 1 and 3. ResearchGate. Available at: https://www.researchgate.net/figure/N-Alkylation-of-N-benzylproline-esters-1-and-3_fig2_233950290
- ResearchGate. (n.d.). Gram-Scale Synthesis of Spirocyclic Prolines and Pyroglutamic Acids. ResearchGate. Available at: https://www.researchgate.net/publication/232742910_Gram-Scale_Synthesis_of_Spirocyclic_Prolines_and_Pyroglutamic_Acids
- ResearchGate. (2006). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. ResearchGate. Available at: https://www.researchgate.net/publication/7178335_Synthesis_of_specifically_stable-isotope-labelled_L-proline_via_L-glutamic_acid
- Seebach, D., et al. (1997). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry.
- Werkmeister, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5722830/
- ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. ResearchGate. Available at: https://www.researchgate.net/post/How_do_I_get_the_maximum_yield_of_a_Fischer_esterification_reaction_of_proline_with_methanol_in_HCl_or_H2SO4
- ResearchGate. (n.d.). Acylation via Schotten-Baumann reaction. ResearchGate. Available at: https://www.researchgate.net/figure/Acylation-via-Schotten-Baumann-reaction_fig1_262635954
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: https://etheses.whiterose.ac.uk/1126/1/uk_bl_ethos_524580.pdf
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm
- Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854619/
- O'Brien, P. (2010). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: https://www.aapptec.com/coupling-reagents-synthesis-i-2.html
- Forlani, G., et al. (2021). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI. Available at: https://www.mdpi.com/2227-7382/9/9/108
- Chemistry For Everyone. (2024). What Is DCC Coupling In Amide Bond Formation?. YouTube. Available at: https://www.youtube.
- Wikipedia. (n.d.). 1-Pyrroline-5-carboxylic acid. Wikipedia. Available at: https://en.wikipedia.org/wiki/1-Pyrroline-5-carboxylic_acid
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific LLC. Available at: https://www.jk-sci.com/schotten-baumann-reaction_50.html
- Vom Stein, T., et al. (2016). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5113745/
- Wikipedia. (n.d.). Pyroglutamic acid. Wikipedia. Available at: https://en.wikipedia.org/wiki/Pyroglutamic_acid
- Pandey, S. K., et al. (2015). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis.
- De Vicente, J. (2012). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519106/
- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. Available at: https://www.organic-synthesis.org/chemicals/reagents/n-n-dicyclohexylcarbodiimide-dcc/acid-amine-coupling-by-dcc
- Forlani, G., et al. (2021). Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice. Frontiers in Plant Science. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8438472/
- O'Brien, P. (2010). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20446714/
- Master Organic Chemistry. (n.d.). Formation of Amides Using DCC. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
- Wikipedia. (n.d.). Pyrroline-5-carboxylate reductase. Wikipedia. Available at: https://en.wikipedia.
- Organic Chemistry Portal. (n.d.). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit4/074.shtm
- Germanas, J. P., et al. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Tetrahedron. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6510319/
- O'Brien, P. (2010). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications. Available at: https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc00330j
- Colombo, L., et al. (2020). Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. Chemistry – A European Journal.
- Gmeiner, P. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (2005). Synthesis of Highly Functionalized Proline Derivatives via a One-Pot Michael/S-N '-Addition/Cyclization Approach. ResearchGate. Available at: https://www.researchgate.
- Daugulis, O. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents. Available at: https://patents.google.
- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. University of Cambridge.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. Available at: https://www.organic-chemistry.
- Organic Synthesis. (n.d.). Acid to Ester (SOCl2 & alcohol). Organic Synthesis. Available at: https://www.organic-synthesis.org/chemicals/reagents/thionyl-chloride/acid-to-ester-socl2-alcohol
- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents. Available at: https://patents.google.
- Google Patents. (n.d.). Method for preparing L-prolinol through high-pressure hydrogenization of L-proline. Google Patents. Available at: https://patents.google.
- National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538706/
- ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). ResearchGate. Available at: https://www.researchgate.net/publication/244470387_Pyrrolidine-2-carboxylic_acid_L-Proline
- Master Organic Chemistry. (2015). PBr3 and SOCl2. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2015/03/20/pbr3-and-socl2/
- Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. Available at: https://www.chemistrysteps.com/socl2-and-pbr3-for-conversion-of-alcohols-to-alkyl-halides/
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 28. benthamscience.com [benthamscience.com]
- 29. hmdb.ca [hmdb.ca]
- 30. mdpi.com [mdpi.com]
- 31. 1-Pyrroline-5-carboxylic acid - Wikipedia [en.wikipedia.org]
- 32. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pyrroline-5-carboxylate reductase - Wikipedia [en.wikipedia.org]
Health and safety information for methyl pyrrolidine-2-carboxylate handling
An In-Depth Technical Guide to the Safe Handling of Methyl Pyrrolidine-2-Carboxylate
Introduction: A Proactive Approach to Laboratory Safety
This compound and its associated salts are valuable intermediates in pharmaceutical research and drug development, frequently utilized as building blocks in the synthesis of complex molecular structures.[1] As with any reactive chemical intermediate, a thorough understanding of its properties and potential hazards is not merely a regulatory requirement but a cornerstone of scientific integrity and personal safety. This guide moves beyond rote compliance, adopting a first-principles approach to safety. By understanding the causality behind established handling protocols, researchers can cultivate a proactive safety culture, anticipate risks, and work with confidence. This document is structured to provide field-proven insights, self-validating protocols, and authoritative references for the safe and effective management of this compound in a professional research environment.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a chemical's physical properties is the foundation of a robust risk assessment. These properties dictate its behavior in the laboratory environment, from its potential for airborne exposure to its interactions with other substances.
-
Chemical Name: this compound
-
Synonyms: Methyl prolinate
-
Molecular Formula: C₆H₁₁NO₂
-
Molecular Weight: 129.16 g/mol
-
CAS Number: 2577-48-2[2]
The hydrochloride salt form is also common and is a white, crystalline powder that is highly soluble in water and ethanol.[1]
| Property | Value | Significance for Safe Handling |
| Appearance | Colorless to pale yellow liquid | Allows for easy visual identification of the pure substance. |
| Boiling Point | 169.9 °C at 760 mmHg[3] | Low volatility at room temperature reduces inhalation risk under standard conditions, but this risk increases significantly with heating. |
| Density | 1.056 g/cm³[3] | Being denser than water, it will sink, which is relevant for large-scale spill management. |
| Flash Point | 56.5 °C[3] | Classified as a combustible liquid. Must be kept away from ignition sources, especially during heating operations. |
| Solubility | Soluble in water and common organic solvents.[1] | High water solubility is critical for decontamination and first aid procedures (e.g., flushing skin/eyes) and informs the choice of spill cleanup materials. |
Section 2: Hazard Identification and Risk Assessment
This compound and its structural analogs are classified with specific hazards that necessitate rigorous control measures. The primary risks are associated with direct contact, leading to irritation of the skin and eyes.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the key hazards.
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
-
Serious Eye Damage/Eye Irritation (H318/H319): Causes serious eye damage/irritation.[4]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[4]
-
Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.
Toxicological Profile: Understanding the "Why"
While specific toxicological data for this compound is not extensively published, a robust risk assessment can be informed by data from the structurally similar and well-studied compound, N-methyl-2-pyrrolidone (NMP) . The shared pyrrolidone ring structure makes NMP a relevant, albeit surrogate, model for understanding potential systemic effects.
Disclaimer: The following data pertains to N-methyl-2-pyrrolidone (NMP, CAS: 872-50-4) and should be used as a precautionary guide for risk assessment. It is not a direct toxicological profile of this compound.
| Toxicological Endpoint | N-methyl-2-pyrrolidone (NMP) Data | Causality for Safety Protocols |
| Acute Oral Toxicity | LD50 (Rat, oral): 4,150 mg/kg | Confirms the GHS classification of "Harmful if swallowed." This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing thorough hand washing after handling. |
| Acute Dermal Toxicity | LD50 (Rat, dermal): >5,000 mg/kg | While acute dermal toxicity is low, NMP is known to be readily absorbed through the skin, which can contribute significantly to systemic exposure.[5] This justifies the mandatory use of chemical-resistant gloves. |
| Skin Irritation | Classified as a skin irritant. Prolonged or repeated exposure has caused dermatitis, redness, and blistering in workers.[6][7] | This is the primary reason for wearing nitrile or other suitable chemical-resistant gloves and a lab coat. It explains why immediate washing is required after any skin contact. |
| Eye Irritation | Classified as causing serious eye irritation. Human exposure to NMP vapor has caused weak and transient eye irritation.[8] | This is the critical justification for mandatory, fully enclosing chemical safety goggles or a face shield. The potential for serious, irreversible damage necessitates this high level of protection. |
| Reproductive Toxicity | Classified as Repr. 1B. May damage fertility or the unborn child. Developmental toxicity (e.g., reduced fetal body weight) is a critical endpoint in animal studies.[9] | This potential hazard, extrapolated from NMP, mandates that researchers of child-bearing potential be fully informed of the risks and that all users handle the substance with high diligence to prevent any exposure. |
Occupational Exposure Limits (OELs)
No specific OEL has been established for this compound. However, the Indicative Occupational Exposure Limit Value (IOELV) for NMP in the European Union provides a valuable benchmark for assessing the adequacy of ventilation and handling controls.
-
NMP 8-hour TWA: 10 ppm (40 mg/m³)[10]
-
NMP STEL (15-min): 20 ppm (80 mg/m³)[10]
-
Skin Notation: A "skin" notation is assigned to NMP, indicating the potential for significant uptake through the skin.[10]
Application Insight: Given the lack of a specific OEL, a conservative approach is warranted. Engineering controls and work practices should be designed to keep exposure to this compound well below the established limits for NMP.
Section 3: Engineering and Personal Protective Controls: A Multi-Layered Defense
A robust safety strategy relies on a hierarchy of controls, prioritizing the elimination of hazards at their source.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is the primary defense against the inhalation of vapors, especially if the compound is heated.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers: These must be located within a 10-second, unobstructed travel distance from the workstation and tested regularly. Their immediate availability is critical for effective first aid in the event of a splash.[3]
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be selected based on the specific hazards identified.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles for splash-prone operations. | Standard safety glasses are insufficient. Full-enclosure goggles are required to protect against splashes that can cause serious eye damage (H318). |
| Skin Protection | Nitrile gloves (minimum thickness 4 mil) or other compatible chemical-resistant gloves. Lab coat (cotton or flame-resistant). | Protects against skin irritation (H315).[4] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves must be disposed of immediately. |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | If engineering controls are not sufficient to maintain exposure below OELs for analogous compounds, a NIOSH-approved respirator with organic vapor cartridges may be necessary, requiring a formal respiratory protection program. |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to standardized protocols minimizes variability and the potential for error. The following workflows represent a self-validating system for safe handling.
Risk Assessment and Preparation Workflow
This diagram illustrates the logical flow of a pre-experiment risk assessment.
Caption: Pre-experiment risk assessment workflow.
Experimental Protocol: Handling and Use
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat) before entering the designated work area.
-
Verification: Confirm that the chemical fume hood is on and operating correctly (check sash position and airflow monitor). Ensure the work area is free of clutter and ignition sources.
-
Aliquotting: Conduct all transfers of the chemical from the main storage container to a reaction vessel inside the fume hood. Use a clean pipette or syringe for liquid transfers.
-
Reaction Setup: If the reaction is to be heated, use a well-controlled heating mantle and ensure the apparatus is securely clamped. Do not heat a closed system.
-
Post-Handling: After use, tightly seal the container.
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Hygiene: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.
Section 5: Storage and Waste Management
Proper storage and disposal are critical to prevent accidental release and ensure regulatory compliance.
Storage
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. Keep away from direct sunlight and heat sources.
-
Container: Keep the container tightly closed to prevent the absorption of moisture and potential contamination.
-
Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids. Contact with strong oxidizers can create a fire or explosion hazard. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Waste Disposal
-
Categorization: Unused this compound and materials contaminated with it (e.g., pipette tips, gloves) should be disposed of as hazardous chemical waste. It is typically categorized as non-halogenated organic waste .
-
Collection: Collect waste in a clearly labeled, sealable container that is compatible with the chemical. The label should read "Hazardous Waste" and list the chemical constituents.
-
Disposal Protocol:
-
Never pour this compound down the drain. Its classification as toxic to aquatic life makes this a serious environmental violation.
-
Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department for guidance on specific waste stream codes and disposal protocols.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[11]
-
Section 6: Emergency Procedures: A Validated Response System
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.
First Aid Measures
| Exposure Route | Protocol | Causality and Critical Action |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12] 2. Remove contact lenses if present and easy to do.[13] 3. Do not rub the eye.[13] 4. Seek immediate medical attention from an ophthalmologist. | The chemical causes serious eye damage. Immediate and prolonged flushing is critical to dilute and remove the chemical to minimize injury. Prompt professional medical evaluation is mandatory. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[8] 3. If skin irritation occurs or persists, seek medical attention. | The substance is a skin irritant. Rapid removal from the skin surface is necessary to prevent inflammation and potential chemical burns. Removing contaminated clothing prevents prolonged contact. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, have a trained person administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. | While inhalation risk is lower at room temperature, vapors can be irritating to the respiratory tract. The primary goal is to remove the individual from the contaminated atmosphere. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. Show the SDS to the medical personnel. | The substance is harmful if swallowed. Inducing vomiting can cause additional damage to the esophagus. Professional medical intervention is required. |
Spill Response Protocol
This protocol is for minor spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
Caption: Minor chemical spill response workflow.
Step-by-Step Spill Cleanup Methodology:
-
Alert & Secure: Alert nearby personnel of the spill. Secure the area and restrict access. Remove any nearby ignition sources.[1]
-
Protect: Don appropriate PPE, including safety goggles, a face shield, double nitrile gloves, and a lab coat.
-
Contain: Prevent the spill from spreading by creating a dike around the perimeter with absorbent pads, socks, or an inert material like cat litter or vermiculite.[1][6]
-
Absorb: Apply additional absorbent material over the entire spill, working from the outside edges inward to prevent splashing.[6]
-
Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic dustpan and scoop) to carefully collect the material.[5]
-
Package: Place the collected waste into a heavy-duty, labeled hazardous waste bag or container. Seal it securely.
-
Decontaminate: Clean the spill surface with soap and water. Collect the cleaning materials and also place them in the hazardous waste container.
-
Dispose: Dispose of the sealed waste container according to your institution's hazardous waste procedures.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office as required.
References
- Chemsrc. (2025). This compound | CAS#:2577-48-2.
- Kessler, W., et al. (2007). Chemosensory effects during acute exposure to N-methyl-2-pyrrolidone (NMP). International Archives of Occupational and Environmental Health, 81(6), 757-766.
- European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
- National Institute for Occupational Safety and Health (NIOSH). (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment.
- U.S. Environmental Protection Agency (EPA). (n.d.). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4).
- Sasaki, H., et al. (1990). Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer. Chemical & Pharmaceutical Bulletin, 38(8), 2308-2310.
- American Industrial Hygiene Association (AIHA). (2022). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Toxicology and Industrial Health, 38(6), 309-329.
- PrepChem. (n.d.). Synthesis of this compound hydrochloride.
- PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid.
- Leira, H. L., et al. (1992). Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP). Contact Dermatitis, 27(3), 148-150.
- Jungbauer, F. H., et al. (2001). Toxic hygroscopic contact reaction to N-methyl-2-pyrrolidone. Contact Dermatitis, 45(5), 303-304.
- Lee, H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 909.
- PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate.
- Shen, R., & Douglas, C. J. (2011). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Organic letters, 13(16), 4364–4367.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone.
- PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid.
- Acros PharmaTech Limited. (2018). Safety Data Sheet: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride.
- Jírová, D., et al. (2010). Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective. Regulatory Toxicology and Pharmacology, 58(2), 313-320.
- ClinicalTrials.gov. (2011). Evaluation of the Effect of Repeated Usage on the Tear Film Characteristics of an Investigational Eye Drop in Dry Eye Sufferers.
- Garrett, Q., et al. (2024). Effectiveness and safety of carboxymethyl cellulose eye drops in dry eye disease: A real-world study. Nigerian Journal of Pharmaceutical and Pharmaceutical Sciences, 20(1), 1-8.
- Ozkan, J., et al. (2023). Effects of Carboxymethylcellulose Artificial Tears on Ocular Surface Microbiome Diversity and Composition, A Randomized Controlled Trial. Translational Vision Science & Technology, 12(8), 15.
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
- Chemical Watch. (2016). SCOEL/OPIN/2016-119 N-Methyl-2-Pyrrolidone.
Sources
- 1. fuaij.com [fuaij.com]
- 2. This compound | CAS#:2577-48-2 | Chemsrc [chemsrc.com]
- 3. The acute oral toxicity and primary ocular and dermal irritation of selected N-alkyl-2-pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemosensory effects during acute exposure to N-methyl-2-pyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Effects of Carboxymethylcellulose Artificial Tears on Ocular Surface Microbiome Diversity and Composition, A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl Pyrrolidine-2-carboxylate in Pharmaceutical Intermediate Synthesis
Introduction: The Proline Scion in Modern Drug Discovery
Methyl pyrrolidine-2-carboxylate, the methyl ester of the naturally occurring amino acid proline, stands as a cornerstone chiral building block in medicinal chemistry.[1] Its rigid five-membered ring structure and inherent stereochemistry provide a valuable scaffold for introducing conformational stability and specific molecular geometries into bioactive molecules.[1] This guide delves into the versatile reactivity of this compound, establishing it as a critical intermediate for pharmaceuticals where precise stereochemistry is paramount for therapeutic efficacy and safety.[1]
Primarily sourced as its hydrochloride salt for enhanced stability and handling, this compound is a gateway to a multitude of complex molecular architectures.[2][3] Its utility stems from three principal reactive sites: the secondary amine, the carboxylate ester, and the alpha-carbon. This document provides a detailed exploration of the key synthetic transformations—N-acylation, N-alkylation, and ester modifications—that chemists leverage to construct advanced pharmaceutical intermediates. We will explore not just the protocols themselves, but the underlying chemical principles and strategic considerations that guide a researcher's choices in the laboratory.
Physicochemical Profile and Handling
A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound, most commonly available as the hydrochloride salt, possesses characteristics that facilitate its use in a variety of reaction conditions.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | L-Proline methyl ester hydrochloride | [2] |
| CAS Number | 2133-40-6 | [1] |
| Molecular Formula | C6H12ClNO2 | IndiaMART |
| Molecular Weight | 165.62 g/mol | Chem-Impex |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically >98% | [3] |
| Melting Point | 69-71 °C | |
| Solubility | Highly soluble in water, ethanol, and other common solvents. | [2][3] |
| Stability | Exhibits excellent stability under standard storage conditions. | [3] |
Storage and Handling: Store in a cool, dry, well-ventilated area in tightly sealed containers. The hydrochloride salt is hygroscopic; exposure to moisture should be minimized. For synthetic applications requiring the free base, a simple neutralization step is typically performed in situ or as a separate workup procedure.
Core Synthetic Transformations: A Strategic Overview
The synthetic versatility of this compound allows for its incorporation into a wide array of pharmaceutical scaffolds. The following diagram illustrates the primary reaction pathways available to the medicinal chemist, starting from this key intermediate.
Caption: Core synthetic pathways for this compound.
Application 1: N-Acylation for Amide and Peptide Synthesis
Scientific Rationale: The formation of an amide bond via N-acylation is one of the most critical reactions in pharmaceutical synthesis. This transformation is essential for creating peptide-based drugs and incorporating the pyrrolidine scaffold into larger molecules. The secondary amine of this compound acts as a potent nucleophile, attacking an activated carboxylic acid to form a stable amide linkage. The choice of coupling reagent is critical to ensure high yields, prevent side reactions, and, most importantly, suppress racemization at the chiral centers of both the proline derivative and the coupling partner.[4]
Workflow Diagram: General N-Acylation Protocol
Caption: Standard workflow for a coupling-reagent-mediated N-acylation.
Detailed Protocol: Synthesis of an N-Acyl Proline Methyl Ester Intermediate
This protocol provides a representative procedure for the coupling of a generic carboxylic acid to methyl L-pyrrolidine-2-carboxylate using the widely adopted EDC/HOBt reagent system.
Materials:
-
Methyl L-pyrrolidine-2-carboxylate hydrochloride (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Generation & Acid Activation:
-
Suspend methyl L-pyrrolidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous DCM.
-
Add Et3N (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free base.
-
In a separate flask, dissolve the carboxylic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Scientist's Note: The reaction is initiated at 0 °C to control the exothermic formation of the active ester and minimize the risk of racemization. HOBt is a crucial additive that suppresses the formation of an unreactive N-acylurea byproduct and reduces enantiomeric loss.[4]
-
-
Coupling Reaction:
-
Slowly add the pre-stirred free base solution from step 1 to the activated carboxylic acid mixture at 0 °C.
-
Add the remaining portion of base (Et3N or DIPEA, 1.4 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Workup and Extraction:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Rationale: This aqueous workup sequence is designed to systematically remove water-soluble reagents and byproducts. The final brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl proline methyl ester.
-
Application 2: N-Alkylation to Introduce Molecular Diversity
Scientific Rationale: N-alkylation of the pyrrolidine ring introduces a substituent that can profoundly influence a drug candidate's properties. It can serve as a key pharmacophoric element for receptor interaction, modulate the amine's basicity (pKa) to improve cell permeability or solubility, or block metabolic degradation at the nitrogen atom. The classic approach involves an SN2 reaction with an alkyl halide or sulfonate in the presence of a non-nucleophilic base.[5]
Table 2: Common Reagents for N-Alkylation
| Reagent Class | Examples | Base | Solvent | Key Considerations |
| Alkyl Halides | Methyl iodide, Benzyl bromide | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Iodides are more reactive than bromides/chlorides. Risk of over-alkylation to form a quaternary ammonium salt. |
| Alkyl Sulfonates | Methyl tosylate, Ethyl mesylate | K₂CO₃, DIPEA | Acetonitrile, THF | Good leaving groups. Can be potent alkylating agents requiring careful handling.[5] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | DCM, DCE | Milder, often more selective method for introducing complex alkyl groups. Avoids harsh alkylating agents. |
Detailed Protocol: Synthesis of Methyl 1-methylpyrrolidine-2-carboxylate
This protocol describes a straightforward N-methylation using methyl iodide.
Materials:
-
Methyl L-pyrrolidine-2-carboxylate hydrochloride (1.0 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered (3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add methyl L-pyrrolidine-2-carboxylate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension.
-
Scientist's Note: A weak, inorganic base like K₂CO₃ is used both to neutralize the hydrochloride salt and to act as the proton scavenger during the alkylation. It is poorly soluble, creating a heterogeneous reaction mixture, which can help moderate reactivity. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering in the reaction.
-
-
Alkylation:
-
Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for 6-18 hours.
-
Trustworthiness Check: Monitor the disappearance of the starting material by TLC or GC-MS. The product, methyl 1-methylpyrrolidine-2-carboxylate, will be more nonpolar.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KI). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil can often be purified by vacuum distillation. Alternatively, dissolve the residue in a suitable solvent like ethyl acetate, wash with water to remove any remaining salts, dry over Na₂SO₄, and concentrate. If necessary, perform flash column chromatography.
-
The final product is methyl 1-methylpyrrolidine-2-carboxylate.[6]
-
Application 3: Ester Modification as a Synthetic Handle
Scientific Rationale: The methyl ester group is frequently employed as a protecting group for the carboxylic acid. Its removal via hydrolysis (saponification) is a crucial step that unmasks the carboxylate for subsequent reactions, such as amide coupling to extend a peptide chain or form a bond with another part of a target molecule.
Detailed Protocol: Saponification to N-Protected Pyrrolidine-2-carboxylic Acid
This protocol assumes an N-protected (e.g., N-Boc or N-Cbz) proline methyl ester as the starting material, a common intermediate derived from the initial acylation step.
Materials:
-
N-Protected Methyl L-pyrrolidine-2-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Saponification:
-
Dissolve the N-protected proline methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture vigorously at room temperature.
-
Scientist's Note: LiOH is a preferred base for ester hydrolysis as it often provides cleaner reactions with less risk of racemization compared to NaOH or KOH. The THF/water co-solvent system ensures that both the organic substrate and the inorganic base are sufficiently solubilized for the reaction to proceed efficiently.
-
-
Monitoring and Quenching:
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
-
Acidification and Extraction:
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate of the carboxylic acid product may form.
-
Rationale: Acidification protonates the carboxylate salt, rendering the product less water-soluble and extractable into an organic solvent.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-protected pyrrolidine-2-carboxylic acid, which is often a white solid that can be used without further purification.
-
Conclusion and Future Outlook
This compound is more than a simple amino acid derivative; it is a versatile and powerful tool in the arsenal of the drug development professional. Its robust chemistry allows for predictable and high-yielding transformations, enabling the construction of complex and stereochemically defined pharmaceutical intermediates.[7][8] As drug design trends toward more conformationally constrained molecules and peptide mimetics, the strategic application of proline analogues like this compound will undoubtedly continue to grow in importance.[9] The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize this key building block in their synthetic endeavors.
References
- This compound Hydrochloride: High-Purity Pharmaceutical Intermedi
- L-Proline Methyl Ester Hydrochloride: A Versatile Building Block for Research and Industry - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Synthesis of this compound hydrochloride - PrepChem.com. (URL: [Link])
- Methyl 1-methylpyrrolidine-2-carboxylate | C7H13NO2 | CID 529062 - PubChem. (URL: [Link])
- This compound | CAS#:2577-48-2 | Chemsrc. (URL: [Link])
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
- 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem. (URL: [Link])
- 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem - NIH. (URL: [Link])
- Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed. (URL: [Link])
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: [Link])
- N alkylation at sp3 Carbon Reagent Guide. (URL: [Link])
- (PDF)
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fuaij.com [fuaij.com]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl Pyrrolidine-2-carboxylate in Medicinal Chemistry: A Technical Guide
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in U.S. FDA-approved drugs underscores its importance as a versatile scaffold in the design of novel therapeutics. The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets. Among the myriad of pyrrolidine-based building blocks, methyl pyrrolidine-2-carboxylate, a derivative of the natural amino acid proline, serves as a particularly valuable chiral starting material for the synthesis of complex and biologically active molecules.[1][2][3] This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, complete with mechanistic insights and detailed experimental protocols.
Physicochemical and Spectroscopic Properties
(S)-Methyl pyrrolidine-2-carboxylate is a liquid at room temperature and is typically handled as its more stable hydrochloride salt. A comprehensive understanding of its spectroscopic properties is essential for reaction monitoring and characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [4][5] |
| Molecular Weight | 129.16 g/mol | [4][5] |
| Form | Liquid | [5] |
| InChI Key | BLWYXBNNBYXPPL-UHFFFAOYSA-N | [5] |
Spectroscopic Data:
| Technique | Data Highlights |
| ¹H NMR | The proton NMR spectrum is characterized by multiplets for the pyrrolidine ring protons and a singlet for the methyl ester protons. |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the ester, the chiral carbon at the 2-position, the carbons of the pyrrolidine ring, and the methyl carbon of the ester. |
| FTIR | The infrared spectrum displays a characteristic strong absorption band for the C=O stretching of the ester group, as well as N-H stretching and bending vibrations for the free amine.[3] |
| Mass Spec | Electron ionization mass spectrometry typically shows the molecular ion peak and characteristic fragmentation patterns, such as the loss of the methoxycarbonyl group.[1][6] |
Core Synthetic Transformations and Protocols
This compound is a versatile intermediate that can undergo several key transformations at both the secondary amine and the methyl ester functionalities. The following sections detail the protocols and mechanistic underpinnings of these critical reactions.
N-Acylation: Formation of Amide Bonds
The secondary amine of the pyrrolidine ring is readily acylated to form a stable amide bond. This reaction is fundamental for incorporating the pyrrolidine scaffold into larger molecules. A common and efficient method for N-acylation involves the use of an acyl chloride in the presence of a non-nucleophilic base.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Detailed Protocol: N-Acetylation with Acetic Anhydride
This protocol describes the N-acetylation of (S)-methyl pyrrolidine-2-carboxylate using acetic anhydride and pyridine.
-
Materials:
-
(S)-Methyl pyrrolidine-2-carboxylate hydrochloride
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
-
-
Procedure:
-
To a stirred solution of (S)-methyl pyrrolidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, dissolve acetic anhydride (1.5 eq) in anhydrous pyridine.[7]
-
Slowly add the acetic anhydride/pyridine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction by the slow addition of methanol.[7]
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual pyridine.[7]
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetyl this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Mechanistic Insight: Pyridine acts as a base to neutralize the acetic acid byproduct and can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that is then attacked by the secondary amine of the pyrrolidine.[8]
Ester Hydrolysis: Unmasking the Carboxylic Acid
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which is a key step for subsequent amide bond formation (peptide coupling) where the pyrrolidine moiety is the N-terminal residue. Saponification with a base like lithium hydroxide (LiOH) is a common and effective method.[9][10][11]
Workflow for Ester Hydrolysis:
Caption: General workflow for the hydrolysis of the methyl ester.
Detailed Protocol: Hydrolysis of N-Boc-L-proline methyl ester
This protocol details the hydrolysis of N-Boc protected (S)-methyl pyrrolidine-2-carboxylate.
-
Materials:
-
N-Boc-(S)-methyl pyrrolidine-2-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-(S)-methyl pyrrolidine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF, MeOH, and water.[9]
-
Add LiOH·H₂O (1.5 - 2.0 eq) to the solution at room temperature.[7][11][12]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to a pH of approximately 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyrrolidine-2-carboxylic acid.
-
-
Mechanistic Insight: The hydroxide ion from LiOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. The use of a THF/MeOH/water solvent system ensures the solubility of both the starting material and the base.[9]
Amide Bond Formation (Peptide Coupling)
With the carboxylic acid unmasked, the pyrrolidine derivative is ready to be coupled with another amine-containing molecule. In peptide synthesis, this is a critical step for elongating a peptide chain. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization.[13]
Workflow for Peptide Coupling:
Caption: General workflow for peptide coupling using a pyrrolidine-2-carboxylic acid derivative.
Detailed Protocol: HATU-mediated Coupling
This protocol describes the coupling of an N-protected pyrrolidine-2-carboxylic acid with an amine using HATU.
-
Materials:
-
N-Protected pyrrolidine-2-carboxylic acid (1.0 eq)
-
Amine or amino acid ester hydrochloride (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-protected pyrrolidine-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and the amine (or amino acid ester hydrochloride, 1.1 eq) in anhydrous DMF.[13][14]
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.[13]
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
-
-
Mechanistic Insight: The carboxylic acid, in the presence of the base DIPEA, is activated by HATU to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond with minimal risk of racemization at the chiral center.[13]
Application Example: Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Intermediate
A practical application of these synthetic transformations is in the synthesis of intermediates for dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the synthesis of (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200) involves the formation of an amide bond between a substituted proline derivative and another amine.[15] The core of this molecule can be constructed using the fundamental reactions described above, where a suitably functionalized pyrrolidine-2-carboxylic acid is coupled with 3,3-difluoropyrrolidine.
Conclusion
This compound is a powerful and versatile chiral building block in medicinal chemistry. Its ready availability and the straightforward nature of its key chemical transformations—N-acylation, ester hydrolysis, and amide coupling—make it an attractive starting material for the synthesis of a wide range of complex and biologically relevant molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important synthetic intermediate in their pursuit of novel therapeutics.
References
- Tolomelli, A., Ammazzalorso, A., Bruno, I., & Amoroso, R. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Current Bioactive Compounds, 12(3), 146-160.
- Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. The Journal of Physical Chemistry A, 118(9), 1748–1758.
- PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride.
- Vysotsky, Y. B., Borysenko, Y. B., & Flinn, C. G. (2006). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. Journal of the American Society for Mass Spectrometry, 17(1), 18-30.
- Selladurai, S., & Ramalingam, K. (2008). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE.
- Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.
- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
- Omizzur. (n.d.). Cbz-L-Proline | Z-L-Pro-OH | 1148-11-4 Spot Supply.
- Konradi, A. W., & Kemp, S. J. (1999). Convenient synthesis of L-proline benzyl ester. Bioorganic & medicinal chemistry letters, 9(21), 3119–3122.
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
- ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,....
- Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.
- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Reddit. (2020). Hydrolysis of chiral methyl ester.
- Singh, U. P., & Singh, R. P. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(5), 65.
- Royal Society of Chemistry. (2023). Recent advances in the synthesis of N-acyl sulfonamides.
- ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid chloride in solvent or....
- Hulin, B., et al. (2005). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & medicinal chemistry letters, 15(21), 4775–4779.
- ResearchGate. (n.d.). How can I get acetylation with acetic anhydride and prydine?.
- PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid.
- PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947.
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectrabase.com [spectrabase.com]
- 4. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]
- 5. 220060-08-2|(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl Pyrrolidine-2-carboxylate as a Versatile Chiral Building Block in Organic Synthesis
Introduction
Methyl pyrrolidine-2-carboxylate, a derivative of the amino acid L-proline, has established itself as a critical chiral building block in modern organic synthesis.[1][2][] Its rigid, five-membered ring and inherent stereochemistry provide a reliable scaffold for the asymmetric synthesis of complex molecules, a feature of paramount importance in the pharmaceutical industry.[4][5][6] This application note offers a detailed guide for researchers, scientists, and drug development professionals on the properties, synthetic applications, and key experimental protocols involving this compound. The focus will be on understanding the rationale behind its synthetic utility and providing robust, validated protocols.
Physicochemical Properties and Stereochemical Integrity
The efficacy of this compound as a chiral synthon is directly linked to its distinct structural and chemical characteristics.
| Property | Value |
| Molecular Formula | C6H11NO2 |
| Molar Mass | 129.16 g/mol [7] |
| Appearance | Colorless to pale yellow liquid |
| Chirality | Available as (S) and (R) enantiomers |
The key to its utility is the stereocenter at the C2 position, which is derived from the natural chiral pool of amino acids.[] This pre-existing chirality is efficiently transferred to target molecules, enabling the construction of enantiomerically pure compounds. The conformational rigidity of the pyrrolidine ring further enhances stereocontrol in synthetic transformations.
Synthetic Applications: A Gateway to Molecular Complexity
This compound is a versatile starting material for a diverse range of complex molecular structures, primarily due to the orthogonal reactivity of its secondary amine and methyl ester functional groups.[8]
N-Functionalization: Expanding Molecular Diversity
The secondary amine of the pyrrolidine ring acts as a nucleophile, readily participating in various carbon-nitrogen bond-forming reactions. This allows for the strategic introduction of a wide array of substituents, which can dramatically alter the biological activity and physicochemical properties of the resulting molecules.
Common N-Functionalization Reactions:
-
N-Alkylation: The introduction of alkyl groups through reactions with alkyl halides or via reductive amination.
-
N-Arylation: The formation of N-aryl bonds, often accomplished through Ullmann–Goldberg-type condensation reactions, provides access to compounds with significant potential in medicinal chemistry.[9]
-
N-Acylation: The reaction with acyl chlorides or anhydrides to form amides is a common transformation in the synthesis of pharmaceuticals.
-
N-Sulfonylation: The formation of sulfonamides by reacting with sulfonyl chlorides is another important modification.
These N-functionalization strategies are pivotal in the synthesis of a broad spectrum of bioactive compounds, including antiviral agents, central nervous system modulators, and various enzyme inhibitors.[6]
Ester Modification: A Handle for Further Synthetic Elaboration
The methyl ester at the C2 position serves as a versatile handle for subsequent synthetic modifications.
Key Ester Transformations:
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid enables subsequent amide bond formation using standard peptide coupling reagents, a cornerstone of peptide and peptidomimetic synthesis.
-
Reduction: The reduction of the ester, commonly with powerful reducing agents like lithium aluminum hydride (LiAlH4), yields the corresponding chiral primary alcohol, prolinol.[10] Prolinol itself is a valuable chiral auxiliary and building block.[11]
-
Amidation: The direct conversion of the ester to an amide can be achieved by heating with an appropriate amine.
A Privileged Scaffold in Medicinal Chemistry
The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][5] this compound is a key precursor for many of these therapeutic agents. For example, proline and its derivatives are fundamental components in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension.[12][13][14][15]
Experimental Protocols
The following protocols illustrate common and fundamental transformations involving this compound. These should be considered as general guidelines that may require optimization depending on the specific substrate and laboratory conditions.
Protocol 1: N-Boc Protection of (S)-Methyl Pyrrolidine-2-carboxylate
This protocol describes the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, a common initial step to allow for selective reaction at the ester functionality.
Workflow Diagram:
Caption: Workflow for the N-Boc protection of (S)-methyl pyrrolidine-2-carboxylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (S)-Methyl Pyrrolidine-2-carboxylate | 129.16 | 1.0 g | 7.74 |
| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | 1.86 g | 8.51 |
| Triethylamine (Et3N) | 101.19 | 1.2 mL | 8.51 |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
Dissolve (S)-methyl pyrrolidine-2-carboxylate (1.0 g, 7.74 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mL, 8.51 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.86 g, 8.51 mmol) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.
Protocol 2: Reduction of (S)-1-Boc-2-methyl-pyrrolidinecarboxylate to (S)-1-Boc-2-(hydroxymethyl)pyrrolidine
This protocol details the reduction of the methyl ester to a primary alcohol, yielding a key chiral intermediate.
Logical Relationship Diagram:
Caption: Logical flow of the ester reduction to a primary alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (S)-1-Boc-2-methyl-pyrrolidinecarboxylate | 229.28 | 1.0 g | 4.36 |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 0.25 g | 6.54 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
| Sodium Sulfate (Na2SO4), anhydrous | - | q.s. | - |
Procedure:
-
Caution: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (S)-1-Boc-2-methyl-pyrrolidinecarboxylate (1.0 g, 4.36 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add lithium aluminum hydride (0.25 g, 6.54 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Once complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water (0.25 mL), 15% aqueous NaOH (0.25 mL), and then water (0.75 mL).
-
Stir the resulting white suspension vigorously for at least 30 minutes until a granular precipitate forms.
-
Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary.
Conclusion
This compound is an exceptionally valuable and versatile chiral building block for modern organic synthesis. Its well-defined stereochemistry, coupled with the differential reactivity of its functional groups, provides a robust and reliable platform for the asymmetric synthesis of complex molecular targets. The protocols outlined in this application note represent fundamental and widely applicable transformations that enable access to a vast chemical space. A comprehensive understanding of its chemical behavior and the meticulous application of these experimental procedures will empower researchers to leverage the full potential of this indispensable synthetic tool in the discovery and development of novel chemical entities.
References
- Title: Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor Source: PubMed URL:[Link]
- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Title: this compound Hydrochloride: High-Purity Pharmaceutical Intermediate Source: Fengchen Group Co., Ltd URL:[Link]
- Title: Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs Source: SciELO URL:[Link]
- Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines Source: PubMed URL:[Link]
- Title: Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors Source: AIP Publishing URL:[Link]
- Title: Synthesis of this compound hydrochloride Source: PrepChem.com URL:[Link]
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]
- Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed Central URL:[Link]
- Title: New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors Source: PubMed URL:[Link]
- Title: New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors Source: Wiley Online Library URL:[Link]
- Title: this compound hydrochloride Source: Chongqing Chemdad Co., Ltd URL:[Link]
- Title: Pyrrolidine-2-carboxylic acid (L-Proline)
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PubMed Central URL:[Link]
- Title: (S)-N-methylpyrrolidine-2-carboxylate (ligand).
- Title: Process for preparing 2-methylpyrrolidine and specific enantiomers thereof Source: Google Patents URL
- Title: Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides Source: PubMed URL:[Link]
- Title: Preparation method for pyrrolidine-2-carboxylic acid derivatives Source: Google Patents URL
- Title: 2-Methylpyrrolidine-2-carboxylic acid Source: PubChem URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fuaij.com [fuaij.com]
- 9. researchgate.net [researchgate.net]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 12. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
Protocols for N-acylation of the Pyrrolidine Ring: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the N-Acyl Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2][3][4] Its prevalence in over 20 FDA-approved drugs underscores its importance as a privileged scaffold.[1] The N-acylation of this ring system is a fundamental transformation that allows for the introduction of a vast array of functional groups, profoundly influencing the parent molecule's pharmacological profile. This modification can modulate key properties such as potency, selectivity, metabolic stability, and pharmacokinetic parameters. This guide provides an in-depth exploration of the primary protocols for the N-acylation of the pyrrolidine ring, offering not just step-by-step instructions but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.
Core Principles of N-Acylation of Pyrrolidine
The N-acylation of pyrrolidine hinges on the nucleophilic character of the secondary amine nitrogen. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbonyl carbon of an acylating agent, leading to the formation of a stable amide bond. The choice of acylating agent and reaction conditions dictates the efficiency, selectivity, and scope of the transformation. This guide will focus on three robust and widely employed methodologies:
-
Acylation with Acyl Chlorides under Schotten-Baumann Conditions: A classic and highly effective method.
-
Acylation with Carboxylic Acids using Carbodiimide Coupling Agents: A versatile approach for direct amide bond formation.
-
Acylation with Acid Anhydrides: A convenient method, particularly for the introduction of smaller acyl groups.
Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Reaction)
The Schotten-Baumann reaction is a reliable and time-tested method for acylating amines and alcohols.[5][6][7][8] It involves the reaction of an acyl chloride with the amine in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9][10]
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the N-acylpyrrolidine and a proton. The added base is crucial to scavenge the proton, preventing the protonation of the starting pyrrolidine, which would render it non-nucleophilic.[5][7][11]
Caption: Mechanism of the Schotten-Baumann reaction for N-acylation of pyrrolidine.
Experimental Protocol
This protocol provides a general guideline for the N-acylation of pyrrolidine with a generic acyl chloride. Optimization for specific substrates may be required.
Materials:
-
Pyrrolidine (1.0 eq.)
-
Acyl chloride (1.05-1.2 eq.)
-
Triethylamine (TEA) or Pyridine (1.1-1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl (aq.)
-
Saturated NaHCO₃ (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of pyrrolidine (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq.) in anhydrous DCM. Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the limiting reagent.
-
Work-up:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylpyrrolidine.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation | Inactive acyl chloride due to hydrolysis. Pyrrolidine is protonated and non-nucleophilic. Reaction temperature is too low. | Use freshly opened or purified acyl chloride and handle under an inert atmosphere. Ensure at least one equivalent of a suitable base is used; a slight excess (1.1-1.2 eq.) is recommended.[11] While many acylations proceed at room temperature, gentle heating (40-50 °C) might be necessary. Monitor for potential side reactions at higher temperatures.[11] |
| Multiple Spots on TLC, Difficult Purification | Presence of unreacted starting materials. Formation of side products. Hydrolysis of the acyl chloride to the corresponding carboxylic acid. | Monitor the reaction by TLC until the limiting reagent is consumed. Consider alternative bases like potassium phosphate to minimize certain side reactions. Ensure anhydrous conditions are maintained throughout the reaction. |
| Reaction is Sluggish or Stalls | Insufficient nucleophilicity of the amine (for substituted pyrrolidines). Steric hindrance. | For less reactive derivatives, consider using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.[11] Increase the reaction time and/or temperature. Microwave-assisted synthesis can also be explored to accelerate the reaction. |
Protocol 2: N-Acylation using Carboxylic Acids and Coupling Agents
This method offers a milder alternative to using acyl chlorides and is particularly valuable for complex and sensitive substrates.[12] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used coupling agents that facilitate the direct formation of an amide bond between a carboxylic acid and an amine.[10][13]
Mechanism and Rationale
The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.[13] Carbodiimides overcome this by activating the carboxylic acid.[13] The reaction proceeds in two main steps:
-
Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][14][15]
-
Nucleophilic Attack: The pyrrolidine nitrogen attacks the carbonyl carbon of the O-acylisourea intermediate, forming the amide bond and a soluble urea byproduct.[13]
A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can be suppressed by the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10][14] These additives react with the O-acylisourea to form an active ester that is less prone to racemization and side reactions.[10]
Caption: General workflow for N-acylation using a carbodiimide coupling agent.
Experimental Protocol (using EDC)
This protocol describes the coupling of a carboxylic acid with pyrrolidine using EDC.
Materials:
-
Carboxylic acid (1.0 eq.)
-
Pyrrolidine (1.0-1.2 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq.)
-
1-Hydroxybenzotriazole (HOBt) (optional, 1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl (aq.)
-
Saturated NaHCO₃ (aq.)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (if used, 1.0 eq.) in anhydrous DCM or DMF.
-
Amine Addition: Add pyrrolidine (1.0 eq.) to the solution.
-
EDC Addition: Add EDC (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Overview of Common Coupling Reagents
| Coupling Agent | Structure | Key Features | Byproduct | Solubility of Byproduct |
| DCC (N,N'-dicyclohexylcarbodiimide) | C₁₃H₂₂N₂ | Inexpensive, highly effective. | Dicyclohexylurea (DCU) | Insoluble in most organic solvents. |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₈H₁₇N₃·HCl | Water-soluble, easy removal of byproduct during aqueous work-up.[15] | Water-soluble urea derivative. | Soluble in water. |
| DIC (N,N'-diisopropylcarbodiimide) | C₇H₁₄N₂ | Liquid, easier to handle than DCC. Used in solid-phase synthesis.[16] | Diisopropylurea | More soluble in organic solvents than DCU. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | C₁₀H₁₅F₆N₆OP | Highly reactive, less epimerization, good for sterically hindered couplings.[16][17] | Tetramethylurea | Soluble. |
Protocol 3: N-Acylation using Acid Anhydrides
Acid anhydrides are another class of effective acylating agents for pyrrolidine. They are generally less reactive than acyl chlorides, which can be advantageous in terms of selectivity. The reaction is typically carried out in the presence of a base to neutralize the carboxylic acid byproduct.
Mechanism and Rationale
Similar to acyl chlorides, the reaction of an acid anhydride with pyrrolidine follows a nucleophilic acyl substitution pathway. The pyrrolidine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, with the carboxylate as the leaving group, to form the N-acylpyrrolidine and a molecule of carboxylic acid. A base is required to neutralize the carboxylic acid byproduct.
Caption: Mechanism of N-acylation of pyrrolidine with an acid anhydride.
Experimental Protocol
This protocol is a general procedure for the N-acylation of pyrrolidine with an acid anhydride.
Materials:
-
Pyrrolidine (1.0 eq.)
-
Acid anhydride (1.1-1.5 eq.)
-
Triethylamine (TEA) or Pyridine (1.1-1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
1M HCl (aq.)
-
Saturated NaHCO₃ (aq.)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Preparation: To a solution of pyrrolidine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).
-
Anhydride Addition: Add the acid anhydride (1.1 eq.) to the solution. The reaction may be exothermic, so addition can be done at 0 °C for better control.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Conclusion
The N-acylation of the pyrrolidine ring is a versatile and indispensable transformation in modern organic synthesis and drug discovery. The choice of protocol—be it the classic Schotten-Baumann reaction with acyl chlorides, the mild and adaptable carbodiimide-mediated coupling, or the convenient use of acid anhydrides—should be guided by the specific requirements of the substrate and the desired product. A thorough understanding of the underlying mechanisms and potential pitfalls, as outlined in this guide, will enable researchers to confidently and efficiently synthesize novel N-acylpyrrolidine derivatives for a wide range of applications.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Sathee, N. (n.d.). Chemistry Schotten Baumann Reaction.
- Wikipedia. (2023). Carbodiimide. In Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Wikipedia. (2023). Schotten–Baumann reaction. In Wikipedia. [Link]
- Williams, J. M. J., et al. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Link]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]
- Hosseininia, R., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5786. [Link]
- IntechOpen. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
- Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium: A review. Der Pharma Chemica, 3(3), 409-421. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. peptide.com [peptide.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Guide to the Synthesis of N-Functionalized Pyrrolidinones via Reductive Amination
Introduction: The Significance of the Pyrrolidinone Scaffold
The N-substituted 2-pyrrolidinone motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence stems from its unique combination of properties: the lactam structure provides metabolic stability, while the nitrogen atom serves as a crucial handle for introducing diverse functional groups, thereby modulating biological activity and physicochemical properties.
Traditional N-alkylation of 2-pyrrolidinone often requires harsh bases and can suffer from side reactions like O-alkylation or polymerization.[3][4] Reductive amination, particularly in a tandem or cascade format, presents a highly efficient, versatile, and often one-pot strategy for constructing these valuable N-functionalized lactams from readily available precursors.[5][6][7] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanistic principles and practical execution of reductive amination protocols for synthesizing N-functionalized pyrrolidinones.
The Mechanistic Heart of the Reaction: Tandem Reductive Amination and Lactamization
The most elegant application of reductive amination for this purpose involves a tandem reaction where the initial amination product spontaneously cyclizes to form the desired lactam. This process typically starts with a γ-ketoacid or a γ-ketoester and a primary amine. The reaction proceeds through two key stages within a single pot:
-
Iminium Ion Formation: The amine nucleophilically attacks the ketone carbonyl, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a transient, electrophilic iminium ion.
-
Reduction and Lactamization: A selective reducing agent, chosen for its inability to reduce the starting ketone, delivers a hydride to the iminium carbon, forming an amino acid or amino ester intermediate. This intermediate then undergoes rapid intramolecular cyclization (lactamization) to yield the thermodynamically stable five-membered pyrrolidinone ring.[8][9]
This one-pot process is powerful because it rapidly builds molecular complexity from simple, commercially available starting materials.[5] The choice of reducing agent is paramount to success, as it must be reactive enough to reduce the iminium ion but mild enough to leave the starting ketone untouched.[6][10]
Caption: Tandem reductive amination/lactamization workflow.
Selecting the Optimal Reducing Agent: A Comparative Analysis
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent selectively reduces the C=N bond of the iminium intermediate without competing with the reduction of the starting carbonyl group.[6] Below is a comparison of the most effective and commonly employed reagents.
| Reducing Agent | Formula | Key Features & Advantages | Limitations & Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions.[6][11] Tolerates mildly acidic conditions, facilitating iminium formation.[12] High functional group tolerance.[12] | Water-sensitive; not compatible with methanol.[6][11] Can be sterically demanding, which can be an advantage for diastereoselectivity.[8][9] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective reducing agent. Not sensitive to water, allowing for use in protic solvents.[11] | Highly toxic and releases cyanide gas/salts upon acidification, requiring careful handling and workup.[12] | Methanol (MeOH), Ethanol (EtOH) |
| Catalytic Hydrogenation | H₂ gas + Catalyst | "Green" and atom-economical approach.[7] Cost-effective for large-scale synthesis.[13][14] Avoids stoichiometric hydride reagents. | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. May reduce other functional groups (e.g., alkenes, nitro groups). | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
For general laboratory synthesis, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its exceptional selectivity, high yields, and superior safety profile compared to sodium cyanoborohydride.[6][12]
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies that have been validated in synthetic chemistry labs. The causality behind key steps is explained to empower researchers to adapt these methods to their specific targets.
Protocol 1: STAB-Mediated Synthesis of N-Benzyl-5-methyl-2-pyrrolidinone
This protocol details the one-pot synthesis from levulinic acid (a γ-ketoacid) and benzylamine, a classic example of the tandem reductive amination/lactamization strategy.[8][15]
Caption: Step-by-step workflow for the STAB protocol.
Materials & Equipment:
-
Levulinic acid (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add levulinic acid (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Imine Formation: Add benzylamine (1.0 equiv) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours.
-
Causality: This initial period allows for the condensation of the amine and ketone to form the key iminium ion intermediate. Pre-formation is essential for a clean, efficient reduction.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3 equiv) to the mixture in portions over 10-15 minutes.
-
Causality: The addition of STAB can be mildly exothermic; portion-wise addition helps control the reaction temperature. A slight excess ensures the complete reduction of the iminium ion.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting materials.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Trustworthiness: This step is critical for safety and purity. It neutralizes the carboxylic acid and any acetic acid byproduct from the STAB, and it safely decomposes any unreacted hydride reagent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or EtOAc. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography to yield the pure N-benzyl-5-methyl-2-pyrrolidinone.
Protocol 2: Catalytic Hydrogenation for N-Functionalized Pyrrolidinone Synthesis
This protocol offers a greener alternative using molecular hydrogen, suitable for substrates that lack functional groups susceptible to hydrogenolysis.
Materials & Equipment:
-
γ-Ketoester (e.g., Ethyl levulinate) (1.0 equiv)
-
Primary amine (e.g., Aniline) (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt.%, 1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube system)
-
Celite® for filtration
Step-by-Step Methodology:
-
Catalyst Handling (Safety First): In a fume hood, carefully add the Pd/C catalyst to the hydrogenation vessel. Wet the catalyst with a small amount of the reaction solvent (MeOH).
-
Causality: Dry Pd/C is pyrophoric and can ignite upon exposure to air and solvents. Pre-wetting it is a critical safety measure.
-
-
Reaction Setup: In a separate flask, dissolve the ethyl levulinate (1.0 equiv) and aniline (1.0 equiv) in methanol. Transfer this solution to the hydrogenation vessel containing the catalyst.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system several times with nitrogen or argon, followed by several purges with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and begin vigorous stirring or shaking.
-
Causality: Thorough purging removes all oxygen, which can deactivate the catalyst and create an explosive atmosphere with hydrogen. Vigorous stirring ensures proper mixing of the three phases (solid catalyst, liquid solution, gas).
-
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas. Continue the reaction until hydrogen consumption ceases (typically 6-24 hours).
-
Workup - Catalyst Removal: Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Trustworthiness: Never filter a hydrogenation reaction in the open air without first purging with an inert gas. The catalyst on the filter paper can become pyrophoric as it dries. The Celite pad prevents fine catalyst particles from passing through.
-
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography as needed.
Conclusion
Reductive amination, particularly through a tandem lactamization pathway, stands as a cornerstone methodology for the synthesis of N-functionalized pyrrolidinones. By understanding the underlying mechanism and the distinct advantages of different reducing agents like STAB and catalytic hydrogenation, researchers can select the optimal conditions for their specific synthetic targets. The protocols detailed herein provide a robust and reliable foundation for drug development professionals and scientists to efficiently access this vital class of heterocyclic compounds.
References
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health (NIH).
- Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Organic Chemistry Portal.
- Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Combinatorial Science.
- (PDF) Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. ResearchGate.
- One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Semantic Scholar.
- Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. RSC Publishing.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications.
- Myers Chem 115: Reductive Amination. Harvard University.
- Synthesis of pyrrolidones via reductive amination of LA. ResearchGate.
- Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. ACS Publications.
- Synthesis of γ-lactams. Organic Chemistry Portal.
- Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence | Request PDF. ResearchGate.
- ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes | Request PDF. ResearchGate.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications.
- Pyrrolidine synthesis via ring contraction of pyridines. National Institutes of Health (NIH).
- Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review | Request PDF. ResearchGate.
- Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE.
- Scope of the synthesis of pyrrolidinones by reductive amination of... ResearchGate.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications.
- Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. ACS Publications.
- Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. ACS Publications.
- Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed.
- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. RSC Publishing.
- Aldehydes as reducing agents: Reductive alkylation of ketones. ScienceDirect.
- Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. PubMed.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake. PubMed.
- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate.
- 2-Pyrrolidinone, 1-acetyl-. PubChem.
- Procedure for Reductive Amination. Organic Syntheses.
- (PDF) Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. ResearchGate.
- 2-Pyrrolidinone in human cerebrospinal fluid: a major constituent of total gamma-aminobutyric acid. PubMed.
- Aldehydes as Alkylating Agents for Ketones | Request PDF. ResearchGate.
Sources
- 1. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Methyl Pyrrolidine-2-carboxylate for the Synthesis of Complex Molecular Architectures
Introduction
Derived from the naturally occurring amino acid L-proline, methyl pyrrolidine-2-carboxylate stands as a cornerstone chiral building block in modern synthetic chemistry.[1] Its inherent stereochemistry, coupled with the versatile reactivity of its secondary amine and ester functionalities, makes it an invaluable starting material for creating complex, three-dimensional molecular structures. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs and biologically active natural products.[2][3] This is largely due to the ring's non-planar, sp³-rich nature, which allows for a more effective and specific exploration of the three-dimensional space within biological targets compared to flat, aromatic systems.[2]
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists. It moves beyond simple reaction lists to provide in-depth protocols, mechanistic insights, and strategic guidance on the effective use of this compound. We will explore key synthetic transformations, showcase its application in the synthesis of advanced intermediates, and provide practical, field-tested advice for overcoming common synthetic challenges.
Chapter 1: Physicochemical Properties and Handling
This compound is typically supplied as its hydrochloride salt to improve stability and ease of handling.[4] The free base can be generated in situ or through a separate workup step, depending on the requirements of the subsequent reaction.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| Appearance | White powder (as HCl salt) | [4] |
| Purity | Typically >98% | [4] |
| Solubility (HCl salt) | Highly soluble in water, ethanol, and other common polar solvents. | [4] |
| Stability | The hydrochloride salt is stable under standard conditions. The free base is a stable liquid but should be stored under an inert atmosphere to prevent oxidation and reaction with atmospheric CO₂. | [4] |
| CAS Number | 79397-50-5 (for HCl salt) | [4] |
Handling and Storage:
-
Hydrochloride Salt: Store in a cool, dry place away from incompatible materials. It is hygroscopic and should be handled in a controlled environment or desiccator.
-
Free Base: Store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures. Use freshly distilled or recently purchased material for best results, especially in sensitive catalytic applications.
Chapter 2: The Strategic Importance of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine motif in pharmaceuticals is not coincidental. Its structural properties offer distinct advantages in drug design.[2] The non-planar ring conformation introduces conformational rigidity, which can pre-organize substituents into a bioactive conformation, thereby enhancing binding affinity and reducing the entropic penalty upon binding to a biological target.[6] This three-dimensionality is critical for achieving selectivity and potency.
Caption: Comparison of 2D vs. 3D Scaffolds in Drug-Receptor Interactions.
Chapter 3: Key Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the orthogonal reactivity of its nucleophilic nitrogen and the electrophilic ester carbonyl, as well as the potential to activate the α-carbon.
N-Functionalization: Gateway to Diverse Derivatives
The secondary amine of the pyrrolidine ring is a potent nucleophile, readily participating in a wide array of bond-forming reactions. This is the most common site for introducing molecular diversity.
Core Reactions:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
N-Alkylation: Substitution reactions with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann-Goldberg reaction) with aryl halides.[7]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fuaij.com [fuaij.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Transformations Using Pyrrolidine-Based Catalysts
Introduction: The Rise of Pyrrolidine in Asymmetric Organocatalysis
In the landscape of modern organic synthesis, the quest for stereochemically pure compounds is paramount, particularly in drug discovery and development where enantiomers can exhibit dramatically different physiological effects.[1] Asymmetric organocatalysis has emerged as a third pillar of catalysis, complementing biocatalysis and metal-based catalysis by utilizing small, chiral organic molecules to induce enantioselectivity.[2][3] This approach offers significant advantages, including operational simplicity, stability to air and moisture, lower toxicity, and often milder reaction conditions.[4]
At the heart of this revolution lies the pyrrolidine scaffold, a five-membered nitrogen heterocycle whose unique structural and electronic properties make it a privileged motif in catalyst design.[5][6] The journey began with the rediscovery of the natural amino acid L-proline as a remarkably effective catalyst for asymmetric aldol reactions in 2000.[2][7][8] This seminal work unveiled the dual activation potential of the pyrrolidine core: the secondary amine can condense with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine , or with an α,β-unsaturated carbonyl acceptor to form an electrophilic iminium ion .[3][9] This ability to selectively raise the Highest Occupied Molecular Orbital (HOMO) of a donor or lower the Lowest Unoccupied Molecular Orbital (LUMO) of an acceptor provides a powerful and versatile strategy for asymmetric bond formation.
This guide provides an in-depth exploration of key enantioselective transformations facilitated by pyrrolidine-based catalysts. We will delve into the mechanistic rationale behind catalyst selection, present field-proven experimental protocols, and offer insights for reaction optimization, empowering researchers to harness the full potential of this powerful catalytic system.
Core Activation Modes of Pyrrolidine Catalysts
The versatility of pyrrolidine catalysts stems from two primary activation pathways: Enamine and Iminium Ion catalysis. The catalyst's chiral environment dictates the facial selectivity of the subsequent reaction, leading to the formation of one enantiomer in excess.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a representative example adapted from established procedures for proline and its derivatives. [4][10]The use of protic solvent mixtures like methanol/water can be surprisingly effective and offers a greener alternative to traditional dipolar aprotic solvents. [11] Materials:
-
(S)-Proline (or other pyrrolidine catalyst)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Methanol (MeOH) and Deionized Water (H₂O)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and (S)-proline (0.2 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add a 2:1 (v/v) mixture of MeOH/H₂O (1.0 mL). To this solution, add cyclohexanone (5.0 mmol, 5.0 equiv). Using an excess of the ketone donor is common to drive the reaction to completion. [4]3. Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent (4-nitrobenzaldehyde) is consumed (typically 12-48 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldol adduct. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data
The choice of catalyst and solvent significantly impacts reaction efficiency and stereoselectivity. While simple proline is effective, more structurally complex catalysts like diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) often provide superior results at lower catalyst loadings. [2][12]
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O (2:1) | 24 | 95 | 95:5 | 99 | [4] |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 30 | Acetone | 4 | 68 | - | 76 | [13] |
| Jørgensen-Hayashi | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | CHCl₃ | 24 | 98 | >95:5 | >99 | [10][12] |
| Phthalimido-prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Solvent-free | 12 | 99 | 93:7 | 95 | [14]|
The Asymmetric Michael Addition: Stereoselective Conjugate Addition
The Michael or conjugate addition is a powerful method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine organocatalysts excel in activating ketones or aldehydes via enamine formation, enabling highly enantioselective additions to various Michael acceptors like nitroolefins. [15]
Mechanistic Rationale
Similar to the aldol reaction, the catalyst first forms a chiral enamine with the ketone/aldehyde donor. This nucleophilic enamine then attacks the β-carbon of the electrophilic Michael acceptor (e.g., a nitroolefin). [15]The stereochemical outcome is governed by the catalyst's ability to direct the approach of the acceptor to one face of the enamine. Bifunctional catalysts, such as those incorporating a thiourea moiety, can further enhance reactivity and selectivity by activating the nitroolefin acceptor through hydrogen bonding, creating a highly organized, chair-like transition state. [16]The resulting iminium ion intermediate is then hydrolyzed to furnish the 1,4-adduct and regenerate the catalyst.
Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is adapted from procedures utilizing bifunctional pyrrolidine-thiourea catalysts, which are highly effective for this transformation. [15][16] Materials:
-
(S)-N-(pyrrolidin-2-ylmethyl)-N'-(4-(trifluoromethyl)phenyl)thiourea (or similar bifunctional catalyst)
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Benzoic Acid (optional co-catalyst)
-
Toluene
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a vial, dissolve the pyrrolidine-thiourea catalyst (0.02 mmol, 10 mol%) and trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) in toluene (0.5 mL).
-
Additive (Optional): If required for optimal performance, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%). The acidic co-catalyst can assist in the turnover-limiting hydrolysis step. [15]3. Reagent Addition: Add cyclohexanone (2.0 mmol, 10 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is often complete within 2-24 hours.
-
Work-up and Purification: Upon completion, directly concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the Michael adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
Representative Data
Bifunctional catalysts often provide superior results for Michael additions, achieving high stereoselectivity for a range of substrates.
| Catalyst Type | Michael Acceptor | Michael Donor | Cat. Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Pyrrolidine-Thiourea | trans-β-Nitrostyrene | Cyclohexanone | 20 | Toluene | 99 | 96:4 | 98 | [16] |
| Jørgensen-Hayashi | Nitromethane | Cinnamaldehyde | 10 | CH₂Cl₂ | 94 | - | 93 | [17][18] |
| PS-Supported Pyrrolidine | trans-β-Nitrostyrene | Cyclohexanone | 10 | Water | 99 | 99:1 | 97 | [19] |
| (S)-Pyrrolidine Sulfonamide | trans-β-Nitrostyrene | Cyclohexanone | 10 | Water | 95 | >20:1 | 99 | [20] |
The Asymmetric Mannich Reaction: Accessing Chiral β-Amino Carbonyls
The Mannich reaction is a three-component reaction between an aldehyde, an amine, and a carbonyl compound, providing a direct route to valuable β-amino ketones and aldehydes. Pyrrolidine-catalyzed asymmetric variants are highly sought after for the synthesis of chiral amines and their derivatives. [7][21]
Mechanistic Rationale
The reaction can proceed via two pathways. Most commonly, the aldehyde and amine first form an electrophilic imine in situ. Concurrently, the pyrrolidine catalyst reacts with the ketone to form the nucleophilic chiral enamine. The enamine then adds to the Re or Si face of the imine, with the stereoselectivity being controlled by the chiral catalyst. Hydrolysis of the resulting intermediate yields the Mannich product and regenerates the catalyst. The use of pre-formed imines is also a common and effective strategy. [22]A significant advance in this area was the development of proline surrogates, like 5-pyrrolidin-2-yltetrazole, which exhibit enhanced solubility in non-polar organic solvents, broadening the reaction scope. [21][23]
Protocol: Asymmetric Mannich Reaction with a Pre-formed Imine
This protocol uses 5-(S)-pyrrolidin-2-yltetrazole, a highly effective proline mimic with superior solubility properties. [21] Materials:
-
5-(S)-pyrrolidin-2-yltetrazole
-
N-PMP-protected α-imino ethyl glyoxalate (Imine)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the imine (0.2 mmol, 1.0 equiv) in dichloromethane (1.0 mL), add acetone (1.0 mL).
-
Catalyst Addition: Add 5-(S)-pyrrolidin-2-yltetrazole (0.02 mmol, 10 mol%).
-
Reaction Execution: Stir the mixture at 0 °C. The reaction progress should be monitored by TLC (reactions are typically complete in 12-24 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the residue by flash chromatography on silica gel to afford the desired Mannich product. Determine stereoselectivity via chiral HPLC analysis.
Representative Data
The development of novel pyrrolidine catalysts has enabled highly efficient Mannich reactions with a broad range of substrates.
| Catalyst | Ketone/Aldehyde | Imine | Cat. Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 5-Pyrrolidin-2-yltetrazole | Acetone | N-PMP-imino ethyl glyoxalate | 10 | CH₂Cl₂ | 98 | - | 94 | [21] |
| (S)-Proline | Cyclohexanone | N-PMP-imino ethyl glyoxalate | 20 | DMSO | 94 | >19:1 | 99 | [7] |
| Jørgensen-Hayashi | Acetaldehyde | N-Boc-imines | 10 | Toluene | 85-95 | >95:5 | >99 | [9][24] |
| Bifunctional Organocatalyst | Nitroallene | N-Cbz imines | 5 | Toluene | 60 | >20:1 | 91 | [22][25] |
Field-Proven Insights & Troubleshooting
Causality Behind Experimental Choices:
-
Catalyst Selection: For simple, robust reactions, (S)-proline is an inexpensive and effective choice, especially in protic or polar aprotic solvents. [4]For challenging substrates, or when high reactivity at low catalyst loading is required, diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are superior. [12]Their bulky diarylmethyl group provides a more defined chiral pocket for enhanced facial shielding, while the silyl ether group improves solubility in common organic solvents. [9][24]For reactions in non-polar solvents, pyrrolidinyl-tetrazoles are excellent as they replace the poorly soluble zwitterionic carboxylate of proline with a more lipophilic tetrazole moiety. [23][26]* Solvent Effects: The choice of solvent is critical. Highly dipolar aprotic solvents like DMSO or DMF are often used for proline because they can dissolve the zwitterionic catalyst. [8]However, simple protic mixtures like MeOH/H₂O have been shown to provide exceptional reactivity and selectivity for aldol reactions, likely by facilitating the proton transfer steps in the catalytic cycle under homogeneous conditions. [11]Less polar solvents like toluene or CH₂Cl₂ are typically reserved for more soluble catalysts like the Jørgensen-Hayashi type.
-
Role of Additives: In many cases, particularly in Michael and Mannich reactions, the addition of a weak Brønsted acid (e.g., benzoic acid, acetic acid) can accelerate the reaction. [15][16]The additive is believed to assist in the protonation and hydrolysis of the iminium intermediate, which can be the rate-limiting step, thereby accelerating catalyst turnover.
Troubleshooting Common Issues:
-
Low Yield/Reactivity:
-
Increase the equivalents of the excess reagent (often the ketone/aldehyde donor).
-
Consider a more active catalyst (e.g., move from proline to a Jørgensen-Hayashi catalyst).
-
If using proline, switch to a solvent that ensures homogeneity (e.g., DMSO or a MeOH/H₂O mixture). [4][8] * Add a Brønsted acid co-catalyst to accelerate turnover.
-
-
Poor Enantio- or Diastereoselectivity:
-
Lower the reaction temperature. This will increase the energy difference between the diastereomeric transition states, favoring the formation of one stereoisomer.
-
Switch to a catalyst with greater steric bulk around the active site to improve facial discrimination.
-
Solvent can influence the organization of the transition state. Screen different solvents (e.g., from toluene to CHCl₃ to THF).
-
Conclusion and Outlook
Pyrrolidine-based organocatalysts have irrevocably changed the field of asymmetric synthesis, providing robust, reliable, and environmentally benign methods for constructing complex chiral molecules. From the simplicity of proline to the sophisticated design of bifunctional and diarylprolinol silyl ether catalysts, the pyrrolidine scaffold has proven to be remarkably versatile. [5][6]The protocols and insights provided herein serve as a foundation for researchers to successfully implement these powerful transformations. The continued evolution of catalyst design, including their immobilization on solid supports for easy recovery and their application in novel reaction cascades, ensures that pyrrolidine-based catalysis will remain a vibrant and indispensable tool for chemists in academia and industry for years to come. [19][27]
References
- BenchChem. (2025). Application Notes and Protocols for (S)-1-Boc-2-(aminomethyl)
- Reyes-Rodriguez, G. J., Rezayee, N. M., et al. (2019).
- BenchChem. (2025). (R)
- BenchChem. (2025).
- MDPI. (2023).
- MDPI. (n.d.).
- ACS Publications. (2019).
- Lombardi, M., et al. (2017). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules.
- PubMed. (2023).
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025). The Discovery and Application of Novel Organocatalysts Featuring a Pyrrolidine Scaffold: An In-depth Technical Guide.
- ResearchGate. (n.d.). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry | Request PDF.
- TCI Chemicals. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones.
- PubMed. (2006). 1H-tetrazole and 5-[(pyrrolidin-2-yl)
- PubMed. (2012).
- Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.
- ACS Publications. (2011).
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). 1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). 5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction. | Request PDF.
- PubMed Central. (n.d.).
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ACS Publications. (n.d.). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins.
- ACS Publications. (n.d.). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes.
- Royal Society of Chemistry. (n.d.). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)
- ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. | Download Scientific Diagram.
- Wiley Online Library. (2011).
- NIH. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- ResearchGate. (2006). An efficient method for direct aldol reactions catalyzed by pyrrolidine/catechol: The influence of cooperation of Brønsted acidity and hydrogen-bond on the reaction.
- ResearchGate. (n.d.). Jørgensen–Hayashi Catalyst Supported on Poly(ethylene glycol)
- Chem-Station. (2015).
- ACS Publications. (n.d.).
- NIH. (n.d.).
- ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- PubMed Central. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
- ACS Central Science. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025).
- ChemRxiv. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
- MDPI. (n.d.).
- ACS Publications. (2014).
- ResearchGate. (n.d.). Michael addition reaction in water using (S)‐pyrrolidine sulfonamide....
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 25. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Methyl Pyrrolidine-2-Carboxylate into Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can profoundly influence the peptide's conformational properties, proteolytic stability, and receptor-binding affinity.[][2][3] Among the vast array of unnatural amino acids, proline analogs are of particular interest due to the unique conformational constraints imposed by the pyrrolidine ring.[4] This guide provides a detailed technical overview and practical protocols for the incorporation of methyl pyrrolidine-2-carboxylate, a sterically hindered proline analog, into peptide structures. The presence of a methyl group on the pyrrolidine ring introduces significant steric bulk, presenting unique challenges and opportunities in peptide synthesis.[4][5] Understanding and overcoming these challenges is critical for unlocking the potential of these modified peptides in therapeutic and research applications.
Properties of this compound
This compound exists as different isomers. For the purpose of this guide, we will focus on (S)-2-Methylpyrrolidine-2-carboxylic acid, an α-methylated proline analog. The key to successful incorporation lies in understanding its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [6] |
| Molecular Weight | 129.16 g/mol | [6] |
| Appearance | White to off-white solid | |
| Key Structural Feature | α-methyl group on the pyrrolidine ring | [6] |
The α-methyl group significantly increases the steric hindrance around the carboxylic acid and the secondary amine, which are the reaction centers for peptide bond formation. This steric bulk is the primary determinant of the specialized synthetic strategies required for its successful incorporation.[5][7]
Part 1: Fmoc-Protection of this compound
The first critical step is the protection of the secondary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This ensures that the amine does not undergo unwanted reactions during peptide synthesis.
Protocol 1: Fmoc-Protection of (S)-2-Methylpyrrolidine-2-carboxylic acid
This protocol is adapted from established methods for the Fmoc-protection of proline and its analogs.[8][9]
Materials:
-
(S)-2-Methylpyrrolidine-2-carboxylic acid
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na2CO3)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve (S)-2-Methylpyrrolidine-2-carboxylic acid in a 10% aqueous solution of sodium carbonate. In a separate flask, dissolve Fmoc-OSu in THF.
-
Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution while stirring at room temperature. Let the reaction proceed for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Add water to the reaction mixture and extract with diethyl ether to remove any unreacted Fmoc-OSu.
-
Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl. This will precipitate the Fmoc-protected amino acid.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the Fmoc-(S)-2-methylpyrrolidine-2-carboxylic acid as a white solid.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]
Caption: Workflow for Fmoc-protection.
Part 2: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the Fmoc-protected this compound into a growing peptide chain on a solid support is the most critical and challenging phase. Due to the steric hindrance of the α-methyl group, standard coupling protocols are often inefficient.[5][7]
Challenges and Causality
-
Slow Coupling Kinetics: The bulky α-methyl group physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.[4]
-
Incomplete Coupling: The slow reaction kinetics can lead to incomplete coupling, resulting in deletion sequences where the sterically hindered amino acid is missing from the final peptide.[4]
-
Racemization: While proline itself is resistant to racemization, the conditions required for coupling sterically hindered amino acids, such as prolonged reaction times and the use of potent activating agents, can increase the risk of epimerization at the α-carbon.[12][13][14]
Strategies for Overcoming Steric Hindrance
To address these challenges, a combination of optimized coupling reagents, reaction conditions, and monitoring techniques is essential.
-
High-Reactivity Coupling Reagents: The use of potent coupling reagents is crucial for activating the carboxylic acid and driving the reaction to completion. Uronium/aminium salts are generally more effective than standard carbodiimides.[15]
| Coupling Reagent | Class | Key Features |
| HATU | Uronium Salt | Highly reactive, effective for sterically hindered couplings.[16] |
| HCTU | Uronium Salt | Similar to HATU, but can be less effective for the most difficult couplings. |
| PyAOP/PyBOP | Phosphonium Salt | Effective for N-methylated and other hindered amino acids.[17] |
| COMU | Uronium Salt | Comparable in efficiency to HATU, with improved safety and solubility.[15] |
-
Microwave-Assisted SPPS: Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids by providing localized heating, which increases the reaction rate without causing significant degradation of the peptide.[5]
-
Extended Coupling Times and Double Coupling: For particularly difficult couplings, extending the reaction time or performing a second coupling step with fresh reagents can help to ensure the reaction goes to completion.
Protocol 2: SPPS Incorporation of Fmoc-Methyl Pyrrolidine-2-Carboxylate
This protocol outlines the key steps for incorporating the modified amino acid into a peptide sequence on a Rink Amide resin using an automated peptide synthesizer or manual synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-methyl pyrrolidine-2-carboxylate)
-
Coupling Reagent: HATU or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% piperidine in DMF
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-methyl pyrrolidine-2-carboxylate by dissolving it in DMF with the coupling reagent (e.g., HATU) and a base (DIPEA). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For microwave-assisted synthesis, follow the instrument's recommended protocol for hindered amino acids.[5]
-
Monitoring the Coupling: After the coupling reaction, perform a qualitative test (e.g., Kaiser test or isatin test for secondary amines) to check for the presence of free amines. A negative test indicates a complete reaction.
-
Double Coupling (if necessary): If the monitoring test is positive, repeat the coupling step with a fresh solution of activated amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. Synthesis of Fmoc-protected trans-4-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 11. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of N-methyl pyrrolidine moiety in cefepime activity
Application Notes & Protocols
Topic: Elucidating the Critical Role of the N-methyl Pyrrolidine Moiety in Cefepime's Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cefepime is a fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins like Pseudomonas aeruginosa and Enterobacteriaceae.[1][2] A key structural feature responsible for its enhanced capabilities is the positively charged N-methyl pyrrolidine (NMP) group at the C-3 position of the cephem nucleus.[3][4] This application note delves into the mechanistic contributions of this moiety, explaining how it confers a unique zwitterionic character that enhances outer membrane penetration, improves stability against β-lactamase hydrolysis, and ultimately defines cefepime's potent antibacterial profile. Detailed protocols are provided to enable researchers to experimentally validate these structure-activity relationships.
The Molecular Architecture of Cefepime: The Zwitterionic Advantage
Cefepime's chemical structure is central to its function. Unlike many third-generation cephalosporins, it incorporates a quaternized N-methylpyrrolidine group at the 3' position.[3] This modification, combined with the carboxylate group at C-4, results in a molecule that is a zwitterion at physiological pH.[1][5] This dual-charge state is not a mere chemical curiosity; it is a strategic design that overcomes key bacterial defense mechanisms.
The zwitterionic nature provides a net neutral charge, which is crucial for rapid diffusion across the outer membrane of Gram-negative bacteria through porin channels.[1][6] This enhanced penetration allows cefepime to reach its target—the penicillin-binding proteins (PBPs) in the periplasmic space—more efficiently than its anionic counterparts.[3][5]
Mechanistic Contributions of the N-methyl Pyrrolidine Group
The NMP moiety directly influences two critical aspects of cefepime's activity: its ability to enter bacterial cells and its resilience to enzymatic degradation.
Enhanced Permeation of the Gram-Negative Outer Membrane
Gram-negative bacteria possess a formidable outer membrane that acts as a selective barrier, restricting the entry of many antibiotics. Cefepime's zwitterionic property, conferred by the NMP group, facilitates its passage through porin channels, which are water-filled protein channels that allow the transit of small, hydrophilic molecules.[3][5] This rapid penetration leads to higher concentrations of the drug in the periplasm, enabling effective inhibition of cell wall synthesis by binding to PBPs.[5][7]
Increased Stability Against β-Lactamase Hydrolysis
The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug.[5] Cefepime exhibits greater stability against many common plasmid- and chromosomally-mediated β-lactamases compared to third-generation agents.[1][3] This stability arises from two factors:
-
Low Affinity: The overall stereochemistry, including the C-3 NMP side chain, creates a conformation that has a lower affinity for the active site of many β-lactamases.[1][3]
-
Poor Inducer: Cefepime is a poor inducer of AmpC-type β-lactamases, which are often responsible for resistance in organisms like Enterobacter spp.[2]
This intrinsic stability allows cefepime to remain active against pathogens that have developed resistance to other cephalosporins.[2][3]
Experimental Protocols
To experimentally validate the role of the N-methyl pyrrolidine moiety, a comparative approach is essential. This involves comparing the activity of cefepime against a structural analog that lacks the NMP group at the C-3 position. The synthesis of such an analog is a complex process but is conceptually outlined below for context.
Protocol 1: Comparative Minimum Inhibitory Concentration (MIC) Testing
Objective: To quantify the antibacterial potency of cefepime relative to an analog lacking the N-methyl pyrrolidine group against a panel of Gram-positive and Gram-negative bacteria.
Causality: The MIC is the gold standard for measuring an antibiotic's in vitro activity.[8] By directly comparing the MIC values of cefepime and its analog, we can isolate and quantify the contribution of the NMP moiety to its overall antibacterial efficacy. A significantly higher MIC for the analog would confirm the importance of the NMP group.
Methodology (Broth Microdilution according to CLSI M07 guidelines[9]):
-
Bacterial Strain Preparation:
-
Select a panel of relevant bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae, S. aureus).
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a starting inoculum of ~1.5 x 10⁶ CFU/mL.
-
-
Antibiotic Dilution Series:
-
Prepare stock solutions of cefepime and the NMP-lacking analog in an appropriate solvent (e.g., sterile water).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in MHB to cover a clinically relevant concentration range (e.g., 128 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the antibiotic dilution plates to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]
-
Determine the MIC for each antibiotic against each bacterial strain.
-
Calculate the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively).[10]
-
Data Presentation:
| Organism (n=100) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| P. aeruginosa | Cefepime | 0.5 - 8 | 2 | 8 |
| Analog (No NMP) | 8 - >128 | 32 | >128 | |
| E. coli | Cefepime | ≤0.06 - 1 | 0.125 | 0.5 |
| Analog (No NMP) | 2 - 64 | 8 | 32 | |
| S. aureus (MSSA) | Cefepime | 0.25 - 4 | 1 | 4 |
| Analog (No NMP) | 2 - 32 | 4 | 16 |
Sources
- 1. Cefepime microbiologic profile and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Amide Bond Formation with n-Butylamine
Introduction: The Ubiquitous Amide Bond in Drug Discovery
The amide bond is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged functional group in a vast array of pharmaceuticals and biologically active molecules.[2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in the pharmaceutical industry.[1][3] This guide provides a detailed experimental procedure for the formation of an amide bond between a carboxylic acid and n-butylamine, a common primary amine used in the synthesis of various active pharmaceutical ingredients.
This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis. We will delve into the mechanistic details of common coupling reagents, strategies for reaction monitoring, and robust methods for purification and characterization.
The Challenge of Direct Amide Formation and the Rise of Coupling Reagents
Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive carboxylate salt, hindering the desired nucleophilic attack at the carbonyl carbon.[4][5] To overcome this, the carboxylic acid must first be "activated" into a more electrophilic species.[2][5] This is achieved through the use of coupling reagents.
Over the years, a diverse arsenal of coupling reagents has been developed, each with its own advantages in terms of reactivity, racemization suppression, and ease of byproduct removal.[1] Common classes include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[] The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and scale of the synthesis.
Experimental Workflow Overview
The general workflow for an amide bond formation using a coupling reagent is a systematic process designed to ensure high yield and purity of the final product. The key stages are outlined below.
Caption: General workflow for amide bond formation.
Protocol 1: Standard Amide Coupling using EDC and HOBt
This protocol details a widely used and reliable method for amide bond formation employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as an additive to increase efficiency and minimize side reactions, such as racemization.[7][8]
Materials and Reagents
| Reagent/Material | Purpose | Typical Stoichiometry |
| Carboxylic Acid | Starting Material | 1.0 equivalent |
| n-Butylamine | Starting Material | 1.0 - 1.2 equivalents |
| EDC (EDCI) | Coupling Reagent | 1.0 - 1.5 equivalents |
| HOBt | Additive | 1.0 equivalent |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Non-nucleophilic base | 2.0 - 3.0 equivalents |
| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Solvent | - |
| 1 M HCl (aq) | Work-up | - |
| Saturated NaHCO₃ (aq) | Work-up | - |
| Brine (Saturated NaCl (aq)) | Work-up | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - |
Safety Precautions
-
n-Butylamine: Highly flammable liquid and vapor.[9][10] It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
-
EDC (EDCI): Can cause skin and eye irritation. Avoid inhalation of dust.
-
DCM: A suspected carcinogen. Handle with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13]
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation of the Carboxylic Acid:
-
To the stirred solution, add HOBt (1.0 eq.) and EDC (1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive HOBt-ester intermediate.[1]
-
-
Amine Addition and Coupling:
-
Add the non-nucleophilic base (DIPEA or TEA, 2.0 eq.) to the reaction mixture.
-
Slowly add n-butylamine (1.05 eq.) to the flask. A slight excess of the amine can help drive the reaction to completion.[14]
-
Continue to stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
To perform TLC analysis, spot the reaction mixture alongside the starting carboxylic acid on a silica gel plate.[15] A suitable eluent system for many amides is a mixture of hexanes and ethyl acetate. The reaction is complete when the starting carboxylic acid spot is no longer visible.[15]
-
-
Aqueous Work-up:
-
Drying and Concentration:
-
Purification:
-
If necessary, the crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system can be determined by the preceding TLC analysis.
-
Mechanism of EDC/HOBt Coupling
Understanding the mechanism of the coupling reaction is key to troubleshooting and optimizing the procedure. The EDC/HOBt mediated amide formation proceeds through a series of well-defined steps.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Synthesis [fishersci.dk]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Derivatization of chiral carboxylic acids for enantioseparation
Anwendungs- und Protokollhandbuch: Derivatisierung von chiralen Carbonsäuren zur Enantiomerentrennung
Zusammenfassung
Die Enantiomerentrennung von chiralen Carbonsäuren ist in der pharmazeutischen Entwicklung, der Metabolomik und der Qualitätskontrolle von entscheidender Bedeutung, da Enantiomere oft unterschiedliche pharmakologische und toxikologische Profile aufweisen.[1][2] Die direkte Trennung auf chiralen stationären Phasen (CSPs) ist zwar eine gängige Methode, doch die indirekte Methode durch Derivatisierung bietet erhebliche Vorteile in Bezug auf Robustheit, Nachweisempfindlichkeit und Kosten.[3] Dieses Handbuch bietet einen detaillierten technischen Leitfaden zur Derivatisierung von chiralen Carbonsäuren, um Diastereomere zu bilden, die anschließend auf Standard-Achiral-Chromatographiesystemen getrennt werden können. Es werden die zugrunde liegenden Prinzipien, detaillierte Protokolle für HPLC-UV- und LC-MS/MS-Anwendungen sowie praxisnahe Einblicke zur Methodenoptimierung und Fehlerbehebung erläutert.
Grundprinzip der chiralen Derivatisierung
Enantiomere, als nicht überlagerbare Spiegelbilder, besitzen identische physikochemische Eigenschaften in einer achiralen Umgebung, was ihre Trennung mit Standard-Chromatographietechniken unmöglich macht.[4] Die chirale Derivatisierung umgeht dieses Problem, indem ein racemisches Gemisch von Carbonsäuren (bestehend aus R- und S-Enantiomeren) mit einem einzigen, enantiomerenreinen chiralen Derivatisierungsreagenz (chiral derivatizing agent, CDA), z. B. einem S'-CDA, zur Reaktion gebracht wird.[5][6]
Diese Reaktion wandelt das Enantiomerenpaar in ein Paar von Diastereomeren um (R-S' und S-S'). Im Gegensatz zu Enantiomeren haben Diastereomere unterschiedliche physikalische Eigenschaften – wie Löslichkeit, Schmelzpunkte und, was entscheidend ist, unterschiedliche Wechselwirkungen mit der stationären und mobilen Phase in der Chromatographie.[4] Dies ermöglicht ihre Trennung auf konventionellen und kostengünstigen achiralen Säulen (z. B. C18).
Abbildung 1: Prinzip der Umwandlung von Enantiomeren in Diastereomere.
Auswahl eines chiralen Derivatisierungsreagenzes (CDA)
Der Erfolg der Methode hängt entscheidend von der Wahl des richtigen CDA ab. Die wichtigsten Kriterien sind:
-
Enantiomere Reinheit: Das CDA muss eine sehr hohe enantiomere Reinheit aufweisen (>99 % ee). Verunreinigungen mit dem anderen Enantiomer des CDA führen zur Bildung von vier Stereoisomeren, was die Quantifizierung verkompliziert und ungenau macht.
-
Reaktivität und Stabilität: Die Reaktion sollte unter milden Bedingungen schnell und quantitativ verlaufen, um eine Racemisierung der Carbonsäure oder des CDA zu vermeiden.[7] Die gebildeten Diastereomeren-Derivate müssen während der Probenvorbereitung und der chromatographischen Analyse stabil sein.
-
Nachweiseigenschaften: Ein ideales CDA verbessert die Nachweisbarkeit. Für die HPLC-UV-Analyse sollte es einen starken Chromophor enthalten. Für eine höhere Empfindlichkeit sind Fluorophore (Fluoreszenzdetektion) oder leicht ionisierbare Gruppen (Massenspektrometrie) vorteilhaft.[8][9][10]
-
Strukturelle Eigenschaften: Eine starre Struktur des CDA in der Nähe des neu gebildeten stereogenen Zentrums führt oft zu größeren Unterschieden in den physikochemischen Eigenschaften der Diastereomere und damit zu einer besseren chromatographischen Auflösung (Rs).
| Reagenzklasse | Typische Vertreter | Zielanalyse | Vorteile |
| Chirale Amine | (S)-(-)-α-Methylbenzylamin, (S)-(+)-1-Methoxy-2-propylamin[1][4] | HPLC-UV, LC-MS | Bilden stabile Amide; große Auswahl verfügbar. |
| Chirale Alkohole | (R)-(-)-2-Butanol, (S)-(+)-2-Octanol | GC | Bilden Ester, die für die GC-Analyse flüchtig genug sind.[4] |
| Spezialisierte Reagenzien | (S)-Anabasin, DMT-3(S)-Apy, OTPA[7][10][11] | LC-MS/MS | Führen eine permanent geladene oder leicht ionisierbare Gruppe für extrem empfindlichen Nachweis ein. |
Tabelle 1: Auswahl gängiger chiraler Derivatisierungsreagenzien für Carbonsäuren.
Anwendungsprotokoll 1: Enantiomerentrennung von NSAIDs mittels HPLC-UV
Nichtsteroidale Antirheumatika (NSAIDs) wie Ibuprofen oder Naproxen sind klassische Beispiele für chirale Carbonsäuren, bei denen oft nur ein Enantiomer die gewünschte pharmakologische Wirkung besitzt.[7][12] Dieses Protokoll beschreibt die Derivatisierung mit einem chiralen Amin und die anschließende Analyse mittels RP-HPLC.
Mechanismus: Amidbildung mit EDC/HOBt-Kopplung
Die Carboxylgruppe wird mit einem Carbodiimid wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) aktiviert. EDC bildet ein hochreaktives O-Acylisourea-Intermediat. Dieses Intermediat reagiert dann mit dem chiralen Amin (z. B. (S)-(-)-α-Methylbenzylamin) zum stabilen Diastereomeren-Amid. Die Zugabe von 1-Hydroxybenzotriazol (HOBt) ist üblich, um die Effizienz zu steigern und Nebenreaktionen sowie Racemisierung zu unterdrücken.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-Pyrrolidone Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a centralized technical resource for researchers, chemists, and production managers involved in the synthesis of 2-pyrrolidone (also known as γ-butyrolactam). Our objective is to provide actionable insights and data-driven troubleshooting strategies to overcome common challenges in the laboratory and during scale-up. The information is structured in a question-and-answer format to directly address the practical issues encountered during synthesis.
Section 1: Overview of 2-Pyrrolidone and Its Synthetic Importance
2-Pyrrolidone is a vital five-membered lactam that serves as a crucial intermediate in the chemical industry.[1] It is a high-boiling, non-corrosive polar solvent and a precursor for manufacturing high-value polymers like polyvinylpyrrolidone (PVP) and Nylon 4.[2] Furthermore, its derivatives are integral to the pharmaceutical sector, appearing in drugs such as Piracetam, Cotinine, and Doxapram.[3] Given its broad applicability, optimizing its synthesis for yield, purity, and efficiency is of paramount importance.
The most prevalent industrial synthesis route involves the reaction of γ-butyrolactone (GBL) with ammonia.[4] However, alternative pathways starting from succinimide, succinonitrile, or maleic anhydride are also employed, each with unique advantages and challenges.[1] This guide will focus primarily on the GBL route due to its widespread use but will also address issues pertinent to other methods.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and economically viable method for industrial-scale 2-pyrrolidone production? The ammonolysis of γ-butyrolactone (GBL) is the most widely used industrial process.[4][5] This reaction is typically performed in either a liquid or vapor phase at high temperatures (250–290 °C) and pressures (0.4–16.0 MPa).[1][5] It offers high conversion rates and selectivity, often exceeding 94%, making it highly efficient for large-scale production.[5]
Q2: What are the typical purity requirements for technical-grade 2-pyrrolidone? Commercial-grade 2-pyrrolidone generally requires a purity of over 99.5% with a moisture content of less than 0.1%.[1][5] High purity is critical, especially when the product is used as a monomer for polymerization (e.g., to produce Nylon 4) or as an intermediate for pharmaceuticals.[6]
Q3: My 2-pyrrolidone has solidified in its container. Is it still usable and how can I handle it? Yes, it is completely normal and the product is still usable. 2-pyrrolidone has a melting point of approximately 25 °C (77 °F).[1][7] If the ambient temperature drops below this point, it will crystallize. To return it to a liquid state, the container can be gently warmed in a water bath or a heated cabinet.[7] It is advisable to use steel drums for storage, especially in colder climates, as they are better suited for heating than plastic containers.[7]
Q4: What are the primary side reactions that can occur during the synthesis from GBL? The two most significant side reactions are the hydrolysis of the 2-pyrrolidone product back to 4-aminobutanoic acid and the base-catalyzed polymerization of 2-pyrrolidone to form polypyrrolidone (Nylon 4).[5] Controlling the reaction conditions, particularly water content and pH during workup, is crucial to minimize these pathways.
Section 3: Core Synthetic Pathways & Comparative Data
Several synthetic routes to 2-pyrrolidone exist, each with distinct reaction conditions. The choice of pathway often depends on the available starting materials, required scale, and desired purity.
| Starting Material | Typical Reagents | Temperature | Pressure | Catalyst | Typical Yield | Reference(s) |
| γ-Butyrolactone (GBL) | Ammonia (NH₃), Water | 250–290 °C | 0.4–16.0 MPa | None or Magnesium Silicate | 75–95% | [1][5] |
| Succinimide | Hydrogen (H₂), Ammonia (NH₃) | 60–350 °C | 0.3–69 MPa | Co, Ni, Ru, Pd, or Pt | Good | [8] |
| Succinonitrile | Water, Hydrogen (H₂) | Elevated | < 3.4 MPa | Hydrogenation Catalyst | High | [9] |
| Maleic Anhydride | Hydrogen (H₂), Ammonia (NH₃) | 150–350 °C | 10–30 MPa | Hydrogenation Catalyst | Good | [10] |
| Succinic Anhydride | Hydrogen (H₂), Ammonia (NH₃) | 200–350 °C | 3.4–34.5 MPa | Raney Cobalt | Good | [11] |
Reaction Mechanism: Ammonolysis of γ-Butyrolactone
The conversion of GBL to 2-pyrrolidone is a two-step process involving nucleophilic acyl substitution followed by an intramolecular cyclization (lactamization).[4]
-
Nucleophilic Attack & Ring Opening: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of GBL. This opens the lactone ring to form a γ-hydroxybutyramide intermediate.[4]
-
Intramolecular Cyclization & Dehydration: Under high-temperature conditions, the terminal hydroxyl group of the intermediate is eliminated as water, and the amino group attacks the carbonyl carbon, forming the stable five-membered lactam ring of 2-pyrrolidone.[4]
Caption: Reaction mechanism for 2-pyrrolidone synthesis from GBL.
Section 4: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: Low Product Yield
Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach is required to diagnose the root cause.
-
Cause A: Incomplete Reaction. The reaction may not be reaching completion due to suboptimal conditions.
-
Solution:
-
Increase Reaction Temperature: For the GBL route, ensure the temperature is within the optimal range of 250-290°C.[1] Higher temperatures increase reaction rates, but exceeding 300°C can lead to decomposition and reduced selectivity.
-
Adjust Pressure: Pressure plays a key role, especially in liquid-phase reactions, by keeping reactants in the desired phase. For the liquid-phase GBL method, pressures of 8.0 to 16.0 MPa are typical.[5] Increasing pressure can sometimes improve conversion.[12]
-
Increase Residence Time: In a continuous flow setup, increasing the residence time in the reactor allows more time for the reaction to proceed to completion.[5]
-
-
-
Cause B: Unfavorable Equilibrium. The formation of the γ-hydroxybutyramide intermediate can be reversible.
-
Solution: Use a molar excess of ammonia. A typical molar ratio of GBL:NH₃:H₂O is 1:(2.2 to 3):(1.6 to 2.3).[5] The excess ammonia shifts the equilibrium towards the intermediate and subsequently the final product, according to Le Chatelier's principle.
-
-
Cause C: Product Loss During Workup. Significant amounts of product can be lost during purification.
-
Solution:
-
Optimize Distillation: 2-pyrrolidone has a high boiling point (245 °C), so vacuum distillation is preferred to prevent thermal degradation.[1] Ensure your distillation setup is efficient and minimize hold-up volume.
-
Thorough Extraction: If performing a liquid-liquid extraction, ensure the correct solvent is used and perform multiple extractions to maximize recovery.
-
Check for Leaks: In a high-pressure system, leaks can lead to a significant loss of volatile reactants like ammonia.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Product Purity Issues
Q: My final product is contaminated with unreacted GBL and other byproducts. How can I improve its purity?
A: Achieving high purity (>99.5%) requires both optimized reaction conditions to minimize byproduct formation and an effective purification strategy.
-
Impurity A: Unreacted γ-Butyrolactone (GBL). This is the most common impurity.
-
Solution:
-
Drive the Reaction to Completion: Employ the strategies mentioned for low yield (optimize temperature, pressure, and excess ammonia) to maximize GBL conversion.[5]
-
Efficient Fractional Distillation: GBL (boiling point: 204 °C) and 2-pyrrolidone (boiling point: 245 °C) have a sufficient difference in boiling points for separation by fractional distillation under vacuum.[1] Use a column with high theoretical plates for best results.
-
-
-
Impurity B: Water. Moisture can be detrimental to downstream applications.
-
Solution:
-
Base Treatment: Before the final distillation, the crude product can be treated with a strong base like potassium hydroxide (KOH).[6] This reacts with water, which is then removed as an initial distillate fraction under vacuum.[6]
-
Azeotropic Distillation: While not standard for this specific synthesis, azeotropic removal of water with a suitable solvent is a general strategy for drying organic products.
-
-
-
Impurity C: Polymerization-Grade Contaminants. For applications like producing Nylon 4, even trace impurities can inhibit polymerization.
-
Solution:
-
Base Treatment and Distillation: A specialized purification process involves treating the crude liquid 2-pyrrolidone with a strong alkali or alkaline earth metal base at 80-150 °C, followed by fractional distillation.[6][13] This removes inhibitory impurities.
-
Melt Crystallization: For achieving ultra-high purity (>99.9%), falling film melt crystallization is a highly effective technique that separates impurities based on differences in melting points.[14][15]
-
-
Caption: General purification workflow for crude 2-pyrrolidone.
Section 5: Standard Experimental Protocols
Protocol 1: Synthesis via Liquid-Phase Ammonolysis of GBL
This protocol is based on established industrial processes and is intended for a high-pressure laboratory reactor.
-
Materials:
-
γ-Butyrolactone (GBL)
-
Ammonia (liquid or concentrated aqueous solution)
-
Deionized Water
-
-
Equipment:
-
High-pressure stainless steel tubular or batch reactor (autoclave) capable of handling >16 MPa and >300 °C.
-
Mass flow controllers for feeding reactants.
-
Back pressure regulator to maintain system pressure.
-
Condenser and collection vessel.
-
-
Procedure:
-
Prepare the feed mixture. Combine GBL, ammonia, and water to achieve a molar ratio of approximately 1:2.5:2.0.[5]
-
Pressurize the reactor with an inert gas (e.g., nitrogen) to check for leaks.
-
Heat the reactor to the target temperature, typically 285 °C.[16]
-
Feed the reactant mixture into the pre-heated reactor.
-
Maintain the system pressure at the desired level, for example, 16.0 MPa (160 bar), using the back pressure regulator.[16]
-
Set the flow rate to achieve a residence time of 20-120 minutes in the reactor.[5]
-
The gaseous product stream exiting the reactor is passed through a condenser to liquefy the 2-pyrrolidone, water, and any unreacted GBL. Unreacted ammonia is typically recycled.[5]
-
Collect the crude liquid product for purification. The conversion of GBL should be near 100% with a selectivity to 2-pyrrolidone >94%.[5]
-
Protocol 2: Purification by Fractional Vacuum Distillation
-
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiver flasks
-
Vacuum pump and gauge
-
Heating mantle
-
-
Procedure:
-
Charge the crude 2-pyrrolidone into the round-bottom flask. For enhanced purification, add a small amount of a strong base (e.g., 0.5-1.5 g KOH per 100 g of crude product) and stir at 110-130 °C for 10-60 minutes.[6][13]
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Begin heating the flask gently while slowly reducing the pressure to 0.1-0.3 bar.[13]
-
Collect the initial fraction, which will primarily consist of water and other low-boiling impurities.
-
As the temperature at the distillation head stabilizes, switch to a new receiver flask to collect the main fraction of pure 2-pyrrolidone.
-
Stop the distillation before the high-boiling residue (containing GBL and any polymers) begins to distill over.
-
The collected main fraction should be high-purity 2-pyrrolidone, which can be verified by GC analysis.
-
References
- Chen, W., et al. (n.d.). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
- Wikipedia. (n.d.). 2-Pyrrolidone. [Link]
- Chen, W., et al. (n.d.). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
- Ataman Kimya. (n.d.). 2-PYRROLIDONE. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN1258528C - Method for the production of 2-pyrrolidone.
- Google Patents. (n.d.).
- ACS Omega. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). The effect of pressure on reaction performance. [Link]
- ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid and side reactions. [Link]
- Google Patents. (n.d.). US3092638A - Synthesis of 2-pyrrolidone.
- ResearchGate. (n.d.). Routes for production of 2-pyrrolidone. [Link]
- Google Patents. (n.d.). US4042599A - Process for producing 2-pyrrolidone.
- Google Patents. (n.d.). US3080377A - Preparation of 2-pyrrolidone from succinic anhydride, ammonia and hydrogen in the presence of raney cobalt.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
Sources
- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 6. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 7. tnjchem.com [tnjchem.com]
- 8. US3092638A - Synthesis of 2-pyrrolidone - Google Patents [patents.google.com]
- 9. US4042599A - Process for producing 2-pyrrolidone - Google Patents [patents.google.com]
- 10. US3109005A - Process for making 2-pyrrolidone from maleic anhydride - Google Patents [patents.google.com]
- 11. US3080377A - Preparation of 2-pyrrolidone from succinic anhydride, ammonia and hydrogen in the presence of raney cobalt - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN1258528C - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of Pyrrolidine-2-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of pyrrolidine-2-carboxylic acid (proline) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable compounds. Pyrrolidine-2-carboxylic acid and its derivatives are crucial building blocks in a vast array of pharmaceuticals and biologically active molecules.[1] Their unique rigid cyclic structure imparts specific conformational constraints, making them invaluable in drug design.[2][3]
This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices to empower you to overcome synthetic hurdles and improve your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of pyrrolidine-2-carboxylic acid derivatives, from starting material selection to final product analysis.
Starting Material and Protection Strategies
Question: I am observing low yields and side reactions when protecting the nitrogen of L-proline. What are the best practices for N-protection?
Answer: Protecting the secondary amine of the pyrrolidine ring is a critical first step to prevent unwanted side reactions, such as self-polymerization or reactions at the nitrogen during subsequent transformations. The choice of protecting group is crucial and depends on the overall synthetic strategy and the stability of the group to downstream reaction conditions.
Common issues with N-protection often stem from suboptimal reaction conditions or an inappropriate choice of protecting group. The most widely used protecting groups for proline are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Boc Protection: This is often the preferred method due to the mild deprotection conditions (acidic treatment, e.g., with trifluoroacetic acid (TFA)). A common pitfall is incomplete reaction. To ensure complete protection, it is crucial to use a slight excess of the Boc-anhydride ((Boc)₂O) and an appropriate base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.[4] Stirring the reaction at room temperature for a sufficient duration (typically 2-4 hours) is usually adequate.
-
Cbz Protection: The Cbz group is stable to a wider range of conditions than the Boc group and is typically removed by catalytic hydrogenation. When using benzyl chloroformate (Cbz-Cl), the reaction should be performed at a low temperature (e.g., 0 °C) in the presence of a base like sodium hydroxide or sodium carbonate in a biphasic system (e.g., ether/water) to neutralize the HCl generated.
Troubleshooting Low Yields in N-Protection:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent, short reaction time, or low temperature. | Use a 1.1-1.2 molar excess of the protecting agent. Monitor the reaction by TLC or LC-MS. If necessary, increase the reaction time or allow the reaction to warm to room temperature. |
| Side Product Formation | Reaction with the carboxylic acid group. | Ensure the reaction is performed under basic conditions to deprotonate the carboxylic acid, making it less nucleophilic. |
| Difficult Work-up | Emulsion formation during extraction. | Use a saturated brine solution during the aqueous work-up to break emulsions. |
Esterification and Amide Coupling
Question: My Fischer esterification of N-protected proline with methanol is giving a very low yield. What am I doing wrong?
Answer: Fischer esterification of proline can be challenging due to the presence of the secondary amine, which can be protonated by the acid catalyst, forming an unreactive ammonium salt.[5] This effectively deactivates the proline and hinders the esterification of the carboxylic acid.
Key Considerations for Proline Esterification:
-
Catalyst Choice: While strong acids like H₂SO₄ or HCl are standard for Fischer esterification, they can be problematic with proline. A common and effective alternative is to use thionyl chloride (SOCl₂) in anhydrous methanol.[5] This in-situ generates anhydrous HCl, which acts as the catalyst, and also converts the carboxylic acid to the more reactive acyl chloride intermediate.
-
Anhydrous Conditions: Water is a byproduct of esterification and can shift the equilibrium back towards the starting materials. It is crucial to use anhydrous alcohol and reagents and to protect the reaction from atmospheric moisture.
Alternative Esterification Methods:
| Method | Reagents | Advantages | Considerations |
| Thionyl Chloride | SOCl₂, Anhydrous Alcohol | High yield, formation of reactive acyl chloride intermediate. | SOCl₂ is corrosive and moisture-sensitive; the reaction should be performed in a fume hood.[5] |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | Mild conditions, suitable for sensitive substrates. | Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. EDC is a water-soluble alternative. |
| Alkyl Halides | Alkyl iodide or bromide, Base (e.g., K₂CO₃, Cs₂CO₃) | Good for specific esters (e.g., methyl, ethyl, benzyl). | Requires a protected proline starting material. |
Question: I am struggling with low yields and racemization during amide coupling of N-protected proline to an amine. How can I optimize this critical step?
Answer: Amide bond formation involving proline presents unique challenges. The secondary amine of proline is sterically hindered, which can slow down coupling reactions. More importantly, proline is susceptible to racemization, especially when activated.[6]
Strategies to Minimize Racemization and Improve Yield:
-
Coupling Reagents: The choice of coupling reagent is paramount. While carbodiimides like DCC and EDC are common, they can lead to significant racemization when used with proline, especially in the presence of HOBt.[6]
-
Onium Salts: Reagents like HBTU, HATU, and PyBOP are generally more efficient and lead to lower levels of racemization.[7] They rapidly generate the activated species, minimizing the time it is susceptible to racemization.
-
Additives: When using carbodiimides, additives are crucial to suppress racemization. While HOBt is common, HOAt and Oxyma Pure are superior in preventing the loss of stereochemical integrity.[7]
-
-
Reaction Conditions:
-
Temperature: Perform couplings at room temperature or below (e.g., 0 °C) to minimize racemization.[6]
-
Base: Use a non-nucleophilic base like DIEA or N-methylmorpholine (NMM). The choice of base can also influence the extent of racemization.[7]
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents. Ensure they are anhydrous.
-
Caption: Key intermediates in the thionyl chloride-mediated esterification.
Section 3: Conclusion
The synthesis of pyrrolidine-2-carboxylic acid derivatives is a field rich with opportunities for innovation in drug discovery and development. By understanding the underlying principles of reactivity and potential side reactions, and by employing optimized protocols and analytical methods, researchers can significantly improve yields and obtain high-purity products. This guide provides a foundation for troubleshooting common issues and serves as a practical resource for your synthetic endeavors.
References
- Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
- Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
- WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2025).
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023).
- Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. (2025). Benchchem.
- How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? (2014).
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2016). PubMed Central.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC - NIH.
- The Royal Society of Chemistry. (2011).
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). Benchchem.
- Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Amide Coupling Reactions with (S)-Proline Derivatives
Welcome to the technical support center for amide coupling reactions involving (S)-proline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this critical transformation. Due to its secondary amine structure and rigid pyrrolidine ring, proline introduces specific hurdles that can lead to side reactions and compromised product integrity if not properly managed. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, delving into the underlying chemical principles and offering actionable solutions.
Question 1: My reaction is suffering from low yield. What are the likely causes and how can I improve it?
Low yields in proline amide couplings can stem from several factors, often related to the inherent steric hindrance of the proline residue and the reactivity of the coupling partners.
Potential Cause 1: Incomplete Activation or Inefficient Coupling
The tertiary amide bond formation with proline's secondary amine can be sluggish compared to primary amines.[1] The choice of coupling reagent is critical to overcoming this kinetic barrier.
-
Recommended Solution:
-
Select a More Potent Coupling Reagent: For sterically hindered couplings involving proline, standard carbodiimide reagents like DCC or EDC may be insufficient.[2][3] Consider using uronium/aminium salt-based reagents such as HBTU, HATU, HCTU, or phosphonium salt-based reagents like PyBOP.[4][5] These reagents are known for their high reactivity and efficiency in challenging couplings.[4][6]
-
Optimize Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent and the proline derivative (if it is the carboxylic acid component). A slight excess (1.1-1.5 equivalents) can drive the reaction to completion. However, a large excess of uronium/aminium reagents can lead to guanidinium by-products.[3]
-
Pre-activation: For some protocols, especially in solid-phase peptide synthesis (SPPS), pre-activating the carboxylic acid component with the coupling reagent and a base before adding the amine can improve yields.[3]
-
Potential Cause 2: Diketopiperazine (DKP) Formation
If proline is the second amino acid in a dipeptide attached to a solid support, the deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine.[7] This is a common pathway for chain truncation and yield loss.
-
Recommended Solution:
-
Use Sterically Hindered Resins: Employing a 2-chlorotrityl chloride resin for loading the first amino acid can minimize DKP formation due to its steric bulk.[4]
-
In Situ Neutralization: Perform the neutralization of the N-terminal amine salt and the subsequent coupling in the same step. This minimizes the time the free amine is available to initiate DKP formation.[8]
-
Load as a Dipeptide: In some cases, synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin can bypass this side reaction.
-
Potential Cause 3: Poor Solubility
(S)-proline and its derivatives can have limited solubility in common organic solvents, especially when they exist as zwitterions.[9][10]
-
Recommended Solution:
-
Solvent Selection: While DMF is a common solvent, consider alternatives or co-solvents. For instance, N-Methyl-2-pyrrolidone (NMP) has excellent solvating properties. In some cases, a less polar solvent like dichloromethane (DCM) may be advantageous, particularly for suppressing certain side reactions.[11]
-
Protecting Groups: Ensure appropriate N-protection (e.g., Boc or Fmoc) of the proline derivative to prevent zwitterion formation and improve solubility in organic solvents.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield proline couplings.
Question 2: I'm observing epimerization of the proline stereocenter. Why is this happening and how can I prevent it?
Epimerization, the inversion of stereochemistry at the alpha-carbon, is a significant concern in peptide synthesis that can alter the biological activity of the final product.[7][12] Proline's unique structure makes it susceptible under certain conditions.
Potential Cause 1: Choice of Coupling Reagent and Additive
The combination of a carbodiimide reagent like DIC with 1-Hydroxybenzotriazole (HOBt) in DMF is well-documented to promote proline racemization.[8][11] HOBt can act as a catalyst for racemization in this context.[11]
-
Recommended Solution:
-
Avoid DIC/HOBt in DMF: This is the most critical step to prevent proline epimerization.
-
Use Uronium/Aminium Reagents: Reagents like HBTU, HATU, and HCTU are associated with lower rates of epimerization.[5][7] COMU, which incorporates OxymaPure as a non-explosive and less racemization-prone alternative to HOBt, is an excellent choice.[13]
-
Alternative Additives: If using a carbodiimide is necessary, replace HOBt with an additive like OxymaPure.[13]
-
Potential Cause 2: Base and Temperature
The choice of base and elevated reaction temperatures can accelerate the rate of epimerization.[8]
-
Recommended Solution:
-
Use a Weaker or Sterically Hindered Base: Instead of Diisopropylethylamine (DIEA), consider using a weaker base like N-Methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-Collidine.[7][8]
-
Control Reaction Temperature: Perform couplings at room temperature or below (e.g., 0°C).[8] Avoid heating to drive the reaction to completion, as this will increase the risk of epimerization.[8]
-
Potential Cause 3: Solvent Effects
The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like DMF can facilitate the formation of intermediates that lead to racemization.
-
Recommended Solution:
-
Consider Less Polar Solvents: In some cases, running the coupling reaction in a solvent like dichloromethane (DCM) can suppress epimerization, especially when using carbodiimides without an additive.[11]
-
Quantitative Comparison of Coupling Reagents on Proline Epimerization
The following table summarizes the impact of different coupling conditions on the degree of epimerization.
| Coupling Reagent/Additive | Solvent | Base | Temperature (°C) | % D-Isomer (Epimerization) | Reference(s) |
| DIC / HOBt | DMF | DIEA | RT | High | [8],[11] |
| HBTU / HOBt | DMF | DIEA | RT | Low | [7],[4] |
| HATU / HOAt | DMF | DIEA | RT | Very Low | [13],[4] |
| COMU | DMF | DIEA | RT | Very Low | [13] |
| DIC | DCM | None | RT | Low | [11] |
Data is illustrative and compiled from multiple sources to show general trends.
Protocol: Minimizing Epimerization during a Manual SPPS Coupling of Fmoc-(S)-Pro-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF. Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-Pro-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add 2,4,6-Collidine (6 eq.). Allow pre-activation for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature (25°C) for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction completion using a test for secondary amines (e.g., isatin or chloranil test). Once complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum for the next step.
Question 3: How can I analytically confirm if epimerization has occurred?
Detecting and quantifying the extent of epimerization is crucial for quality control.
-
Recommended Methods:
-
Chiral Chromatography (GC or HPLC): This is the most direct method. After cleaving the peptide from the resin and purifying it, the sample can be hydrolyzed back to its constituent amino acids. These amino acids are then derivatized and analyzed on a chiral column to separate and quantify the L- and D-proline isomers.
-
LC-MS/MS of the Final Peptide: Diastereomeric peptides (those containing L-proline vs. D-proline) can often be separated by reverse-phase HPLC.[14] High-resolution mass spectrometry can confirm that the separated peaks have the same mass-to-charge ratio, and tandem MS (MS/MS) can be used to confirm the sequence, thus identifying the epimerized product.[14]
-
NMR Spectroscopy: For smaller peptides, high-field NMR can sometimes distinguish between diastereomers. The chemical shifts of protons adjacent to the proline residue may differ between the L- and D-proline containing peptides.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of proline epimerization during coupling? A1: Epimerization of an activated amino acid typically proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can occur from either face, resulting in racemization. While proline, being a secondary amine, cannot form a classical azlactone, racemization is thought to occur via related pathways, potentially involving the formation of a transient cyclic carbinol-amine derivative, especially when additives like HOBt are used.[11]
Caption: Simplified mechanism of proline epimerization.
Q2: Are N-methylated proline derivatives more or less difficult to couple? A2: N-methylated amino acids, including N-methyl proline, are significantly more sterically hindered than their non-methylated counterparts. This makes amide bond formation even more challenging.[6] Couplings involving these derivatives often require highly reactive reagents like HATU or PyAOP and may necessitate longer reaction times or elevated temperatures (though this must be balanced against the risk of epimerization of other residues in the sequence).[6]
Q3: Can the choice of solvent truly make a significant difference? A3: Yes, the solvent plays a multifaceted role. It affects the solubility of reactants, the stability of activated intermediates, and the rate of side reactions.[16][17] For instance, as mentioned, DMF can promote proline racemization with carbodiimides, while DCM may suppress it.[11] The unique tertiary amide of proline results in vibrational dynamics that are sensitive to the solvent environment, which can influence reaction kinetics.[16][17][18]
Q4: When should I consider using a capping step? A4: A capping step, typically using acetic anhydride, is recommended in solid-phase peptide synthesis after a difficult coupling step. If a small fraction of the N-terminal amines on the resin fail to react (due to steric hindrance, for example), they will be available to react in subsequent coupling cycles, leading to deletion sequences. Capping acetylates these unreacted amines, rendering them unreactive and preventing the formation of these impurities. This is particularly useful after a challenging proline coupling to ensure the purity of the final product.[3]
References
- Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. Benchchem.
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
- Technical Support Center: Boc-L-proline in Peptide Synthesis. Benchchem.
- Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. The Journal of Chemical Physics.
- Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. PubMed.
- Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline.
- Epimeriz
- Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Benchchem.
- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing).
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis. Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Amide coupling reaction in medicinal chemistry.
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields. Benchchem.
- Coupling N-methylhydroxy proline with a lipid ? Reddit.
- Epimeris
- Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
Sources
- 1. biotage.com [biotage.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl Pyrrolidine-2-Carboxylate
Welcome to the technical support center for the purification of crude methyl pyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Understanding the Starting Point: Common Impurities in Crude this compound
The purification strategy for this compound is fundamentally dictated by the impurities present in the crude product. The most common synthetic route is the Fischer esterification of L-proline using methanol with an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1]
Typical impurities originating from this synthesis include:
-
Unreacted L-proline: Due to incomplete esterification.
-
Residual Methanol: The solvent and reactant in the esterification.
-
Inorganic Salts: Such as triethylamine hydrochloride if a base is used for neutralization, or residual acid catalyst.[2]
-
Byproducts from Thionyl Chloride: Including sulfur dioxide and additional HCl.[3]
-
Water: Formed during the esterification reaction.[4]
-
Side-reaction Products: Such as dimers or other condensation products, although generally in minor amounts.
The physical form of the crude product—either the free base (typically an oil) or the hydrochloride salt (often a crystalline solid)—will also influence the choice of purification method.[5][6]
Decision-Making Workflow for Purification
The selection of an appropriate purification technique is critical for achieving high purity and yield. The following workflow provides a logical approach to this decision-making process.
Caption: Workflow for selecting a purification technique.
Troubleshooting Guide: Purification Techniques
This section provides detailed troubleshooting for the most common purification methods for this compound.
Vacuum Distillation (for the free base)
Vacuum distillation is an effective method for purifying the free base of this compound, which is a liquid at room temperature.[5] It is particularly useful for removing non-volatile impurities such as unreacted proline and inorganic salts. The reported boiling point at atmospheric pressure is approximately 170°C, which is high enough to risk thermal decomposition.[7] Therefore, vacuum distillation is essential.
Experimental Protocol: Vacuum Distillation
-
Neutralization: Ensure the crude product is the free base. If it is the hydrochloride salt, dissolve it in a suitable solvent (e.g., dichloromethane) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation (e.g., a short-path or Kugelrohr apparatus). Use a vacuum pump capable of reaching low pressures.
-
Distillation: Heat the flask containing the crude oil in a heating mantle. Collect the fractions that distill at the expected boiling point under the applied vacuum. A literature example for a related compound suggests a distillation temperature of 70°C at 0.0005 mmHg.[8]
Troubleshooting Distillation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not distilling | - Vacuum is not low enough.- Temperature is too low.- Presence of high-boiling impurities. | - Check for leaks in the distillation setup.- Ensure the vacuum pump is functioning correctly.- Gradually increase the temperature, but avoid excessive heating to prevent decomposition. |
| Product is decomposing (darkening) | - Temperature is too high.- Prolonged heating time. | - Use a higher vacuum to lower the boiling point.[9]- Use a Kugelrohr apparatus to minimize the residence time at high temperatures. |
| Product co-distills with an impurity | - The impurity has a similar boiling point to the product. | - Fractionation under high vacuum may be necessary.- Consider an alternative purification method like column chromatography. |
Column Chromatography
Flash column chromatography is a versatile technique for separating this compound from impurities with similar polarities. Given its polar nature (secondary amine and ester functional groups), normal-phase chromatography on silica gel is a common approach.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good starting point is a 1:1 mixture, adjusting the ratio to achieve a retention factor (Rf) of ~0.3 for the product. For more polar impurities, adding a small amount of methanol or triethylamine to the eluent can be beneficial.
-
Column Packing: Pack a column with silica gel using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaks on the TLC plate/column | - The compound is too polar for the solvent system.- The compound is interacting strongly with the acidic silica gel. | - Increase the polarity of the eluent, for example, by adding methanol.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the amine with silica.[10]- Consider using a different stationary phase, such as neutral alumina.[10] |
| Poor separation of product and impurity | - The chosen solvent system has insufficient selectivity. | - Experiment with different solvent systems on TLC. For example, replace ethyl acetate with acetone or a mixture of dichloromethane and methanol.[11] |
| Product does not elute from the column | - The eluent is not polar enough.- The product has irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent.- If the product is still retained, consider eluting with a strong solvent mixture like 10% methanol in dichloromethane.- Test for compound stability on silica beforehand.[12] |
Crystallization/Recrystallization
For the hydrochloride salt of this compound, which is often a solid, crystallization is an excellent method for achieving high purity.[6]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for amino acid ester hydrochlorides include methanol/diethyl ether, ethanol/diethyl ether, or isopropanol.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Troubleshooting Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize ("oils out") | - The solution is supersaturated.- Presence of impurities inhibiting crystallization. | - Add a seed crystal of the pure product.- Scratch the inside of the flask with a glass rod at the solvent-air interface.- Try a different solvent system. |
| Low recovery of the product | - The product is too soluble in the chosen solvent at low temperatures.- Too much solvent was used for dissolution. | - Partially evaporate the solvent and attempt to recrystallize.- Use a solvent system where the product has lower solubility at cold temperatures. |
| Crystals are colored | - Presence of colored impurities. | - Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: How can I convert the oily free base to the solid hydrochloride salt for purification by crystallization?
To convert the free base to the hydrochloride salt, dissolve the oil in a dry, non-protic solvent like diethyl ether or ethyl acetate. Then, bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Collect the resulting solid by filtration.
Q2: What is the best way to remove unreacted L-proline from my crude product?
L-proline is an amino acid and is significantly more polar and less soluble in many organic solvents than its methyl ester. If your product is the free base, you can often remove L-proline by dissolving the crude product in a solvent like dichloromethane and washing with water. The L-proline will preferentially partition into the aqueous phase. If you are purifying by vacuum distillation, L-proline is non-volatile and will remain in the distillation flask.
Q3: My NMR spectrum shows that the product is pure, but I have a low yield. What could be the reason?
Low yield with high purity can result from several factors during workup and purification:
-
Losses during aqueous extraction: If the pH of the aqueous layer is not carefully controlled, you might lose the product.
-
Incomplete extraction: Ensure you perform multiple extractions with the organic solvent to maximize recovery.
-
Losses during chromatography: Irreversible adsorption on the column or collecting fractions that are too broad can lead to yield loss.
-
Losses during crystallization: Using too much solvent or washing the crystals with a solvent in which they are too soluble will reduce the yield.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for confirming purity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the volatile free base and identifying any volatile impurities.[14][15]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of both the free base and the salt.[2]
References
- Organic Syntheses Procedure. L-Proline, 2-methyl-.
- PrepChem. Synthesis of this compound hydrochloride.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Hawach. Several Problems of Flash Column Chromatography.
- Sciencemadness Discussion Board. L-Proline Esterification.
- Google Patents. CN102180823B - A kind of method of refining prolinamide.
- Google Patents. CN103896820A - Method for purifying L-prolinamide.
- ResearchGate. How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?.
- PrepChem. Synthesis of L-proline, methyl ester.
- Wikipedia. Fischer–Speier esterification.
- Chemsrc. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- University of Wisconsin-Madison, Department of Chemistry. 22. The Fischer Esterification.
- Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
- Reddit. Chromatography to separate polar molecules? : r/OrganicChemistry.
- U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- DiVA portal. Synthesis of substituted pyrrolidines.
- YouTube. Distillation Column Troubleshooting Part 1.
- Chongqing Chemdad Co., Ltd. This compound hydrochloride.
- Agilent Technologies. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- ResearchGate. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.
- PubChem. 2-Methylpyrrolidine-2-carboxylic acid.
- ResearchGate. [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility.
- RSC Publishing. [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility.
- ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
- ResearchGate. De-esterification of amino acid esters.
- PubMed. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS.
- SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column.
- Chromatography Online. Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash.
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Reddit. Esterification/Amidation Problems : r/Chempros.
- PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters.
Sources
- 1. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound hydrochloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride(1508261-86-6) 1H NMR spectrum [chemicalbook.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl Pyrrolidine-2-Carboxylate
Welcome to the technical support center for the synthesis of methyl pyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction: The Synthetic Challenge
The esterification of L-proline to its methyl ester, this compound, is a fundamental transformation in peptide synthesis and the development of chiral pharmaceuticals. While seemingly straightforward, this reaction is often plagued by side products that can compromise yield, purity, and stereochemical integrity. This guide will dissect the most common issues, explain their mechanistic origins, and provide actionable, field-proven protocols to mitigate them.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Racemization of the Chiral Center
Q1: I'm observing a loss of optical purity in my final product. What is causing the racemization of my L-proline methyl ester?
A1: Root Cause Analysis
Racemization at the α-carbon of proline is a significant concern, particularly under harsh reaction conditions. The unique cyclic structure of proline can influence its susceptibility to epimerization. Several factors can induce racemization:
-
Elevated Temperatures and Prolonged Reaction Times: Particularly in acidic or basic conditions, prolonged exposure to heat can facilitate the reversible formation of an enol or enolate intermediate, which is achiral.[1]
-
Activating Agents: Certain coupling reagents and activating agents used in peptide synthesis, such as 1-hydroxybenzotriazole (HOBt) in combination with carbodiimides, have been shown to catalyze racemization of proline esters.[2]
-
Strongly Acidic or Basic Conditions: The use of strong acids or bases to catalyze esterification can promote racemization. For instance, heating in carboxylic acids in the presence of aldehydes can lead to racemization.[1]
Troubleshooting & Mitigation Protocol
To preserve the stereochemical integrity of your this compound, consider the following strategies:
-
Milder Esterification Methods:
-
Thionyl Chloride in Methanol at Low Temperatures: This is a common and effective method. The in situ generation of HCl under anhydrous conditions drives the esterification. Maintaining low temperatures (e.g., -5°C to 0°C during addition) is crucial to suppress racemization.[3]
-
Trimethylchlorosilane (TMSCl) in Methanol: This system offers a convenient and mild alternative for preparing amino acid methyl esters at room temperature, often yielding the hydrochloride salt directly with good to excellent yields.[4]
-
-
Avoid Problematic Reagents: When using proline derivatives in subsequent peptide coupling steps, be aware that additives like HOBt can increase racemization. Alternative coupling strategies or conditions, such as using mixed anhydrides in THF or carbodiimide methods in dichloromethane without HOBt, have shown significantly reduced racemization.[2]
-
Reaction Monitoring and Optimization:
-
Use chiral HPLC or GC to monitor the enantiomeric excess (ee) of your product throughout the reaction.
-
Optimize reaction time and temperature to find conditions that afford complete conversion with minimal racemization.
-
Diagram: Proposed Mechanism of Racemization
Caption: Racemization pathway via an achiral intermediate.
Issue 2: Formation of Diketopiperazine (DKP)
Q2: I'm seeing a significant amount of a cyclic dipeptide impurity. How can I prevent the formation of 2,5-diketopiperazine?
A2: Root Cause Analysis
Diketopiperazine (DKP) formation is a notorious side reaction, especially with proline-containing dipeptides or even during the synthesis or storage of proline esters.[5][6] The mechanism involves an intramolecular cyclization:
-
Dimerization and Cyclization: Two molecules of this compound can react with each other. The N-terminal amine of one molecule attacks the ester carbonyl of another, leading to the formation of a linear dipeptide ester.
-
Intramolecular Cyclization: The N-terminal amine of the newly formed dipeptide ester then attacks its own ester carbonyl, eliminating methanol and forming the stable six-membered diketopiperazine ring. This is particularly favorable when proline is the second amino acid in a peptide sequence.[7][8][9]
Factors that promote DKP formation include:
-
High Concentrations: Increased proximity of reactant molecules favors the initial dimerization.
-
Elevated Temperatures: Provides the activation energy for both the intermolecular and intramolecular reactions.[7]
-
Basic Conditions: A free secondary amine is more nucleophilic and readily attacks the ester. During workup, neutralizing the hydrochloride salt to the free base can trigger DKP formation if the product is not handled quickly or is stored improperly.
Troubleshooting & Mitigation Protocol
-
Isolate as the Hydrochloride Salt: The most effective way to prevent DKP formation is to keep the secondary amine protonated. Therefore, this compound should be isolated and stored as its stable hydrochloride salt.[10] This masks the nucleophilicity of the amine.
-
Controlled Reaction and Workup Conditions:
-
Maintain low temperatures throughout the reaction and workup.
-
During workup, if neutralization is necessary, perform it at low temperatures and use the resulting free base immediately in the next step. Avoid prolonged storage of the free ester.
-
-
Purification Strategy: If DKP has formed, it can often be separated from the desired product by column chromatography. However, preventing its formation is a more efficient strategy.
Diagram: Diketopiperazine Formation Pathway
Caption: Formation of diketopiperazine from proline methyl ester.
Issue 3: Side Reactions with Thionyl Chloride
Q3: When using thionyl chloride and methanol for esterification, I'm getting a complex mixture of products. What are the potential side reactions?
A3: Root Cause Analysis
While the SOCl₂/MeOH method is popular, improper execution can lead to side products. Thionyl chloride is a highly reactive reagent.[11]
-
Reaction with Methanol: Thionyl chloride reacts exothermically with methanol to form methyl chlorosulfite and HCl. If the temperature is not controlled, this can lead to the formation of dimethyl sulfite and other byproducts. It can also react with the alcohol to form an alkyl chloride.[12]
-
Acid Chloride Formation: Thionyl chloride can convert the carboxylic acid to a highly reactive acyl chloride.[11][14] While this is often the first step in other transformations, in the presence of methanol, it should proceed to the ester. However, if conditions are not optimized, the acyl chloride can participate in other side reactions.
Troubleshooting & Mitigation Protocol
-
Correct Order of Addition: The preferred method is to add thionyl chloride dropwise to chilled, anhydrous methanol first. This allows for the controlled generation of HCl. Then, add the L-proline to this acidic methanol solution.[3] This ensures that the proline is introduced into an already acidic environment, protonating the amine and favoring esterification over side reactions at the nitrogen.
-
Strict Temperature Control: Maintain the temperature below 0°C, and preferably around -5°C to -10°C, during the addition of thionyl chloride to methanol. This minimizes the formation of byproducts from the SOCl₂/MeOH reaction.
-
Anhydrous Conditions: Moisture will rapidly decompose thionyl chloride to SO₂ and HCl, and can hydrolyze the ester product. Ensure all glassware is oven-dried and use anhydrous solvents.[15]
Experimental Protocol: Optimized Thionyl Chloride Esterification
-
Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with anhydrous methanol and cool it to -5°C in an ice/salt bath.
-
Add thionyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.
-
Once the addition is complete, add L-proline in portions to the cold solution.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with fresh methanol several times to remove excess thionyl chloride and HCl.[3]
-
The resulting white solid is the desired this compound hydrochloride.
| Parameter | Recommended Condition | Rationale |
| Order of Addition | SOCl₂ into MeOH, then add Proline | Controls HCl generation, protects the amine. |
| Temperature | -5°C to 0°C during addition | Minimizes SOCl₂/MeOH side reactions.[3] |
| Solvent | Anhydrous Methanol | Prevents hydrolysis of reagents and products.[15] |
| Workup | Evaporation with MeOH co-distillation | Removes volatile impurities and excess reagents.[3] |
Summary of Key Side Products and Solutions
| Side Product | Causal Factors | Prevention and Mitigation Strategy |
| D-Proline Methyl Ester | High temperatures, strong acid/base, certain coupling additives.[1][2] | Use mild esterification methods (e.g., TMSCl/MeOH), maintain low temperatures, avoid problematic reagents like HOBt in subsequent steps.[2][4] |
| Diketopiperazine (DKP) | High concentration, high temperature, basic conditions (free amine).[7] | Isolate and store the product as the hydrochloride salt; use low temperatures; use the free base immediately if generated. |
| N-Acyl Proline | Use of acylating agents (e.g., from impure reagents or side reactions). | Ensure high purity of starting materials; use appropriate protective group strategies if necessary.[16] |
| Over-alkylation | Use of strong alkylating agents and bases. | Not typically an issue in standard esterification but can occur in derivative synthesis.[17] |
References
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). Organic Process Research & Development.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega.
- Racemization of L-Proline during Trifiuoroacetylation. (1977). Agricultural and Biological Chemistry.
- Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. (2019). Bioscience, Biotechnology, and Biochemistry.
- Studies on racemization kinetics of L-proline and L-histidine. ResearchGate.
- Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. ResearchGate.
- How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. ResearchGate.
- Synthesis of this compound hydrochloride. PrepChem.com.
- Influence of Solvents upon Diketopiperazine Formation of FPG8K. (2022). Journal of the American Society for Mass Spectrometry.
- L-Proline Esterification. Sciencemadness Discussion Board.
- A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules.
- Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures. Benchchem.
- How does this esterfication reaction proceed without side product resulting from reaction of amine with ?. Reddit.
- Synthesis of n-acylated amino acid surfactant from l-proline and palmitoyl chloride. (2015). Malaysian Journal of Analytical Sciences.
- This compound Hydrochloride: High-Purity Pharmaceutical Intermediate.
- thionyl chloride addtion. ECHEMI.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fuaij.com [fuaij.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencemadness.org [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Troubleshooting for Scaling Up N-Functionalized Pyrrolidinone Synthesis
Welcome to the Technical Support Center for the synthesis of N-functionalized pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the scale-up of these important synthetic targets. The pyrrolidinone ring is a valuable scaffold in medicinal chemistry, and successful, efficient synthesis is paramount.[1][2] This center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your synthetic workflow is both robust and scalable.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the N-alkylation and N-arylation of pyrrolidinones, providing quick and actionable insights.
Q1: What are the most common methods for synthesizing N-functionalized pyrrolidinones?
A1: The primary methods involve the N-alkylation or N-arylation of a pre-existing pyrrolidinone ring.[3] N-alkylation is typically achieved by reacting 2-pyrrolidinone with an alkyl halide in the presence of a base.[3] N-arylation often employs copper-catalyzed methods, such as the Ullmann-Goldberg reaction, to form the C-N bond between the pyrrolidinone nitrogen and an aryl halide.[4][5]
Q2: My N-alkylation reaction is sluggish and giving low yields. What are the likely culprits?
A2: Several factors can contribute to a slow or low-yielding N-alkylation reaction. The most common issues are an insufficiently strong base, poor solvent choice, or low reaction temperature.[3] The pKa of 2-pyrrolidinone is approximately 24.5, necessitating a strong base for efficient deprotonation.[6]
Q3: I'm observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A3: The most common byproduct in the N-alkylation of 2-pyrrolidinone is the O-alkylated isomer, 2-alkoxy-1-pyrroline.[6] This arises from the ambident nucleophilic nature of the deprotonated 2-pyrrolidinone anion, which can be alkylated at either the nitrogen or the oxygen atom.[6]
II. Troubleshooting Guide: From Benchtop to Scale-Up
This comprehensive guide tackles specific issues you may encounter during your experiments, offering detailed explanations and solutions.
Challenge 1: Poor Selectivity - The N- vs. O-Alkylation Dilemma
Issue: My reaction is producing a mixture of N-alkylated and O-alkylated products, making purification difficult and reducing the overall yield of the desired compound.
Root Cause Analysis: The ratio of N- to O-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[6] "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor N-alkylation.[6]
Solutions & Optimization Strategies:
-
Base and Solvent Selection: Employing a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is generally the preferred method to favor N-alkylation.[6][7] Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions, which can lead to a mixture of products.[3][6]
-
Nature of the Alkylating Agent: Whenever possible, opt for "softer" electrophiles like alkyl iodides or benzyl bromides, as they show a higher propensity for N-alkylation.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the N-alkylated product.[6] It is crucial to monitor the reaction temperature closely, as higher temperatures can also lead to polymerization.[3]
-
Phase-Transfer Catalysis: Consider using a phase-transfer catalyst, which can provide high selectivity for N-alkylation under milder reaction conditions.
| Condition | Favors N-Alkylation | Favors O-Alkylation |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker bases may require harsher conditions |
| Solvent | Polar aprotic (e.g., DMF, THF) | - |
| Alkylating Agent | "Soft" electrophiles (e.g., Alkyl iodides) | "Hard" electrophiles |
| Temperature | Generally lower temperatures | - |
Table 1. General guidelines for controlling N- vs. O-alkylation selectivity.
Challenge 2: Low Conversion & Starting Material Recovery
Issue: A significant amount of the starting 2-pyrrolidinone is recovered after the reaction, resulting in a low overall yield.
Root Cause Analysis: Low conversion can often be traced back to incomplete deprotonation of the 2-pyrrolidinone.[6] The reactivity of the base and the absence of moisture are critical factors.
Solutions & Optimization Strategies:
-
Ensure Complete Deprotonation: Use a sufficiently strong and fresh base to ensure complete deprotonation. The formation of the sodium salt of 2-pyrrolidinone should result in a clear solution.[6]
-
Anhydrous Conditions: Meticulously maintain anhydrous conditions throughout the reaction. Any moisture will quench the strong base and inhibit the deprotonation step.
-
Order of Addition: Adding the alkylating agent to the pre-formed pyrrolidinone anion solution can improve the reaction efficiency.[3]
Caption: Troubleshooting workflow for low reaction conversion.
Challenge 3: Formation of Polymeric Byproducts
Issue: The reaction mixture becomes viscous, and analysis reveals the presence of high molecular weight species, indicating polymerization.
Root Cause Analysis: Polymerization of the pyrrolidinone anion can be initiated at elevated temperatures.[3]
Solutions & Optimization Strategies:
-
Strict Temperature Control: Maintain a controlled and consistent temperature throughout the reaction.
-
Control of Base Concentration: Use the minimum effective amount of base necessary for complete deprotonation.
-
Order of Addition: As mentioned previously, adding the alkylating agent to the pre-formed anion can help consume the anion before polymerization becomes significant.[3]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
General Protocol for N-Alkylation of 2-Pyrrolidinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-pyrrolidinone (1.0 equivalent) and anhydrous DMF.[4]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.[4] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.[4]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via a syringe or dropping funnel.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours.[3][4] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3][4][6]
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.[4][6]
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[4] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by silica gel column chromatography.[4]
Caption: General workflow for the N-alkylation of 2-pyrrolidinone.
IV. Safety Precautions
Working with the reagents involved in pyrrolidinone synthesis requires strict adherence to safety protocols.
-
2-Pyrrolidinone: Avoid all personal contact, including inhalation.[8] Wear protective clothing, gloves, and eye protection.[8] Use in a well-ventilated area.[8]
-
Sodium Hydride (NaH): A highly reactive and flammable solid. Handle under an inert atmosphere. Reacts violently with water to produce flammable hydrogen gas.
-
Alkyl Halides: Many alkyl halides are toxic and potential carcinogens. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Solvents (DMF, THF): These are flammable liquids. Avoid sources of ignition.[9] Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10][11][12]
V. Spectroscopic Analysis
Confirmation of the desired N-functionalized pyrrolidinone structure is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the carbon adjacent to the nitrogen will be indicative of successful N-functionalization.
-
¹³C NMR: In the case of N- vs. O-alkylation, the methylene carbon attached to the oxygen in the O-alkylated product will appear further downfield compared to the methylene carbon attached to the nitrogen in the N-alkylated product.[6]
-
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (around 3200-3400 cm⁻¹) from the starting 2-pyrrolidinone is a key indicator of a successful reaction. The carbonyl (C=O) stretch of the lactam will be prominent.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired functional group.
For a detailed guide on the spectroscopic analysis of 2-pyrrolidinone itself, refer to specialized technical guides.[13]
VI. References
-
Technical Support Center: N-Alkylation of 2-Pyrrolidinone - Benchchem. Available at:
-
2-Pyrrolidinone - Santa Cruz Biotechnology. Available at:
-
Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatization - Benchchem. Available at:
-
PYRROLIDINE FOR SYNTHESIS - Loba Chemie. Available at:
-
Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives - Benchchem. Available at:
-
2-PYRROLIDONE FOR SYNTHESIS MSDS CAS No: 616-45-5 MSDS - Loba Chemie. Available at:
-
2-PYRROLIDONE 99% - (For Synthesis) MSDS CAS. Available at:
-
Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC - NIH. Available at:
-
Synthesis of 2-pyrrolidones and optimization of the reaction conditions. - ResearchGate. Available at:
-
SAFETY DATA SHEET - Spectrum Chemical. Available at:
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. Available at:
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. Available at:
-
Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. - ResearchGate. Available at:
-
N-Phosphorylated Pyrrolidines: An Overview of Synthetic Approaches - ResearchGate. Available at:
-
Preventing side reactions in pyrrolidine synthesis - Benchchem. Available at:
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade | Organic Letters - ACS Publications. Available at:
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at:
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. Available at:
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. Available at:
-
Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide - Benchchem. Available at:
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade - PMC - NIH. Available at:
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at:
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at:
-
Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide - Benchchem. Available at:
-
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PubMed. Available at:
-
Pyrrolidine synthesis - Organic Chemistry Portal. Available at:
-
Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation - Benchchem. Available at:
-
Synthesis of functionalized pyrrolidines from N-(benzylidene)- and N(alkylidene)-homoallylamines - RSC Publishing. Available at:
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at:
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. Available at:
-
Synthesis and spectroscopic studies of N-functionalized macrocyclic hydroxamic acid and its complexes - ResearchGate. Available at:
-
[Synthesis and spectroscopic studies of new N-functionalized macrocyclic compounds and complex] - PubMed. Available at:
-
Nanotube Alignment and Surface Chemistry in Altering Water and Salt Permeabilities for Imogolite-Polyamide Membranes - MDPI. Available at:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lobachemie.com [lobachemie.com]
- 10. lobachemie.com [lobachemie.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Commercial Methyl Pyrrolidine-2-Carboxylate
Welcome to the technical support center for the purification of commercial methyl pyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this versatile intermediate.
Introduction: The Challenge of Purity
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. The purity of this starting material is critical, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Commercial grades of this compound can contain various impurities stemming from its synthesis, handling, and storage. This guide provides a systematic approach to identifying and removing these impurities to achieve the desired level of purity for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The impurities present in commercial this compound are typically related to its synthesis, which commonly involves the esterification of proline with methanol in the presence of an acid catalyst (like thionyl chloride or hydrochloric acid).[1] Potential impurities include:
-
Unreacted Starting Materials: L-proline or D-proline.
-
Reagents and Byproducts: Residual methanol, thionyl chloride, or hydrochloric acid.
-
Side-Reaction Products: Dimerized or polymerized species.
-
Water: Due to the hygroscopic nature of the hydrochloride salt.[2]
-
Enantiomeric Impurities: The presence of the undesired enantiomer if the synthesis was not stereospecific.
Q2: How do I choose the right purification method?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation: Ideal for removing volatile impurities with significantly different boiling points from the desired product.
-
Flash Column Chromatography: A versatile technique for separating a wide range of impurities, including those with similar boiling points to the product.
-
Recrystallization (of the hydrochloride salt): An effective method for removing impurities that have different solubilities than the hydrochloride salt of the product. This is particularly useful for achieving high purity.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using chromatographic and spectroscopic techniques:
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities. A flame ionization detector (FID) is commonly used.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for a broader range of impurities. A UV detector can be used, although the chromophore is weak. A more universal detector like a refractive index (RI) detector or mass spectrometer (MS) can also be employed.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC (GC-MS or LC-MS) to identify the molecular weights of impurities.[4]
Purification Protocols and Troubleshooting
Fractional Vacuum Distillation
Fractional vacuum distillation is recommended for purifying this compound due to its relatively high boiling point (169.9°C at 760 mmHg).[5] Distillation under vacuum lowers the boiling point, preventing potential decomposition at higher temperatures.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the vapor rising through the Vigreux column.
-
Collect the forerun (the initial, lower-boiling fraction) in a separate receiving flask. This will contain the most volatile impurities.
-
Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
-
Completion: Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues.
-
Analysis: Analyze the purified fraction for purity using GC or HPLC.
| Problem | Possible Cause | Solution |
| Bumping/Unstable Boiling | Uneven heating or insufficient stirring. | Ensure uniform heating with a heating mantle and consistent stirring with a magnetic stir bar. |
| Poor Separation | Heating too rapidly; inefficient column. | Reduce the heating rate to allow for proper equilibration in the column. Ensure the Vigreux column is of adequate length. |
| Product Decomposition | Temperature is too high. | Increase the vacuum to further lower the boiling point. |
| No Distillate | Vacuum is too high for the heating temperature; leak in the system. | Gradually decrease the vacuum or increase the heating temperature. Check all joints for leaks. |
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying this compound from non-volatile impurities and those with similar boiling points.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, creating a packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle air pressure to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate eluent polarity. | Optimize the eluent system using TLC. If the compound is not moving, increase the polarity of the eluent. If it moves too quickly, decrease the polarity. |
| Cracked Column Bed | The column ran dry. | Never let the solvent level fall below the top of the silica gel. |
| Tailing of Spots on TLC | The compound is too polar for the silica gel; sample is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Low Recovery | The compound is irreversibly adsorbed onto the silica. | Use a less polar stationary phase or a more polar eluent. |
Recrystallization of the Hydrochloride Salt
For achieving very high purity, recrystallization of the this compound hydrochloride salt is an excellent option.
-
Salt Formation (if starting with the free base): Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent or solvent mixture (e.g., methanol/diethyl ether, ethanol/acetone).
-
Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the purity of the recrystallized salt by HPLC and check its melting point.
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used; the solution is supersaturated. | Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Oiling Out | The compound is insoluble in the solvent at the cooling temperature. | Add a co-solvent in which the compound is more soluble. |
| Low Recovery | The compound is too soluble in the chosen solvent. | Use a solvent in which the compound has lower solubility at cold temperatures. |
| Impure Crystals | The cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Purity Analysis: Methodologies
Accurate assessment of purity is crucial. The following are suggested starting conditions for GC and HPLC analysis.
Gas Chromatography (GC) Method
| Parameter | Condition |
| Column | Agilent J&W DB-23 (or equivalent)[6] |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 220 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 10:90 v/v) with 0.1% formic acid[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 210 nm or Refractive Index (RI) |
| Injection Volume | 10 µL |
Visualizing the Workflow
A logical workflow is key to efficient purification and analysis.
Caption: Purification and Analysis Workflow.
Concluding Remarks
The protocols and troubleshooting guides provided here are intended to serve as a robust starting point for the purification of commercial this compound. The specific conditions may require optimization based on the impurity profile of your starting material and the desired final purity. Always prioritize safety by consulting the Safety Data Sheet (SDS) for all chemicals and using appropriate personal protective equipment.
References
- U.S. Patent 7,244,852 B2. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Google Patents.
- PrepChem. (n.d.). Synthesis of this compound hydrochloride.
- PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- Pharmaffiliates. (n.d.). This compound.
- Azolearn. (2021, February 13). Fractional Distillation Lab Experiment Part-2 [Video]. YouTube.
- WIPO Patent WO2008137087A1. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
- RCI LABSCAN LIMITED. (n.d.). n-Methyl-2-Pyrrolidone, HPLC.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride.
- European Patent EP3015456A1. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
- Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc.
- Tölgyesi, Á., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. ResearchGate.
- Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide.
- Chromatography Forum. (2005). Determination of N-Methyl-2-pyrrolidone, NMP.
- PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
- Lee, H., et al. (2017). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Analytical Sciences, 33(7), 821-824.
- Frick, D. (1983). High Performance Liquid Chromatographic Determination of N-Methyl-2-pyrrolidone in Water. Journal of Liquid Chromatography & Related Technologies, 6(11), 2115-2122.
- European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.
- Chemsrc. (n.d.). This compound.
Sources
Technical Support Center: Strategies to Enhance Solubility of Pyrrolidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and troubleshooting advice for enhancing the aqueous solubility of pyrrolidine-based compounds. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Foundational Understanding & Initial Assessment
This section addresses the fundamental reasons behind the poor solubility of many pyrrolidine-containing molecules and how to properly assess the problem.
Q1: Why do many of my pyrrolidine-based compounds exhibit poor aqueous solubility?
A1: The solubility of pyrrolidine-based compounds is governed by a delicate balance of their physicochemical properties. Key factors include:
-
Lipophilicity: The pyrrolidine ring, being a saturated heterocycle, contributes to the molecule's overall lipophilicity (fat-solubility). As substituents on the ring or elsewhere in the molecule increase in non-polar character, the lipophilicity (often measured as LogP) increases, which generally leads to lower aqueous solubility.[1][2]
-
Crystal Lattice Energy: The way molecules pack in the solid state significantly impacts solubility. Strong intermolecular interactions, such as hydrogen bonds or van der Waals forces, create a stable crystal lattice that requires a large amount of energy to break apart, resulting in low solubility.[3]
-
Basicity (pKa): The nitrogen atom in the pyrrolidine ring is typically basic, with a pKa that can be influenced by its substituent. This basicity is a critical handle for solubility manipulation. If the pH of the aqueous medium is below the pKa of the pyrrolidine nitrogen, the nitrogen will be protonated, leading to a charged species that is generally much more soluble in water.[4][5]
-
Molecular Weight and Shape: As molecular weight and complexity increase, solubility often decreases. The three-dimensional shape of the molecule can also influence how efficiently water molecules can solvate it.[1][5]
Q2: What's the difference between kinetic and thermodynamic solubility, and which one should I measure first?
A2: Understanding the distinction is crucial for experimental design.
-
Kinetic Solubility is typically measured early in drug discovery. It assesses the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (usually in DMSO) is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[6][7][8][9] It measures the rate of precipitation and is sensitive to experimental conditions. It's a high-throughput method ideal for screening large numbers of compounds.[7]
-
Thermodynamic Solubility (or equilibrium solubility) is the true measure of a compound's solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate for an extended period (24-72 hours) until the concentration of the dissolved compound is constant.[10][11][12] This measurement is crucial for lead optimization and formulation development.
Recommendation: Start with a kinetic solubility assay for initial screening. If a compound shows promise but has low kinetic solubility, proceed with a thermodynamic solubility assay to get a more accurate baseline before investing in enhancement strategies.[9]
Part 2: Troubleshooting Chemical Modification Strategies
Modifying the molecule itself is a powerful, albeit more involved, approach to improving intrinsic solubility.
Q3: I've synthesized the hydrochloride salt of my basic pyrrolidine compound, but the solubility increase is minimal. What could be the issue and what are my next steps?
A3: This is a common and frustrating problem. While salt formation is often the most effective method for increasing the solubility of basic drugs, several factors can undermine its success.[13][14]
Possible Causes:
-
High Crystal Lattice Energy of the Salt: The newly formed salt may have packed into an extremely stable crystal lattice, which negates the solubility advantage of ionization.[14]
-
Common Ion Effect: If your dissolution medium contains chloride ions, it can suppress the dissolution of your hydrochloride salt.[15]
-
Disproportionation: The salt may be converting back to the less soluble free base form, especially if the pH of the medium is close to or above the pKa of the pyrrolidine nitrogen.[15]
-
Unfavorable pKa: For effective salt formation, the pKa of the basic drug should be at least two units higher than the pKa of the acidic counter-ion.[4]
Troubleshooting Steps:
-
Characterize the Solid Form: Confirm you have successfully formed a salt and not just a physical mixture. Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Screen Alternative Counter-ions: Do not stop at hydrochloride. Create a salt screen with a variety of pharmaceutically acceptable counter-ions that can offer different physicochemical properties.
| Counter-ion | Acid Type | Potential Advantages |
| Mesylate | Strong Acid | Often forms stable, crystalline salts. |
| Tosylate | Strong Acid | Can improve crystallinity and handling properties. |
| Sulfate | Strong Acid | Divalent, can interact differently with the API. |
| Maleate | Weak Acid | Can offer different solubility and stability profiles. |
| Fumarate | Weak Acid | Often used in marketed drugs, good safety profile.[4] |
-
Measure pH-Solubility Profile: Determine the solubility of your free base and your salt across a range of pH values. This will reveal the pH of maximum solubility (pHmax) and help you understand if disproportionation is occurring.[13]
Q4: My pyrrolidine compound is non-ionizable. Is salt formation useless? What should I try instead?
A4: Correct, if your compound lacks a sufficiently basic or acidic center, salt formation is not a viable strategy. The best alternative is to investigate co-crystals .
Co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) is combined with a benign co-former molecule in a specific stoichiometric ratio through non-covalent interactions, most commonly hydrogen bonds.[3][16]
Why Co-crystals Work: Co-crystallization modifies the crystal lattice energy without altering the chemical structure of the API.[3][17] By selecting an appropriate co-former, you can disrupt the strong self-association of the API molecules, creating a new solid form with a lower lattice energy that is easier to dissolve.[3] This can increase solubility by orders of magnitude.[16]
Getting Started with Co-crystal Screening:
-
Select Co-formers: Choose pharmaceutically acceptable co-formers that have complementary functional groups (e.g., carboxylic acids, amides) capable of forming hydrogen bonds with your API.
-
Screening Methods:
-
Liquid-Assisted Grinding: A simple and "green" method where small amounts of API and co-former are ground together with a few drops of a solvent.[18]
-
Slurry Crystallization: Stirring a suspension of the API and co-former in a solvent where both have limited solubility.
-
-
Characterization: Use PXRD and DSC to confirm the formation of a new crystalline phase, distinct from the starting materials.
Part 3: Formulation-Based Troubleshooting
If modifying the molecule isn't feasible, formulation strategies can provide significant solubility enhancement.
Q5: I'm considering using cyclodextrins, but I'm not sure which type to use or how to prepare the complex. How do I start?
A5: Cyclodextrins are excellent for solubilizing lipophilic compounds. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[] The poorly soluble drug gets encapsulated within the hydrophobic cavity, forming an inclusion complex that has a much higher apparent water solubility.[][20]
Choosing the Right Cyclodextrin:
| Cyclodextrin Type | Cavity Size | Best For | Regulatory Status |
| α-Cyclodextrin | Small | Small molecules, aliphatic side chains | Generally Recognized as Safe (GRAS) |
| β-Cyclodextrin | Medium | Aromatic and heterocyclic rings (good for many pyrrolidine APIs) | Limited parenteral use due to nephrotoxicity |
| γ-Cyclodextrin | Large | Larger molecules, macrocycles | GRAS |
| HP-β-CD (Hydroxypropyl-β-CD) | Medium | Wide range of APIs, high aqueous solubility | Widely used in parenteral formulations[21] |
| SBE-β-CD (Sulfobutylether-β-CD) | Medium | Ionizable APIs, high aqueous solubility | Widely used in parenteral formulations[21] |
Troubleshooting Guide: Cyclodextrin Complexation
-
Problem: Limited solubility increase.
-
Possible Cause: The API may not fit well into the cyclodextrin cavity, or the stoichiometry is incorrect.
-
Solution: Screen different cyclodextrin types (HP-β-CD is a great starting point due to its high solubility and safety profile).[21] Perform a phase solubility study to determine the binding constant and optimal API:cyclodextrin ratio.
-
-
Problem: The solution is hazy or forms a precipitate over time.
-
Possible Cause: The solubility limit of the complex itself has been exceeded, or the complex is dissociating.
-
Solution: Re-evaluate the stoichiometry. Consider adding a small amount of a water-soluble polymer, which can sometimes enhance complexation efficiency.[21] Ensure the pH of the solution is optimal for both API stability and complex formation.
-
Protocol: Phase Solubility Study for Cyclodextrin Selection
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Equilibration: Add an excess amount of your pyrrolidine compound to each solution. Shake or stir the vials at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
-
Sampling & Analysis: Filter each suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved API in each filtrate using a validated HPLC-UV method.
-
Plotting: Plot the concentration of the dissolved API (Y-axis) against the concentration of the cyclodextrin (X-axis). The slope of this line can be used to determine the stability constant (Ks) and complexation efficiency.[22]
Q6: When should I choose an amorphous solid dispersion (ASD) over other methods? My attempts have resulted in an unstable product that recrystallizes.
A6: Amorphous Solid Dispersions (ASDs) are a powerful technique, particularly for compounds that are highly lipophilic and have high melting points ("brick dust" compounds). An ASD involves dispersing the API in an amorphous (non-crystalline) state within a carrier matrix, usually a polymer.[23] This high-energy amorphous state has a much greater apparent solubility and faster dissolution rate than the stable crystalline form.[24][25]
When to Choose an ASD:
-
When salt formation and co-crystallization are not feasible or do not provide sufficient enhancement.
-
For BCS Class II compounds (high permeability, low solubility).[23]
-
When a significant increase in both dissolution rate and concentration is needed to achieve supersaturation in vivo.[24]
Troubleshooting Guide: ASD Instability
-
Problem: The API recrystallizes during storage or upon contact with moisture.
-
Possible Cause 1: Poor miscibility between the drug and the polymer. The polymer cannot effectively stabilize the amorphous API.
-
Solution 1: Screen different polymers. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The polymer should ideally have specific interactions (e.g., hydrogen bonds) with the drug molecule.
-
Possible Cause 2: Insufficient drug loading. The polymer's glass transition temperature (Tg) is a key factor in stability. High drug loading can depress the Tg of the mixture, increasing molecular mobility and allowing for recrystallization.[26]
-
Solution 2: Prepare dispersions with varying drug loads (e.g., 10%, 25%, 50%) and measure the Tg of each using DSC. A single, composition-dependent Tg indicates good miscibility. Store the ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for recrystallization using PXRD.
-
Part 4: Visual Logic and Workflows
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy for a pyrrolidine-based compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
Experimental Workflow: Co-crystal Screening
This diagram illustrates a typical workflow for screening and identifying a viable co-crystal.
Caption: Experimental workflow for co-crystal screening and selection.
References
- Chadwick, K., & Davey, R. (2011). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PubMed Central. [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. [Link]
- Kumar, S., & Nanda, A. (2017). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
- Singh, S., & Kumar, S. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. [Link]
- Verma, S., & Rawat, A. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Butreddy, A., & Bandari, S. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Royal Society of Chemistry. [Link]
- Roquette. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. [Link]
- Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
- Singh, S., & Kumar, S. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. PubMed. [Link]
- Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]
- Laitinen, R., & Löbmann, K. (2019). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. MDPI. [Link]
- O'Donnell, P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Bienta. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- BioAscent. (2021). In-vitro Thermodynamic Solubility. Protocols.io. [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
- Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]
- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
- Ghosh, A. A. (2012). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. SciSpace. [Link]
- Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- Shah, V., & Kakumanu, V. (2018).
- Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Zhao, L. (2010). Solubilization of poorly soluble compounds using 2-pyrrolidone.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
- Kumar, A., & Sahoo, S. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]
- Zhao, L., & Li, P. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
- Johnson, J. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- Zhao, L., & Li, P. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PubMed Central. [Link]
- Kumar, A., & Sahoo, S. K. (2013). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- Zhao, L., & Li, P. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. [Link]
- Wang, J., & Skolnik, S. (2019). pKa, Solubility, and Lipophilicity.
- Comer, J. E. (2003). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. [Link]
- Bhattachar, S. N., & Deschenes, L. A. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
- Curcio, M., & Cirillo, G. (2020). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. evotec.com [evotec.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpdft.com [rjpdft.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. arborpharmchem.com [arborpharmchem.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 23. seppic.com [seppic.com]
- 24. pharmtech.com [pharmtech.com]
- 25. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 26. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Reaction Monitoring with TLC and LC-MS
Welcome to the technical support center for reaction monitoring. In the fast-paced world of chemical research and drug development, efficiently tracking the progress of a chemical reaction is paramount. It's the key to optimizing yield, minimizing impurities, and understanding reaction kinetics. This guide is designed for the hands-on researcher, providing field-proven insights and troubleshooting strategies for two of the most ubiquitous tools in the chemist's arsenal: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Here, we move beyond simple protocols. We will delve into the causality behind common issues, offering logical frameworks to diagnose and resolve the experimental hurdles you encounter at the bench.
Section 1: Thin-Layer Chromatography (TLC) — The Chemist's First Look
TLC is a rapid, cost-effective, and indispensable technique for a quick snapshot of your reaction's progress.[1] Its simplicity, however, can sometimes be deceptive. Below are answers to the most common issues encountered during TLC analysis.
TLC Troubleshooting Guide & FAQs
Question 1.1: My spots are streaking or elongated. What is causing this and how can I fix it?
Answer: Spot streaking is a frequent issue that obscures results, making it difficult to determine if your starting material is consumed or how many products are forming. The primary causes are sample overloading and compound-stationary phase incompatibility.[1][2][3][4]
-
Causality & Explanation:
-
Overloading: Applying too much sample to the baseline saturates the silica gel.[3][4] As the mobile phase moves up the plate, it cannot efficiently dissolve and transport the entire spot, leading to a continuous "streak" rather than a compact circle.
-
Strongly Acidic/Basic Compounds: If your compound has a strongly acidic or basic functional group (e.g., a carboxylic acid or an amine), it can interact too strongly with the slightly acidic silica gel stationary phase. This causes a portion of the molecules to "stick" to the baseline and slowly leach off as the solvent passes, resulting in a streak.[2][3]
-
Inappropriate Polarity: A solvent system that is too weak (nonpolar) may not effectively move a polar compound off the baseline, causing it to streak.[4]
-
-
Solutions:
-
Dilute Your Sample: The simplest fix is often the correct one. Dilute the sample you are spotting on the plate. You need much less material than you think for a clear TLC spot.
-
Modify the Mobile Phase: For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to your eluent.[2] This protonates the silica surface, reducing the strong interaction with your acidic analyte. For basic compounds, add a few drops of triethylamine or ammonia to the mobile phase to achieve a similar effect by competing for the acidic sites on the silica.[2][3]
-
Change the Stationary Phase: For highly polar compounds, a standard silica plate may not be suitable. Consider using a reversed-phase (e.g., C18-silica) TLC plate where the stationary phase is nonpolar.[2][5]
-
Question 1.2: My spots are all at the top (or bottom) of the plate. How do I adjust the Rf value?
Answer: The Retention Factor (Rf), the ratio of the distance the spot travels to the distance the solvent front travels, is a critical parameter. An ideal Rf for the starting material is around 0.3-0.5 to allow clear separation from new product spots.[6][7]
-
Causality & Explanation:
-
Rf Too High (Spots at Top): Your mobile phase is too polar.[2] The eluent has a very high affinity for your compounds, carrying them up the plate with the solvent front, resulting in poor separation.
-
Rf Too Low (Spots at Bottom): Your mobile phase is not polar enough.[2] The eluent cannot effectively move the compounds from the baseline, causing them to remain at the origin.
-
-
Solutions:
-
To Decrease a High Rf: Reduce the polarity of your mobile phase. If you are using a mixture like 50% ethyl acetate in hexane, try reducing it to 20% or 30% ethyl acetate.[5][7]
-
To Increase a Low Rf: Increase the polarity of your mobile phase.[2] Using the same example, you would increase the percentage of the more polar solvent (ethyl acetate).
-
Systematic Approach: A good starting point for many organic compounds is a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate).[5][6] You can run several TLC plates simultaneously with different solvent ratios (e.g., 10%, 20%, 50% ethyl acetate in hexane) to quickly find the optimal system.[6]
-
Question 1.3: I don't see any spots on my plate after development. What went wrong?
Answer: A blank TLC plate can be perplexing. The issue could stem from the sample itself, the spotting process, or the visualization method.
-
Causality & Explanation:
-
Sample Too Dilute: The concentration of your compound may be below the detection limit of the visualization technique.[2][4]
-
Compound is Not UV-Active: Many organic compounds are visible under a UV lamp because they contain chromophores. However, if your compound lacks a suitable chromophore, it will be invisible under UV light.[2]
-
Spotting Below Solvent Line: If you draw your baseline too low in the developing chamber, your spotted sample will dissolve directly into the solvent pool instead of undergoing chromatography.[4]
-
Compound Volatility: Very volatile compounds may evaporate from the plate before or during development.[2]
-
-
Solutions:
-
Concentrate the Spot: Apply your sample to the same spot multiple times, allowing the solvent to fully evaporate between each application.[2][4]
-
Use a Chemical Stain: If UV light fails, use a chemical stain. Stains like potassium permanganate, ceric ammonium molybdate, or anisaldehyde are excellent for visualizing a wide range of organic compounds.
-
Check Your Setup: Always draw your baseline in pencil (ink will run with the solvent) and ensure it is above the level of the mobile phase in the chamber.[4][8]
-
Workflow Protocol: Running a TLC Plate for Reaction Monitoring
-
Prepare the Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor, which ensures reproducible Rf values. Cover the chamber and let it equilibrate.[8][9]
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8] Mark three faint dots on this line for your lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).
-
Spot the Plate:
-
Using a capillary tube, spot a dilute solution of your starting material on the 'SM' and 'C' marks.
-
Take a small aliquot from your reaction and spot it on the 'RM' and 'C' marks.[6] The co-spot lane is crucial as it helps to confirm the identity of the starting material spot in the reaction mixture, especially if Rf values are very similar.[10]
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. The baseline must be above the solvent level.[9] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[8][10]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.[9] A successful reaction will show the disappearance of the SM spot and the appearance of a new product spot in the RM lane.
TLC Troubleshooting Logic
Here is a decision-making workflow for common TLC problems.
Caption: Troubleshooting Logic for Common TLC Issues.
Section 2: LC-MS — Confirmation and Deeper Insight
While TLC provides a rapid qualitative check, Liquid Chromatography-Mass Spectrometry (LC-MS) offers definitive quantitative data and mass confirmation.[11][12][13] It is an indispensable tool in modern drug development for confirming product identity, identifying byproducts, and quantifying conversion.[14][15]
LC-MS Troubleshooting Guide & FAQs
Question 2.1: I don't see a peak for my expected mass. What are the possible causes?
Answer: The absence of an expected mass peak is a common and frustrating issue. The problem can lie with the sample, the chromatography, or the mass spectrometer's ionization source.
-
Causality & Explanation:
-
Poor Ionization: Electrospray ionization (ESI), the most common LC-MS source, requires the analyte to form gas-phase ions. If your compound does not readily accept or lose a proton, or form an adduct, it will not be detected. The mobile phase composition, especially pH and additives, is critical for promoting ionization.[16]
-
Signal Suppression: Co-eluting compounds from your reaction mixture (e.g., salts, non-volatile buffers) can compete with your analyte in the ionization process, suppressing its signal.[17]
-
Instrumental Issues: Problems can range from a blocked injector to incorrect source parameters (e.g., temperature, gas flows, voltages) or a detector malfunction.[18][19]
-
Compound Instability: Your compound might be degrading in the source, which can operate at elevated temperatures.[20]
-
-
Solutions:
-
Optimize Mobile Phase: Ensure your mobile phase contains a volatile acid (like 0.1% formic acid for positive mode) or base (like 0.1% ammonium hydroxide for negative mode) to promote protonation or deprotonation.[21] Avoid non-volatile buffers like phosphates or sulfates at all costs.[21]
-
Sample Clean-up: If possible, perform a simple work-up or filtration of your reaction aliquot to remove salts and other interferences before injection.[20][22]
-
Optimize Source Conditions: Infuse a standard solution of your compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.[16][20]
-
Check for Adducts: Your compound may not be ionizing as the expected [M+H]+. Look for common adducts like sodium ([M+Na]+) or ammonium ([M+NH4]+).[23][24]
-
Question 2.2: My chromatographic peak shape is poor (tailing, fronting, or splitting). How can I improve it?
Answer: Poor peak shape compromises resolution and quantification. The causes are often related to interactions on the column or issues with the injection solvent.
-
Causality & Explanation:
-
Peak Tailing: Often caused by secondary interactions between basic analytes and acidic residual silanol groups on the silica-based column packing.[25] It can also be caused by a partially blocked column frit or column degradation.[26]
-
Peak Fronting: Typically occurs when the column is overloaded with the sample.
-
Peak Splitting: This can be a sign of a partially blocked column inlet frit, a column void (a channel that has formed in the packing material), or an injection solvent that is much stronger than the mobile phase.[22]
-
-
Solutions:
-
For Tailing: Add a small amount of an acidic modifier like formic acid to the mobile phase to suppress silanol interactions. If the problem persists, consider a column with a different stationary phase or end-capping.
-
For Fronting: Dilute your sample.
-
For Splitting:
-
Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[27] Injecting in a much stronger solvent causes the sample band to spread improperly at the head of the column.
-
Try back-flushing the column to dislodge particulates from the inlet frit.[26] If this doesn't work, the column may need to be replaced.
-
-
Question 2.3: I see multiple mass peaks for what should be a single compound. What are they?
Answer: It is very common in ESI-MS to see multiple signals for a single pure compound. Understanding their origin is key to correct data interpretation.
-
Explanation:
-
Adducts: As mentioned, instead of just protonating ([M+H]+), molecules can form adducts with ions present in the mobile phase or sample matrix. This is a normal part of the ESI process.[28]
-
Isotopes: Most elements have naturally occurring stable isotopes (e.g., ¹³C, ³⁷Cl). Your mass spectrum will show a distribution of peaks reflecting these isotopic abundances. For a compound containing one chlorine atom, you will see two peaks, M and M+2, in an approximate 3:1 ratio.
-
Multiply Charged Ions: Larger molecules like peptides or proteins can accept multiple protons, leading to ions like [M+2H]²⁺ or [M+3H]³⁺. These will appear at m/z values of (Mass+2)/2 and (Mass+3)/3, respectively.
-
In-source Fragments: Sometimes, molecules can fragment within the ionization source itself, leading to lower mass peaks.
-
-
Action:
-
Consult a table of common adducts to identify them. The mass difference between peaks is the key identifier.
-
Use an isotope pattern calculator to confirm if the observed pattern matches your expected molecular formula.
-
Table: Common Adducts in Positive Ion ESI-MS
This table provides a quick reference for identifying common adducts based on the mass difference from your expected molecular ion (M) or the protonated molecule ([M+H]⁺).
| Adduct Ion | Formula | Mass Difference from M | Mass Difference from [M+H]⁺ | Common Sources |
| Proton | [M+H]⁺ | +1.007 | 0 | Acidic mobile phase |
| Sodium | [M+Na]⁺ | +22.989 | +21.982 | Glassware, mobile phase impurities[24][28] |
| Ammonium | [M+NH₄]⁺ | +18.034 | +17.027 | Ammonium formate/acetate buffer[23] |
| Potassium | [M+K]⁺ | +38.963 | +37.956 | Glassware, mobile phase impurities[24] |
| Acetonitrile | [M+ACN+H]⁺ | +42.034 | +41.027 | Acetonitrile in mobile phase |
Masses are monoisotopic.
General Workflow for LC-MS Reaction Monitoring
This diagram illustrates the logical flow of a typical LC-MS analysis for tracking a chemical reaction.
Caption: LC-MS Reaction Monitoring Workflow.
Section 3: Integrated Analysis — TLC and LC-MS in Synergy
Neither technique is a silver bullet. The true power in reaction monitoring comes from using TLC and LC-MS in a complementary fashion.
-
TLC for High-Throughput Screening: Use TLC to rapidly check reaction progress at multiple time points (e.g., every 15-30 minutes). Its low cost and speed allow you to get a qualitative "yes/no" answer about whether the starting material is being consumed and a new spot is forming. This prevents unnecessary use of the more resource-intensive LC-MS.
-
LC-MS for Confirmation and Detail: Once TLC indicates a significant change (e.g., the reaction appears complete), run an LC-MS analysis. This will:
-
Confirm Identity: Verify the molecular weight of the product peak.
-
Quantify Conversion: By comparing the peak areas of the starting material and product, you can determine the percent conversion.
-
Identify Byproducts: LC-MS can reveal minor impurities or byproducts that may not be visible or separable by TLC. This information is critical for optimizing reaction conditions and planning purification.
-
By leveraging the speed of TLC and the power of LC-MS, researchers can make informed decisions quickly, accelerating the pace of discovery and development.
References
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
- University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
- LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
- ChemBAM. TLC troubleshooting. [Link]
- Spectroscopy. (2021, November 29).
- Bitesize Bio. (2022, June 3).
- Lab-Training. (2023, November 13).
- Biotech Spain. (2023, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
- Waters. What are common adducts in ESI mass spectrometry?. [Link]
- Element Lab Solutions.
- Mtoz Biolabs.
- Chromatography Today. (2014, August 22). The Role of LC–MS - in Drug Discovery. [Link]
- University of York, Chemistry Teaching Labs. General procedure. [Link]
- University of Rochester, Department of Chemistry.
- CHROMacademy.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
- ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question?. [Link]
- NIH Public Access. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). [Link]
- Chromatography Today. (2017, December 1). Yes.
- American Laboratory. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
- Biotage. (2023, February 10).
- BioAgilytix.
- University of Colorado Boulder, Department of Chemistry.
- Journal of Chromatographic Science. (1997, April). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. [Link]
- ResearchGate. (2017, December).
- PubMed. (2002).
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
- ResearchGate. (2021, February 18).
- Wiley Analytical Science. (2002).
- ResearchGate. (2013, February 20).
- YouTube. (2024, June 13).
- NIH Public Access. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
- Fiehn Lab.
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link]
- LCGC International. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. [Link]
- ResearchGate. LC-MS data analysis.
- LCGC International. (2015, February 17). My LC–MS isn't behaving! Where do I start?. [Link]
- ResearchGate. (2024, January 10). Disappearing peaks in LC-MS ?. [Link]
- LGC Group.
- Agilent Technologies. Basics of LC/MS. [Link]
- YouTube. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101). [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. silicycle.com [silicycle.com]
- 3. chembam.com [chembam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. biotage.com [biotage.com]
- 8. Chemistry Teaching Labs - General procedure [chemtl.york.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How To [chem.rochester.edu]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. biotech-spain.com [biotech-spain.com]
- 18. What Are the Reasons for No Peaks in Liquid Chromatography Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. learning.sepscience.com [learning.sepscience.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 28. acdlabs.com [acdlabs.com]
Technical Support Center: The Impact of Water on Activating the Carboxylic Acid Group
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the activation of carboxylic acids, with a special focus on the often-underestimated role of water. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of chemical principles.
FAQs: Fundamental Interactions of Water with Carboxylic Acids
Question 1: How does water affect the solubility of my carboxylic acid-containing compound?
The solubility of carboxylic acids in water is a balance between the polar carboxyl group and the nonpolar nature of the rest of the molecule.[1][2]
-
Short-chain carboxylic acids (1 to 5 carbons) are generally water-soluble because the polar carboxyl group, which can form hydrogen bonds with water, dominates the molecule's character.[1][3][4]
-
Long-chain carboxylic acids have limited water solubility due to the increasingly hydrophobic nature of the alkyl chain.[1] These larger acids are more soluble in less polar solvents like alcohols and ethers.[1]
A key strategy to dissolve a hydrophobic carboxylic acid in an aqueous buffer is to increase the pH. By adding a base like sodium hydroxide, the carboxylic acid is deprotonated to form a carboxylate salt, which is typically much more water-soluble.[1][2]
Question 2: What is the significance of the pKa of my carboxylic acid, and how does pH influence its activation?
The pKa is the pH at which the carboxylic acid is 50% in its protonated (R-COOH) form and 50% in its deprotonated (R-COO⁻) carboxylate form. Most simple carboxylic acids have a pKa between 4 and 5.[5][6]
The ionization state of the carboxylic acid is critical for its activation:
-
For activation chemistries like those using carbodiimides (e.g., EDC), the carboxylate form (R-COO⁻) is the reactive species. Therefore, the pH of the reaction buffer must be carefully controlled.
-
At a pH well below the pKa , the carboxylic acid will be predominantly in its protonated, less reactive form.
-
At a pH near or above the pKa , a significant portion of the molecules will be in the reactive carboxylate form.[7]
The Henderson-Hasselbalch equation can be used to determine the ratio of the deprotonated to protonated form at a given pH.[7]
Troubleshooting Guide: Carbodiimide-Mediated Activation in Aqueous Environments
Carbodiimide chemistry, most commonly employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a cornerstone of bioconjugation and other aqueous-phase reactions.[8] However, water presents both a necessary solvent and a competing reactant.
Question 3: I'm seeing very low or no yield in my EDC/NHS coupling reaction. What are the likely causes related to water?
This is a frequent challenge, and water-related side reactions are often the culprit.[9]
-
Hydrolysis of the O-acylisourea intermediate: The primary activated species formed when EDC reacts with a carboxylic acid is the O-acylisourea intermediate.[8][10] This intermediate is highly unstable in water and can quickly hydrolyze, regenerating the original carboxylic acid and forming an N-unsubstituted urea byproduct.[8]
-
Hydrolysis of the NHS-ester: To combat the instability of the O-acylisourea, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. This creates a more stable, amine-reactive NHS-ester.[10][11] However, this NHS-ester is also susceptible to hydrolysis, especially at higher pH values.[12][13]
-
Inactive Reagents due to Moisture: EDC and NHS are sensitive to moisture.[12][13] Improper storage and handling can lead to their degradation before they are even added to the reaction.
Question 4: What is the optimal pH for a two-step EDC/NHS reaction in an aqueous buffer, and why?
A two-step protocol is often employed to maximize efficiency and minimize side reactions.[13]
-
Activation Step (Carboxyl activation with EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[12][13] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[10] At this pH, there is a sufficient concentration of the reactive carboxylate anion, while the rate of hydrolysis of the newly formed NHS-ester is minimized.[13]
-
Conjugation Step (NHS-ester reaction with amine): This step is most efficient at a pH of 7.2-8.5 .[12][13] Buffers like phosphate-buffered saline (PBS) are commonly used.[13] In this pH range, the primary amine of the molecule to be conjugated is deprotonated and thus more nucleophilic, readily attacking the NHS-ester to form a stable amide bond.
Question 5: A precipitate formed during my reaction. What could be the cause?
Precipitation can occur for several reasons:
-
Protein Aggregation: A high degree of conjugation can lead to changes in protein solubility and cause aggregation.[13] Consider reducing the molar excess of the EDC/NHS reagents.
-
Insolubility of Reactants or Products: If one of your molecules has limited water solubility, it may precipitate out of solution.[14] In some cases, a suspension can still allow for a successful reaction if the reactive groups are on the surface of the insoluble material.[14]
-
Formation of Dicyclohexylurea (DCU) with DCC: If you are using the water-insoluble carbodiimide, DCC (N,N'-dicyclohexylcarbodiimide), the urea byproduct (DCU) is insoluble in most organic solvents and will precipitate. While DCC is not typically used in aqueous reactions, this is an important consideration in organic synthesis.[8]
Question 6: Can my buffer components interfere with the activation reaction?
Yes, the choice of buffer is critical.
-
Avoid Buffers with Primary Amines: Buffers such as Tris and glycine contain primary amines that will compete with your target molecule for reaction with the activated carboxylic acid, significantly reducing your yield.[12]
-
Avoid Buffers with Carboxylates: Carboxylate-containing buffers, like acetate, will compete with your molecule of interest for activation by EDC.[12]
-
Phosphate Buffers: While commonly used for the conjugation step, phosphate buffers can sometimes interfere with the EDC activation step.[10][12]
Experimental Protocols & Data
Protocol 1: Two-Step EDC/NHS Activation of a Protein in Aqueous Buffer
This protocol provides a general framework for activating carboxyl groups on a protein for subsequent conjugation to an amine-containing molecule.
Materials:
-
Protein with accessible carboxyl groups (e.g., in MES buffer)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Spin desalting column
Procedure:
-
Reagent Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[12] Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Protein Preparation: Ensure your protein is in an amine-free and carboxylate-free buffer. If necessary, perform a buffer exchange into the Activation Buffer using a spin desalting column.
-
Activation:
-
In a reaction tube, add the EDC and Sulfo-NHS solutions to your protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein.
-
Incubate the mixture for 15-30 minutes at room temperature.[12]
-
-
Removal of Excess Reagents: Immediately after activation, remove excess EDC and Sulfo-NHS using a spin desalting column, exchanging the protein into the Coupling Buffer. This step is crucial to prevent unwanted cross-linking of your amine-containing molecule by residual EDC.
-
Conjugation:
-
Add your amine-containing molecule to the activated protein solution. The optimal molar ratio should be determined empirically, but a 10-20 fold molar excess of the amine-containing molecule over the protein is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can sometimes improve yield.[12]
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will react with any remaining NHS-esters.
-
Purification: Purify the final conjugate from excess quenching reagent and unreacted molecules using an appropriate method, such as dialysis or size-exclusion chromatography.
Table 1: pKa Values of Common Carboxylic Acids
| Carboxylic Acid | pKa |
| Formic Acid | 3.77[5] |
| Acetic Acid | 4.76[5] |
| Propionic Acid | 4.87 |
| Butyric Acid | 4.82 |
| Benzoic Acid | 4.20 |
| Citric Acid (pKa1) | 3.13 |
| Glutamic Acid (γ-carboxyl) | 4.25 |
| Aspartic Acid (β-carboxyl) | 3.86 |
Note: pKa values can vary slightly depending on temperature and ionic strength.[15]
Visualizing the Process: Mechanisms and Workflows
Diagram 1: The Role of Water in EDC/NHS Chemistry
Caption: Competing reactions in EDC/NHS chemistry.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
Caption: A logical approach to troubleshooting low yield.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
- Wikipedia. (n.d.). Carboxylic acid.
- Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids.
- Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water.
- Britannica. (n.d.). Carboxylic acid.
- Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids.
- PubMed. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research.
- JoVE. (2023). Preparation of Amides.
- Wikipedia. (n.d.). Carbodiimide.
- YouTube. (2018). Acidity of carboxylic acids.
- Žatko, D., Věžník, J., & L, K. (2018). Monitoring Action Readiness of Coupling Reagent Carbodiimide in Aqueous Solutions. Mendel.
- ResearchGate. (2024). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions.
- Chemistry LibreTexts. (2020). Acidity of Carboxylic Acids.
- ResearchGate. (2016). EDC/NHS coupling of a water-soluble R1COOH and a non water-soluble R2NH2?.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
- ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26[17] (25 °C)..
- Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?.
- Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary).
- Approximate pKa chart of the functional groups. (n.d.).
- KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
- NIH. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
- Chemistry LibreTexts. (2022). The Effect of pH.
- ACS Publications. (n.d.). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.
- RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
- Chemistry LibreTexts. (2015). Acidic and Basic Character of Carboxylic Acids.
- RSC Publishing. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines.
- CK-12. (n.d.). How does the pH of the environment affect the ionization of an amino acid?.
- ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- MSU chemistry. (n.d.). Derivatives of Carboxylic Acids.
- PubMed. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents.
- Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
- PubMed. (2023). Elucidation of the Roles of Water on the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on TiO2.
- ACS Publications. (n.d.). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Semantic Scholar. (1984). A facile method for activation of carboxylic acids.
- PNNL. (2023). How Water Reduces the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on Titanium Dioxide.
- NIH. (n.d.). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts.
- ResearchGate. (2016). When added to water how quickly does EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) hydrolyze?.
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
- PubMed Central. (n.d.). Water-Activated Semiquinone Formation and Carboxylic Acid Dissociation in Melanin Revealed by Infrared Spectroscopy.
- ResearchGate. (n.d.). Useful Chemical Activation Alternatives in Solvent-Free Organic Reactions.
- ResearchGate. (n.d.). A carboxylic acid and an amine can condense to an amide and water or....
Sources
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving Pyrrolidones
Welcome to the Technical Support Center for optimizing reactions involving pyrrolidone-based solvent systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these versatile yet challenging solvents. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in scientific principles and practical field experience.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties and applications of common pyrrolidones.
Q1: What are the key properties of N-Methyl-2-pyrrolidone (NMP) that make it a good reaction solvent?
N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent widely used in organic synthesis and industrial applications.[1][2][3][4] Its efficacy stems from a unique combination of properties:
-
High Solvency: NMP's high polarity, arising from its lactam structure, allows it to dissolve a broad spectrum of both polar and non-polar compounds, including many polymers, organic molecules, and even some inorganic salts.[1][2][4]
-
Aprotic Nature: As an aprotic solvent, NMP does not readily participate in acid-base reactions, which is advantageous for many organic transformations where protic solvents could interfere.[1]
-
High Boiling Point and Thermal Stability: With a boiling point of around 202-204°C, NMP is suitable for high-temperature reactions, promoting reaction kinetics and allowing for a wider operational temperature range.[1][3][5] Its excellent thermal and chemical stability further enhances its utility in demanding synthetic systems.[2]
-
Miscibility: NMP is completely miscible with water and a wide range of common organic solvents, making it versatile for creating mixed solvent systems and for workup procedures.[1][2][3][6][7]
These properties make NMP an effective solvent for a variety of reactions, including nucleophilic substitutions, polymerizations, and formulations.[7][8]
Q2: What are the primary applications of 2-Pyrrolidone in research and industry?
2-Pyrrolidone is a versatile compound that serves as both a solvent and a key chemical intermediate.[9][10] Its applications are extensive and include:
-
Solvent: Due to its high polarity and excellent solvency, 2-pyrrolidone is used to dissolve a wide array of reactants and intermediates in organic synthesis.[9] It is also used in formulations for coatings, inks, and in the electronics industry for cleaning.[9][10]
-
Chemical Intermediate: A significant application of 2-pyrrolidone is as a precursor in the synthesis of commercially important substances.[9] It is a key raw material for the production of:
-
Pharmaceuticals: It serves as a reaction solvent in the synthesis of Active Pharmaceutical Ingredients (APIs).[10]
-
Cosmetics: In the cosmetics industry, it can act as a solvent and a penetration enhancer.[10]
Q3: What is Polyvinylpyrrolidone (PVP) and what are its main functions in chemical reactions and formulations?
Polyvinylpyrrolidone (PVP), also known as povidone, is a water-soluble polymer synthesized from the monomer N-vinylpyrrolidone.[12] It is not typically used as a primary reaction solvent but plays several crucial roles in synthesis and formulations:
-
Stabilizer and Growth Regulator: In the synthesis of nanomaterials, PVP acts as a surface stabilizer, preventing nanoparticles from aggregating and ensuring uniform size and morphology.[11]
-
Dispersant: Its excellent solubility in water and many organic solvents allows it to act as a dispersant, bridging different phases in a reaction mixture.[11]
-
Binder: PVP is widely used as a binder in the formulation of pharmaceutical tablets.[13]
-
Solubilizing Agent: The molecular structure of PVP, with its polar amide group, allows it to form complexes with many substances, enhancing the solubility of poorly soluble drugs.[14]
-
Blocking Agent: In molecular biology, PVP is used as a component of Denhardt's buffer, a blocking agent used in Southern blot analysis.[13]
PVP is valued for its physiological inertness and biocompatibility.[14]
Q4: What are the main safety concerns associated with NMP, and what are some safer alternatives?
While NMP is a highly effective solvent, its use is increasingly restricted due to significant health and safety concerns.[15][16]
Safety Concerns:
-
Reproductive Toxicity: NMP is classified as a reproductive toxicant and may damage fertility or the unborn child.[3][5][17][18][19]
-
Irritation: It can cause skin, eye, and respiratory irritation upon exposure.[1][17][20]
-
Other Health Effects: Prolonged exposure can lead to toxicity in the liver, kidneys, and nervous system.[16][19]
Safer Alternatives:
Due to these concerns, there is a growing need to replace NMP with safer alternatives. Some potential replacements include:
-
Other Pyrrolidones: N-ethyl-2-pyrrolidone (NEP) and N-butyl-2-pyrrolidone (NBP) are often considered, though they may also have associated toxicities.[5][21]
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with similar properties to NMP.[16]
-
Dihydrolevoglucosenone (Cyrene™): A bio-based solvent derived from cellulose that is biodegradable and has a more favorable safety profile.[8][21]
-
γ-Valerolactone (GVL): A biodegradable solvent derived from lignocellulosic biomass.[21]
-
Propylene Carbonate: A green polar aprotic solvent.[22]
-
2,5,7,10-Tetraoxaundecane (TOU): A solvent with physical characteristics very close to NMP.[15]
The choice of an alternative solvent depends on the specific requirements of the reaction or formulation and should be carefully evaluated.[23][24]
Section 2: Troubleshooting Guides
This section provides detailed solutions to common problems encountered when working with pyrrolidone-based solvent systems.
Problem 1: Low Reaction Yield or Slow Reaction Rate in NMP
Symptoms: Your reaction in NMP is not proceeding to completion, or the reaction rate is significantly slower than expected.
Possible Causes & Solutions:
-
Cause 1: Insufficient Temperature.
-
Explanation: Many reactions benefit from NMP's high boiling point to achieve a sufficient reaction rate.
-
Solution: Carefully increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition of starting materials or products.
-
-
Cause 2: Presence of Water.
-
Explanation: NMP is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] For water-sensitive reactions (e.g., those involving organometallics or strong bases), even small amounts of water can quench reagents and inhibit the reaction.
-
Solution: Use anhydrous NMP and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 3: Inadequate Solubility of Reagents.
-
Explanation: While NMP has excellent solvency, some reagents may still have limited solubility, especially at lower temperatures.
-
Solution: Consider the use of a co-solvent to improve the solubility of all reaction components. A non-polar co-solvent like toluene or a more polar one like DMSO could be beneficial, depending on the specific reagents.
-
Experimental Protocol: Optimizing Reaction Temperature
-
Set up multiple small-scale reactions in parallel.
-
Run each reaction at a different temperature (e.g., 80°C, 100°C, 120°C, 140°C).
-
Monitor the consumption of starting material and the formation of the product at regular intervals using an appropriate analytical technique (TLC, GC, LC-MS).
-
Plot the reaction conversion versus time for each temperature to determine the optimal condition.
Problem 2: Difficulty in Removing NMP During Product Workup
Symptoms: You are struggling to remove NMP from your reaction mixture to isolate the final product.
Possible Causes & Solutions:
-
Cause 1: High Boiling Point of NMP.
-
Explanation: NMP's high boiling point (202-204°C) makes it difficult to remove by standard rotary evaporation.[1][3][5]
-
Solutions:
-
Aqueous Workup/Extraction: If your product is not water-soluble, dilute the reaction mixture with a large volume of water. NMP is fully miscible with water, while your product may precipitate or can be extracted with a low-boiling point organic solvent (e.g., ethyl acetate, dichloromethane).[25] Repeat the aqueous wash multiple times to ensure complete removal of NMP.
-
High-Vacuum Distillation: For thermally stable products, distillation under high vacuum can be effective.
-
Column Chromatography: If the product is amenable to chromatography, this can be an effective purification method to separate the product from NMP.[26]
-
-
-
Cause 2: Product is Water-Soluble.
-
Explanation: If your product is also water-soluble, an aqueous workup will not be effective.
-
Solutions:
-
Lyophilization (Freeze-Drying): If the product is non-volatile, repeated dissolution in water followed by lyophilization can remove NMP.
-
Dialysis: For macromolecular products, dialysis against water or another suitable solvent can remove NMP.[26]
-
-
Workflow for NMP Removal
Caption: Decision workflow for removing NMP post-reaction.
Problem 3: Side Reactions or Product Decomposition in Pyrrolidone Solvents
Symptoms: Formation of unexpected byproducts or degradation of the desired product is observed.
Possible Causes & Solutions:
-
Cause 1: Reaction with NMP or its Impurities.
-
Explanation: Although generally stable, NMP can participate in certain reactions, especially at high temperatures or in the presence of strong acids or bases.[6] Impurities in the solvent can also lead to side reactions.
-
Solution:
-
Use high-purity NMP.
-
Consider if a lower reaction temperature would be sufficient.
-
If the reaction is sensitive to basicity, consider that NMP is a very weak base.[6]
-
NMP can undergo oxidation when heated in the presence of air, forming byproducts that can contaminate the sample.[27] Running the reaction under an inert atmosphere can prevent this.
-
-
-
Cause 2: Thermal Decomposition of Reactants or Products.
-
Explanation: The high temperatures often employed in NMP-mediated reactions may be causing your starting materials or product to decompose.
-
Solution:
-
Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
If possible, use a catalyst to enable the reaction to proceed at a lower temperature.
-
-
Section 3: Data and Protocols
Table 1: Physicochemical Properties of Common Pyrrolidone-Based Solvents[6]
| Property | N-Methyl-2-pyrrolidone (NMP) | N-Ethyl-2-pyrrolidone (NEP) | 2-Pyrrolidone | N-Butyl-2-pyrrolidone (NBP) |
| CAS Number | 872-50-4 | 2687-91-4 | 616-45-5 | 3470-98-2 |
| Molecular Formula | C₅H₉NO | C₆H₁₁NO | C₄H₇NO | C₈H₁₅NO |
| Molecular Weight ( g/mol ) | 99.13 | 113.16 | 85.10 | 141.21 |
| Boiling Point (°C) | 202 - 204 | 212.5 | 245 | 243.8 |
| Appearance | Colorless to slightly yellow liquid | Colorless transparent liquid | Colorless liquid or crystals | Colorless to pale yellow liquid |
Experimental Protocol: General Procedure for a Suzuki Coupling Reaction in NMP
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous NMP as the solvent, followed by an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship of Solvent Properties to Application
Caption: How pyrrolidone properties enable specific applications.
References
- 2-Pyrrolidone: A Cornerstone of Organic Synthesis and M
- N-Methyl-2-pyrrolidone (NMP)
- NMP Alternatives: Dioxolane & TOU - Integr
- A Comparative Analysis of Pyrrolidinone Derivatives as Solvents for Researchers and Drug Development Professionals - Benchchem. (URL: )
- The Essential Nature of PVP in Modern Chemical Synthesis. (URL: )
- The Role of 2-Pyrrolidone as a Vers
- The uses of 2-Pyrrolidinone - ChemicalBook. (URL: )
- Safer Solvents to Replace NMP, Product Article - ChemPoint.com. (URL: )
- NMP Chemical Synthesis Applic
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
- Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. (URL: )
- N-Methyl-2-Pyrrolidone. (URL: )
- N-Methyl-2-Pyrrolidone (NMP). (URL: )
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. (URL: [Link])
- N-METHYL 2-PYRROLIDONE (NMP)
- N-Methyl-2-pyrrolidone - Wikipedia. (URL: [Link])
- N-Methyl-2-pyrrolidone (NMP) - Common Organic Chemistry. (URL: )
- SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield Global. (URL: )
- Physical Characteristics (Typical) Section 9 of SDS Issue: November 16 PRODUCT: N-Methyl-2- Pyrrolidone UN No. N/A 1090 Other Na - Sydney Solvents. (URL: )
- How can I remove the NMP solvent from my reaction?
- Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. (URL: [Link])
- The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PubMed Central. (URL: [Link])
- N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. (URL: )
- NMP Purific
- Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH&Co.KG. (URL: )
- METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. (URL: [Link])
- Safety Data Sheet - SPS | Solvents & Petroleum Service, Inc. (URL: )
- US20220144772A1 - Method for purifying waste n-methyl-2-pyrrolidone mixture solution - Google P
- Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism - ResearchG
- (PDF)
- Polyvinylpyrrolidone - Wikipedia. (URL: [Link])
- polyvinylpyrrolidone pvp solution - Shanghai Yearn Chemical Science-Tech Co., Ltd. (URL: )
- Sample Contamination with NMP-oxidation Products and Byproduct-free NMP Removal from Sample Solutions | Energy & Fuels - ACS Public
- A Closer Look at N-Methyl-2-Pyrrolidone (NMP)
- Synthesis of polyvinylpyrrolidone (PVP) - Green Chemistry in Teaching Labo. (URL: )
- Chemical properties of Polyvinylpyrrolidone - ChemicalBook. (URL: )
- N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (URL: [Link])
- (PDF)
- (PDF)
- Getting rid of N-Methyl-2-pyrrolidone (NMP), solution?
- Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Public
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (URL: [Link])
Sources
- 1. polybluechem.com [polybluechem.com]
- 2. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 3. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]
- 4. maratek.com [maratek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pt.tnjchem.com [pt.tnjchem.com]
- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Green Chemistry in Teaching Labo [web.njit.edu]
- 13. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 14. Chemical properties of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]
- 15. Alternatives-NMP [icspecialties.com]
- 16. chempoint.com [chempoint.com]
- 17. greenfield.com [greenfield.com]
- 18. solventsandpetroleum.com [solventsandpetroleum.com]
- 19. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. nj.gov [nj.gov]
- 21. Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03157K [pubs.rsc.org]
- 22. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Managing neurotoxicity in cefepime induced by the pyrrolidine moiety
A Guide for Researchers on Managing Neurotoxicity Induced by the Pyrrolidine Moiety
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating cefepime-induced neurotoxicity (CIN). This guide provides in-depth, field-proven insights and practical troubleshooting for experiments focused on the neurotoxic effects of cefepime, with a particular emphasis on the role of its pyrrolidine moiety. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of cefepime-induced neurotoxicity.
Q1: What is Cefepime-Induced Neurotoxicity (CIN)?
A1: Cefepime-induced neurotoxicity is a serious adverse drug reaction characterized by a range of neurological symptoms.[1] Manifestations can include diminished consciousness (observed in up to 80% of cases), disorientation, confusion, myoclonus (involuntary muscle twitching), aphasia, and seizures.[2][3] In severe cases, it can lead to nonconvulsive status epilepticus (NCSE) or coma.[4] The incidence is relatively low in the general population but increases significantly, up to 15%, in ICU patients, particularly those with underlying risk factors.[4] Symptoms typically appear a median of four days after starting cefepime therapy and often resolve within two days of discontinuing the drug.[4]
Q2: What is the primary molecular mechanism behind CIN?
A2: The predominant theory is that CIN results from concentration-dependent, competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS).[2][5] Cefepime crosses the blood-brain barrier (BBB) and inhibits GABA, the brain's primary inhibitory neurotransmitter.[1] This inhibition reduces the influx of chloride ions into neurons, leading to a state of neuronal hyperexcitability and depolarization, which clinically manifests as the symptoms of neurotoxicity.[2][6]
Q3: What is the suspected role of the N-methylpyrrolidine moiety in cefepime's neurotoxicity?
A3: While the exact contribution is an active area of research, the N-methylpyrrolidine (NMP) moiety, a five-membered nitrogen-containing ring, is implicated in cefepime's neurotoxic profile.[7][8] Structure-activity relationship studies on related β-lactam antibiotics suggest that side chains play a crucial role in GABA-A receptor affinity. The pyrrolidine ring's structure and basicity may enhance the molecule's ability to bind to the GABA-A receptor, thereby blocking its inhibitory function more potently than other cephalosporins.[9] Investigating analogs of cefepime with modified or absent pyrrolidine rings is a key strategy to confirm and characterize its specific role.
Q4: What are the most critical risk factors for developing CIN?
A4: The single most significant risk factor is renal dysfunction.[4] Since approximately 85% of cefepime is excreted unchanged by the kidneys, impaired renal function can dramatically increase the drug's half-life from 2 hours to as long as 13 hours, leading to accumulation and toxic serum concentrations.[1][4] Other major risk factors include excessive dosing, advanced age, pre-existing brain injury or CNS disorders, and conditions that compromise the BBB integrity, such as sepsis.[2][6] It is important to note that neurotoxicity can still occur in 26% of cases despite appropriate renal dose adjustments, highlighting the need for vigilance.[4][10]
Q5: How does cefepime penetrate the blood-brain barrier (BBB)?
A5: Cefepime can cross the BBB, allowing it to reach the CNS.[11] Under normal conditions, penetration is around 10%. However, in states of systemic inflammation like sepsis, the integrity of the BBB can be disrupted, increasing cefepime penetration up to 45%.[2] This increased penetration allows cefepime to achieve concentrations in the cerebrospinal fluid (CSF) sufficient to exert its antagonistic effect on GABA-A receptors.[6]
Q6: What specific cefepime concentrations are associated with neurotoxicity?
A6: While a definitive toxic threshold is still being established, research indicates a strong correlation between high cefepime concentrations and neurotoxicity.[12] Trough concentrations exceeding 20 mg/L are associated with an increased risk.[4] Some studies suggest the probability of neurotoxicity rises sharply around a plasma concentration of 22 mg/L, with a median concentration of 45 mg/L reported in patients experiencing neurotoxic symptoms.[4][10] One analysis identified a minimum plasma concentration (Cmin) of 49 mg/L as a strong predictor of CIN.[13]
Table 1: Clinical Characteristics of Cefepime-Induced Neurotoxicity (CIN)
| Feature | Description | Reference(s) |
| Common Symptoms | Diminished level of consciousness, disorientation, myoclonus, confusion, aphasia, seizures. | [2],[4],[3] |
| Key Risk Factors | Renal dysfunction (present in ~80-87% of cases), excessive dosing, advanced age, critical illness. | [4],[3],[14] |
| Time to Onset | Median of 4-5 days after initiation of cefepime therapy. | [4],[3] |
| Time to Resolution | Median of 2 days after cefepime discontinuation or intervention (e.g., hemodialysis). | [4],[11] |
| EEG Findings | Abnormalities are common (~100% of cases with EEG). Findings include triphasic waves, focal sharp waves, and nonconvulsive status epilepticus (NCSE). | [2],[4] |
Mechanism of Cefepime-Induced Neurotoxicity
The following diagram illustrates the proposed pathway for CIN. Cefepime crosses a compromised blood-brain barrier, binds to and inhibits the GABA-A receptor, leading to reduced neuronal inhibition and subsequent hyperexcitability.
Caption: Proposed mechanism of cefepime neurotoxicity.
Troubleshooting Guides for Researchers
This section provides practical solutions to common challenges encountered during the experimental investigation of CIN.
Problem 1: High Variability in In Vitro Neurotoxicity Assay Results
-
Observation: You are seeing inconsistent IC50 values or significant well-to-well and plate-to-plate variability when testing cefepime or its analogs on neuronal cell cultures.
-
Causality: In vitro neurotoxicity data can be highly sensitive to experimental conditions.[15] Variability often stems from three sources: 1) Biological System: Immortalized cell lines (e.g., SH-SY5Y) can have genetic drift over passages, altering their response. Primary or iPSC-derived neurons, while more physiologically relevant, can have batch-to-batch variability. 2) Compound Stability: Cefepime and its analogs may have limited stability in culture media at 37°C. 3) Assay Endpoint: A simple cytotoxicity assay (e.g., MTT) may not be sensitive enough. Neurotoxicity often precedes cell death, so functional endpoints like neurite outgrowth or electrophysiological activity are more robust early indicators.[16]
-
Recommended Action & Protocol:
-
Standardize Your Biological System:
-
Use cells from a consistent, low passage number.
-
Consider transitioning to human iPSC-derived neurons for higher translational relevance, despite the higher cost and complexity.
-
-
Verify Compound Concentration & Stability:
-
Perform a stability test of your compound in your specific culture medium over your experiment's time course (e.g., 24-48 hours) using HPLC.
-
Always prepare fresh dilutions of the test compounds immediately before use.
-
-
Implement a More Sensitive, Multi-Endpoint Assay Strategy:
-
Primary Screen (Cytotoxicity): Use a lactate dehydrogenase (LDH) assay, which measures membrane integrity and is often more reliable than metabolic assays.
-
Secondary Screen (Morphological): Implement a neurite outgrowth assay using high-content imaging to quantify subtle, sublethal neurotoxic effects. (See Protocol 2).
-
Functional Screen (Electrophysiology): For detailed mechanistic studies, use a microelectrode array (MEA) platform to assess changes in neuronal firing rates and network synchronicity.[16]
-
-
Caption: Troubleshooting decision tree for in vitro neurotoxicity assays.
Problem 2: Failure to Induce a Clear Neurotoxic Phenotype in a Rodent Model
-
Observation: You are administering high doses of cefepime to rats or mice but are not observing the expected seizures or myoclonic jerks seen in humans.
-
Causality: Replicating CIN in a healthy animal model is challenging. 1) Pharmacokinetics: Standard rodent models have efficient renal clearance, preventing the drug accumulation that is a key risk factor in humans. 2) BBB Penetration: The BBB in healthy rodents is less permeable than in critically ill human patients, limiting the CNS exposure to cefepime.[17] 3) Observational Sensitivity: Subtle neurotoxic effects may not be apparent through gross observation and may require more sensitive measurement tools like EEG or a structured behavioral scoring system.[17]
-
Recommended Action & Protocol:
-
Model Renal Impairment: To mimic the primary human risk factor, consider using a model of renal impairment. A common method is the 5/6 nephrectomy model, though this is a survival surgery and requires significant expertise. A simpler, acute approach is to co-administer a renal clearance inhibitor, but this can introduce confounding factors.
-
Optimize Dosing Regimen: Instead of single bolus doses, use a continuous infusion or multiple daily doses to achieve sustained high plasma concentrations that better reflect the human clinical scenario.[17]
-
Quantify Exposure: It is critical to measure cefepime concentrations in both plasma and brain tissue (e.g., hippocampus and cortex) via LC-MS/MS. This validates that your dosing regimen is achieving the necessary exposure to induce toxicity. A rat model study found that hippocampal concentrations of ~4.1 µ g/100 mg of brain tissue were associated with seizure activity.[17]
-
Use a Sensitive Scoring System: Do not rely on simple observation. Use a standardized seizure rating scale, such as the modified Racine scale, to systematically score convulsive behaviors.[17] (See Protocol 3).
-
Problem 3: Ambiguous Results on the Pyrrolidine Moiety's Contribution to Neurotoxicity
-
Observation: Your experiments comparing a cefepime analog (with a modified pyrrolidine) to the parent drug show a difference in neurotoxicity, but the results are not statistically significant or clear-cut.
-
Causality: Isolating the effect of a single chemical moiety requires a carefully controlled experimental design. 1) Inappropriate Controls: The analog must be carefully designed. Simply removing the pyrrolidine ring alters the molecule's overall physicochemical properties (e.g., solubility, polarity), which can confound the results. An ideal study includes multiple analogs with systematic modifications. 2) Insufficient Assay Dynamic Range: The chosen assay may not be sensitive enough to detect subtle differences in neurotoxic potential between two closely related compounds.
-
Recommended Action & Protocol:
-
Design a Structure-Activity Relationship (SAR) Study:
-
Synthesize/Source a Panel of Analogs:
-
Negative Control: An analog where the entire N-methylpyrrolidine group is replaced with a non-cyclic, less basic side chain (e.g., a dimethylaminoethyl group).
-
Test Analog 1: An analog with a different ring size (e.g., a piperidine ring).
-
Test Analog 2: An analog that removes the N-methyl group from the pyrrolidine to test the influence of quaternization.
-
Positive Control: Cefepime.
-
-
-
Execute a Tiered Testing Workflow:
-
Tier 1 (In Vitro): Screen all compounds in parallel using a sensitive functional assay like neurite outgrowth or MEA. This allows for direct comparison of potency.
-
Tier 2 (PK/PD): For the most interesting analogs, perform a basic pharmacokinetic study in rodents to ensure that differences in toxicity are not simply due to major differences in brain penetration or clearance.
-
Tier 3 (In Vivo): Test only the most promising analog against cefepime in the optimized rodent neurotoxicity model. (See diagram below).
-
-
Caption: Experimental workflow for a Structure-Activity Relationship (SAR) study.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (LDH Assay)
This protocol provides a method for quantifying cell membrane damage as an indicator of cytotoxicity.
-
Cell Plating: Plate human neuroblastoma cells (e.g., SH-SY5Y) or iPSC-derived neurons in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of cefepime and test analogs in the appropriate cell culture medium. Include a vehicle control (medium only), a positive control (e.g., 1% Triton X-100 for maximum lysis), and a negative control (untreated cells).
-
Dosing: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Assay Execution:
-
After incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive (maximum LDH release) and negative (spontaneous LDH release) controls. Plot a dose-response curve to determine the EC50 value.
Protocol 2: Neurite Outgrowth Assay using High-Content Imaging
This protocol assesses sublethal neurotoxicity by measuring changes in neuronal morphology.
-
Cell Plating: Plate a suitable neuronal cell line (e.g., PC-12 cells post-NGF differentiation, or iPSC-derived neurons) on plates pre-coated with an appropriate substrate (e.g., Matrigel or Poly-D-Lysine).
-
Dosing: After cells have stabilized and begun to extend neurites (24-72 hours), treat with a range of sublethal concentrations of cefepime and its analogs. These concentrations should be determined from prior cytotoxicity assays (e.g., below the EC10 from the LDH assay).
-
Incubation: Incubate for 24-48 hours.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for neurons using an antibody against β-III tubulin (a neuron-specific marker) and a fluorescent secondary antibody (e.g., Alexa Fluor 488).
-
Stain nuclei with a counterstain like DAPI.
-
-
Imaging: Acquire images using a high-content automated imaging system. Capture multiple fields per well to ensure robust data.
-
Analysis: Use image analysis software to automatically identify cell bodies (from DAPI stain) and trace neurites (from β-III tubulin stain). Key parameters to quantify include:
-
Total neurite length per neuron
-
Number of neurite branches per neuron
-
Number of viable neurons
-
-
Interpretation: A statistically significant, dose-dependent decrease in neurite length or complexity indicates a neurotoxic effect.
Protocol 3: Establishing a Rodent Model of Cefepime-Induced Neurotoxicity
This protocol provides a framework for inducing and quantifying CIN in rats.[17]
-
Animal Model: Use adult male Sprague-Dawley rats (n=6-8 per group).
-
Dosing Regimen: Administer cefepime via continuous intravenous infusion or repeated intraperitoneal injections to maintain high plasma levels. A target daily dose might range from 500-1600 mg/kg, adjusted based on pilot studies.
-
Behavioral Assessment:
-
Observe animals continuously for a set period post-dosing (e.g., 4-6 hours).
-
Score neurotoxic behaviors every 15 minutes using the modified Racine scale :
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic body jerks
-
Stage 3: Forelimb clonus and rearing
-
Stage 4: Clonic convulsions, loss of posture
-
Stage 5: Generalized tonic-clonic convulsions
-
-
-
Pharmacokinetic Analysis (Satellite Group):
-
In a separate group of animals dosed identically, collect blood samples at multiple time points.
-
At the end of the study, euthanize the animals and harvest brain tissue (hippocampus, cortex).
-
Analyze cefepime concentrations in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Correlation: Correlate the pharmacokinetic data (plasma Cmax, AUC, brain tissue concentration) with the pharmacodynamic data (maximum Racine score, time to seizure onset) to establish an exposure-response relationship.
References
- ACP Hospitalist. (2023, July 12). Cefepime-induced neurotoxicity. American College of Physicians. [Link]
- Appa, A. A., Jain, R., Miller, J. M., et al. (2017). Cefepime-induced neurotoxicity: a systematic review. Clinical Infectious Diseases, 65(12), 2037-2045. [Link]
- Zhang, X., & Bartels, K. (2023, May 10). #PharmtoExamTable: Cefepime Neurotoxicity. University of Nebraska Medical Center. [Link]
- Fugate, J. E., Kalimullah, E. A., Hocker, S. E., et al. (2017). Characterizing Cefepime Neurotoxicity: A Systematic Review. Open Forum Infectious Diseases, 4(4), ofx170. [Link]
- Lee, S. J. (2019). Cefepime-induced neurotoxicity. Journal of Neurocritical Care, 12(2), 74-82. [Link]
- Dr.Oracle. (2025, December 1). What is the mechanism of cefepime-induced neurotoxicity?[Link]
- Rochester Regional Health. (n.d.). Encephalopathy Tango: When Beta-Lactam Antibiotics Waltz with GABA Receptor. RocScholar. [Link]
- ResearchGate. (2025, August 7). Evidence for the involvement of GABA(A) receptor blockade in convulsions induced by cephalosporins. [Link]
- Al-abed, Y., & Al-Azzam, S. (2022). The Trend of Cefepime-Induced Neurotoxicity: A Systematic Review. Cureus, 14(9), e29321. [Link]
- ResearchGate. (2025, September 9). Drug-Induced Neurotoxicity: Molecular Pathways, Clinical Manifestations, and Preventive Approaches. [Link]
- Rhodes, N. J., Wagner, J., Lalevée, N., et al. (2022). Hippocampal Concentrations Drive Seizures in a Rat Model for Cefepime-induced Neurotoxicity. bioRxiv. [Link]
- Dr. Germophile. (2022, November 26). Cefepime-Induced Neurotoxicity. [Link]
- O'Callaghan JP. (2001). Molecular Strategies for Neurotoxicity Screening: Moving Beyond the One Compound, One Mechanism Approach. CDC Stacks. [Link]
- Chen, Y. C., Chen, C. H., Chen, Y. H., et al. (2018). Neurobehavioral Effects of Cephalosporins: Assessment of Locomotors Activity, Motor and Sensory Development in Zebrafish. Frontiers in Pharmacology, 9, 169. [Link]
- Wikipedia. (n.d.). Pyrrolidine. [Link]
- Cadet, J. L., & Krasnova, I. N. (2015). Drug-induced neurotoxicity in addiction medicine: From prevention to harm reduction. Progress in Brain Research, 223, 31-49. [Link]
- Contagion Live. (2017, October 23).
- ACP Hospitalist. (2023, July 12). Cefepime-induced neurotoxicity. [Link]
- National Institutes of Health. (2021, September 8). Cefepime-Induced Neurotoxicity. [Link]
- National Institutes of Health. (n.d.). Pyrrolidine. PubChem. [Link]
- Lee, S. J. (2019). Cefepime-induced neurotoxicity. Journal of Neurocritical Care, 12(2), 74–82. [Link]
- National Institutes of Health. (n.d.). Case Report: Cefepime Induced Neurotoxicity Following a Change in Infusion Time. [Link]
- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RSC Medicinal Chemistry, 14(10), 1845-1868. [Link]
- Tilson, H. A. (1995). In vitro techniques for the assessment of neurotoxicity.
- Lam, S., et al. (2012). Blood and CSF monitoring of cefepime-induced neurotoxicity: nine case reports. Journal of Antimicrobial Chemotherapy, 67(5), 1304-1305. [Link]
- Carvalho, F., et al. (2012). Cellular and molecular mechanisms involved in the neurotoxicity of opioid and psychostimulant drugs. Brain Research Bulletin, 88(5), 451-460. [Link]
- Visikol. (2023, April 4). Neurotoxicity Assay. [Link]
- Liu, K. (n.d.).
- OECD. (n.d.). In vitro assays for developmental neurotoxicity. [Link]
- Pamies, D., et al. (2016). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of toxicology, 90(11), 2665-2684. [Link]
- Creative Bioarray. (n.d.). In Vitro Neurotoxicity. [Link]
- Fugate, J. E., et al. (2017). Characterizing Cefepime Neurotoxicity: A Systematic Review. Open Forum Infectious Diseases, 4(4), ofx170. [Link]
- Lau, C., et al. (2021). Assessment of cefepime toxicodynamics: comprehensive examination of pharmacokinetic/pharmacodynamic targets for cefepime-induced neurotoxicity and evaluation of current dosing guidelines. International Journal of Antimicrobial Agents, 58(6), 106443. [Link]
- IDWeek. (n.d.). Assessing the association between cefepime percentage free trough level and neurotoxicity. [Link]
- ResearchGate. (n.d.). The molecular structure of pyrrolidine, (II), with displacement...[Link]
- National Institutes of Health. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. [Link]
Sources
- 1. The Trend of Cefepime-Induced Neurotoxicity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acphospitalist.acponline.org [acphospitalist.acponline.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Cefepime-induced neurotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-jnc.org [e-jnc.org]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drgermophile.com [drgermophile.com]
- 10. droracle.ai [droracle.ai]
- 11. :: Journal of Neurocritical Care [e-jnc.org]
- 12. acpjournals.org [acpjournals.org]
- 13. Assessment of cefepime toxicodynamics: comprehensive examination of pharmacokinetic/pharmacodynamic targets for cefepime-induced neurotoxicity and evaluation of current dosing guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. contagionlive.com [contagionlive.com]
- 15. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. biorxiv.org [biorxiv.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrrolidine-Based Chiral Derivatization Reagents: A Comparative Analysis
Welcome to an in-depth exploration of pyrrolidine-based chiral derivatization agents (CDAs). In the fields of pharmaceutical development, metabolomics, and quality control, the accurate quantification of enantiomers is not just a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. While direct separation on chiral stationary phases (CSPs) is a powerful technique, indirect analysis via chiral derivatization remains an indispensable, robust, and often more accessible method. This approach elegantly transforms a challenging-to-separate mixture of enantiomers into a pair of diastereomers, which can then be readily resolved using standard, achiral chromatographic techniques.[1]
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in asymmetric catalysis and medicinal chemistry.[2][3] Its rigid, stereochemically defined structure makes it an exceptional building block for creating highly effective CDAs. This guide provides a comparative analysis of key pyrrolidine-based reagents, moving beyond simple protocols to explain the causality behind experimental choices. We will delve into the mechanisms, compare performance with supporting data, and provide validated workflows to empower researchers to make informed decisions for their analytical challenges.
The Foundational Principle: From Enantiomers to Separable Diastereomers
The core strategy of chiral derivatization involves the covalent reaction between the analyte of interest (e.g., a chiral amine or carboxylic acid) and an enantiomerically pure CDA. This reaction creates a new chiral center, resulting in a pair of diastereomers. Unlike the original enantiomers, which have identical physical properties in an achiral environment, the resulting diastereomers possess distinct physical properties, allowing for their separation by techniques like HPLC, GC, or even NMR.[1][4]
The logical workflow for this process is straightforward yet requires careful optimization at each step to ensure accuracy and reproducibility.
Caption: General workflow for chiral analysis via derivatization.
The Gold Standard: Marfey's Reagent (FDAA) and its Analogs
Since its introduction in 1984, Marfey's Reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), has become the benchmark for the chiral analysis of amino acids and primary amines.[5] Its widespread adoption is a testament to its reliability and broad applicability.
Mechanism of Action
The reaction proceeds via a nucleophilic aromatic substitution (SNAr). The primary amino group of the analyte attacks the electron-deficient carbon atom bonded to fluorine on the 2,4-dinitrophenyl ring. The reaction is driven by the strong electron-withdrawing nature of the two nitro groups. This forms a stable, covalently bonded derivative.[6]
Caption: Derivatization mechanism of Marfey's Reagent (FDAA).
Scope and Analytical Performance
-
Target Analytes : Primarily α-amino acids and other primary amines. It can also react with thiols and hydroxyl groups under certain conditions.[7][8]
-
Advantages :
-
Robustness : The method is well-established, with extensive literature support.[7][9]
-
High Resolution : The resulting diastereomers often exhibit excellent separation on standard C18 columns.[10]
-
Strong Chromophore : The 2,4-dinitrophenyl group provides a strong UV absorbance around 340 nm, enabling sensitive detection without interference from most biological matrices.[10]
-
-
Limitations :
-
Reaction Conditions : Requires heating (typically 40-60°C) and alkaline conditions, which can pose a risk of racemization for sensitive analytes.[6]
-
Sensitivity : While good for UV, its sensitivity can be lower compared to fluorescent reagents. However, it is amenable to mass spectrometry.[11]
-
Secondary Amines : Does not react with secondary amines like proline under standard conditions.
-
Analogs : To fine-tune selectivity and resolution, various analogs have been developed by replacing L-alanine amide with other amino acid amides, such as L-valinamide (FDVA) or L-leucinamide (FDLA).[6][8] Comparative studies have shown that while FDAA often provides the best general separation, specific analogs may offer superior resolution for certain analytes.[11][12]
Proline-Derived Reagents: Versatility for Diverse Functional Groups
The inherent chirality and structural rigidity of L-proline make it an excellent starting point for a diverse family of CDAs.[13][14] These reagents can be tailored to react with various functional groups and are compatible with multiple analytical platforms.
Key Reagents and Applications
-
(S,S)-N-trifluoroacetylproline anhydride : This reagent is used for the derivatization of chiral amines for analysis by Gas Chromatography (GC).[15] However, care must be taken as the reaction can be stereoselective and proceed with some degree of racemization of the reagent itself, necessitating careful validation.[15]
-
Dansyl-L-proline (DLP) : This reagent introduces a highly fluorescent dansyl group, enabling sensitive detection of primary and secondary amines.[16] The derivatization is typically performed in the presence of a coupling agent like diethyl phosphorocyanidate to form stable diastereomeric amides, which are well-resolved on reversed-phase columns.[16]
Mechanism of Action (Amide Coupling)
Unlike the SNAr mechanism of Marfey's reagent, many proline-derived reagents that target carboxylic acids or require activation for amine coupling rely on standard peptide coupling chemistry. This involves activating the carboxylic acid of the reagent (or analyte) to form a more reactive species that is then readily attacked by the nucleophilic amine.
Modern Reagents for High-Sensitivity Applications (LC-MS)
The demand for higher sensitivity in fields like metabolomics and clinical diagnostics has driven the development of novel pyrrolidine-based reagents optimized for mass spectrometry.
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine (PMP) : PMP is a chiral diamine that has proven highly effective for the enantiomeric separation of chiral carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[17] It reacts with the carboxylic acid moiety in the presence of a coupling agent to form a diastereomeric amide. The resulting derivatives contain two basic nitrogen atoms, making them readily ionizable and ideal for sensitive detection by positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).[17]
-
(S)-pyrrolidine-2-carboxylic acid N-(N'-methylpyridine-2-yl)amide (PCP2-Me) : This is a prime example of rational reagent design. PCP2-Me is a positively charged CDA developed specifically for the analysis of chiral carboxylic acids by LC-ESI-MS/MS.[18] The permanent positive charge on the pyridinium ring ensures high ionization efficiency, leading to significantly lower limits of detection (15-72 amol) compared to its uncharged counterpart.[18][19]
Caption: Workflow for high-sensitivity analysis of carboxylic acids.
Comparative Performance Summary
The selection of an appropriate CDA is a multi-factorial decision. The following table summarizes the key characteristics of the discussed reagents to guide this choice.
| Reagent Class | Target Analyte (Functional Group) | Typical Reaction Conditions | Primary Detection Mode | Key Advantages | Limitations |
| Marfey's Reagent (FDAA) | Primary Amines, α-Amino Acids[7] | 40-60°C, 60-90 min, pH 8-10[6] | HPLC-UV (340 nm)[10] | Gold standard, robust, excellent resolution, strong chromophore. | Requires heat, not for secondary amines, potential for racemization. |
| Dansyl-L-Proline | Primary & Secondary Amines[16] | Room Temp, requires coupling agent[16] | HPLC-Fluorescence | High sensitivity, mild reaction conditions. | Coupling agents can add complexity and side products. |
| (S)-PMP | Carboxylic Acids[17] | Room Temp, requires coupling agent[17] | LC-ESI-MS/MS | Excellent for acidic analytes, high MS sensitivity. | Requires MS detector, not suitable for amine analytes. |
| PCP2-Me | Carboxylic Acids[18] | Room Temp, requires coupling agent[18] | LC-ESI-MS/MS | Extremely high MS sensitivity due to permanent positive charge.[18] | Niche application, reagent may not be widely commercially available. |
Field-Proven Experimental Protocols
Theoretical knowledge must be paired with robust, validated protocols. The following methods are presented with explanations for key steps, reflecting a self-validating system.
Protocol 1: Enantiomeric Analysis of Amino Acids using Marfey's Reagent (FDAA)
This protocol is adapted from standard methods for determining the enantiomeric composition of amino acid hydrolysates.[10]
-
Objective : To determine the D/L ratio of amino acids in a protein or peptide hydrolysate.
-
Workflow Diagram :
Caption: Protocol workflow for amino acid analysis with FDAA.
-
Step-by-Step Methodology :
-
Sample Preparation : Prepare an aqueous solution of the amino acid mixture (or hydrolysate) at approximately 1 mg/mL.
-
Derivatization : To 50 µL of the amino acid solution, add 100 µL of 1 M sodium bicarbonate (NaHCO₃). Causality: This raises the pH to the optimal range of 8-9, ensuring the amino groups are deprotonated and thus maximally nucleophilic.
-
Add 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone. Vortex thoroughly.
-
Incubation : Incubate the mixture in a heating block at 40°C for 90 minutes. Causality: Gentle heating accelerates the SNAr reaction to ensure it goes to completion for quantitative analysis.
-
Quenching : After incubation, cool the vial to room temperature and add 50 µL of 2 M HCl. Vortex. Causality: The acid neutralizes the base, immediately stopping the reaction. This prevents potential side reactions and ensures the carboxylic acid groups are protonated for consistent retention in reversed-phase chromatography.
-
Final Preparation : Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with the HPLC mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Analysis : Analyze using a standard C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA) and UV detection at 340 nm. The L-amino acid derivatives typically elute before the corresponding D-amino acid derivatives.
-
Protocol 2: Enantiomeric Analysis of Ibuprofen using (S)-PMP and LC-MS/MS
This protocol is based on methods for analyzing chiral NSAIDs in biological matrices.[17]
-
Objective : To quantify the R- and S-enantiomers of ibuprofen.
-
Workflow Diagram :
Caption: Protocol workflow for NSAID analysis with (S)-PMP.
-
Step-by-Step Methodology :
-
Reagent Preparation :
-
Ibuprofen solution: 1 mg/mL in acetonitrile.
-
(S)-PMP solution: 2 mg/mL in acetonitrile.
-
Coupling agents: Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile (e.g., 5 mg/mL each).
-
-
Derivatization : In a microcentrifuge tube, combine 20 µL of the ibuprofen solution, 20 µL of the (S)-PMP solution, and 20 µL of the EDC/HOBt solution. Causality: EDC is a zero-length crosslinker that activates the carboxylic acid of ibuprofen, making it susceptible to nucleophilic attack. HOBt is added to suppress side reactions and minimize racemization during the activation step, ensuring the stereochemical integrity of the analyte.
-
Incubation : Vortex the mixture and let it stand at room temperature for 30 minutes. The reaction is typically rapid under these conditions.
-
Final Preparation : Dilute the reaction mixture 1:100 with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Causality: Formic acid ensures the basic nitrogens of the PMP moiety are protonated, which is essential for both good chromatographic peak shape and high signal intensity in positive ion ESI-MS.
-
Analysis : Inject onto a UPLC-MS/MS system equipped with a C18 column. Use a suitable gradient and monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM) for each diastereomer to achieve maximum sensitivity and selectivity.
-
References
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Marfey's reagent for chiral amino acid analysis.Amino Acids.
- Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.Journal of Pharmaceutical and Biomedical Analysis.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.ACS Omega.
- Marfey's reagent for chiral amino acid analysis: a review.PubMed.
- Marfey's reagent for chiral amino acid analysis: A review.Semantic Scholar.
- Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
- Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective.
- Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)
- A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column.PubMed.
- Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition.PubMed.
- Proline Derivatization and Enantioresolution by Chiral GC.Sigma-Aldrich.
- Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry.
- C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in N
- Evaluation of a Novel Positively-Charged.Amanote Research.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry.bioRxiv.
- Chirality determination of unusual amino acids using precolumn derivatiz
- Comparative Analysis of Derivatization Reagents for C
- A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.BenchChem.
- 10.1: Chiral Proline Based Reactions.Chemistry LibreTexts.
- Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.Impactfactor.org.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.Science.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
- Organic Letters Ahead of Print.
- (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine 51207-66-0 wiki.Guidechem.
- Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent.
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy.Concepts in Magnetic Resonance Part A.
- Chiral deriv
- (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine 96%.Sigma-Aldrich.
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Evaluation of a Novel Positively-Charged [research.amanote.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess in Chiral Carboxylates
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties.[1][2] This guide provides an objective comparison of the primary analytical techniques used to quantify the enantiomeric excess of chiral carboxylates, supported by experimental data and detailed protocols, to assist in selecting the most appropriate method for your research needs.
The principal methods for ee determination include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The choice of method is often dictated by the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[3]
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers and is often considered the gold standard for its high accuracy and resolution.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5]
The Principle of Chiral Recognition in HPLC
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). These phases are composed of a single enantiomer of a chiral molecule that is immobilized on a solid support, typically silica gel. Enantiomeric resolution is achieved through transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the free energy of association between the two diastereomeric complexes.
Polysaccharide-based CSPs, derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[6][7] Other common CSPs include protein-based, macrocyclic glycopeptide, and Pirkle-type phases.[7][8]
Experimental Workflow: Chiral HPLC
Caption: A generalized experimental workflow for the determination of enantiomeric excess using Chiral HPLC.
Detailed Protocol: Enantiomeric Excess of Ibuprofen by Chiral HPLC
This protocol is a representative example for the analysis of a common chiral carboxylic acid, ibuprofen.
1. Materials and Reagents:
-
Racemic Ibuprofen standard
-
(S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen standards
-
HPLC grade n-Hexane, Isopropanol (IPA), and Acetic Acid
-
Chiral Stationary Phase: Chiralcel OD-H (cellulose-based) or Regis (S,S) Whelk-O 1[9]
2. Instrumentation:
-
HPLC system with a UV detector
3. Chromatographic Conditions: [9]
-
Mobile Phase: n-Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic ibuprofen at 1 mg/mL in the mobile phase.
-
Prepare individual solutions of the (S) and (R) enantiomers at the same concentration to determine the elution order.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the linear range of the detector.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the individual (S) and (R) enantiomer solutions to identify their respective retention times.
-
Inject the racemic standard to confirm baseline separation (Resolution, Rs > 1.5).
-
Inject the sample solution.
6. Data Analysis:
-
Integrate the peak areas for the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for the analysis of volatile and thermally stable chiral compounds.[10] For many carboxylic acids, derivatization is necessary to increase their volatility and improve chromatographic performance.[1]
The Principle of Chiral Recognition in GC
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to separate enantiomers. Cyclodextrin-based CSPs are very common in chiral GC.[11] The enantiomers partition differently between the gaseous mobile phase and the liquid CSP, leading to different retention times.
Derivatization is a key step for the analysis of carboxylic acids by GC. The carboxyl group is typically converted to a less polar and more volatile functional group, such as an ester.[12] This can be achieved by reacting the carboxylic acid with a chiral or achiral alcohol. If a chiral alcohol is used, a pair of diastereomers is formed, which can then be separated on a standard achiral GC column.
Experimental Workflow: Chiral GC with Derivatization
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Activity of Methyl Pyrrolidine-2-Carboxylate and Other Proline Esters
Introduction
L-proline, a unique secondary amino acid, has carved out a significant niche in modern chemistry, acting as a powerful organocatalyst and a fundamental building block in pharmaceutical synthesis.[1] Its rigid pyrrolidine ring provides exceptional conformational stability, which is instrumental in directing the stereochemical outcome of chemical reactions.[1] To modulate its reactivity, solubility, and utility in multi-step syntheses, the carboxylic acid moiety of proline is often protected as an ester. The choice of this ester group—be it methyl, ethyl, tert-butyl, or benzyl—is not trivial. It profoundly influences the compound's physicochemical properties and its performance in critical applications like organocatalysis and peptide synthesis.
This guide provides an in-depth comparison of methyl pyrrolidine-2-carboxylate (methyl prolinate) with other commonly used proline esters. We will explore how the subtle differences in their molecular architecture translate into significant variations in activity, stability, and handling, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications.
Comparative Physicochemical Properties
The performance of a proline ester is intrinsically linked to its physical and chemical properties. The ester group's size, polarity, and lability dictate its solubility, stability, and ease of handling. Proline esters are typically supplied as hydrochloride salts to improve their stability and crystallinity.[2]
Table 1: Comparison of Physicochemical Properties of Common L-Proline Ester Hydrochlorides
| Property | Methyl Ester HCl | Ethyl Ester HCl | tert-Butyl Ester HCl | Benzyl Ester HCl |
| Molecular Formula | C₆H₁₂ClNO₂ | C₇H₁₄ClNO₂ | C₉H₁₈ClNO₂ | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 165.62 g/mol [3] | 179.65 g/mol [4] | 207.70 g/mol [4] | 241.71 g/mol [5] |
| Appearance | White crystalline powder or low melting solid[3][6] | White crystalline solid[7][8] | White to almost white powder[9] | White to off-white crystalline powder[2] |
| Melting Point (°C) | 69-71[3] | ~115-120 (Varies) | 109-114[9] | 148-151[10] |
| Solubility | Soluble in water, chloroform, and other organic solvents.[6][11] | Soluble in water and some organic solvents.[7][8] | Soluble in water.[9] | Soluble in methanol, ethanol; slightly soluble in water.[2][12] |
| Stability | Relatively stable under dry conditions; hygroscopic. | Relatively stable under dry conditions.[7] | Stable under recommended storage. | Stable for up to 2 years under recommended storage; hygroscopic.[2] |
Note: Properties are for the L-enantiomer hydrochloride salt. Data is aggregated from multiple supplier and database sources.
Performance in Key Applications
The choice of ester directly impacts reaction kinetics, product yields, stereoselectivity, and the overall efficiency of a synthetic workflow.
Organocatalysis: The Asymmetric Aldol Reaction
Proline and its derivatives are celebrated for their ability to catalyze asymmetric reactions, such as the aldol reaction, by forming a key enamine intermediate.[13] The ester group, while not directly participating in the catalytic cycle, exerts significant steric and electronic effects that modulate the catalyst's performance.
The generally accepted mechanism involves the formation of an enamine from the proline ester and a ketone, which then attacks an aldehyde. The stereochemical outcome is dictated by the transition state's geometry, often rationalized by the Houk-List model.[14]
-
Methyl and Ethyl Esters : These small ester groups present minimal steric hindrance near the catalytic center. This can lead to faster reaction rates compared to bulkier esters. However, the lower steric demand may sometimes result in slightly reduced enantioselectivity, as the transition state is less rigidly defined. Their good solubility in a range of organic solvents is also an advantage.[3][15]
-
tert-Butyl Ester : The bulky tert-butyl group can significantly influence the stereochemical outcome.[16] By creating a more sterically crowded environment, it can enhance facial selectivity in the enamine's attack on the aldehyde, potentially leading to higher enantiomeric excess (ee). However, this same steric bulk can also slow down the rate of reaction. A key advantage is its ability to improve the solubility of proline-containing species in less polar organic solvents.[17][18]
-
Benzyl Ester : The benzyl group is sterically larger than methyl or ethyl but less bulky than tert-butyl. Its primary influence is often electronic, though steric effects are also present. The performance of benzyl prolinate in catalysis can be highly substrate-dependent, offering a balance between reactivity and selectivity.
Experimental Insight: In a typical aldol reaction between acetone and 4-nitrobenzaldehyde, L-proline itself often requires high catalyst loading and can have limited solubility.[19][20] Proline esters, being more soluble, can often be used at lower loadings. Comparative studies have shown that while proline provides excellent results, modifications to the carboxyl group (as in esters) can fine-tune the catalyst's efficacy for specific substrates.[16][19]
Peptide Synthesis: The Role of Protecting Groups
In peptide synthesis, the carboxyl group of an amino acid must be protected to prevent unwanted side reactions during peptide bond formation. The choice of ester protecting group is critical and is dictated by the overall protection strategy, particularly the conditions required for its removal (deprotection).
-
Methyl and Ethyl Esters : These are simple protecting groups that are stable under the conditions of peptide coupling. However, their removal typically requires saponification (hydrolysis under basic conditions, e.g., with NaOH).[21] This method is harsh and can lead to side reactions, including racemization of the amino acid residue, making them less favorable for the synthesis of complex or sensitive peptides.[21][22]
-
tert-Butyl (OtBu) Ester : This is a widely used protecting group, especially in Fmoc-based solid-phase peptide synthesis (SPPS).[23] Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), while being completely stable to the basic conditions used for Fmoc group removal (e.g., piperidine).[21][23] This "orthogonality" is crucial for selective deprotection. The bulky group also enhances solubility.[17]
-
Benzyl (OBzl) Ester : The benzyl ester is another cornerstone of peptide synthesis, particularly in Boc-based strategies. It is stable to the mild acid used to remove the Boc group (TFA) but can be cleanly removed by catalytic hydrogenolysis (H₂/Pd), which does not affect most other protecting groups.[21][24]
Summary of Deprotection Conditions:
| Ester Group | Typical Deprotection Reagent | Cleavage Mechanism | Compatibility |
| Methyl/Ethyl | NaOH / H₂O | Saponification | Limited use due to harshness[21] |
| tert-Butyl | Trifluoroacetic Acid (TFA) | Acidolysis | Fmoc Chemistry[23] |
| Benzyl | H₂ / Palladium (Pd) catalyst | Hydrogenolysis | Boc Chemistry[24] |
Experimental Protocols
To provide a tangible basis for comparison, the following are detailed protocols for a representative organocatalytic reaction and an analysis of ester stability.
Protocol 1: Comparative Aldol Reaction Catalyzed by Proline Esters
This protocol outlines the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.
Objective: To compare the catalytic efficiency (yield) and stereoselectivity (diastereomeric and enantiomeric excess) of methyl, ethyl, tert-butyl, and benzyl L-prolinate hydrochlorides.
Materials:
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
L-Proline Methyl Ester HCl
-
L-Proline Ethyl Ester HCl
-
L-Proline tert-Butyl Ester HCl
-
L-Proline Benzyl Ester HCl
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Diethyl ether, Hexane (for chromatography)
-
Saturated aqueous NH₄Cl, Brine, Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In four separate, dry 10 mL vials equipped with stir bars, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and the respective proline ester catalyst (0.2 mmol, 20 mol%).
-
Solvent and Reagent Addition: To each vial, add anhydrous DMSO (4.0 mL). Stir for 5 minutes to dissolve the solids. Then, add cyclohexanone (520 µL, 5.0 mmol, 5 equivalents).
-
Reaction Monitoring: Seal the vials and stir the mixtures at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4 hours until the aldehyde is consumed (typically 24-48 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous NH₄Cl (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to isolate the aldol product.
-
Determine the purified yield for each reaction.
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Evaluation of Ester Hydrolytic Stability
Objective: To compare the stability of the different proline esters under mildly basic conditions, simulating potential incompatibility during certain reaction work-ups.
Materials:
-
Proline ester hydrochlorides (Methyl, Ethyl, tert-Butyl, Benzyl)
-
Methanol
-
0.1 M Sodium Bicarbonate (NaHCO₃) solution
-
Internal standard (e.g., undecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Sample Preparation: Prepare 10 mM stock solutions of each proline ester hydrochloride and the internal standard in methanol.
-
Reaction: In separate vials, mix 1 mL of a proline ester stock solution with 1 mL of 0.1 M NaHCO₃ solution. In control vials, mix 1 mL of the ester stock with 1 mL of deionized water. Add a fixed amount of the internal standard to all vials.
-
Time Course Analysis: At time points 0, 1, 2, 4, and 8 hours, quench a 100 µL aliquot from each vial by adding it to 1 mL of ethyl acetate and a small amount of anhydrous MgSO₄.
-
Analysis: Analyze the ethyl acetate layer by GC-MS. Monitor the disappearance of the parent ester peak relative to the internal standard.
-
Data Interpretation: Plot the percentage of remaining ester vs. time. A faster decrease indicates lower stability under these conditions. Methyl and ethyl esters are expected to hydrolyze faster than benzyl and tert-butyl esters.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for comparing the performance of different proline ester catalysts in an asymmetric reaction.
Caption: Generalized workflow for comparing proline ester catalysts.
Catalytic Cycle of Proline-Mediated Aldol Reaction
This diagram illustrates the key intermediates in the enamine catalytic cycle for a proline-catalyzed aldol reaction.
Caption: Enamine catalytic cycle for the proline-ester-catalyzed aldol reaction.
Conclusion
The selection of a proline ester is a critical decision that extends beyond its role as a simple protecting group. For researchers in organocatalysis and peptide synthesis, understanding the interplay between the ester's structure and its function is paramount.
-
This compound offers a baseline with minimal steric hindrance, often leading to good reactivity. It serves as an excellent starting point for catalytic screening.
-
Ethyl Ester behaves similarly to the methyl ester, providing a slightly more lipophilic alternative with comparable reactivity.
-
tert-Butyl Ester is the preferred choice for Fmoc-based peptide synthesis due to its acid-labile nature. In catalysis, its significant steric bulk can be strategically employed to enhance stereoselectivity, albeit sometimes at the cost of reaction speed.
-
Benzyl Ester is the workhorse for Boc-based peptide synthesis, offering robust protection and clean removal via hydrogenolysis. Its unique steric and electronic profile provides another valuable option for tuning catalytic reactions.
Ultimately, the optimal proline ester is application-dependent. Empirical testing, guided by the principles outlined in this guide, will enable scientists to harness the full potential of these versatile reagents, accelerating discovery in both drug development and chemical synthesis.
References
- Valence Labs. (2024). L-Proline Benzyl Ester Hydrochloride | 16652-71-4.
- E-Content Home. Peptides-V, Synthesis-II.
- ChemBK. (2024). L-proline ethyl ester hydrochloride.
- PubChem. L-Proline, ethyl ester. CID 79888.
- PubChem. Proline benzyl ester hydrochloride. CID 2733413.
- PubChem. Proline benzyl ester. CID 99767.
- Chemistry LibreTexts. (2023). 26.7: Peptide Synthesis.
- Beilstein Journal of Organic Chemistry. (2014). Continuous proline catalysis via leaching of solid proline.
- ResearchGate. (2023). Synthesis of selected proline derivatives bearing sterically hindered directed groups.
- Thieme. 2.2 Carboxy Group.
- ACS Publications. (2003). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.
- Cheméo. Chemical Properties of Proline (CAS 147-85-3).
- ResearchGate. (2022). Measurement and Correlation of trans -4-Hydroxy- l -proline Solubility in Sixteen Individual Solvents and a Water + Acetonitrile Binary Solvent System.
- Synthetic Peptides - A User's Guide.
- PubChem. Methyl L-prolinate. CID 853477.
- MySkinRecipes. L-Proline tert-butyl ester hydrochloride.
- Wikipedia. Proline.
- NIH. (2004). New mechanistic studies on the proline-catalyzed aldol reaction.
- Royal Society of Chemistry. (2016). Proline as an Asymmetric Organocatalyst.
- OMICS International. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation.
- PubChem. L-Proline. CID 145742.
- Wikipedia. Proline-catalyzed aldol reactions.
- University of Illinois Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS.
- MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Henry Rzepa's Blog. (2012). Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions.
- ACS Publications. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis.
- Royal Society of Chemistry. (2021). Heterogeneous organocatalysis: the proline case.
- MDPI. (2023). Steric and Electronic Effects in the Enzymatic Catalysis of Choline-TMA Lyase.
- Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.
- Royal Society of Chemistry. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. valencelabs.co [valencelabs.co]
- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 5. Proline benzyl ester hydrochloride | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. CAS 131477-20-8: L-proline ethyl ester hydrochloride [cymitquimica.com]
- 9. L-Proline tert-Butyl Ester Hydrochloride | 5497-76-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]
- 11. usbio.net [usbio.net]
- 12. benchchem.com [benchchem.com]
- 13. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 15. CAS 2577-48-2: methyl L-prolinate | CymitQuimica [cymitquimica.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. mdpi.com [mdpi.com]
- 21. spcmc.ac.in [spcmc.ac.in]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. chem.uwec.edu [chem.uwec.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
A Researcher's Comparative Guide to Biological Target Identification for Methyl Pyrrolidine-2-Carboxylate Derivatives
The methyl pyrrolidine-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules.[1] Derivatives of this structure have demonstrated significant therapeutic potential, with reported activities spanning anticancer,[2][3] antimicrobial,[2] anticonvulsant, and antidiabetic applications.[4] This remarkable diversity in biological response underscores a critical challenge and opportunity in drug discovery: the precise identification of the molecular targets through which these compounds exert their effects. Understanding the direct binding partners of a bioactive small molecule is fundamental to elucidating its mechanism of action, optimizing its efficacy, and predicting potential off-target toxicities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth comparison of contemporary strategies for the biological target identification of this compound derivatives. Moving beyond a simple listing of techniques, this document explains the causality behind experimental choices, offers field-proven insights into protocol design, and presents a logical, multi-pronged framework for increasing the probability of success. We will explore and compare a synergistic combination of in silico, affinity-based, and label-free methodologies, providing the technical detail necessary to implement these powerful approaches in your own research.
Part 1: A Strategic Framework for Target Deconvolution
The identification of a small molecule's target is rarely a linear process. A robust strategy leverages the strengths of multiple, orthogonal techniques to build a compelling case for a specific molecular interaction. By integrating computational predictions with direct biochemical and cellular validation, we can efficiently navigate from a phenotypic observation to a high-confidence, validated biological target. The workflow below illustrates a recommended strategic approach, beginning with broad, hypothesis-generating computational methods and progressively narrowing the candidates through rigorous experimental validation.
Caption: Integrated workflow for small molecule target identification.
Part 2: In Silico Approaches: Generating the Initial Hypotheses
Computational, or in silico, methods provide a cost-effective and rapid first pass at identifying potential targets.[5] These approaches mine vast biological and chemical databases to generate a tractable list of candidate proteins, which can then be prioritized for experimental validation.
Method 1: Ligand-Based Similarity Searching
This approach is rooted in the medicinal chemistry principle that structurally similar molecules often exhibit similar biological activities.[5] By identifying known drugs or probes that are structurally analogous to your this compound derivative, you can infer potential targets.
Experimental Protocol:
-
Generate a Chemical Representation: Convert the 2D structure of your derivative into a simplified molecular-input line-entry system (SMILES) string or a chemical fingerprint file (e.g., .mol).
-
Select a Database: Utilize large-scale chemogenomic databases such as ChEMBL, PubChem, or BindingDB. These databases link chemical structures to experimentally determined bioactivities.[6]
-
Perform Similarity Search: Input the SMILES string or chemical file into the database's search interface. The search algorithm will compare your molecule to the database entries using a similarity metric, most commonly the Tanimoto coefficient.
-
Analyze Results: The output will be a ranked list of compounds from the database, ordered by structural similarity. Examine the annotated biological targets of the top-ranked hits.
-
Prioritize Candidates: Look for consensus among the targets of the most similar structures. If multiple close analogs of your compound are reported to modulate a specific protein, that protein becomes a high-priority candidate for validation.
Method 2: Reverse (or Inverse) Docking
Instead of screening a library of compounds against a single target, reverse docking screens a single compound against a library of 3D protein structures. This method is particularly powerful for identifying potential off-targets and for discovering novel target classes.
Experimental Protocol:
-
Prepare the Ligand Structure: Generate a high-quality 3D conformation of your this compound derivative. This typically involves energy minimization using computational chemistry software.
-
Select a Protein Structure Library: Utilize a collection of protein structures, often derived from the Protein Data Bank (PDB). Several web servers and software packages offer pre-compiled, "docking-ready" libraries of druggable proteins.
-
Execute the Docking Screen: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically predict the binding pose and calculate a binding affinity score for your compound in the active site of each protein in the library.
-
Rank and Filter Targets: Rank the proteins based on their docking scores, which estimate the binding free energy. It is crucial to filter these results based on biological relevance to the observed phenotype and other available data.
-
Visual Inspection: For the highest-ranking hits, visually inspect the predicted binding poses to ensure they are chemically sensible (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).
| Parameter | Ligand-Based Similarity | Reverse Docking |
| Principle | Structurally similar compounds have similar targets. | Predicts binding affinity to a large panel of protein structures. |
| Requirement | Bioactivity data for structurally similar compounds must exist. | 3D structure of potential protein targets must be available. |
| Strengths | Fast, computationally inexpensive, good for finding targets in well-studied families. | Can identify novel targets, provides structural hypothesis for binding mode. |
| Weaknesses | Limited to known chemical space; cannot identify truly novel targets. | Computationally intensive, prone to false positives due to scoring function inaccuracies. |
| Best For | Initial hypothesis generation for derivatives of known pharmacophores. | Unbiased target fishing, off-target prediction, drug repurposing. |
Part 3: Affinity-Based Proteomics: Fishing for Binding Partners
Affinity-based methods use a modified version of the small molecule as "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[2][7] The identified proteins are then typically analyzed by mass spectrometry.
Method 3: Affinity Chromatography
This is a classic and robust technique for target identification.[8] It involves immobilizing your compound on a solid support (e.g., agarose beads) to create an affinity matrix, which is then used to "pull down" interacting proteins.
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of your this compound that incorporates a linker and an affinity tag (e.g., biotin) or a functional group for covalent attachment to a solid support. Causality: The linker's position and length are critical; it must be attached at a position that does not disrupt the key interactions with the target protein.
-
Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads to create the affinity matrix.[7]
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues relevant to the compound's observed biological activity.
-
Affinity Pulldown: Incubate the cell lysate with the affinity matrix. Target proteins will bind to the immobilized compound, while non-binding proteins will remain in the supernatant.
-
Washing: Perform a series of washes with buffer to remove non-specifically bound proteins. This step is crucial for reducing background noise.
-
Elution: Elute the specifically bound proteins from the matrix. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or, ideally, by competition with an excess of the original, unmodified compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry (e.g., LC-MS/MS).
Caption: Workflow for affinity chromatography-based target ID.
Method 4: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that uses reactive chemical probes to map the functional state of enzymes in complex proteomes.[9][10] If a this compound derivative is hypothesized to be an enzyme inhibitor, a tailored ABPP probe can be designed to covalently label the active site of its target.
Experimental Protocol:
-
Probe Design: An ABPP probe consists of three parts: a binding group (based on the pyrrolidine scaffold), a reactive group ("warhead") that forms a covalent bond with a residue in the enzyme's active site, and a reporter tag (e.g., biotin or a fluorophore).[11]
-
Competitive Profiling: This is the most common ABPP format for target deconvolution.
-
Treat a cell lysate or live cells with your unmodified this compound derivative.
-
Subsequently, treat the sample with a broad-spectrum ABPP probe that targets a large family of enzymes (e.g., a fluorophosphonate probe for serine hydrolases).
-
If your compound binds to a specific enzyme, it will block the active site and prevent labeling by the broad-spectrum probe.
-
-
Enrichment and Analysis: Enrich the probe-labeled proteins (using the reporter tag) and analyze the samples by quantitative mass spectrometry.
-
Data Interpretation: The target protein will appear as a signal that is significantly decreased in the sample pre-treated with your compound compared to the vehicle control. This "target engagement" confirms a direct interaction in a competitive manner.[12]
| Parameter | Affinity Chromatography | Activity-Based Protein Profiling (ABPP) |
| Principle | Physical isolation of binding partners via an immobilized ligand. | Covalent labeling of enzyme active sites by a reactive probe. |
| Probe Type | Compound modified with a linker and affinity tag. | Compound scaffold modified with a reactive "warhead" and a reporter tag. |
| Strengths | Broadly applicable to any binding interaction (not just enzymes). Directly isolates the target. | Provides functional information (target is an active enzyme). High signal-to-noise ratio. Can be done in live cells. |
| Weaknesses | Chemical modification can abolish binding. Prone to identifying non-specific binders. | Limited to targets with a reactive, accessible residue in the active site. Requires a suitable broad-spectrum probe. |
| Best For | General-purpose target fishing for non-covalent binders. | Identifying the specific enzyme targets of inhibitors. |
Part 4: Label-Free Methods: Interrogating Targets in Their Native State
A major advantage of label-free methods is that they use the unmodified small molecule, eliminating the risk that a chemical modification might alter its binding properties.[2][7] These techniques rely on detecting biophysical changes in the target protein upon ligand binding.
Method 5: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to degradation by proteases.[3][13]
Experimental Protocol:
-
Lysate Preparation: Prepare a native protein lysate.
-
Compound Incubation: Aliquot the lysate into at least two tubes. To one, add your this compound derivative (treatment). To the other, add the vehicle control (e.g., DMSO). Incubate to allow for binding.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both tubes and incubate for a specific time.[14] The protease concentration and digestion time must be optimized to achieve partial protein degradation in the control sample.
-
Quench and Analyze: Stop the digestion and analyze the remaining proteins by SDS-PAGE followed by silver staining or by quantitative mass spectrometry.
-
Data Interpretation: A protein band or signal that is more intense in the compound-treated sample compared to the control is a potential target. Its increased abundance indicates that it was protected from proteolysis by binding to your compound. A dose-response experiment showing increased protection with higher compound concentrations is a critical self-validating step.[3]
Method 6: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells and even tissues. It operates on the principle that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with your this compound derivative or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures. As the temperature increases, proteins will begin to denature and aggregate.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature. This is typically done by Western blotting for a candidate protein or by mass spectrometry for proteome-wide analysis.
-
Data Interpretation: Plotting the amount of soluble protein versus temperature generates a "melting curve." A shift of this curve to higher temperatures in the compound-treated sample indicates that the compound bound to and stabilized the protein. This method provides direct evidence of target engagement within a physiological cellular context.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
| Parameter | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Ligand binding protects the target protein from proteolysis. | Ligand binding increases the thermal stability of the target protein. |
| Format | Cell or tissue lysates. | Intact cells, tissues, or lysates. |
| Strengths | Unmodified compound is used. Relatively simple and quick protocol. | Unmodified compound is used. Directly measures target engagement in a physiological context (live cells). |
| Weaknesses | Limited to lysates; does not account for cell permeability or metabolism. Some proteins may be naturally protease-resistant. | Can be lower throughput for Western blot-based detection. Not all proteins show a clear thermal shift. |
| Best For | Initial screening in lysates to identify potential binding partners. | Validating target engagement in a cellular environment; mechanistic biomarker studies. |
Part 5: Data Synthesis and Final Target Validation
No single method is foolproof. The most compelling evidence for target identification comes from the convergence of multiple, independent lines of inquiry. A protein identified by affinity chromatography, for example, should be validated using an orthogonal, label-free method like CETSA. Hypotheses generated in silico should be rigorously tested at the bench.
Once a high-confidence candidate target is identified, further validation is essential. This can include:
-
Genetic Approaches: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the expression of the putative target. If the cellular phenotype of the genetic perturbation mimics the effect of the compound, it provides strong evidence that the protein is on the correct pathway.
-
Direct Enzymatic Assays: If the target is an enzyme, its activity can be measured in a purified system to confirm that the this compound derivative directly modulates its function and to determine its potency (e.g., IC50).
-
Binding Assays: Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) between the purified protein and the compound.
By systematically applying the comparative strategies outlined in this guide, researchers can confidently and efficiently navigate the complex process of target deconvolution, ultimately accelerating the journey from a promising bioactive molecule to a well-understood therapeutic candidate.
References
- New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2025). Archiv der Pharmazie. [Link]
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. [Link]
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2023). Bioorganic Chemistry. [Link]
- Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2014). Current Protocols in Chemical Biology. [Link]
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). The AAPS Journal. [Link]
- Affinity Chromatography.
- Target identification and mechanism of action in chemical biology and drug discovery. (2011).
- Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2014). Current Protocols in Chemical Biology. [Link]
- This compound Hydrochloride: High-Purity Pharmaceutical Intermediate. (n.d.). Hangzhou Cheminspire Technology Co., Ltd. [Link]
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012). Research and Reviews: Journal of Chemistry. [Link]
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- Activity based Protein Profiling (Abpp).
- In Silico Target Prediction.
- The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
- Chromatography: Principle, Types, Steps, Uses, Diagram. (2022). Microbe Notes. [Link]
- Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology. [Link]
- Recent Advances in In Silico Target Fishing. (2021). Pharmaceuticals. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
- In Silico Target Prediction for Small Molecules. (2018). Methods in Molecular Biology. [Link]
- Cracking the Code of Drug Discovery: Small Molecules and Target Identific
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
- In Silico Target Prediction for Small Molecules: Methods and Protocols. (2018).
- Principle of the cellular thermal shift assay (CETSA). (2022).
- Systematic computational strategies for identifying protein targets and lead discovery. (2022).
- Target identification using drug affinity responsive target stability (DARTS). (2010).
- CETSA. (n.d.). Pelago Bioscience. [Link]
- Computational approaches for drug target identification in pathogenic diseases. (2018). Expert Opinion on Drug Discovery. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]
- Activity-based proteomics. (n.d.). Wikipedia. [Link]
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. [Link]
Sources
- 1. fuaij.com [fuaij.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 7. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidine Carboxamides as Direct Inhibitors of InhA for Tuberculosis Drug Discovery
This guide provides an in-depth, objective comparison of pyrrolidine carboxamides as a novel class of direct inhibitors for the Mycobacterium tuberculosis (Mtb) enzyme InhA. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and contextualizes the efficacy of these compounds against other established and emerging InhA inhibitors.
The Strategic Imperative for Direct InhA Inhibition
The enoyl-acyl carrier protein reductase (InhA) is a cornerstone of tuberculosis drug development. It is an essential enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for elongating fatty acids to produce the exceptionally long mycolic acids—the hallmark of the Mtb cell wall.[1][2] The clinical significance of InhA is unequivocally validated by isoniazid (INH), a frontline anti-tubercular agent.[3]
However, INH is a prodrug. It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to form an INH-NADH adduct, which is the actual species that inhibits InhA.[2][3] This activation dependency is a critical vulnerability; mutations in the katG gene account for a significant percentage of INH-resistant clinical isolates.[3] This has created an urgent need for direct InhA inhibitors (DIIs) that can bypass the KatG activation step, thereby retaining activity against these resistant strains.[3][4][5]
Caption: Role of InhA in the Mycolic Acid Biosynthesis Pathway.
Pyrrolidine Carboxamides: A Novel Scaffold for Direct Inhibition
A significant breakthrough in the pursuit of DIIs was the discovery of pyrrolidine carboxamides through high-throughput screening.[3][6][7] This class of compounds represents a novel scaffold that directly targets InhA, independent of KatG activation.
Mechanism of Action and Structural Insights
Crystallographic studies have elucidated the binding mode of pyrrolidine carboxamides within the InhA active site.[3][6] These inhibitors bind to the substrate-binding pocket adjacent to the NADH cofactor.[2] The interaction is non-covalent, and structure-activity relationship (SAR) studies have demonstrated that potency is highly dependent on the substituents on the pyrrolidine ring and the carboxamide moiety.
Key SAR Insights:
-
Stereochemistry is Crucial: Resolution of racemic mixtures revealed that only one enantiomer is active, highlighting a specific stereochemical requirement for effective binding.[3][6]
-
Hydrophobic Interactions: Potent inhibitors typically feature a bulky, hydrophobic group that fits snugly into a pocket defined by residues such as Met155, Pro193, and Trp222.[2]
-
Amide Moiety: The carboxamide linkage is a key feature, and modifications to the amine component have been a primary focus for optimization. Iterative library synthesis and in-situ screening led to a remarkable 160-fold improvement in potency from the initial hit.[3][6]
The discovery and optimization workflow for these compounds demonstrates a powerful paradigm in modern drug discovery, combining high-throughput screening with rapid, parallel synthesis to quickly refine a lead scaffold.
Caption: Comparison of Isoniazid (prodrug) vs. Direct InhA Inhibitor Mechanisms.
Comparative Efficacy Analysis
The true value of pyrrolidine carboxamides is best understood by comparing their performance against other InhA inhibitors.
| Inhibitor Class | Mechanism | IC₅₀ (Typical Range) | Activity vs. INH-Resistant Mtb (katG mutants) | Key Advantages | Key Challenges |
| Isoniazid (INH) | Prodrug (KatG activated) | N/A (forms covalent adduct) | No | High in vivo potency | Ineffective against common resistant strains |
| Triclosan | Direct | ~1 µM[8] | Yes | Broad-spectrum | Low potency, non-selective |
| Pyrrolidine Carboxamides | Direct | 90 nM - 10 µM[3][8] | Yes | Bypasses KatG resistance, high chemical tractability | Optimization of PK/PD properties for in vivo use |
| 4-Hydroxy-2-Pyridones (e.g., NITD-916) | Direct | 0.59 µM - 9.6 µM[5] | Yes | Demonstrated in vivo efficacy in mouse models[5][9] | Potential for off-target effects, further safety profiling |
| Thiadiazoles (e.g., GSK138) | Direct | ~0.04 µM[10] | Yes | Potent, contributes to novel combination regimens[10] | P-glycoprotein substrate, requires combination therapy |
Analysis:
-
Superiority over Isoniazid: The fundamental advantage of pyrrolidine carboxamides and other DIIs is their retained activity against katG mutant strains of Mtb, which are a major source of clinical isoniazid resistance.[3][5]
-
Improved Potency over Early DIIs: Compared to early DIIs like triclosan, optimized pyrrolidine carboxamides exhibit significantly lower IC₅₀ values, indicating much higher potency at the enzymatic level.[3][8]
-
Competitive with Other Modern DIIs: Newer classes like the 4-hydroxy-2-pyridones and thiadiazoles have shown promising in vivo efficacy.[5][10] Pyrrolidine carboxamides are part of this landscape of potent, direct-acting scaffolds. The development choice between these classes often comes down to optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles. The best-in-class pyrrolidine carboxamides have achieved IC₅₀ values in the nanomolar range, making them highly competitive.[2][8]
Essential Experimental Protocols
To ensure robust and reproducible evaluation of pyrrolidine carboxamides, standardized assays are critical. The following protocols provide a framework for assessing both enzymatic inhibition and whole-cell activity.
Protocol 1: InhA Enzymatic Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against purified InhA.
Rationale: This biochemical assay directly measures the interaction between the compound and its molecular target, providing a clean measure of potency without the complexities of cell permeability or efflux.
Materials:
-
Purified recombinant Mtb InhA enzyme
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[11]
-
NADH (cofactor)
-
trans-2-dodecenoyl-CoA (DD-CoA) (substrate)[11]
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1% in all wells.
-
Reaction Mixture: In each well, add 35 nM InhA enzyme and the test compound at various concentrations.[11]
-
Incubation: Incubate the enzyme-inhibitor mixture for 10 minutes at 25°C to allow for binding.
-
Initiate Reaction: Start the reaction by adding a mixture of NADH (to a final concentration of 600 µM) and DD-CoA (to a final concentration of 200 µM).[11]
-
Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record data every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Whole-Cell Mycobacterial Growth Inhibition Assay (MIC Determination)
This protocol measures the minimum inhibitory concentration (MIC) required to inhibit the growth of Mtb.
Rationale: This assay assesses not only target engagement but also the compound's ability to penetrate the complex mycobacterial cell wall and evade efflux pumps, providing a more physiologically relevant measure of efficacy.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)[10][12]
-
Test compounds in DMSO
-
Positive Control: Isoniazid, NITD-916[1]
-
Negative Control: DMSO vehicle
-
Resazurin solution
-
Sterile 96-well plates
Procedure:
-
Inoculum Preparation: Culture Mtb H37Rv to mid-log phase. Adjust the bacterial suspension to a standardized optical density (e.g., OD₆₀₀ of 0.0025).[13]
-
Compound Plating: Add 7H9 broth to all wells of a 96-well plate. Add the test compound to the first column and perform a 2-fold serial dilution across the plate. Include positive and negative control wells.
-
Inoculation: Add the prepared Mtb inoculum to each well.[1]
-
Incubation: Seal the plate and incubate at 37°C for 6-7 days.[1][10][12]
-
Viability Assessment: Add Resazurin solution to each well and incubate for an additional 24-48 hours.[10][12]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the conversion of resazurin (blue) to resorufin (pink), indicating ≥90% growth inhibition.[10][12]
Caption: High-Level Experimental Workflow for InhA Inhibitor Development.
Conclusion and Future Outlook
Pyrrolidine carboxamides represent a validated and highly promising class of direct InhA inhibitors. Their key strength lies in circumventing the primary mechanism of clinical isoniazid resistance. Through extensive SAR studies, highly potent analogues have been developed, demonstrating the chemical tractability of this scaffold.
The path forward requires a focused effort on optimizing the pharmacokinetic profiles of these compounds to translate their high enzymatic and cellular potency into robust in vivo efficacy. As demonstrated by other DIIs like GSK138, the future of anti-tubercular therapy will likely involve strategic combination regimens.[10] Pyrrolidine carboxamides are strong candidates for inclusion in such novel therapies, potentially shortening treatment durations and providing a powerful new weapon against multidrug-resistant tuberculosis.
References
- Lu, X.Y., You, Q.D., & Chen, Y.D. (2010). Recent Progress in the Identification and Development of InhA Direct Inhibitors of Mycobacterium tuberculosis. Mini Reviews in Medicinal Chemistry, 10(3), 182-193. Available at: https://www.ingentaconnect.com/content/ben/mrmc/2010/00000010/00000003/art00002
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2517584/
- Hamid, S. (2016). InhA Inhibitors as Potential Antitubercular Agents (A Review). Oriental Journal of Chemistry, 32(1), 59-75. Available at: https://www.orientjchem.org/vol32no1/inh-a-inhibitors-as-potential-antitubercular-agents-a-review/
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. Available at: https://pubmed.ncbi.nlm.nih.gov/17034137/
- Sonia, T., Srivastava, H. K., & Khan, S. (2012). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Bioinformation, 8(22), 1075–1080. Available at: https://pubmed.ncbi.nlm.nih.gov/23251022/
- BenchChem. (2025). Application Notes and Protocols for Mycobacterial Growth Inhibition Assay (MGIA) for InhA Inhibitors. BenchChem. Available at: https://www.benchchem.com/application-notes/mycobacterial-growth-inhibition-assay-mgia-for-inha-inhibitors
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Scilit. Available at: https://www.scilit.net/article/10.1021/jm060715y
- Abrahams, K. A., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science Translational Medicine, 7(273), 273ra14. Available at: https://www.science.org/doi/10.1126/scitranslmed.aaa4699
- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ResearchGate. Available at: https://www.researchgate.
- Matviiuk, T., et al. (2016). Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 125, 114-124. Available at: https://pubmed.ncbi.nlm.nih.gov/27835805/
- Koci, J., et al. (2019). Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. International Journal of Molecular Sciences, 20(17), 4268. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6747235/
- De la Rosa, V., et al. (2024). Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: https://journals.asm.org/doi/10.1128/aac.00938-23
- Abrahams, K. A., et al. (2015). Direct inhibitors of InhA are active against Mycobacterium tuberculosis. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25653213/
- De la Rosa, V., et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. Available at: https://www.biorxiv.org/content/10.1101/2023.08.10.552800v2
- Spangenberg, T., et al. (2013). Novel inhibitors of InhA efficiently kill Mycobacterium tuberculosis under aerobic and anaerobic conditions. Antimicrobial Agents and Chemotherapy, 57(11), 5283-5290. Available at: https://experts.umn.edu/en/publications/novel-inhibitors-of-inha-efficiently-kill-mycobacterium-tuberculo
- Dessen, A., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645–7650. Available at: https://pubs.acs.org/doi/10.1021/bi0008940
- Spangenberg, T., et al. (2013). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 57(11), 5283-5290. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3811239/
- Sonia, T., et al. (2012). Oxadiazolo pyrrolidine carboxamides as enoyl-ACP reductase inhibitors: Design, synthesis and antitubercular activity screening. ResearchGate. Available at: https://www.researchgate.net/publication/287188713_Oxadiazolo_pyrrolidine_carboxamides_as_enoyl-ACP_reductase_inhibitors_Design_synthesis_and_antitubercular_activity_screening
- Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100843. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10028148/
- Johnson, C. M., et al. (2023). Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis. PLoS Pathogens, 19(6), e1011432. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10279624/
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis | Scilit [scilit.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Direct inhibitors of InhA are active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Pyrrolidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its unique three-dimensional structure and stereochemical versatility have made it a privileged scaffold in a vast array of approved drugs, from antiviral agents to kinase inhibitors.[1][2][3][4][5][6][7][8] However, this structural flexibility can also lead to unintended interactions with off-target proteins, resulting in undesired side effects and potential toxicity. Understanding and systematically evaluating the cross-reactivity of pyrrolidine-based compounds is therefore a critical aspect of drug discovery and development.
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of pyrrolidine-based compounds, supported by experimental data and detailed protocols. We will delve into both in-vitro and in-silico approaches, offering a practical framework for researchers to characterize the selectivity of their molecules and make informed decisions in their drug development programs.
The Pyrrolidine Scaffold: A Double-Edged Sword of Promiscuity and Potency
The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1] This has been successfully exploited in the design of potent and selective inhibitors for various enzyme classes and receptors. However, the same features that confer potency can also lead to binding at unintended sites, particularly within large and conserved protein families like kinases and G-protein-coupled receptors (GPCRs).[9][10][11][12][13]
This guide will use a selection of pyrrolidine-containing kinase inhibitors as primary examples to illustrate the principles and techniques of cross-reactivity profiling. Kinases represent a large and structurally related protein family, making them a fertile ground for off-target interactions and a well-established area for selectivity screening.
Comparative Selectivity Profiles of Pyrrolidine-Based Kinase Inhibitors
To illustrate the importance of comprehensive selectivity profiling, the following table presents a comparative analysis of three well-known pyrrolidine-containing multi-kinase inhibitors: Sunitinib, Axitinib, and Pazopanib. These drugs are approved for the treatment of various cancers, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs). However, their broader kinome profiles reveal significant differences in their off-target interactions, which can correlate with their distinct clinical side-effect profiles.[14][15][16][17]
| Target Kinase | Sunitinib (% Inhibition @ 1µM) | Axitinib (% Inhibition @ 1µM) | Pazopanib (% Inhibition @ 1µM) | Potential Clinical Implication of Off-Target Inhibition |
| VEGFR2 (KDR) | >99% | >99% | >99% | Primary target for anti-angiogenic effect |
| PDGFRβ | >99% | >95% | >98% | Contributes to anti-tumor activity |
| KIT | >99% | <50% | >90% | Cardiotoxicity, myelosuppression (Sunitinib) |
| FLT3 | >98% | <40% | <60% | Myelosuppression (Sunitinib) |
| RET | >95% | <30% | <50% | Endocrine dysfunction (Sunitinib) |
| AMPK | Significant Inhibition | Weak Inhibition | Moderate Inhibition | Cardiotoxicity (Sunitinib) [6] |
| SRC Family Kinases | >80% | >70% | >60% | Gastrointestinal side effects, hematologic toxicity |
This table is a composite representation based on publicly available kinome scan data and is intended for illustrative purposes. The exact inhibition values can vary depending on the assay conditions.
The broader kinase inhibition profile of Sunitinib, for instance, is thought to contribute to its higher incidence of certain adverse effects like fatigue, hematologic toxicity, and cardiotoxicity when compared to the more selective profiles of Axitinib and Pazopanib.[14][16] This underscores the necessity of comprehensive cross-reactivity studies early in the drug discovery process.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach combining in-silico prediction and in-vitro experimental validation is the most robust strategy for characterizing the selectivity of pyrrolidine-based compounds.
In-Silico Profiling: Predicting Off-Target Liabilities
Computational methods provide a rapid and cost-effective way to predict potential off-target interactions and prioritize compounds for experimental testing. These approaches leverage the vast amount of publicly available bioactivity data in databases like ChEMBL.[18][19]
A common workflow for predicting the potential targets of a novel pyrrolidine-based compound is outlined below. This example utilizes the user-friendly SwissTargetPrediction web server, which predicts targets based on a combination of 2D and 3D similarity to known ligands.[20][21][22]
In-Silico Target Prediction Workflow.
-
Prepare the Input : Obtain the chemical structure of your pyrrolidine-based compound in a computer-readable format, such as a SMILES string.
-
Access SwissTargetPrediction : Navigate to the SwissTargetPrediction web server.[20]
-
Submit the Compound : Paste the SMILES string into the input box or use the built-in chemical editor to draw the structure.
-
Select the Organism : Choose the target organism, typically "Homo sapiens" for human drug discovery.
-
Run the Prediction : Initiate the target prediction process.
-
Analyze the Results : The server will return a list of predicted targets, ranked by a probability score. The results are categorized by protein class (e.g., kinases, GPCRs, enzymes).
-
Prioritize Targets for Validation : Focus on high-probability predictions and targets within protein families known for promiscuity. Cross-reference these predictions with bioactivity data from databases like ChEMBL to see if structurally similar compounds have been reported to interact with these targets.[18] This will help you build a strong hypothesis for which off-targets to investigate experimentally.
In-Vitro Profiling: Experimental Validation of Cross-Reactivity
While in-silico methods are powerful for hypothesis generation, experimental validation is essential to confirm off-target interactions and quantify their potency. Large-scale panel screening is the gold standard for assessing kinase inhibitor selectivity.[19][23][24][25][26][27][28]
The KINOMEscan™ platform is a widely used method for kinase inhibitor profiling that measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.[29][30]
KINOMEscan™ Assay Workflow.
-
Compound Preparation : Prepare a stock solution of the pyrrolidine-based test compound in DMSO, typically at a concentration of 10 mM.
-
Assay Plate Preparation : A panel of DNA-tagged kinases is arrayed in a multi-well plate.
-
Binding Reaction : The test compound is added to the wells containing the kinases, followed by the addition of an immobilized, active-site-directed ligand. The plate is incubated to allow the binding to reach equilibrium.
-
Washing : The plate is washed to remove unbound kinase and test compound.
-
Elution and Quantification : The bound kinase is eluted, and the amount is quantified using qPCR to measure the amount of the DNA tag.
-
Data Analysis : The results are typically expressed as a percentage of the control (vehicle-treated) sample. A low percentage of control indicates strong binding of the test compound to the kinase. A common threshold for a significant "hit" is >65% inhibition.
TR-FRET assays are another powerful technology for quantifying kinase activity and inhibitor potency in a high-throughput format.[1][31][32][33] These assays measure the phosphorylation of a substrate by a kinase.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in the appropriate reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should ideally be at the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare a serial dilution of the pyrrolidine-based inhibitor at 4X the final desired concentrations.
-
-
Kinase Reaction :
-
Add 2.5 µL of the 4X inhibitor dilutions to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection :
-
Stop the kinase reaction by adding a detection solution containing EDTA and a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion: A Proactive Approach to Selectivity
The pyrrolidine scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. However, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a crucial step in developing safe and effective medicines. By integrating in-silico prediction with robust in-vitro profiling, researchers can proactively identify and mitigate potential off-target liabilities, ultimately increasing the probability of success in their drug discovery endeavors. The methodologies and comparative data presented in this guide offer a framework for a systematic and informed approach to characterizing the selectivity of this important class of compounds.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1251784.
- Thermo Fisher Scientific. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Thermo Fisher Scientific.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Zhang, J. H., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 10(4), 364-375.
- ResearchGate. (n.d.). Selectivity profiling of compounds 122 and 140. ResearchGate.
- Rodrigues, A. F., et al. (2022). Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. International Journal of Molecular Sciences, 23(17), 9871.
- EMBL-EBI. (n.d.). A guide to exploring drug-like compounds and their biological targets using ChEMBL. EMBL-EBI.
- SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy.
- Schaduangrat, N., et al. (2019). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 24(21), 3973.
- Viira, B., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8034-8045.
- Molelixir Informatics. (2024). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. YouTube.
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e4.
- Worzella, T., et al. (2017). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 22(2), 153-162.
- Drugs.com. (n.d.). Axitinib vs Pazopanib Comparison. Drugs.com.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
- Bioinformatics Review. (2022). Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. YouTube.
- Waldschmidt, H. V., et al. (2012). Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors. Molecular Pharmacology, 82(2), 266-276.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Discovery Research Portal.
- Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
- Force, T., et al. (2008). Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. Clinical and Translational Science, 1(2), 128-135.
- Gloriam, D. E., et al. (2017). Activity Models of Key GPCR Families in the Central Nervous System: A Tool for Many Purposes. ACS Chemical Neuroscience, 8(7), 1421-1436.
- Kumar, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5).
- International Journal of Scientific Advances. (2024). Comparing the Efficacy and Side Effect Profiles of Pazopanib and Sunitinib in the Treatment of Advanced Renal Cell Carcinoma: A Narrative Literature Review. International Journal of Scientific Advances.
- Rini, B. I. (2013). Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? Oncology (Williston Park), 27(10), 1046, 1048.
- Khan, I., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. ResearchGate.
- Uges, D. R. A., et al. (2012). Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma. Investigational New Drugs, 30(5), 2037-2044.
- Lim, K. S. (2008). GPCR drug discovery: novel ligands for CNS receptors. Current Drug Discovery Technologies, 5(1), 1-2.
- Hilger, D., et al. (2023). Molecular insights into GPCR mechanisms for drugs of abuse. Journal of Biological Chemistry, 299(11), 105315.
- Hauser, A. S., et al. (2025). GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery.
- Lim, K. S. (2008). GPCR drug discovery: novel ligands for CNS receptors. Current Drug Discovery Technologies, 5(1), 1-2.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity Models of Key GPCR Families in the Central Nervous System: A Tool for Many Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR drug discovery: novel ligands for CNS receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing the Efficacy and Side Effect Profiles of Pazopanib and Sunitinib in the Treatment of Advanced Renal Cell Carcinoma: A Narrative Literature Review [ijscia.com]
- 16. Pazopanib vs Sunitinib in Metastatic Renal Cell Carcinoma: How Do We Choose? - The ASCO Post [ascopost.com]
- 17. Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A guide to exploring drug-like compounds and their biological targets using ChEMBL | EMBL-EBI Training [ebi.ac.uk]
- 19. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 25. worldwide.promega.com [worldwide.promega.com]
- 26. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. tools.thermofisher.com [tools.thermofisher.com]
- 32. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 33. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Pyrrolidine Derivatives
Introduction: The Pyrrolidine Scaffold and the Imperative of Structural Integrity
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in natural products and its utility as a synthetic building block have led to its incorporation into a vast array of biologically active molecules, from antiviral and anticancer agents to central nervous system drugs.[1][2] The non-planar, sp3-rich structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, making it an ideal framework for exploring three-dimensional pharmacophore space.[2]
However, the very structural complexity that makes pyrrolidine derivatives so valuable also presents a significant challenge: rigorous and unambiguous validation of their chemical structure. The success of any drug development program hinges on the absolute certainty of the synthesized molecule's identity, purity, and stereochemistry. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety issues.
This guide provides a comprehensive, field-proven framework for the structural validation of novel pyrrolidine derivatives. We will move beyond a simple listing of analytical techniques, instead presenting an integrated workflow that mirrors the logical progression of scientific inquiry. From initial confirmation of the molecular framework to the definitive assignment of absolute stereochemistry, we will explore the "why" behind each experimental choice, offering comparative data and detailed protocols to empower researchers in their quest for structural certainty.
The Integrated Validation Workflow
A robust validation strategy is not a single experiment but a multi-faceted, orthogonal approach. Each technique provides a different piece of the structural puzzle, and their collective data build a self-consistent and irrefutable case for the proposed structure. The following workflow illustrates the logical progression from initial synthesis to a fully validated compound.
Caption: Logical flow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
FT-IR spectroscopy provides a quick and simple method to verify the presence of key functional groups. [3]While it cannot elucidate the full structure, it serves as an excellent complementary technique. For a pyrrolidine derivative, one would look for characteristic absorptions such as C=O stretches (for amides or ketones), N-H stretches (for secondary amines), and C-H stretches. [4][5]The absence of a starting material's key functional group peak (e.g., an azide or alkyne) in the product's spectrum is a strong indicator of a successful reaction.
Part 2: Assessing Purity - A Prerequisite for Biological Studies
A validated structure is meaningless if the bulk sample is impure. The presence of starting materials, by-products, or residual solvents can confound biological assays and lead to erroneous conclusions. [6]Therefore, purity determination is a non-negotiable step. High-quality pharmaceutical intermediates typically require purity levels exceeding 98-99%. [][8]
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile small molecules like most pyrrolidine derivatives. [9]Using a reversed-phase column (e.g., C18), a gradient of water and an organic solvent (like acetonitrile or methanol) can separate the target compound from its impurities. The purity is typically assessed by the area percentage of the main peak in the chromatogram, detected by a UV detector.
Comparison of Purity Analysis Methods:
| Method | Principle | Typical Use Case | Advantages |
| HPLC-UV | Chromatographic separation based on polarity. | Gold standard for purity of non-volatile compounds. | High resolution, quantitative, widely applicable. [9] |
| GC-MS | Chromatographic separation based on boiling point and polarity. | Purity of volatile and thermally stable compounds. | Excellent separation efficiency, provides mass data for impurity identification. |
| qNMR | Quantitative analysis using an internal standard of known concentration. | Orthogonal purity assessment, certification of reference standards. | Highly accurate, no response factor needed, but requires careful setup. |
Part 3: The Final Frontier - Stereochemical Validation
Many biologically active pyrrolidine derivatives are chiral, and different stereoisomers can have dramatically different pharmacological and toxicological profiles. [10]Therefore, determining the relative and absolute stereochemistry is often the final and most critical validation step. [11][12]
Chiral Chromatography: Separating Mirror Images
Chiral chromatography is the most common technique for determining the enantiomeric purity (or enantiomeric excess, ee%) of a chiral compound. [13]This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). [14]
-
Expertise & Experience: The key to a successful chiral separation is method development. Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are often the first choice due to their broad applicability. The separation is highly sensitive to the mobile phase composition; for normal-phase separations, mixtures of hexane and an alcohol (like isopropanol or ethanol) are common. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve the peak shape of ionizable compounds. [15] Comparison of Chiral Separation Strategies:
| Method | Description | Pros | Cons |
| Direct Chiral HPLC | Enantiomers are separated directly on a Chiral Stationary Phase (CSP). [14] | Analytically straightforward, widely used. | Requires specialized and expensive columns; method development can be time-consuming. |
| Indirect Chiral HPLC | The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (e.g., C18). [14][16] | Uses standard, inexpensive columns. | Requires an extra reaction step; the derivatizing agent must be enantiomerically pure. |
| Diastereomeric Salt Crystallization | A racemic acid/base is resolved by forming a salt with a chiral base/acid, followed by fractional crystallization. | Can be used for preparative scale separation. | Labor-intensive, yield can be low, success is not guaranteed. [14] |
-
Column and Mobile Phase Selection:
-
Based on the structure of the pyrrolidine derivative, select an appropriate CSP (e.g., a polysaccharide-based column like Chiralcel® OD-H).
-
Prepare a mobile phase, for example, a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
-
System Equilibration:
-
Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This can take 30-60 minutes.
-
-
Sample Analysis:
-
Prepare a dilute solution (~1 mg/mL) of the racemic standard (if available) in the mobile phase.
-
Inject the racemic standard to confirm that the method separates the two enantiomers and to determine their retention times.
-
Prepare a solution of the synthesized, enantiomerically enriched sample at the same concentration.
-
Inject the synthesized sample under the identical conditions.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers (A₁ and A₂) in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100.
-
X-ray Crystallography: The Unambiguous Answer
When a suitable single crystal can be grown, single-crystal X-ray diffraction is the most powerful method for structural analysis. [17]It provides an unambiguous 3D structure of the molecule in the solid state, definitively establishing both the relative and, crucially, the absolute configuration of all stereocenters. [18]
-
Authoritative Grounding: The determination of absolute configuration relies on a phenomenon known as anomalous dispersion or anomalous scattering. [19]This effect is more pronounced for heavier atoms. While historically requiring atoms like bromine or sulfur, modern diffractometers and computational methods can often determine the absolute configuration of light-atom structures (containing only C, H, N, O) with high confidence, provided the crystal quality is excellent. [19]The result is often reported as a Flack parameter, where a value close to 0 with a small error indicates a high probability that the assigned absolute configuration is correct.
Conclusion: A Commitment to Scientific Integrity
The structural validation of a synthesized pyrrolidine derivative is a rigorous process that demands a thoughtful, multi-technique approach. It is a narrative built from the complementary data of NMR, MS, IR, and chromatography. The journey begins with confirming the basic connectivity and molecular formula, progresses through stringent purity assessment, and culminates in the definitive assignment of stereochemistry. Each step, grounded in established protocols and expert interpretation, serves to build an unshakeable foundation of trustworthiness for the chemical entity in hand. For the researcher, scientist, and drug development professional, this commitment to structural integrity is not merely a procedural formality; it is the fundamental prerequisite for generating meaningful biological data and advancing the frontiers of medicinal chemistry.
References
- Kwiecien, N. W., & Pevzner, P. A. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 34(5), 547-564.
- A guide to interpreting mass spectra. (n.d.). Compound Interest.
- How to detect the percentage of pharmaceutical intermediates? (2024, October 1). Novasol Biotech.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate.
- How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025, April 11). AZoOptics.
- ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (2007). Chemistry.
- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025, January 23). Pittcon.
- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023, March 15). PubMed.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025, August 7). ResearchGate.
- The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
- Interpretation of mass spectra. (n.d.). SlidePlayer.
- Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. (2019, October 4). Acta Crystallographica Section E: Crystallographic Communications.
- High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. (2025, October 13). Pharmaffiliates.
- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009, May). Magnetic Resonance in Chemistry.
- Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? (2023, May 16). RSC Publishing.
- 1H-NMR Organic Structure Guide. (n.d.). Scribd.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). ResearchGate.
- Pyrrolidine. (n.d.). NIST WebBook.
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992, June 3). DTIC.
- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013, July 15). PubMed.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.
- 9.11: Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021, April 20). RSC Publishing.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme Chemistry.
- NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps.
- 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks.
- 4: Organic Compounds - Cycloalkanes and their Stereochemistry. (2022, September 24). Chemistry LibreTexts.
- Absolute Configuration. (n.d.). MIT Department of Chemistry.
- Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology.
- All About Stereochemistry in Cyclic Systems. (n.d.). Unacademy.
- Determining the absolute configurations of stereocenters in cyclic compounds. (2024, October 16). Stack Exchange.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). PharmaTech.
- Determination of the absolute stereostructure of a cyclic azobenzene from the crystal structure of the precursor containing a heavy element. (n.d.). Beilstein Journals.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules.
- Powder X-ray diffraction pattern of (1). (n.d.). ResearchGate.
- Analysis of endogenous pyrrolidine levels by mass fragmentography. (1982, August 16). Life Sciences.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025, August 6). ResearchGate.
- 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries.
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021, November 3). Semantic Scholar.
- Determination of functional groups and identification of compounds by using IR Spectroscopy. (2021, April 2). YouTube.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Application of FTIR spectroscopy for structural characterization of ternary poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes. (2025, August 6). ResearchGate.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 10. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. All About Stereochemistry in Cyclic Systems [unacademy.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
A Comparative Guide to the Enantioselective Synthesis of 2-Methylpyrrolidine
Introduction: The Significance of Chiral 2-Methylpyrrolidine
The pyrrolidine ring is a foundational scaffold in a vast array of biologically active molecules, from natural alkaloids to top-selling pharmaceuticals.[1][2][3][4] Among its derivatives, enantiomerically pure 2-methylpyrrolidine stands out as a critical chiral building block and versatile ligand in asymmetric synthesis.[5][6] The stereocenter at the C2 position is pivotal; the biological activity and catalytic efficacy of molecules incorporating this moiety are often dictated by a specific (R) or (S) configuration. Consequently, the development of efficient, scalable, and stereocontrolled methods to access single enantiomers of 2-methylpyrrolidine is of paramount importance to researchers in drug discovery and process chemistry.[7][8]
This guide provides an in-depth comparison of the primary synthetic strategies for producing enantiopure 2-methylpyrrolidine. We will move beyond simple procedural lists to analyze the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each route. The discussion is grounded in experimental data, comparing methods based on chiral pool starting materials, classical resolution, modern biocatalysis, and asymmetric catalysis.
Comparative Analysis of Major Synthetic Strategies
The choice of a synthetic route is a multifactorial decision, balancing considerations of cost, scale, required stereopurity, and available technology. Here, we dissect four principal approaches.
Caption: Workflow for the synthesis of (R)-2-methylpyrrolidine from (S)-prolinol.
Step 1: N-Protection of (S)-Prolinol
-
Dissolve (S)-prolinol in a suitable solvent like dichloromethane (DCM).
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Work up the reaction by washing with aqueous solutions and concentrate to obtain N-Boc-(S)-prolinol.
Step 2: Mesylation of N-Boc-(S)-Prolinol
-
Dissolve the N-Boc-(S)-prolinol from Step 1 in anhydrous DCM and cool to 0°C. [7]2. Add triethylamine (approx. 2 equivalents). [7]3. Add methanesulfonyl chloride (MsCl) dropwise, keeping the temperature below 0°C. [7]4. Stir at room temperature overnight. [7]5. Upon completion, wash the reaction mixture with water and brine, dry over magnesium sulfate, and concentrate to yield the mesylated intermediate. [7] Step 3: Reductive Methylation
-
Dissolve the mesylated intermediate in anhydrous tetrahydrofuran (THF) and cool to 0°C. [7]2. Add a solution of Lithium triethylborohydride (1.0 M in THF) dropwise, maintaining the temperature below 0°C. [7]3. Reflux the mixture overnight. [7]4. Cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield N-Boc-(R)-2-methylpyrrolidine.
Step 4: Deprotection
-
Dissolve the N-Boc-(R)-2-methylpyrrolidine in a solvent like ethanol or MTBE. [8]2. Add a strong acid, such as 5N HCl or benzenesulfonic acid. [8]3. Heat the solution (e.g., to 50°C) for 1-2 hours to ensure complete removal of the Boc group. [8]4. Cool the solution to induce crystallization of the desired salt (e.g., hydrochloride or benzenesulfonate).
-
Filter and dry the solid to obtain the final product.
Protocol 2: Racemic Synthesis via Hydrogenation and Resolution
This protocol details a scalable method for producing (R)-2-methylpyrrolidine L-tartrate. [9][10] Step 1: Hydrogenation of 2-Methylpyrroline
-
In a pressure reactor, charge 2-methylpyrroline (1.0 eq), a catalytic amount of platinum(IV) oxide (PtO₂), and a solvent mixture of absolute ethanol and methanol. [9][10]2. Seal the reactor and pressurize with hydrogen gas to approximately 55 psi. [9][10]3. Stir the mixture at ambient temperature for 5 hours. Monitor conversion (e.g., by GC), which should reach >98%. [9][10]4. Carefully vent the reactor and filter the mixture through Celite® to remove the catalyst. The filtrate contains racemic 2-methylpyrrolidine. [9][10] Step 2: Chiral Resolution with L-Tartaric Acid
-
To the filtrate containing the racemic product, add a solution of L-tartaric acid in ethanol.
-
Stir the solution to induce crystallization of (R)-2-methylpyrrolidine L-tartrate.
-
Allow the crystallization to proceed, potentially with cooling, to maximize the yield of the diastereomeric salt.
-
Isolate the crystalline product by filtration. The initial product should have an optical purity of at least 50% e.e. [9][10]5. (Optional) To enhance enantiomeric excess, perform one or more recrystallizations of the tartrate salt from a suitable solvent like ethanol. [9][10]
Protocol 3: Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This protocol outlines a modern, highly enantioselective enzymatic approach. [10]
Caption: General workflow for the biocatalytic synthesis of 2-methylpyrrolidine.
Procedure:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0-8.0).
-
Add the starting material, 5-chloro-2-pentanone, to a final concentration of ~50 mM. [10]3. Add the transaminase (TA) enzyme (e.g., 10 mg/mL), the cofactor pyridoxal 5'-phosphate (PLP), and an amine donor such as isopropylamine. [10]The choice of a specific transaminase enzyme will determine whether the (R) or (S) enantiomer is produced. [10]4. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 22-24 hours. [10]During this time, the enzyme catalyzes the asymmetric amination of the ketone, and the resulting intermediate spontaneously cyclizes.
-
Upon reaction completion, isolate the product. This can be achieved by precipitating the amine product as a salt (e.g., using tosic acid) from a solvent like methyl tert-butyl ether (MTBE). [10]
Conclusion
The synthesis of enantiomerically pure 2-methylpyrrolidine can be accomplished through several distinct and effective strategies.
-
Chiral pool synthesis from proline or prolinol offers a direct, albeit multi-step, route to highly pure material and is well-suited for producing specific enantiomers on a large scale. [7][8]* Classical resolution of a racemate produced via hydrogenation is a robust, scalable, and cost-effective method, though it is inherently limited by a 50% theoretical yield for the target enantiomer. [9][10]* Biocatalysis represents the state-of-the-art in terms of selectivity, providing access to products with near-perfect enantiopurity under mild conditions, making it an increasingly attractive option as more industrial enzymes become available. [10] The optimal route for a given application will depend on a careful evaluation of factors including the required scale, desired purity, cost of starting materials, and available technical capabilities. Each method provides a validated system for accessing this invaluable chiral building block, empowering further innovation in pharmaceutical and chemical research.
References
- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]
- (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Processes for preparing (r)-2-methylpyrrolidine and (s).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine.
- Enantioselective Synthesis of Substituted Pyrrolidine and Piperidines for Natural Product Synthesis.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- 2-Methylpyrrolidine | C5H11N | CID 13003. PubChem. [Link]
- Construction of chiral 1,2-cycloalkanopyrrolidines from L-proline using ring closing met
- Diastereoselective synthesis of methyl‐substituted diphenylprolinol 2 a.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
- Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines.
- Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI. [Link]
- Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. PubMed. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
- Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 5-Oxopyrrolidine Derivatives
The relentless challenge of drug resistance and the demand for more effective therapeutics have propelled the exploration of novel chemical scaffolds. Among these, the 5-oxopyrrolidine nucleus, a core component of many natural products, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including promising anticancer and antimicrobial properties.[1][2] This guide provides an in-depth, objective comparison of novel 5-oxopyrrolidine derivatives, supported by experimental data and detailed protocols, to empower researchers in their quest for next-generation therapeutic agents.
The Versatility of the 5-Oxopyrrolidine Scaffold: A Foundation for Diverse Biological Activity
The 5-oxopyrrolidine ring, a five-membered lactam, offers a versatile platform for chemical modification. Its inherent stability and the ability to introduce diverse substituents at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This structural flexibility is key to the wide range of biological activities observed in its derivatives, which include potent anticancer, antimicrobial, and even neuroprotective effects.[1][2][3] The exploration of this scaffold is driven by the urgent need for new drugs that can overcome the resistance mechanisms developed by cancer cells and pathogenic microbes.
Comparative In Vitro Efficacy: Novel 5-Oxopyrrolidine Derivatives vs. Standard Therapeutics
The true measure of a novel compound's potential lies in its performance relative to established treatments. Here, we compare the in vitro activity of recently synthesized 5-oxopyrrolidine derivatives against standard anticancer and antimicrobial agents.
Anticancer Activity: A Focus on Lung Adenocarcinoma
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective chemotherapeutic agents. Researchers have synthesized and evaluated a series of 5-oxopyrrolidine derivatives for their activity against the A549 human lung adenocarcinoma cell line.[1][4]
Table 1: Comparative Anticancer Activity against A549 Human Lung Adenocarcinoma Cells
| Compound/Drug | Chemical Moiety Highlights | Concentration (µM) | Cell Viability (%) | Reference |
| Novel Derivative 18 | Hydrazone | 100 | ~40 | [1][4] |
| Novel Derivative 19 | 2,5-dimethylpyrrole | 100 | ~35 | [1][4] |
| Novel Derivative 20 | Bis hydrazone with 2-thienyl | 100 | ~30 | [1][4] |
| Novel Derivative 21 | Bis hydrazone with 5-nitrothienyl | 100 | ~25 | [1][4] |
| Novel Derivative 22 | Azole derivative | 100 | ~38 | [1][4] |
| Cisplatin (Standard) | Platinum-based chemotherapy | 100 | ~45 | [1][4] |
| Untreated Control | - | - | 100 | [1][4] |
Data synthesized from published research. The cell viability was assessed after 24 hours of exposure.
The data clearly indicates that several novel 5-oxopyrrolidine derivatives, particularly compounds 20 and 21 , exhibit superior or comparable in vitro anticancer activity to the standard chemotherapeutic agent, cisplatin, at the tested concentration.[1][4] The presence of hydrazone and substituted thienyl moieties appears to be crucial for this enhanced activity.
A critical aspect of anticancer drug development is selectivity towards cancer cells over healthy cells. Encouragingly, many of these potent 5-oxopyrrolidine derivatives have shown low cytotoxicity against non-cancerous human small airway epithelial cells (HSAEC1-KT), suggesting a favorable therapeutic window.[1][5]
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.
Caption: Workflow for in vitro anticancer screening.
Antimicrobial Efficacy: Combating Multidrug-Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria is a global health crisis. The 5-oxopyrrolidine scaffold has been investigated as a source of new antimicrobial agents with activity against these challenging pathogens.[1][6]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Novel Derivative 21 | Staphylococcus aureus (MRSA, Linezolid-resistant) | 16 | [1][2] |
| Novel Hydrazone with 5-nitrothien-2-yl | Staphylococcus aureus (ATCC 9144) | 3.9 | [7][8] |
| Novel Hydrazone with benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 | [7][8] |
| Cefuroxime (Standard) | Staphylococcus aureus (ATCC 9144) | 7.8 | [7][8] |
| Ampicillin (Standard) | Escherichia coli (ATCC 8739) | 31.25 | [8] |
| Novel Hydrazone with 5-nitro-2-thiophene | Escherichia coli (ATCC 8739) | 31.25 | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Notably, certain 5-oxopyrrolidine derivatives demonstrate potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] For instance, a hydrazone derivative bearing a 5-nitrothien-2-yl fragment exhibited a MIC of 3.9 µg/mL against S. aureus, surpassing the efficacy of the standard antibiotic cefuroxime.[7][8] This highlights the potential of these compounds to address the critical need for new anti-MRSA agents.
Detailed Methodologies for In Vitro Evaluation
To ensure scientific rigor and reproducibility, detailed and validated protocols are paramount. The following sections provide step-by-step methodologies for the key in vitro assays discussed.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel 5-oxopyrrolidine derivatives and control drugs (e.g., cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[12]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each novel 5-oxopyrrolidine derivative and control antibiotic in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.[11] Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Rationale: The Drug Discovery and Evaluation Pipeline
The journey from a novel chemical scaffold to a potential drug candidate is a multi-step process. The following diagram outlines the logical flow of this process, emphasizing the crucial role of in vitro evaluation.
Caption: The drug discovery and evaluation pipeline.
Conclusion and Future Directions
The in vitro evidence strongly suggests that novel 5-oxopyrrolidine derivatives represent a promising class of compounds with significant potential as both anticancer and antimicrobial agents. The superior performance of certain derivatives against standard drugs in preclinical models warrants further investigation. Future research should focus on elucidating the precise mechanisms of action, which may involve the inhibition of specific enzymes crucial for cancer cell survival or microbial growth.[13][14] Structure-activity relationship (SAR) studies will also be vital in optimizing the potency and selectivity of these compounds. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the exciting and critical endeavor of developing novel therapeutics.
References
- World Health Organization. (n.d.). Antimicrobial resistance. WHO. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
- ResearchGate. (n.d.).
- APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry, 182, 111654. [Link]
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
- Pure. (n.d.). In vitro antimicrobial susceptibility testing methods. [Link]
- ResearchGate. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
- National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
- Kaunas University of Technology. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. [Link]
- National Institutes of Health. (2023).
- National Institutes of Health. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
- National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
- MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
- ResearchGate. (2020). (PDF) Synthesis and antibacterial evaluation of novel 1-(2,6-diethylphenyl)
- Al-Mustansiriyah Journal of Science. (2020).
- National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
- Biobide. (n.d.).
- Journal of Hunan University Natural Sciences. (n.d.). Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)
- MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
- BellBrook Labs. (2025).
- Kaunas University of Technology. (n.d.). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. [Link]
- ResearchGate. (2020). (PDF)
- ResearchGate. (n.d.). Synthesis of 5-oxopyrrolidine derivatives 2–13. 7a, Ar = C6H5; 7b, Ar =...[Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. blog.biobide.com [blog.biobide.com]
A Senior Application Scientist's Guide to Enantiomer Resolution via Diastereomeric Salt Formation
For researchers, scientists, and drug development professionals navigating the complexities of chiral compounds, the isolation of a single enantiomer is a frequent and critical challenge. While numerous techniques exist, classical resolution through the formation of diastereomeric salts remains a cornerstone of both laboratory-scale purification and industrial production. Its enduring prevalence is a testament to its scalability and cost-effectiveness when applicable.[1]
This guide provides an in-depth, technical analysis of diastereomeric salt formation for enantiomer resolution. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for rational method development and troubleshooting. Every protocol and piece of data presented is grounded in established scientific principles and supported by authoritative sources to ensure a self-validating and trustworthy resource.
The Fundamental Principle: Transforming Identical Twins into Distinguishable Relatives
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation by standard techniques like crystallization or distillation impossible. The genius of diastereomeric salt resolution lies in the transient introduction of a second chiral center, thereby converting the enantiomeric pair into a pair of diastereomers.[2]
This is achieved by reacting the racemic mixture (e.g., a racemic acid or base) with an enantiomerically pure resolving agent (a chiral base or acid, respectively). The resulting diastereomeric salts, (R)-acid·(R')-base and (S)-acid·(R')-base, are no longer mirror images and, crucially, exhibit different physicochemical properties, most notably solubility.[3] This difference in solubility is the lynchpin of the entire process, allowing for the separation of the two diastereomers by fractional crystallization.[4]
Caption: General workflow for chiral resolution via diastereomeric salt formation.
A Comparative Guide to Chiral Resolving Agents
The selection of the resolving agent is the most critical decision in developing a successful resolution process. The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant difference in solubility. The choice is often substrate-dependent and may require empirical screening.[5]
For the Resolution of Racemic Amines:
Chiral acids are employed to resolve racemic amines. Below is a comparison of commonly used resolving agents.
| Resolving Agent | Structure | Key Characteristics & Advantages | Disadvantages |
| L-(+)-Tartaric Acid | Dicarboxylic acid with two chiral centers | Readily available, inexpensive, widely documented.[6] | May form solvates which can complicate crystallization. |
| (S)-(+)-Mandelic Acid | α-hydroxy carboxylic acid | Often provides high enantiomeric excess in a single crystallization.[6] | Can be more expensive than tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | Strong sulfonic acid with a rigid bicyclic structure | Effective for less basic amines; high crystallinity of salts.[7] | Higher cost and molecular weight. |
| (+)-Dibenzoyl-D-tartaric acid (DBTA) | Derivative of tartaric acid with bulky aromatic groups | Often provides high enantiomeric excess and good crystallinity.[8] | Higher cost compared to tartaric acid. |
Experimental Data: Resolution of (±)-1-Phenylethylamine
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) | Reference |
| L-(+)-Tartaric Acid | Methanol | High | >90 | [6] |
| (S)-(+)-Mandelic Acid | Ethanol | High | >98 | [6] |
| (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | Moderate | >95 | [6] |
For the Resolution of Racemic Carboxylic Acids:
Chiral bases are utilized for the resolution of racemic carboxylic acids.
| Resolving Agent | Structure | Key Characteristics & Advantages | Disadvantages |
| (S)-(-)-α-Phenylethylamine | Readily available chiral amine | Widely used and well-documented.[7] | Can be sensitive to air oxidation. |
| Brucine | Naturally occurring alkaloid | Often provides highly crystalline salts.[9] | Toxic and can be difficult to remove completely. |
| Quinine | Naturally occurring alkaloid | Effective for a wide range of acids.[9] | Can be expensive; may form gels. |
| N-methyl-D-glucamine (Meglumine) | Chiral amino alcohol derived from glucose | Biocompatible and often used in pharmaceutical applications.[10] | Can be highly soluble in polar solvents, making crystallization challenging. |
Experimental Data: Resolution of (±)-Ibuprofen
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Solid (%) | Reference |
| (S)-(-)-α-Phenylethylamine | Aqueous KOH | - | - | [11] |
| N-methyl-D-glucamine | - | - | - | [10] |
For the Resolution of Racemic Alcohols:
Direct salt formation with alcohols is not possible. Therefore, a two-step process is typically employed:
-
Derivatization: The alcohol is reacted with a dicarboxylic anhydride (e.g., phthalic or succinic anhydride) to form a chiral half-ester.[12]
-
Resolution: The resulting carboxylic acid is then resolved with a chiral base as described above.[12] Alternatively, alcohols can be derivatized with a chiral acid to form diastereomeric esters, which can then be separated by chromatography.[6]
The Experimental Workflow: A Step-by-Step Guide
The following protocols provide a detailed methodology for the key stages of diastereomeric salt resolution.
Experimental Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol outlines the general procedure for resolving a racemic amine with a chiral acid.
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the minimum amount of the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the selectivity of the crystallization.[13]
-
Salt Formation: Slowly add the hot solution of the resolving agent to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals with high diastereomeric purity. Rapid cooling can lead to the entrapment of the more soluble diastereomer.[5]
-
Isolation: If crystals have formed, further cool the mixture in an ice bath for at least one hour to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Caption: Experimental workflow for diastereomeric salt formation and crystallization.
Experimental Protocol 2: Liberation of the Enantiomer
This protocol describes the recovery of the pure enantiomer from the isolated diastereomeric salt.
-
Dissolution: Suspend the purified diastereomeric salt in water.
-
Basification/Acidification: For a salt of a chiral amine and a chiral acid, add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine. For a salt of a chiral acid and a chiral base, add an acid (e.g., 1 M HCl) until the solution is acidic (pH < 2) to liberate the free acid.[13]
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove any residual aqueous phase. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched compound.
Critical Parameters Influencing Resolution Success
The success of a diastereomeric salt resolution is a delicate interplay of several experimental parameters. A systematic approach to optimizing these factors is key to achieving high yield and enantiomeric purity.
Caption: Logical relationship of key parameters influencing resolution success.
Solvent Selection: The Arbiter of Solubility
The choice of solvent is arguably the most critical factor, as it directly governs the solubility of the diastereomeric salts.[14] An ideal solvent will maximize the solubility difference between the two diastereomers. A systematic solvent screen is often the most effective way to identify a suitable system.[5]
Temperature Control: Guiding the Crystallization Pathway
Temperature significantly impacts the solubility of the diastereomeric salts. A controlled and gradual cooling profile is essential for achieving good selectivity and yield.[5] Crash cooling, while potentially increasing the yield, often leads to lower diastereomeric purity due to the co-precipitation of the more soluble diastereomer.
Stoichiometry: Balancing the Reaction
While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can significantly improve the selective precipitation of the desired diastereomer.[5] In some cases, using a sub-stoichiometric amount of the resolving agent can enhance the purity of the initially formed crystals.
Analytical Validation: Quantifying Success
Accurate determination of enantiomeric excess (ee) and diastereomeric excess (de) is crucial for validating the success of the resolution. Several analytical techniques are commonly employed for this purpose.
Comparison of Analytical Techniques for Enantiomeric Excess Determination
| Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers on a chiral stationary phase. | High accuracy, precision, and sensitivity. Applicable to a wide range of compounds. Provides direct separation and quantification.[15] | Can be time-consuming to develop methods. Requires specialized and expensive chiral columns. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning in a supercritical fluid mobile phase on a chiral stationary phase. | Faster analysis times and reduced organic solvent consumption compared to HPLC.[16] | Instrumentation is less common than HPLC. Not suitable for all compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals. | Rapid and requires no chromatographic separation. | Lower sensitivity and accuracy compared to chromatographic methods. May require derivatization.[17] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. | Simple and non-destructive. | Unreliable for accurately determining enantiomeric excess. The presence of other optically active impurities can lead to significant errors.[10] |
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral SFC | NMR Spectroscopy |
| Accuracy | High | High | Moderate |
| Precision | High | High | Moderate |
| Sensitivity | High | High | Low |
| Sample Throughput | Moderate | High | High |
Troubleshooting Common Challenges
Even with careful planning, diastereomeric salt resolutions can present challenges. The following table outlines common problems and potential solutions.
| Problem | Potential Causes | Troubleshooting Strategies |
| No Crystallization | - Solution is too dilute (not supersaturated).- Incorrect solvent system (salts are too soluble).- Inhibition of nucleation by impurities. | - Concentrate the solution by evaporating some of the solvent.- Conduct a solvent screen to find a less solubilizing system.- Try scratching the inside of the flask or adding seed crystals. |
| "Oiling Out" | - Solution is too concentrated.- Crystallization temperature is too high.- High level of impurities. | - Add more solvent to dilute the solution.- Employ a slower cooling rate.- Use a different solvent system. |
| Low Yield | - Desired diastereomer is too soluble in the chosen solvent.- Crystallization time is too short.- Incorrect stoichiometry. | - Screen for a solvent that decreases the solubility of the target salt.- Allow for a longer crystallization time.- Optimize the molar ratio of the racemate to the resolving agent.[13] |
| Low Diastereomeric/Enantiomeric Purity | - Small solubility difference between diastereomers.- Co-crystallization of the undesired diastereomer.- Formation of a solid solution. | - Perform a thorough solvent screen to maximize the solubility difference.- Allow the crystallization to proceed for a longer period to reach thermodynamic equilibrium.- Consider using a different resolving agent to alter the crystal packing.[13] |
Conclusion
Diastereomeric salt formation is a powerful and enduring technique for the resolution of enantiomers. Its success hinges on a rational and systematic approach to method development, with careful consideration of the choice of resolving agent, solvent, temperature profile, and stoichiometry. By understanding the fundamental principles and leveraging the comparative data and protocols presented in this guide, researchers, scientists, and drug development professionals can confidently navigate the challenges of chiral resolution and efficiently isolate the desired enantiomerically pure compounds that are vital for their work.
References
- Troubleshooting low yields in diastereomeric salt form
- Scientific Strategy for Optical Resolution by Salt Crystallization: New Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salt - ResearchG
- A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem
- Application Notes and Protocols for Large-Scale Chiral Resolution Using (-)-Menthyloxyacetic Acid - Benchchem
- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- A Comparative Guide to Chiral Resolving Agents for Amines: (+)-Dibenzoyl-D-tartaric acid vs.
- 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts
- Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts
- Application Notes and Protocols for the Chiral Resolution of Racemic Alcohols Using (-)-Menthyloxyacetic Acid - Benchchem
- A Comparative Guide to Enantiomeric Excess Determination Using Chiral Chrom
- How to overcome poor crystallization in diastereomeric salt form
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D
- Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
- Strategies for chiral separation:
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchG
- Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation - ResearchG
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution - ChemRxiv
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts
- 3.6F: Troubleshooting - Chemistry LibreTexts
- chiral resolution - Wikipedia
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC - NIH
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation | Semantic Scholar [semanticscholar.org]
- 7. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Antibacterial Spectrum of Cefepime Versus Other Cephalosporins
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of beta-lactam antibiotics, cephalosporins represent a cornerstone of antibacterial therapy. Their evolution across five generations has been marked by a progressive expansion of their antibacterial spectrum, particularly against challenging Gram-negative pathogens. Cefepime, a fourth-generation cephalosporin, holds a unique position within this class, exhibiting a broad spectrum of activity that encompasses both Gram-positive and Gram-negative bacteria, including organisms resistant to earlier-generation agents. This guide provides an in-depth comparison of the antibacterial spectrum of cefepime with that of other key cephalosporins, supported by experimental data and detailed methodologies for in-vitro evaluation.
The Evolution of Cephalosporin Activity: A Generational Overview
The antibacterial spectrum of cephalosporins is largely defined by their generational classification, which reflects their chronological development and, more importantly, their evolving activity against different bacterial groups.[1][2]
-
First-Generation Cephalosporins (e.g., Cefazolin): These agents are most active against Gram-positive cocci, such as Staphylococcus and Streptococcus species.[3][4] Their activity against Gram-negative bacteria is limited.[5]
-
Second-Generation Cephalosporins (e.g., Cefuroxime): This generation demonstrates a broader Gram-negative spectrum compared to the first generation, with activity against organisms like Haemophilus influenzae and some Enterobacteriaceae.[6][7] However, their Gram-positive coverage is generally less potent than that of first-generation agents.[6]
-
Third-Generation Cephalosporins (e.g., Ceftriaxone, Ceftazidime): A significant leap in Gram-negative activity characterizes this generation.[8] They are often employed against a wide range of Gram-negative bacilli, though some agents like ceftazidime have weaker activity against Gram-positive organisms.[9]
-
Fourth-Generation Cephalosporins (e.g., Cefepime): Cefepime is distinguished by its true broad-spectrum activity, combining the Gram-positive activity of first-generation agents with the enhanced Gram-negative coverage of third-generation cephalosporins.[2][10] A key advantage is its stability against many beta-lactamase enzymes.[10][11]
-
Fifth-Generation Cephalosporins (e.g., Ceftaroline): The hallmark of this generation is its activity against methicillin-resistant Staphylococcus aureus (MRSA).[12][13] While potent against MRSA and other Gram-positive organisms, some, like ceftaroline, lack significant activity against Pseudomonas aeruginosa.[12][14]
Cefepime: A Broader Spectrum of Action
Cefepime's enhanced antibacterial spectrum is a direct result of its unique molecular structure. It exists as a zwitterion, which facilitates its rapid penetration through the porin channels of Gram-negative bacteria.[15] Furthermore, its structure confers a high degree of stability against hydrolysis by many common plasmid- and chromosomally-mediated beta-lactamases, enzymes that are a primary mechanism of resistance to other beta-lactam antibiotics.[11][16]
This stability allows cefepime to maintain activity against many organisms that are resistant to third-generation cephalosporins, including some strains that produce extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[9][10]
In-Vitro Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The most common method for quantifying the in-vitro activity of an antibiotic is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[17] The following tables summarize the comparative in-vitro activity of cefepime and other cephalosporins against key bacterial pathogens, presented as MIC90 values (the concentration required to inhibit the growth of 90% of isolates).
| Gram-Positive Pathogens | Cefepime | Cefazolin | Ceftriaxone | Ceftaroline |
| Staphylococcus aureus (MSSA) | 3 µg/mL | ≤1 µg/mL[18] | 4 µg/mL[19] | 0.25 µg/mL[19] |
| Staphylococcus aureus (MRSA) | Resistant[20] | Resistant | Resistant | 2 µg/mL[21] |
| Streptococcus pneumoniae | 0.06 µg/mL[6] | - | ≤1 µg/mL[22] | 0.12 µg/mL[21] |
| Gram-Negative Pathogens | Cefepime | Ceftazidime | Ceftriaxone | Ceftaroline |
| Escherichia coli | ≤0.25 µg/mL[23] | ≤1 µg/mL | ≤0.25 µg/mL[4] | 0.12 µg/mL[24] |
| Klebsiella pneumoniae | ≤0.25 µg/mL[23] | ≤1 µg/mL | ≤0.25 µg/mL[4] | 0.5 µg/mL[24] |
| Pseudomonas aeruginosa | 16 µg/mL[23] | 32 µg/mL | >256 µg/mL | Resistant[12] |
| Enterobacter cloacae | 2 µg/mL | >32 µg/mL | >32 µg/mL | - |
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of cefepime and other cephalosporins using the broth microdilution method, consistent with CLSI and EUCAST guidelines.[8][20]
Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (e.g., cefepime, ceftriaxone, etc.)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure
-
Preparation of Antibiotic Dilutions: a. Prepare a working stock solution of each antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the highest antibiotic concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL is discarded from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation of Microtiter Plates: a. Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. This will result in a final volume of 100 µL in wells 1-11.
-
Incubation: a. Seal the plates to prevent evaporation. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation of Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. c. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Caption: Workflow for Broth Microdilution MIC Testing.
Visualizing the Antibacterial Spectrum
The following diagram illustrates the comparative antibacterial spectrum of different cephalosporin generations, highlighting the broad coverage of cefepime.
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Broad-Spectrum Cephalosporins against Nonmeningeal Isolates of Streptococcus pneumoniae: MIC Interpretation Using NCCLS M100-S12 Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. testinglab.com [testinglab.com]
- 10. jmilabs.com [jmilabs.com]
- 11. Structure-activity relationship of carbacephalosporins and cephalosporins: antibacterial activity and interaction with the intestinal proton-dependent dipeptide transport carrier of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ihma.com [ihma.com]
- 16. Emerging Strategies to Combat β-Lactamase Producing ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Tissue Pharmacokinetics of Cefazolin in Patients with Lower Limb Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmilabs.com [jmilabs.com]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to Evaluating the Binding Mode of Pyrrolidine Carboxylic Acid Inhibitors
For researchers, medicinal chemists, and drug development professionals, understanding precisely how a molecule interacts with its target is paramount. The pyrrolidine carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of various enzymes and receptors. Elucidating the binding mode of these inhibitors is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of the principal experimental and computational methodologies used to evaluate the binding mode of pyrrolidine carboxylic acid inhibitors. More than a mere listing of techniques, this document delves into the causality behind experimental choices, offering field-proven insights to help you design robust, self-validating studies.
The Orthogonal Approach: A Synergy of Techniques
No single technique can provide a complete picture of a molecule's binding mode. A truly comprehensive understanding is achieved through an orthogonal approach, integrating high-resolution structural data, thermodynamic and kinetic parameters, and computational validation. Each method offers a unique lens through which to view the inhibitor-target interaction, and their combined insights provide a much more robust and reliable model.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 1: An integrated approach to evaluating inhibitor binding modes.
I. High-Resolution Structural Analysis: Visualizing the Interaction
The most direct way to determine a binding mode is to "see" it. Spectroscopic and diffraction techniques provide atomic-level detail of the inhibitor-target complex, revealing the precise orientation of the inhibitor and the key interactions that drive binding.
A. X-ray Crystallography: The Gold Standard for Static Structures
X-ray crystallography provides an unparalleled high-resolution snapshot of the inhibitor bound to its target protein.[1] This technique has been instrumental in elucidating the binding modes of numerous inhibitors, including those with a pyrrolidine carboxylic acid core.
A notable case study is the investigation of pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis InhA, an enoyl acyl carrier protein reductase.[2] Crystallographic studies revealed that these inhibitors bind in the active site, forming a crucial hydrogen-bonding network with the NAD+ cofactor and the catalytic residue Tyr158.[2] The crystal structure provided a clear rationale for the observed structure-activity relationships (SAR) and guided the optimization of inhibitor potency by over 160-fold.[2]
Key Insights from X-ray Crystallography:
-
Precise Binding Pose: Determines the exact orientation of the inhibitor within the binding pocket.
-
Intermolecular Interactions: Clearly visualizes hydrogen bonds, salt bridges, and hydrophobic interactions.
-
Solvent Structure: Can reveal the role of water molecules in mediating inhibitor binding.
-
Conformational Changes: Shows how the protein structure adapts to accommodate the inhibitor.
Experimental Protocol: Protein-Inhibitor Co-crystallization
-
Protein Purification: Purify the target protein to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 2-5 fold molar excess of the pyrrolidine carboxylic acid inhibitor.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: Optimize initial crystallization hits by refining precipitant and inhibitor concentrations.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement or other phasing methods, and refine the atomic model.
dot graph TD { A[Purified Protein + Inhibitor] --> B(Incubation); B --> C{Crystallization Screening}; C --> D[Crystal Hits]; D --> E(Optimization); E --> F[Diffraction-Quality Crystals]; F --> G(X-ray Data Collection); G --> H{Structure Solution & Refinement}; H --> I[Atomic Model of Complex];
} Figure 2: A typical X-ray crystallography workflow.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics
While X-ray crystallography provides a static picture, NMR spectroscopy offers a view of the inhibitor-target interaction in a more physiologically relevant solution state.[3] NMR is particularly powerful for studying dynamic processes and can map the inhibitor binding site on the protein surface.
Chemical Shift Perturbation (CSP) mapping is a widely used NMR technique for this purpose.[1] By comparing the NMR spectra of the protein in the presence and absence of the inhibitor, residues involved in the binding event can be identified. Titrating an inhibitor into a solution of an isotope-labeled protein and monitoring the changes in the 1H-15N HSQC spectrum can pinpoint the amino acids in the binding pocket.[4]
Key Insights from NMR Spectroscopy:
-
Binding Site Mapping: Identifies residues on the protein surface that are affected by inhibitor binding.
-
Conformational Dynamics: Provides information on how the protein's structure and flexibility change upon binding.
-
Weak Interactions: Can detect and characterize weak binding events that may be difficult to study by other methods.
-
Binding Affinity Estimation: Dissociation constants (Kd) can be estimated from the titration data.
Experimental Protocol: 1H-15N HSQC Titration for CSP Mapping
-
Protein Expression and Labeling: Express and purify the target protein with uniform 15N labeling.
-
NMR Sample Preparation: Prepare a concentrated solution of the 15N-labeled protein in a suitable NMR buffer.
-
Initial Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of a concentrated stock solution of the pyrrolidine carboxylic acid inhibitor to the protein sample.
-
Spectral Acquisition: Acquire a 1H-15N HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra and analyze the chemical shift changes for each residue. The magnitude of the perturbation is indicative of proximity to the binding site.
dot graph TD { A[15N-Labeled Protein] --> B(Acquire Baseline 1H-15N HSQC); B --> C{Titrate with Inhibitor}; C --> D[Acquire 1H-15N HSQC at each point]; D --> E(Analyze Chemical Shift Perturbations); E --> F[Identify Binding Site Residues];
} Figure 3: Workflow for NMR-based Chemical Shift Perturbation mapping.
II. Thermodynamic and Kinetic Characterization: Quantifying the Interaction
Beyond the structural details, it is crucial to quantify the strength and speed of the inhibitor-target interaction. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two powerful biophysical techniques that provide this essential quantitative data.
A. Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5] This technique is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).
A study on prolyl oligopeptidase (POP) inhibitors, a class of enzymes for which pyrrolidine-based compounds are relevant, demonstrated the utility of ITC in measuring inhibitor binding kinetics.[5][6] This work showcased how ITC can be adapted to extract kinetic parameters (kon and koff) in addition to thermodynamic data, providing a more complete picture of the inhibition mechanism.[5][6]
Key Insights from ITC:
-
Binding Affinity (Kd): A direct and accurate measure of the inhibitor's potency.
-
Stoichiometry (n): Determines the number of inhibitor molecules that bind to each target molecule.
-
Thermodynamic Profile (ΔH, ΔS): Reveals the driving forces behind the binding interaction (e.g., hydrogen bonding vs. hydrophobic effect).
-
Mechanism of Action: Can help to distinguish between different binding modes and inhibition mechanisms.
Experimental Protocol: Standard ITC Titration
-
Sample Preparation: Prepare solutions of the purified protein and the pyrrolidine carboxylic acid inhibitor in the same, well-matched buffer to minimize heats of dilution.
-
Instrument Setup: Load the protein solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.
-
Titration: Perform a series of small, precise injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
dot graph TD { A[Protein in Cell, Inhibitor in Syringe] --> B(Automated Titration); B --> C[Measure Heat Change per Injection]; C --> D{Generate Binding Isotherm}; D --> E(Fit Data to Binding Model); E --> F[Determine Kd, n, ΔH, ΔS];
} Figure 4: Isothermal Titration Calorimetry (ITC) experimental workflow.
B. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.[7] This method is particularly well-suited for determining the kinetics of an interaction, providing the association rate constant (kon) and the dissociation rate constant (koff).[7]
While a specific SPR study on a pyrrolidine carboxylic acid inhibitor with full sensorgram data was not found in the immediate search, the principles of the technique are broadly applicable. For small molecule inhibitors, SPR can be a powerful tool for screening and kinetic characterization.
Key Insights from SPR:
-
Binding Kinetics (kon, koff): Provides a detailed understanding of how quickly an inhibitor binds and dissociates from its target.
-
Binding Affinity (Kd): Can be calculated from the kinetic rate constants (Kd = koff / kon).
-
Real-Time Monitoring: Allows for the observation of the entire binding and dissociation process.
-
High-Throughput Screening: Can be used to screen libraries of compounds for binding to a target.
Experimental Protocol: Single-Cycle Kinetics SPR
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the pyrrolidine carboxylic acid inhibitor in a suitable running buffer.
-
Kinetic Analysis: Inject the different concentrations of the inhibitor sequentially over the sensor surface, from lowest to highest concentration, without a regeneration step in between.
-
Dissociation: After the final injection, allow the buffer to flow over the surface to monitor the dissociation of the inhibitor.
-
Data Analysis: Fit the resulting sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
dot graph TD { A[Immobilized Target Protein] --> B(Inject Inhibitor at various concentrations); B --> C[Monitor Association]; C --> D(Inject Buffer); D --> E[Monitor Dissociation]; E --> F{Generate Sensorgram}; F --> G(Fit Data to Kinetic Model); G --> H[Determine kon, koff, Kd];
} Figure 5: Surface Plasmon Resonance (SPR) single-cycle kinetics workflow.
III. Computational Modeling: Predicting and Rationalizing Binding
Computational methods are indispensable tools for predicting and rationalizing the binding modes of inhibitors. They can be used to screen large libraries of virtual compounds, prioritize candidates for synthesis, and provide a structural hypothesis for experimentally observed data.
A. Molecular Docking: Predicting the Preferred Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on pyrrolidine derivatives as neuraminidase inhibitors have identified key residues in the active site, such as Trp178, Arg371, and Tyr406, and have shown that hydrogen bonding and electrostatic interactions are major contributors to the binding affinity.[5]
Key Insights from Molecular Docking:
-
Binding Pose Prediction: Generates plausible binding modes for an inhibitor in the active site of a target.
-
Virtual Screening: Can be used to screen large compound libraries to identify potential hits.
-
SAR Rationalization: Helps to explain the structure-activity relationships observed for a series of inhibitors.
-
Hypothesis Generation: Provides a structural basis for further experimental investigation.
B. Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of Binding
MD simulations provide a dynamic view of the inhibitor-target complex, allowing for the study of its conformational flexibility and the stability of the binding interactions over time. MD simulations of DPP IV inhibitors, including pyrrolidine-2-carboxylic acid analogs, have been used to assess the stability of the inhibitor-protein complex and have suggested the potential of these compounds for the management of type 2 diabetes.[8]
Key Insights from MD Simulations:
-
Binding Stability: Assesses the stability of the predicted binding pose over time.
-
Conformational Changes: Reveals how the inhibitor and protein adapt to each other upon binding.
-
Role of Water: Can elucidate the role of individual water molecules in mediating the binding interaction.
-
Free Energy Calculations: Can be used to estimate the binding free energy of an inhibitor.
IV. Data Comparison and Interpretation
The true power of this multi-faceted approach lies in the comparison and integration of data from each technique. A high-quality binding mode evaluation will demonstrate a strong correlation between the different datasets.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the complex | Atomic-level detail of binding interactions | Static picture, requires well-diffracting crystals |
| NMR Spectroscopy | Binding site mapping, solution-state conformation | Provides dynamic information, good for weak binders | Requires isotope labeling, size limitations for protein |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), thermodynamics (ΔH, ΔS) | Direct measurement of thermodynamics, label-free | Requires relatively large amounts of sample, sensitive to buffer mismatch |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd) | Real-time data, high-throughput potential | Requires immobilization of one binding partner, potential for artifacts |
| Molecular Docking | Predicted binding pose, virtual screening | Fast, computationally inexpensive | Scoring functions can be inaccurate, does not account for protein flexibility |
| Molecular Dynamics (MD) Simulations | Dynamic stability of the complex, conformational changes | Provides a dynamic view of binding, can calculate binding free energies | Computationally expensive, accuracy depends on force fields |
Example Case Study: Pyrrolidine Carboxamide Inhibitors of InhA [2]
| Parameter | Method | Result |
| Binding Mode | X-ray Crystallography | Inhibitor binds in the active site, forming H-bonds with Tyr158 and NAD+. |
| Inhibitory Potency | Enzyme Assay | IC50 values ranging from >15 µM to 62 nM for optimized compounds. |
| SAR Rationalization | Molecular Docking | Docking studies corroborated the crystallographic binding mode and explained the observed SAR. |
The convergence of data from these different techniques provides a high degree of confidence in the proposed binding mode. The crystal structure provides the foundational atomic-level detail, the enzyme inhibition data quantifies the functional effect, and the docking studies offer a computational framework for understanding the SAR.
V. Conclusion: A Roadmap for Confident Binding Mode Evaluation
Evaluating the binding mode of pyrrolidine carboxylic acid inhibitors is a critical step in the drug discovery process. By employing an orthogonal approach that combines high-resolution structural techniques, biophysical characterization of thermodynamics and kinetics, and computational modeling, researchers can build a comprehensive and robust understanding of how their compounds interact with their biological targets. This detailed knowledge is the key to designing more potent, selective, and ultimately, more effective medicines. This guide provides a framework for designing and interpreting these crucial experiments, empowering you to make data-driven decisions in your drug discovery programs.
References
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
- Ciulli, A., & Abell, C. (2007). Solution NMR spectroscopy in drug discovery. Current Opinion in Biotechnology. [Link]
- Puranik, H. H., et al. (2023). Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. Journal of Biomolecular Structure and Dynamics. [Link]
- Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design. [Link]
- BindingDB. [Link]
- Di Leva, F. S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Levin, B. (2021). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
- Inhibitor-induced Conformational Shifts and Ligand Exchange Dynamics for HIV-1 Protease Measured by Pulsed EPR and NMR Spectroscopy. Biochemistry. [Link]
- Pell, A. J., et al. (2010). A practical perspective on the roles of solution NMR spectroscopy in drug discovery. Biochemical Society Transactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principal component analysis of chemical shift perturbation data of a multiple-ligand-binding system for elucidation of respective binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor-induced Conformational Shifts and Ligand Exchange Dynamics for HIV-1 Protease Measured by Pulsed EPR and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Stability of Pyrrolidine Derivatives against β-Lactamase Enzymes
Introduction: The Imperative for Stable β-Lactamase Inhibitors
The efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy, is critically threatened by the rampant spread of bacterial resistance. The primary mechanism behind this resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inert.[1][2] To counteract this, the co-administration of a β-lactamase inhibitor (BLI) with a β-lactam antibiotic has become a crucial clinical strategy.[1][3]
While classic BLIs like clavulanic acid have been successful, the evolution of complex and potent β-lactamases has demanded a new generation of inhibitors. This has led to the development of non-β-lactam BLIs, such as diazabicyclooctanes (e.g., Avibactam, Relebactam) and cyclic boronic acids (e.g., Vaborbactam). Concurrently, medicinal chemists are exploring novel scaffolds, including pyrrolidine-fused β-lactams, as potential next-generation inhibitors.[4][5]
A critical determinant of a novel BLI's potential is its stability and mechanism of interaction with the target β-lactamase. An effective inhibitor must not only bind with high affinity but also form a stable complex, resisting rapid hydrolysis or reversal, thereby ensuring prolonged protection of the partner antibiotic. This guide provides a comprehensive framework for researchers and drug development professionals to assess the stability of novel chemical entities, using pyrrolidine derivatives as a model class, against clinically significant β-lactamase enzymes. We will detail the biochemical and microbiological methodologies required, explain the causality behind experimental choices, and compare findings against the performance of established, market-approved BLIs.
The Adversary: A Landscape of β-Lactamase Diversity
A coherent assessment strategy begins with understanding the targets. β-Lactamases are broadly categorized into four molecular classes based on amino acid sequence, known as the Ambler classification.[6][7][8][9]
-
Class A, C, and D: These are serine β-lactamases (SBLs) that utilize a key serine residue in their active site to hydrolyze the β-lactam ring via a two-step acylation-deacylation mechanism.[2][10] Class A includes the widespread TEM, SHV, and CTX-M extended-spectrum β-lactamases (ESBLs) as well as the formidable Klebsiella pneumoniae carbapenemase (KPC).[8][11] Class C enzymes are the AmpC cephalosporinases, and Class D are the oxacillinases (OXA).[8]
-
Class B: These are metallo-β-lactamases (MBLs) that require one or two zinc ions to coordinate a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring.[12][13] They possess an exceptionally broad substrate spectrum, including carbapenems, and are not inhibited by current clinical serine-β-lactamase inhibitors.
The fundamental difference in catalytic mechanism between serine- and metallo-β-lactamases is a critical consideration in inhibitor design and evaluation.
Tier 1: Biochemical Assays — Quantifying Direct Enzyme Inhibition
Objective: To determine the intrinsic inhibitory potency of the pyrrolidine derivative against purified β-lactamase enzymes.
Causality: This initial step isolates the interaction between the inhibitor and the enzyme, removing variables like cell wall permeability. We use a chromogenic substrate, Nitrocefin, because its hydrolysis by β-lactamase results in a distinct color change (from yellow to red), which can be measured spectrophotometrically. [14][15]This allows for a real-time, quantitative assessment of enzyme activity.
Experimental Protocol: IC₅₀ Determination via Nitrocefin Assay
This protocol is designed for a 96-well plate format for higher throughput.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.0.
-
Enzyme Stock: Prepare a stock solution of purified β-lactamase (e.g., KPC-2, AmpC) in Assay Buffer. The final concentration in the well should be chosen to yield a linear rate of hydrolysis for at least 10 minutes.
-
Nitrocefin Stock: Prepare a 10 mg/mL stock solution of Nitrocefin in DMSO. [14]Dilute in Assay Buffer to a working concentration of 100 µM (final concentration in well will be 50 µM). Protect from light. [14] * Inhibitor Stock: Prepare a 10 mM stock solution of the test pyrrolidine derivative and benchmark inhibitors (e.g., Avibactam) in DMSO. Create a 10-point serial dilution series.
-
-
Assay Procedure:
-
To the wells of a clear, flat-bottom 96-well plate, add 50 µL of Assay Buffer.
-
Add 1 µL of the inhibitor dilution series to respective wells (this creates a range of inhibitor concentrations). For controls, add 1 µL of DMSO (no inhibition control) and 1 µL of a known inhibitor (positive control).
-
Add 25 µL of the enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes. This step is critical as it allows slow-binding inhibitors to reach equilibrium with the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 25 µL of the 100 µM Nitrocefin working solution to all wells to start the reaction. The final volume will be 101 µL.
-
Data Acquisition: Immediately place the plate in a spectrophotometric plate reader and measure the absorbance at 490 nm every 30 seconds for 15-30 minutes. [16][17]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Trustworthiness: This protocol is self-validating through the use of controls. The "no inhibition" (DMSO) control defines 100% enzyme activity, while the positive control (a known inhibitor like Avibactam) confirms the assay is performing as expected. Running the assay in duplicate or triplicate ensures reproducibility.
Tier 2: Microbiological Assays — Assessing Whole-Cell Performance
Objective: To evaluate the ability of the pyrrolidine derivative to protect a partner β-lactam antibiotic from degradation and restore its activity against a β-lactamase-producing bacterial strain.
Causality: A potent biochemical inhibitor is clinically useless if it cannot penetrate the bacterial outer membrane or is removed by efflux pumps. The Minimum Inhibitory Concentration (MIC) assay addresses this by testing the drug combination in a live bacterial culture. [18]A significant reduction in the MIC of the partner antibiotic when combined with the inhibitor indicates that the inhibitor is stable, permeable, and effective at the site of action.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows guidelines from standards organizations like EUCAST or CLSI. [19]
-
Strain and Media Preparation:
-
Bacterial Strain: Use a well-characterized strain expressing a target β-lactamase, e.g., an E. coli transformant expressing KPC-2 or a clinical isolate of K. pneumoniae.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to ~5 x 10⁵ CFU/mL in CAMHB.
-
-
Assay Setup (96-well plate):
-
Prepare serial twofold dilutions of the partner β-lactam antibiotic (e.g., imipenem, ceftazidime) in CAMHB directly in the plate.
-
To a parallel set of wells, prepare the same serial dilutions of the antibiotic in CAMHB that also contains a fixed concentration of the pyrrolidine derivative (commonly 4 µg/mL).
-
Controls: Include wells with bacteria only (growth control), media only (sterility control), and bacteria with the inhibitor alone to check for intrinsic antibacterial activity.
-
-
Inoculation and Incubation:
-
Inoculate all wells (except sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. [20] * Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the pyrrolidine derivative.
-
Data Interpretation: A ≥4-fold (two-well) decrease in the MIC of the partner antibiotic in the presence of the inhibitor is typically considered significant and demonstrates successful potentiation.
Tier 3: Advanced Mechanistic Studies — Probing Acyl-Enzyme Stability
Objective: For covalent inhibitors, to determine the stability of the acyl-enzyme complex and understand the mechanism of deacylation (reversal).
Causality: The clinical durability of a covalent inhibitor is highly dependent on the residence time on its target. An inhibitor that rapidly deacylates (has a high k_off) may provide only transient protection. Mass spectrometry (MS) is a powerful tool to directly observe the covalent modification of the enzyme. By incubating the enzyme and inhibitor together and analyzing the mixture over time, one can monitor the formation and decay of the acyl-enzyme complex, which appears as a mass shift corresponding to the mass of the inhibitor. [21][22] Conceptual Workflow: Mass Spectrometry-Based Stability Assay
-
Complex Formation: Incubate the purified β-lactamase enzyme with a molar excess of the pyrrolidine derivative at 25°C.
-
Time-Point Sampling: At various time points (e.g., 5 min, 1 hr, 4 hr, 24 hr), take an aliquot of the reaction.
-
Sample Preparation: Immediately desalt the sample to remove unbound inhibitor and buffer components.
-
Mass Spectrometry Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Data Analysis:
-
Observe the mass spectrum for the peak corresponding to the native (unbound) enzyme and the peak corresponding to the covalent acyl-enzyme complex.
-
Monitor the relative intensities of these peaks over the time course. A stable complex will show a persistent peak for the adduct over 24 hours, as has been demonstrated for inhibitors like Relebactam and Avibactam with KPC-2 and CMY-2, respectively. [21][22]A decrease in the adduct peak with a concurrent increase in the native enzyme peak indicates deacylation.
-
Key Stability Insights: This experiment reveals crucial stability information. For example, studies showed the KPC-2-relebactam acyl-enzyme complex was stable for up to 24 hours, whereas the KPC-2-avibactam complex can undergo slow desulfation and subsequent deacylation. [21][23][24]This level of detail is vital for predicting in vivo efficacy and potential resistance mechanisms.
Comparative Data Summary
The ultimate goal is to benchmark the novel derivative against established agents. The table below illustrates how hypothetical data for a "Test Pyrrolidine Derivative" could be organized for direct comparison.
| Parameter | Test Pyrrolidine Derivative | Avibactam (Reference) | Relebactam (Reference) | Vaborbactam (Reference) |
| Target Enzyme | KPC-2 | KPC-2 | KPC-2 | KPC-2 |
| IC₅₀ (nM) | [Experimental Value] | ~70-100 | ~50-80 | ~100-150 |
| k_on (M⁻¹s⁻¹) | [Experimental Value] | ~10,000 - 40,000 | ~24,750 [21][23] | (Varies, often rapid) |
| k_off (s⁻¹) | [Experimental Value] | ~3.7 x 10⁻⁴ (vs CMY-2) [22] | 0.0002 [21][23] | (Reversible binding) |
| Acyl-Enzyme Stability (t½) | [Experimental Value] | Stable, but can slowly deacylate/hydrolyze [25][26] | Highly Stable (>24h) [21][24] | N/A (Boronic acid adduct) |
| MIC Restoration (vs KPC-producing K. pneumoniae) | [Fold-reduction value] | >64-fold (with Ceftazidime) | >64-fold (with Imipenem) [27] | >64-fold (with Meropenem) [28] |
Conclusion
Assessing the stability of novel pyrrolidine-based β-lactamase inhibitors requires a multi-faceted, evidence-based approach. By progressing from fundamental biochemical characterization to whole-cell microbiological assays and advanced mechanistic studies, researchers can build a comprehensive profile of their candidate molecules. This guide provides the necessary framework, experimental causality, and detailed protocols to perform such an evaluation. The key to successful drug development lies not only in discovering potent compounds but in rigorously demonstrating their stability and durability against their enzymatic targets. By comparing data against established inhibitors like avibactam, relebactam, and vaborbactam, development teams can make informed, confident decisions on which candidates possess the stability profile necessary to become the next generation of life-saving therapeutics.
References
- Bush, K., Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. [Link]
- Melinta Therapeutics. VABOMERE (meropenem and vaborbactam) How It Works. VABOMERE. [Link]
- Tsivkovski, R., Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(2), e01935-19. [Link]
- Taylor & Francis Online. (Date not available). Vaborbactam – Knowledge and References. Taylor & Francis. [Link]
- Wikipedia. Vaborbactam. Wikipedia. [Link]
- ResearchGate. (Date not available). Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases (MBLs).
- Page, M. I. (2012). The Mechanisms of Catalysis by Metallo β-Lactamases.
- Hecker, S. J., et al. (2024). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Molecules, 29(10), 2375. [Link]
- Page, M. I. (Date not available). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.
- Bio-protocol. β-lactamase activity assay. Bio-protocol. [Link]
- Aryal, S. (2023). Beta (β) Lactamase Test: Principle, Types, Procedure, Results. Microbe Notes. [Link]
- Lahiri, S. D., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5263–5272. [Link]
- Llarrull, L. I., et al. (2010). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Organic & Biomolecular Chemistry, 8(23), 5237–5249. [Link]
- Shirley, M. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Annals of Pharmacotherapy, 49(7), 830–841. [Link]
- Barnes, M. D., et al. (2018). Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(6), e00174-18. [Link]
- Chen, Y., et al. (2013). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV. [Link]
- Pemberton, O. A., et al. (2019). Molecular Basis of Class A β-Lactamase Inhibition by Relebactam. Antimicrobial Agents and Chemotherapy, 63(11), e01235-19. [Link]
- Doğan, M., et al. (2018). Overview of Β-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Annals of Clinical and Medical Microbiology, 3(1), 1016. [Link]
- Barnes, M. D., et al. (2018). Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae. PubMed. [Link]
- Barnes, M. D., et al. (2018). Relebactam is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores the Susceptibility of Imipenem Against KPC-Producing Enterobacteriaceae.
- Shapiro, A. B., et al. (2014). Reclaiming the Efficacy of β-Lactam–β-Lactamase Inhibitor Combinations: Avibactam Restores the Susceptibility of CMY-2-Producing Escherichia coli to Ceftazidime. Antimicrobial Agents and Chemotherapy, 58(8), 4566–4573. [Link]
- MSD Manual Professional Edition. (2023). Overview of Beta-Lactams. MSD Manuals. [Link]
- Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663–11668. [Link]
- Wikipedia. Beta-lactamase. Wikipedia. [Link]
- Philippon, A., et al. (2016). A Structure-Based Classification of Class A β-Lactamases, a Broadly Diverse Family of Enzymes. Clinical Microbiology Reviews, 29(1), 29–57. [Link]
- Dr.Oracle. (2025). What is the stability of Ceftazidime (Ceftazidime)/Avibactam (Avibactam) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)?. Dr.Oracle. [Link]
- De Paepe, C., et al. (2023). SYNTHESIS OF PYRROLIDINE-FUSED β-LACTAMS AS POTENTIAL β-LACTAMASE INHIBITORS. Biblio, Ghent University. [Link]
- Khan, I., et al. (2024). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. ACS Omega, 9(1), 1097–1109. [Link]
- ResearchGate. (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c]-[1][6] benzodiazepine Derivatives as Non-β-lactam Serine β-lactamase Inhibitors.
- Rizk, M. L., et al. (2018). Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants. Antimicrobial Agents and Chemotherapy, 62(9), e00280-18. [Link]
- Aslan, K., et al. (2017). Rapid optical determination of β-lactamase and antibiotic activity. Scientific Reports, 7, 44317. [Link]
- Le Page, S., et al. (2022). When and How to Use MIC in Clinical Practice?. Antibiotics, 11(11), 1530. [Link]
- De Paepe, C., et al. (2023). Synthesis of Pyrrolidine‐fused β‐lactams as Potential β‐lactamase Inhibitors. Request PDF. [Link]
- EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
- Khan, I., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
- Sy, S. K. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy, 79(3), 629–639. [Link]
Sources
- 1. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaborbactam - Wikipedia [en.wikipedia.org]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. journals.asm.org [journals.asm.org]
- 10. osti.gov [osti.gov]
- 11. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. toku-e.com [toku-e.com]
- 15. β-lactamase activity assay [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. content.abcam.com [content.abcam.com]
- 18. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST: MIC Determination [eucast.org]
- 20. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl Pyrrolidine-2-carboxylate
Welcome, researchers and innovators. In the fast-paced environment of drug discovery and scientific research, our focus is often on synthesis and analysis. However, the life cycle of a chemical does not end with the experiment. Responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl pyrrolidine-2-carboxylate. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety data and regulatory frameworks. Our goal is to empower you to manage this chemical waste stream with confidence, ensuring the safety of your team and the integrity of our shared environment.
Part 1: Core Hazard Assessment - The "Why" Behind the Protocol
Understanding the intrinsic hazards of a compound is the critical first step in determining its proper disposal pathway. This compound is not benign; its disposal is dictated by its specific toxicological and environmental risks. According to its Globally Harmonized System (GHS) classification, this compound presents multiple hazards that prohibit simple disposal methods like drain or regular trash disposal.[1]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that any waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste.[2] The aquatic toxicity of this compound places it firmly in this category, making adherence to hazardous waste protocols a legal and ethical necessity.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Hazard Code | Description | Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Must be handled with appropriate PPE to prevent ingestion. |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] | Requires stringent eye protection; dictates immediate first aid measures. |
| Chronic Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[1] | Primary driver for hazardous waste classification. Prohibits sewer disposal.[3][4] |
Part 2: Operational Protocol for Disposal
This section provides a direct, procedural workflow for managing this compound waste from the point of generation to its final, safe disposal.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is in use. This is a non-negotiable standard for minimizing exposure risk.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[5][6] Given the H318 classification (Causes serious eye damage), chemical splash goggles are strongly recommended.[1]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before use.[6] Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and fully buttoned.
-
Work Area: Handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood.[7]
Step-by-Step Waste Handling & Disposal Procedure
Step 1: Segregation at the Source Proper waste management begins the moment the waste is generated.
-
Action: Collect waste this compound and any materials acutely contaminated with it in a dedicated, separate waste container.[8]
-
Causality: Never mix incompatible waste streams.[9] Mixing this amine-containing compound with acids, for example, could cause a violent reaction. Segregation prevents unforeseen chemical reactions and ensures the final disposal method (e.g., incineration) is not compromised.
Step 2: Containerization The integrity of the waste container is paramount to preventing leaks and spills.
-
Action: Use a container made of a material chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate. The container must be in good condition, free from damage or deterioration.[3]
-
Causality: The Occupational Safety and Health Administration (OSHA) mandates the use of sound, compatible containers to prevent chemical release.[3] This containment is the primary barrier protecting the laboratory environment.
Step 3: Labeling Clear and accurate labeling is a critical component of the "cradle-to-grave" tracking system for hazardous waste.
-
Action: Immediately label the waste container with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazard characteristics: "Toxic, Environmental Hazard "
-
The date accumulation started.
-
-
Causality: Proper labeling informs everyone of the container's contents and associated dangers, ensuring it is handled correctly by lab personnel and waste technicians. It is a key requirement for regulatory compliance under RCRA.[3]
Step 4: Accumulation in the Laboratory Waste must be stored safely in the lab pending collection.
-
Action: Keep the sealed waste container at or near the point of generation, such as in a satellite accumulation area within the lab.[3] Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[8]
-
Causality: Storing waste in designated, controlled areas minimizes the risk of spills and unauthorized handling. Federal regulations strictly limit the amount of time hazardous waste can be accumulated on-site before it must be moved to a licensed facility.
Step 5: Arranging for Final Disposal Laboratory personnel are prohibited from disposing of this chemical themselves.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport, treat, or dispose of the waste yourself.
-
Causality: The final treatment and disposal of hazardous waste must be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with EPA regulations.[2][10] Your EHS office manages this process, ensuring the waste is transported by certified handlers and its final disposition is documented via the mandatory manifest system.[10]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Any disposable items contaminated with this compound (e.g., gloves, pipette tips, absorbent pads from a spill cleanup) must be disposed of as hazardous waste in the same container as the liquid waste or in a separate, clearly labeled solid hazardous waste container.[4]
-
Empty Containers: An "empty" container that held this chemical is not regular trash. It must be triple-rinsed with a suitable solvent (such as methanol or ethanol).[4]
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [4]
-
Only after this triple-rinse procedure can the container be defaced (all labels removed or blacked out) and disposed of as non-hazardous solid waste or recycled, depending on institutional policy.[4]
-
Part 3: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams associated with this compound.
Caption: Decision workflow for handling different forms of this compound waste.
Conclusion
The protocols outlined in this guide are designed to be a self-validating system for the safe and compliant disposal of this compound. By understanding the chemical's specific hazards and adhering to this structured, step-by-step process, you actively contribute to a culture of safety and environmental responsibility. Always consult your institution's specific waste management plan and your EHS department for any site-specific requirements.
References
- ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.
- Unknown. (n.d.).
- Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Enviro-Chem. (2024). Laboratory Waste Guide 2025.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Axonator. (2024). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste.
- Autech. (n.d.). MSDS of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride.
- U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste.
- Sigma-Aldrich. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). Methyl (R)-(-)-2-pyrrolidinone-5-carboxylate - SAFETY DATA SHEET.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - N-methyl-2-pyrrolidone.
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone.
- BOC Sciences. (2021). n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. rcilabscan.com [rcilabscan.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. epa.gov [epa.gov]
Navigating the Handling of Methyl Pyrrolidine-2-Carboxylate: A Guide to Personal Protective Equipment
For the diligent researcher navigating the complexities of drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Methyl pyrrolidine-2-carboxylate. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why each procedural step is critical to ensuring your safety and the integrity of your research.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound and its hydrochloride salt are classified as irritants.[1][2][3] The primary routes of exposure and associated risks are:
-
Skin Contact: Can cause skin irritation.[1][2][3] Prolonged or repeated exposure can lead to more severe reactions.
-
Eye Contact: Poses a risk of serious eye irritation.[1][2][3][4]
-
Inhalation: May cause respiratory irritation.[3][5][6] While the hydrochloride salt is a solid, dust generation during handling can introduce this risk. The liquid form can present an inhalation hazard if vapours are generated.[5][6]
-
Ingestion: Harmful if swallowed.[4]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a fundamental requirement for safe handling in any laboratory setting.
The Core Ensemble: Selecting Your Protective Gear
Your choice of PPE should be guided by a thorough risk assessment of the specific procedures you are undertaking. The following provides a detailed breakdown of the essential components.
Eye and Face Protection: Your First Line of Defense
Direct contact with this compound can lead to serious eye irritation.[1][2][4] Therefore, appropriate eye and face protection is mandatory.
-
Standard Operations: For routine tasks involving small quantities, safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[7][8]
-
Splash or Dust Hazard: When there is a heightened risk of splashing or dust generation (e.g., transferring larger quantities, working with the powdered hydrochloride salt), a face shield should be worn in conjunction with safety glasses or goggles.[1][2]
Hand Protection: A Critical Barrier
Selecting the right gloves is crucial, as they provide the most direct barrier against skin contact. The choice of material depends on the nature of the work and the potential for exposure. As an organic ester, this compound requires gloves with proven resistance to this chemical class.[1][2][5][7]
| Glove Material | Suitability for Organic Esters | Key Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to ketones and esters.[1][2][5][7] It is the preferred choice for prolonged handling or in situations with a high risk of immersion. |
| Neoprene | Good | Provides good resistance to a broad range of chemicals, including some esters. It offers a good balance of chemical resistance and flexibility.[1][2] |
| Nitrile | Fair to Good (for incidental contact) | While widely used in laboratories for their dexterity and resistance to many solvents, standard thin-mil nitrile gloves offer limited protection against direct, prolonged contact with organic esters.[1][9] They are suitable for incidental splash protection but should be changed immediately upon contact.[4][10] Thicker, chemical-resistant nitrile gloves may offer better protection.[11] |
| Latex (Natural Rubber) | Poor | Generally not recommended for handling organic esters due to poor chemical resistance.[11] |
Field-Proven Insight: For most laboratory applications involving this compound, a layered approach is often the most practical and safest. Consider wearing two pairs of nitrile gloves for incidental splash protection during low-risk manipulations. For higher-risk procedures, such as large-scale transfers or when prolonged contact is possible, butyl rubber gloves are the recommended primary barrier.[1][5][7] Always inspect gloves for any signs of degradation or perforation before and during use.[2][8]
Respiratory Protection: When and Why
Respiratory protection is necessary when there is a potential for inhaling dust (from the hydrochloride salt) or vapors.[5] This is particularly important when working outside of a certified chemical fume hood or in poorly ventilated areas.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is the standard recommendation.[12] These cartridges are color-coded black for easy identification.[12][13]
-
Particulate Hazard: If you are handling the solid form and there is a risk of dust generation, a combination cartridge that includes a P95 or P100 particulate filter should be used.[5]
-
Fit and Maintenance: A proper fit is essential for the respirator to be effective. A qualitative or quantitative fit test should be performed to ensure a tight seal. Cartridges have a limited service life and must be replaced on a regular schedule, or sooner if you detect any odor or taste of the chemical.[12]
Protective Clothing: Completing the Barrier
To protect your skin and personal clothing from potential splashes and spills, appropriate lab attire is essential.
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times.
-
Full-Body Protection: For larger-scale operations or when there is a significant risk of substantial exposure, consider a chemical-resistant apron or coveralls.[2]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Procedural Discipline: The Key to Consistent Safety
Beyond simply wearing PPE, the procedures for its use are critical to ensuring your protection.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow based on risk assessment.
Donning and Doffing: A Step-by-Step Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses/goggles and face shield (if needed).
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing (Taking Off) PPE:
The principle of doffing is to avoid contaminating yourself.
-
Gloves: Remove the outer pair of gloves first (if applicable) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner, without touching the outside of the gloves with your bare hands.
-
Face Shield and Goggles: Remove by handling the headband or earpieces.
-
Lab Coat: Unfasten and remove your lab coat by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Respirator (if worn): Remove the respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][2][8]
Spill Management and Waste Disposal: A Clean Conclusion
Even with the best precautions, spills can happen. A clear plan for cleanup and disposal is essential.
Spill Cleanup Protocol
-
Alert Others: Inform your colleagues and the lab supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don Appropriate PPE: At a minimum, this should include a respirator with organic vapor cartridges, chemical-resistant gloves (butyl rubber is recommended), and eye protection.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with this compound should be considered contaminated waste.
-
Gloves and other disposable PPE: Place in a designated, sealed hazardous waste container immediately after use.[8]
-
Empty Chemical Containers: Rinse empty containers with a suitable solvent three times before disposal, collecting the rinsate as hazardous waste.
-
Unused Chemical: Dispose of as hazardous chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride.
- PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.
- Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet.
- AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?
- Sunny Bryant. (n.d.). How to choose the right industrial chemical resistant gloves.
- Northwestern University. (n.d.). Cartridge Selection.
- OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Kimberly-Clark Professional. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*.
- National Ag Safety Database. (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters.
- University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- University of Pennsylvania - Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
Sources
- 1. safetyware.com [safetyware.com]
- 2. aibonsafety.com [aibonsafety.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. ohsonline.com [ohsonline.com]
- 7. sunnybryantglove.com [sunnybryantglove.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. thermofishersci.in [thermofishersci.in]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. northwestern.edu [northwestern.edu]
- 13. cdpr.ca.gov [cdpr.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
